molecular formula C13H13NO3S B585233 Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Cat. No.: B585233
M. Wt: 263.31 g/mol
InChI Key: RBLKTMVSJHHLGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-Carboxylate is a synthetic intermediate useful for pharmaceutical synthesis.

Properties

IUPAC Name

ethyl 2-(3-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-3-17-13(16)11-8(2)14-12(18-11)9-5-4-6-10(15)7-9/h4-7,15H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLKTMVSJHHLGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC(=CC=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate" synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Introduction: The Significance of a Key Pharmaceutical Intermediate

This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its molecular architecture, featuring a substituted thiazole core, makes it a crucial building block in the synthesis of more complex bioactive molecules.[1][2] Most notably, this compound serves as a key intermediate in the production of Febuxostat, a potent, non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.[3][4] The thiazole ring system is a well-established pharmacophore found in numerous drugs, valued for its metabolic stability and ability to engage in various biological interactions.[5][6][7]

This guide provides a comprehensive overview of the primary synthetic routes to this compound, aimed at researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of these pathways, explain the rationale behind experimental choices, and provide detailed protocols to ensure reproducibility and understanding.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to devising a synthesis begins with retrosynthesis. By disconnecting the target molecule at key bonds, we can identify readily available starting materials. The most logical disconnection for this target is the thiazole ring itself, which is the cornerstone of the classical Hantzsch thiazole synthesis.

G cluster_synthons Key Synthons cluster_sm Starting Materials target This compound disconnection1 C-N / C-S bond (Hantzsch Synthesis) target->disconnection1 synthons Key Synthons disconnection1->synthons synthon1 3-Hydroxythiobenzamide synthon2 Ethyl 2-chloroacetoacetate starting_materials Starting Materials sm1 3-Hydroxybenzaldehyde sm2 Ethyl Acetoacetate + Cl₂ synthon1->starting_materials Thionation synthon2->starting_materials Commercially Available

Figure 1: Retrosynthetic analysis of the target molecule.

This analysis reveals two primary building blocks: 3-hydroxythiobenzamide and an ethyl 2-haloacetoacetate derivative. This forms the basis of our primary synthetic route.

Primary Synthetic Route: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most reliable and high-yielding methods for constructing the thiazole core.[8][9] The reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.[10]

Step 1: Preparation of the Thioamide Intermediate (3-Hydroxythiobenzamide)

The synthesis of the requisite thioamide is a critical first step. The most common precursor is 3-hydroxybenzaldehyde, a commercially available starting material.[11][12] The conversion of the aldehyde to the thioamide can be achieved via several methods, most notably the Kindler modification of the Willgerodt reaction.

Causality of Experimental Choice:

  • Starting Material: 3-Hydroxybenzaldehyde is selected because it possesses the required aromatic core with the hydroxyl group correctly positioned at the meta-position, which is essential for the final product structure.[11]

  • Reaction: The Kindler reaction provides a direct, often one-pot, method to convert an aldehyde to a thioamide using elemental sulfur and an amine (e.g., morpholine or dimethylamine).[13] The amine and sulfur form an active sulfurating agent in situ, which reacts with the aldehyde. This method avoids the isolation of the corresponding amide and subsequent thionation with harsh reagents like Lawesson's reagent or P₄S₁₀, making it an efficient choice.[14]

Experimental Protocol: Kindler Synthesis of 3-Hydroxythiobenzamide

  • To a round-bottom flask, add 3-hydroxybenzaldehyde (1.0 eq.), morpholine (1.5 eq.), and elemental sulfur (1.2 eq.).

  • Add a suitable solvent, such as ethanol or isopropanol.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into acidified water (e.g., 1M HCl) to precipitate the thioamide product.

  • Filter the resulting solid, wash with cold water to remove any remaining salts, and dry under vacuum.

  • The crude 3-hydroxythiobenzamide can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: The Cyclocondensation Reaction

With the thioamide in hand, the core thiazole ring is formed by reacting it with ethyl 2-chloroacetoacetate, a readily available α-haloketone.

Mechanism of the Hantzsch Synthesis: The reaction proceeds through a well-established mechanism.[15]

  • Nucleophilic Attack (Sₙ2): The sulfur atom of the thioamide, being a potent nucleophile, attacks the α-carbon of ethyl 2-chloroacetoacetate, displacing the chloride ion. This forms an S-alkylated intermediate.[10]

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs a nucleophilic attack on the ketone carbonyl carbon, forming a five-membered ring hemiaminal-like intermediate.

  • Dehydration: A molecule of water is eliminated from this cyclic intermediate to form the final, stable aromatic thiazole ring.

G start 3-Hydroxythiobenzamide + Ethyl 2-chloroacetoacetate intermediate1 S-Alkylated Intermediate (Thioimino Ester) start->intermediate1 Sₙ2 Attack - HCl intermediate2 Cyclic Hemiaminal Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Ethyl 2-(3-hydroxyphenyl)- 4-methylthiazole-5-carboxylate intermediate2->product Dehydration - H₂O

Figure 2: Simplified workflow of the Hantzsch thiazole synthesis.

Experimental Protocol: Hantzsch Cyclocondensation

  • In a reaction vessel, dissolve 3-hydroxythiobenzamide (1.0 eq.) in a suitable solvent, such as absolute ethanol or methanol.[8]

  • Add ethyl 2-chloroacetoacetate (1.05 eq.) to the solution.

  • Heat the mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours. The reaction progress should be monitored by TLC.

  • After cooling to room temperature, the product often precipitates from the solution. If not, the solvent volume can be reduced under vacuum.

  • The reaction mixture can be poured into a beaker containing cold water or a dilute sodium bicarbonate solution to neutralize the HCl formed during the reaction and aid precipitation.[8]

  • Filter the solid product, wash thoroughly with water, and dry.

  • Further purification can be achieved by recrystallization from ethanol to yield the final product as a pale yellow solid.[2]

Alternative Route: Post-Thiazole Formation Modification

An alternative strategy, often employed in industrial settings, involves synthesizing a related thiazole derivative and then performing a functional group interconversion on the phenyl ring.[16] A common approach is the ortho-formylation of ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.[17][18]

Causality of Experimental Choice: This route may be advantageous if the starting material, 4-hydroxythiobenzamide, is more readily available or cost-effective than its 3-hydroxy isomer. The subsequent formylation step is a well-understood and scalable reaction. The directing effect of the powerful hydroxyl activating group is exploited to install the formyl group at the desired position.

Step 1: Synthesis of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

This precursor is synthesized using the same Hantzsch methodology described above, but starting with 4-hydroxythiobenzamide.

Step 2: Ortho-Formylation (Duff Reaction)

The Duff reaction is a classic method for the formylation of activated aromatic rings, such as phenols. It uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically polyphosphoric acid (PPA) or trifluoroacetic acid.[3][16][18]

Mechanism Insight: The hydroxyl group is a strong ortho-, para-directing group. Since the para-position is blocked by the C-S bond to the thiazole ring, electrophilic aromatic substitution is directed exclusively to the ortho-positions. HMTA, under acidic conditions, serves as an electrophilic source of a formyl group equivalent (iminium ion), which attacks the electron-rich phenol ring.

G start Ethyl 2-(4-hydroxyphenyl)- 4-methylthiazole-5-carboxylate reagents Reagents: Hexamethylenetetramine (HMTA) Polyphosphoric Acid (PPA) hydrolysis Acidic Workup (Hydrolysis) reagents->hydrolysis Duff Reaction (Ortho-Formylation) product Ethyl 2-(3-formyl-4-hydroxyphenyl)- 4-methylthiazole-5-carboxylate hydrolysis->product

Figure 3: Workflow for the ortho-formylation route.

Experimental Protocol: Duff Formylation

  • To a clean, dry reactor, add polyphosphoric acid (PPA) and heat to 40-50 °C with stirring.[3]

  • Sequentially add ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (1.0 eq.) and hexamethylenetetramine (HMTA) (approx. 1.0 eq.).[3][18]

  • Raise the temperature of the reaction mixture to approximately 90-95 °C and hold for 3-4 hours.[3]

  • Cool the mixture and slowly quench the reaction by adding it to a stirred mixture of ice and water. This hydrolyzes the intermediate and precipitates the product.

  • Filter the resulting solid, wash with water until the filtrate is neutral, and dry.

  • The crude product can be purified by crystallization from a suitable solvent like aqueous ethanol or ethyl acetate to yield the desired product.[18]

Data Summary and Route Comparison

FeatureRoute 1: Direct Hantzsch SynthesisRoute 2: Post-Formation Formylation
Starting Phenyl Synthon 3-Hydroxybenzaldehyde4-Hydroxybenzaldehyde (or derivative)
Key Transformation Hantzsch thiazole cyclocondensationOrtho-formylation (Duff Reaction)
Number of Steps 2 (Thioamide formation, Cyclization)3 (Thioamide formation, Cyclization, Formylation)
Key Reagents Elemental Sulfur, Amine, Ethyl 2-chloroacetoacetateHMTA, Polyphosphoric Acid
Reported Yields Generally high for the cyclization step.Formylation yields can be moderate to good (e.g., ~81-91%).[18]
Advantages More convergent and direct. Fewer overall steps.May use a more accessible 4-hydroxy starting material. Well-established industrial process.
Challenges Synthesis and handling of the thioamide.Use of viscous polyphosphoric acid can be challenging for workup and scaling.

Conclusion and Outlook

The synthesis of this compound is most efficiently achieved via the Hantzsch thiazole synthesis . This classical yet powerful method offers a direct and convergent route from readily available precursors like 3-hydroxybenzaldehyde and ethyl 2-chloroacetoacetate. The causality is clear: the thioamide provides the N-C-S backbone, while the α-haloketone supplies the remaining carbon atoms of the ring, assembling into the stable aromatic heterocycle in a predictable manner.

The alternative route involving ortho-formylation of a 4-hydroxyphenyl precursor represents a valid industrial strategy, driven primarily by the economics and availability of starting materials. While involving an additional step, it leverages the powerful directing effect of the hydroxyl group to achieve the desired substitution pattern.

The choice between these routes depends on specific laboratory or industrial constraints, including starting material cost, scalability, and equipment. Both pathways are robust and well-documented, providing reliable access to this vital pharmaceutical intermediate.

References

  • Synthesis method of ethyl 2-(3-formyl-4-hydroxyphenyl)
  • Ethyl 2-(3-Formyl-4-hydroxyphenyl)
  • Ethyl 2-(3-formyl-4-hydroxyphenyl)
  • Ethyl 2-(3-Formyl-4-hydroxyphenyl)
  • ethyl 2-(3-formyl-4-hydroxyphenyl)
  • Thioamide synthesis by thionation - Organic Chemistry Portal. (URL: [Link])
  • Hantzsch Thiazole Synthesis - Chem Help Asap. (URL: [Link])
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Hantzsch Thiazole Synthesis - SynArchive. (URL: [Link])
  • Thiazole synthesis - Organic Chemistry Portal. (URL: [Link])
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (URL: [Link])
  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. (URL: [Link])
  • synthesis of thiazoles - YouTube. (URL: [Link])
  • Reaction mechanism of Hantzsch thiazole synthesis.
  • WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • Study on the synthesis of thioamides from aldehyde N-tert-butylsulfinyl amide and sulfur in aqueous media | Journal of Military Science and Technology. (URL: [Link])
  • CAS No : 161798-01-2 | Product Name : Ethyl 2-(3-Formyl-4-hydroxyphenyl)
  • 3-Hydroxybenzaldehyde - Wikipedia. (URL: [Link])

Sources

An In-Depth Technical Guide to Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, a pivotal heterocyclic molecule, holds a significant position in modern medicinal chemistry. Primarily recognized as a key intermediate in the synthesis of the xanthine oxidase inhibitor Febuxostat, this compound's thiazole core also suggests a potential for broader pharmacological applications. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and discusses its established role in drug manufacturing and its putative biological activities. Designed for the discerning researcher, this document synthesizes available data to offer both foundational knowledge and practical insights for its application in a laboratory setting.

Core Chemical Identity and Properties

Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a substituted thiazole derivative characterized by a hydroxyphenyl group at the 2-position and an ethyl carboxylate at the 5-position. This specific arrangement of functional groups is crucial for its role as a building block in the synthesis of more complex molecules.[1][2]

Physicochemical and Spectroscopic Data

A summary of the key chemical and physical properties is presented in Table 1. These properties are essential for its handling, storage, and application in synthetic chemistry.

PropertyValueSource(s)
CAS Number 161798-01-2[1][3]
Molecular Formula C₁₄H₁₃NO₄S[1][3]
Molecular Weight 291.32 g/mol [1][3]
Appearance Pale green to yellow solid/crystalline powder[4][5]
Melting Point 113 - 117 °C[4]
Boiling Point 446.7 °C at 760 mmHg (Predicted)[6]
Solubility Slightly soluble in DMSO and Methanol[4]
pKa 6.81 ± 0.20 (Predicted)[4]
LogP 2.8133 (Calculated)[7]
Storage 2-8°C, under inert atmosphere (Nitrogen)[4][6]

Synthesis and Manufacturing

The synthesis of Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a critical step in the production of Febuxostat. Several synthetic routes have been developed, with the Duff aldehyde synthesis being a common method.

Key Synthetic Pathway: Duff Aldehyde Synthesis

This method involves the formylation of a precursor, Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. The process introduces a formyl group onto the phenyl ring, a key structural feature of the target molecule.

Below is a generalized workflow for this synthesis:

Synthesis_Workflow Workflow for Duff Aldehyde Synthesis cluster_0 Reaction Setup cluster_1 Workup and Isolation cluster_2 Purification start Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate reactor Reaction Vessel (Heated to 93°C) start->reactor reagents Hexamethylenetetramine (HMTA) Polyphosphoric Acid (PPA) reagents->reactor hydrolysis Hydrolysis with dilute acetic acid reactor->hydrolysis Reaction for ~3 hours extraction Extraction with Ethyl Acetate hydrolysis->extraction drying Drying with Anhydrous Sodium Sulfate extraction->drying concentration Concentration under reduced pressure drying->concentration crystallization Crystallization from water/ethyl acetate concentration->crystallization filtration Filtration and Drying crystallization->filtration product Final Product: Ethyl 2-(3-formyl-4-hydroxyphenyl)- 4-methylthiazole-5-carboxylate filtration->product

Caption: A generalized workflow for the synthesis of the title compound via the Duff Aldehyde Synthesis.

Detailed Experimental Protocol (Duff Aldehyde Synthesis)

The following protocol is a representative example of the synthesis process:

  • Reaction Setup: To a suitable reaction vessel, add polyphosphoric acid and heat to approximately 40-50°C with stirring.

  • Addition of Reactants: Sequentially add Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate and hexamethylenetetramine (HMTA) to the heated polyphosphoric acid.

  • Reaction: Heat the reaction mixture to 93°C and maintain for approximately 3 hours.

  • Hydrolysis: After the reaction is complete, cool the mixture and slowly pour it into a dilute aqueous solution of glacial acetic acid for hydrolysis.

  • Extraction: Extract the aqueous mixture multiple times with ethyl acetate. Combine the organic phases.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Crystallization and Isolation: Induce crystallization of the crude product, for example, by adding water to the concentrated ethyl acetate solution. Collect the resulting solid by filtration and dry to obtain the final product.[1][2]

Note: This is a generalized protocol. Specific quantities, reaction times, and purification methods may vary and should be optimized for the desired scale and purity.

Role in Drug Development: The Path to Febuxostat

The primary and most well-documented application of Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is as a crucial intermediate in the multi-step synthesis of Febuxostat.[1][4] Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, approved for the treatment of hyperuricemia in patients with gout.[1]

The synthesis of Febuxostat from this intermediate involves further chemical transformations, including the conversion of the formyl and hydroxyl groups to a cyanophenyl ether moiety.

Febuxostat_Synthesis_Pathway Key Role in Febuxostat Synthesis start Ethyl 2-(3-formyl-4-hydroxyphenyl)- 4-methylthiazole-5-carboxylate step1 Alkylation of phenolic hydroxyl start->step1 step2 Conversion of formyl group to nitrile step1->step2 step3 Hydrolysis of ethyl ester step2->step3 final_product Febuxostat step3->final_product

Caption: Simplified pathway from the title compound to the final drug, Febuxostat.

Potential Biological Activities

While its role as a synthetic intermediate is well-established, the inherent thiazole structure in Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate suggests potential for intrinsic biological activity. The thiazole ring is a common scaffold in many biologically active compounds.

Antimicrobial Properties
Anticancer Research

Derivatives of Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate have been synthesized and investigated for their potential as anticancer agents. For instance, novel thiazole-based 1,2,3-triazole derivatives have shown inhibitory activity against glioblastoma cancer cells. It is important to note that this activity was observed in derivatives and not the parent compound itself.

Safety and Handling

Based on available safety data sheets, Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended when handling this compound.[6] It should be stored in a cool, dry place under an inert atmosphere.[4][6]

Conclusion

Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a molecule of significant industrial and potential pharmacological importance. Its well-defined role in the synthesis of Febuxostat underscores its value in drug manufacturing. While its intrinsic biological activities are not yet fully characterized, its chemical structure suggests that it and its derivatives are promising candidates for further investigation in the fields of antimicrobial and anticancer research. This guide provides a solid foundation for researchers working with this versatile compound.

References

  • ACG Publications. (n.d.). Synthesis, characterization and antimicrobial activities of amide derivatives of febuxostat intermediate.
  • Chemsrc. (2025, August 21). ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate.
  • ChemBK. (2024, April 9). Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.
  • Chemsrc. (2025, August 21). CAS#:161798-01-2 | ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate.
  • Pharmaffiliates. (n.d.). Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.
  • Shandong Huayang Pharmaceutical Co., Ltd. & Juye Xiandai Fine Chemical Co., Ltd. (n.d.). ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate.
  • Jinan Xinnuo Pharmaceutical Technology Co., Ltd. (n.d.). Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.
  • Molbase. (n.d.). Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.
  • PubChem. (n.d.). 5-Thiazolecarboxylic acid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester.
  • Lee, S. H., et al. (2022). Novel Antibacterial Activity of Febuxostat, an FDA-Approved Antigout Drug against Mycobacterium tuberculosis Infection. Antimicrobial Agents and Chemotherapy, 66(10), e0078722.
  • ResearchGate. (n.d.). In vivo evaluation of the antibacterial activity of febuxostat in an Mtb-infected murine model.
  • Manus Aktteva Biopharma LLP. (n.d.). Intermediates of Febuxostat.
  • MDPI. (n.d.). Enhancing Febuxostat Solubility Through Cocrystal Formation: Role of Substrate Selection and Amide Coformers.

Sources

An In-depth Technical Guide to Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate, a substituted thiazole derivative of significant interest in medicinal chemistry. While direct, in-depth research on this specific isomer is limited in publicly accessible literature, this document synthesizes available data, draws logical parallels from closely related analogues, and presents a thorough analysis of its nomenclature, potential synthetic pathways, and prospective applications in drug discovery. This guide serves as a foundational resource for researchers investigating novel thiazole-containing scaffolds as therapeutic agents.

Nomenclature and Chemical Identity

The precise identification and nomenclature of a chemical entity are fundamental for scientific communication and reproducibility. This section provides the standardized naming conventions and identifiers for the topic compound.

IUPAC Name

The formal name, assigned according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC), is ethyl 2-(3-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate .[1] This name systematically describes the molecular structure, identifying the ethyl ester of the carboxylic acid at the 5-position of a 4-methylthiazole ring, which is substituted at the 2-position with a 3-hydroxyphenyl group.

Synonyms

In scientific literature and commercial catalogs, a compound may be referred to by several alternative names. Common synonyms for this molecule include:

  • This compound

  • 2-(3-Hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester

  • 5-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)-4-methyl-, ethyl ester

Chemical Identifiers

For unambiguous identification in databases and regulatory documents, the following identifiers are crucial:

IdentifierValue
Molecular Formula C₁₃H₁₃NO₃S
Molecular Weight 263.31 g/mol
CAS Number Data not readily available

Note: A definitive CAS Registry Number for the 3-hydroxyphenyl isomer is not consistently reported in major chemical databases, which often default to its more studied isomers.

The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents. Its prevalence stems from its unique physicochemical properties, including its ability to act as a bioisostere for other aromatic systems and its capacity to engage in various non-covalent interactions with biological targets. The thiazole nucleus is a key component in drugs with a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The diverse substitution patterns possible on the thiazole ring allow for fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, making it a versatile building block for the design of novel therapeutics.[3]

Proposed Synthesis and Reaction Mechanisms

While a specific, validated protocol for the synthesis of this compound is not extensively documented, a plausible and efficient synthetic route can be extrapolated from the well-established Hantzsch thiazole synthesis, which is a cornerstone of heterocyclic chemistry. This method involves the condensation of a thioamide with an α-halocarbonyl compound.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process, starting from commercially available 3-hydroxybenzonitrile.

Step 1: Thionation of 3-Hydroxybenzonitrile to 3-Hydroxythiobenzamide

The initial step involves the conversion of the nitrile group of 3-hydroxybenzonitrile into a thioamide. This is typically achieved by reacting the nitrile with a thionating agent, such as sodium hydrosulfide or by using Lawesson's reagent in an appropriate solvent like pyridine or a mixture of H₂S in a basic solution.

Step 2: Hantzsch Thiazole Synthesis

The resulting 3-hydroxythiobenzamide is then reacted with ethyl 2-chloroacetoacetate. The reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the chloroacetoacetate, followed by an intramolecular cyclization and subsequent dehydration to form the thiazole ring.

Experimental Workflow

The following is a hypothetical, yet chemically sound, protocol for the synthesis:

  • Thioamide Formation:

    • Dissolve 3-hydroxybenzonitrile in a suitable solvent (e.g., pyridine).

    • Add sodium hydrosulfide portion-wise at room temperature.

    • Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture, acidify with a dilute acid (e.g., HCl) to precipitate the product.

    • Filter, wash with water, and dry to obtain 3-hydroxythiobenzamide.

  • Thiazole Ring Formation:

    • Suspend 3-hydroxythiobenzamide and an equimolar amount of ethyl 2-chloroacetoacetate in a polar solvent such as ethanol.

    • Heat the mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature to allow for crystallization of the product.

    • Filter the solid, wash with cold ethanol, and dry under vacuum to yield the crude this compound.

    • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Diagram of the Proposed Synthetic Workflow

G cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hantzsch Thiazole Synthesis 3-Hydroxybenzonitrile 3-Hydroxybenzonitrile Reaction1 Thionation 3-Hydroxybenzonitrile->Reaction1 NaSH Sodium Hydrosulfide NaSH->Reaction1 3-Hydroxythiobenzamide 3-Hydroxythiobenzamide Reaction1->3-Hydroxythiobenzamide 3-Hydroxythiobenzamide_ref 3-Hydroxythiobenzamide Ethyl_2_chloroacetoacetate Ethyl 2-chloroacetoacetate Reaction2 Cyclocondensation Ethyl_2_chloroacetoacetate->Reaction2 Final_Product Ethyl 2-(3-hydroxyphenyl)-4- methylthiazole-5-carboxylate Reaction2->Final_Product 3-Hydroxythiobenzamide_ref->Reaction2

Caption: Proposed two-step synthesis of the target compound.

Potential Applications in Drug Development

While this specific molecule is noted as a synthetic intermediate for pharmaceutical applications, its true potential lies in its structural features which are amenable to lead optimization in drug discovery programs.[1]

Xanthine Oxidase Inhibition

A closely related analogue, Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, is a known intermediate in the synthesis of Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.[4][5] The core thiazole structure is crucial for the inhibitory activity of Febuxostat. It is plausible that the 3-hydroxyphenyl isomer could serve as a scaffold for developing novel xanthine oxidase inhibitors. The hydroxyl group at the meta position offers a different vector for interaction with the enzyme's active site compared to the substituents in Febuxostat, potentially leading to compounds with altered potency or selectivity profiles.

Broader Therapeutic Potential

The 2-phenylthiazole motif is a common feature in molecules with a wide array of biological activities. The presence of a phenolic hydroxyl group provides a handle for further chemical modification, such as etherification or esterification, to modulate properties like solubility, metabolic stability, and target engagement. Given the known activities of similar compounds, potential areas of investigation for derivatives of this compound include:

  • Anti-inflammatory agents: Thiazole derivatives have been reported to possess anti-inflammatory properties.[2]

  • Antimicrobial agents: The thiazole ring is present in several antimicrobial compounds.[2]

  • Anticancer agents: Many kinase inhibitors and other anticancer drugs feature heterocyclic scaffolds, including thiazole.

Physicochemical Properties and Characterization

Detailed experimental data on the physicochemical properties of this compound are not widely published. However, based on its structure, the following properties can be predicted:

PropertyPredicted Value/Characteristic
Appearance Likely a solid at room temperature, possibly crystalline. Color may range from white to off-white or pale yellow.
Solubility Expected to have low solubility in water and higher solubility in organic solvents such as DMSO, methanol, and ethyl acetate.
pKa The phenolic hydroxyl group will have an acidic pKa, estimated to be around 8-10.

For definitive characterization, a suite of analytical techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure by showing the characteristic shifts and coupling constants for the protons and carbons in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the ester carbonyl, the C=N of the thiazole, and the phenolic O-H stretch.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.

Conclusion

This compound is a molecule with considerable, yet largely untapped, potential in the field of medicinal chemistry. While it currently exists in the shadow of its more famous isomers used in the synthesis of Febuxostat, its unique substitution pattern presents a valuable opportunity for the development of novel therapeutics. This guide has provided a framework for understanding its chemical identity, a plausible and detailed synthetic approach, and a scientifically reasoned perspective on its potential applications. It is hoped that this document will serve as a catalyst for further research into this promising compound and its derivatives, ultimately contributing to the expansion of the therapeutic arsenal based on the versatile thiazole scaffold.

References

  • Google Patents. (n.d.). Synthesis method of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.
  • PubChem. (n.d.). Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate.
  • Pharmaffiliates. (n.d.). Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.
  • Molbase. (n.d.). ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate.
  • PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate.
  • Google Patents. (n.d.). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride (1:1).
  • PubChem. (n.d.). 5-Thiazolecarboxylic acid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester.
  • MDPI. (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

Sources

An In-depth Technical Guide to Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Thiazole Derivative

The landscape of chemical synthesis is vast, with countless molecules holding the potential for discovery. Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate represents one such molecule of interest, situated at the intersection of heterocyclic chemistry and pharmaceutical research. While a dedicated CAS number for this specific isomer is not readily found in major public databases, its structural analogues are well-documented as key intermediates in the synthesis of significant pharmaceutical compounds. This guide, therefore, serves as a technical exploration into the synthesis, putative properties, and potential applications of this molecule, drawing upon established chemical principles and data from closely related structures. For the purpose of this guide, we will refer to the target molecule as 3-HPMT.

Section 1: Physicochemical Properties and Structural Elucidation

While experimental data for 3-HPMT is scarce, we can extrapolate its likely physicochemical properties based on its structural motifs and comparison with its well-characterized isomer, ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (CAS: 161797-99-5).[1]

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₁₃H₁₃NO₃SBased on structural components.
Molecular Weight 263.31 g/mol Calculated from the molecular formula.[1]
Appearance Likely a pale yellow to off-white solidBased on related thiazole compounds.
Solubility Expected to be soluble in organic solvents like DMSO and methanol.General solubility of similar organic molecules.
pKa The phenolic hydroxyl group is expected to have a pKa around 8-10.Based on the pKa of phenol and substituted phenols.

Section 2: Proposed Synthesis Pathway

The most probable and widely adopted method for the synthesis of the thiazole core is the Hantzsch thiazole synthesis. This versatile reaction involves the condensation of a thioamide with an α-haloketone. For 3-HPMT, a plausible synthetic route would involve the reaction of 3-hydroxythiobenzamide with ethyl 2-chloroacetoacetate.

Step-by-Step Experimental Protocol:

Objective: To synthesize this compound (3-HPMT).

Materials:

  • 3-Hydroxybenzaldehyde

  • Lawesson's Reagent or Phosphorus Pentasulfide

  • Ammonia or an amine source

  • Ethyl 2-chloroacetoacetate

  • Ethanol (or other suitable solvent)

  • Sodium bicarbonate (or other mild base)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Workflow:

Part A: Synthesis of 3-Hydroxythiobenzamide (Intermediate)

  • Thionation of 3-Hydroxybenzaldehyde: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxybenzaldehyde in a suitable solvent like toluene.

  • Add Lawesson's Reagent (0.5 equivalents) portion-wise to the solution.

  • The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is then subjected to amination by reacting with a source of ammonia to form the desired 3-hydroxythiobenzamide.

Part B: Hantzsch Thiazole Synthesis of 3-HPMT

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the synthesized 3-hydroxythiobenzamide in ethanol.

  • Addition of α-haloketone: To this solution, add ethyl 2-chloroacetoacetate (1.1 equivalents) dropwise at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by TLC.

  • Work-up: Once the reaction is complete, neutralize the mixture with a mild base such as sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like dichloromethane.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 3-HPMT using silica gel column chromatography with a hexane-ethyl acetate gradient to yield the pure product.

Synthesis_Workflow cluster_part_a Part A: Intermediate Synthesis cluster_part_b Part B: Hantzsch Thiazole Synthesis 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Thionation Thionation 3-Hydroxybenzaldehyde->Thionation Lawesson's Reagent Lawesson's Reagent Lawesson's Reagent->Thionation 3-Hydroxythiobenzamide 3-Hydroxythiobenzamide Thionation->3-Hydroxythiobenzamide Amination Hantzsch Synthesis Hantzsch Synthesis 3-Hydroxythiobenzamide->Hantzsch Synthesis Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate->Hantzsch Synthesis 3-HPMT_crude Crude 3-HPMT Hantzsch Synthesis->3-HPMT_crude Purification Purification 3-HPMT_crude->Purification Column Chromatography Pure 3-HPMT Pure 3-HPMT Purification->Pure 3-HPMT

Caption: Proposed workflow for the synthesis of 3-HPMT.

Section 3: Potential Applications in Drug Discovery

Thiazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. The structural analogue, ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (CAS: 161798-01-2), is a known intermediate in the synthesis of Febuxostat, a non-purine selective inhibitor of xanthine oxidase used for treating hyperuricemia and gout.[2][3]

Given this precedent, 3-HPMT could serve as a valuable building block for the synthesis of novel therapeutic agents. The 3-hydroxyphenyl moiety offers a site for further chemical modification, allowing for the exploration of structure-activity relationships in various drug discovery programs. Potential areas of investigation could include the development of novel anti-inflammatory, antimicrobial, or anti-cancer agents.[4]

Potential_Applications cluster_derivatives Chemical Modification cluster_applications Potential Therapeutic Areas 3-HPMT Ethyl 2-(3-hydroxyphenyl)-4-methyl- thiazole-5-carboxylate Novel_Derivatives Novel Thiazole Derivatives 3-HPMT->Novel_Derivatives Functionalization at 3-hydroxyl group Anti-inflammatory Anti-inflammatory Novel_Derivatives->Anti-inflammatory Antimicrobial Antimicrobial Novel_Derivatives->Antimicrobial Anti-cancer Anti-cancer Novel_Derivatives->Anti-cancer

Sources

An In-depth Technical Guide to Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Intermediate in Modern Pharmaceutical Synthesis

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. This compound, identified by CAS number 161798-01-2, is a pivotal intermediate in the synthesis of Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It delves into the strategic synthesis involving the classic Hantzsch thiazole synthesis followed by a regioselective Duff formylation, offering detailed, step-by-step protocols and the underlying chemical principles. Furthermore, it outlines the analytical characterization of the title compound and explores the broader significance of the thiazole scaffold in pharmaceutical sciences.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry.[2][3] This structural motif is present in a multitude of natural products and synthetic pharmaceuticals, including the antibiotic Penicillin and Vitamin B1 (Thiamine).[4][5] Thiazole derivatives exhibit a vast array of pharmacological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and antitumor properties.[6][7] Their unique electronic properties and ability to engage in various non-covalent interactions make them privileged scaffolds in drug design.

Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (hereafter referred to as 'the target compound' or by its CAS number, 161798-01-2) has emerged as a molecule of significant industrial importance. Its structure combines the versatile thiazole core with a strategically functionalized phenyl ring, making it an ideal precursor for the construction of more complex therapeutic agents like Febuxostat.[1][8] This guide will elucidate the critical aspects of its molecular architecture and provide a robust framework for its synthesis and analysis.

Molecular Structure and Physicochemical Properties

The molecular integrity of a pharmaceutical intermediate is paramount for the successful synthesis of the final active pharmaceutical ingredient (API). Understanding the structure and properties of 161798-01-2 is the first step in appreciating its role and handling requirements.

Structural Elucidation

The IUPAC name for the compound is ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate.[9] Its molecular structure is characterized by a central 4-methylthiazole ring. At the 2-position, it is substituted with a 3-formyl-4-hydroxyphenyl group, and at the 5-position, it carries an ethyl carboxylate group.

Diagram 1: Molecular Structure of the Target Compound

G cluster_0 Stage 1: Hantzsch Thiazole Synthesis cluster_1 Stage 2: Duff Formylation A 4-Hydroxythiobenzamide C Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (Precursor) A->C Cyclocondensation B Ethyl 2-chloroacetoacetate B->C E Ethyl 2-(3-formyl-4-hydroxyphenyl)-4- methylthiazole-5-carboxylate (Final Product) C->E ortho-Formylation D Hexamethylenetetramine (HMTA) Polyphosphoric Acid D->E

Caption: Two-stage synthetic route to the target compound.

Stage 1: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a cornerstone reaction for the formation of thiazole rings. [10]It involves the condensation of an α-haloketone with a thioamide. [2][11]In this protocol, we react 4-hydroxythiobenzamide with ethyl 2-chloroacetoacetate.

Mechanism Insight: The reaction initiates with the nucleophilic attack of the sulfur atom from the thioamide onto the carbon bearing the halogen in the α-haloketone (an SN2 reaction). This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and subsequent dehydration leads to the formation of the aromatic thiazole ring. [11]This method is highly efficient and reliable for constructing substituted thiazoles.

Experimental Protocol: Synthesis of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

  • Reagent Preparation: In a 1L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 4-hydroxythiobenzamide (1 mole equivalent) in 500 mL of absolute ethanol.

  • Reaction Initiation: Gently heat the solution to 50-60°C with continuous stirring.

  • Addition of α-Haloketone: Add ethyl 2-chloroacetoacetate (1.05 mole equivalents) dropwise to the solution over a period of 30 minutes. An exothermic reaction may be observed.

  • Reaction Completion: After the addition is complete, heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (1:1).

  • Isolation of Precursor: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume by approximately half using a rotary evaporator.

  • Purification: Filter the crude product and wash with cold ethanol. Recrystallize the solid from an ethanol/water mixture to obtain pure Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate as a crystalline solid.

  • Drying: Dry the purified product under vacuum at 50°C for 12 hours.

Stage 2: Duff Formylation

The Duff reaction is a formylation method for activated aromatic compounds, such as phenols, using hexamethylenetetramine (HMTA) as the formylating agent, typically in an acidic medium like polyphosphoric acid or trifluoroacetic acid. [12][13]This reaction exhibits a strong preference for ortho-formylation on phenols due to a directing effect from the hydroxyl group. [14] Mechanism Insight: The reaction proceeds via electrophilic aromatic substitution. In the acidic medium, HMTA generates an electrophilic iminium ion. The electron-rich phenol ring attacks this electrophile. The ortho-selectivity is believed to be driven by the formation of a hydrogen-bonded intermediate that positions the electrophile adjacent to the hydroxyl group. [7]Subsequent hydrolysis of the resulting imine intermediate furnishes the aldehyde. [13] Experimental Protocol: Synthesis of Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

  • Reaction Setup: In a clean, dry 2L reactor, add polyphosphoric acid (approx. 6 times the weight of the precursor) and heat to 40-50°C with stirring. [15]2. Addition of Reactants: Sequentially add Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (1 mole equivalent) and hexamethylenetetramine (HMTA, 1.1 mole equivalents) to the reactor. [1][15]3. Heating: Increase the temperature of the reaction mixture to 90-95°C and maintain for 3-4 hours. [15]The mixture will become a thick, stirrable slurry.

  • Hydrolysis (Quenching): After the reaction is complete (monitored by TLC), cool the mixture to below 40°C. Slowly and carefully pour the reaction mass into a beaker containing a stirred mixture of crushed ice and water. This hydrolysis step is exothermic and should be performed in a well-ventilated fume hood.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 500 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with brine, then dry over anhydrous sodium sulfate. [1]7. Crystallization and Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain a crude solid. Induce crystallization by adding water and stirring. [1]8. Final Purification: Collect the light yellow solid by filtration, wash with water until neutral, and dry under vacuum to yield the final product, Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. [15]A final purity of >99% can be achieved with an approximate yield of 80-90%. [1][15]

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed. The expected results are based on the known molecular structure.

TechniqueExpected Observations
¹H NMR The proton NMR spectrum is expected to be consistent with the structure. [16]Characteristic signals would include: a triplet and a quartet for the ethyl ester group, a singlet for the methyl group on the thiazole ring, aromatic protons on the phenyl ring (with splitting patterns indicative of a 1,2,4-trisubstituted ring), a singlet for the aldehyde proton, and a singlet for the phenolic hydroxyl proton.
¹³C NMR The carbon NMR spectrum should show distinct signals for all 14 carbon atoms in their unique chemical environments, including the carbonyl carbons of the ester and aldehyde, the aromatic carbons, and the aliphatic carbons of the ethyl and methyl groups.
FT-IR The infrared spectrum would display characteristic absorption bands for the various functional groups: a broad O-H stretch for the phenol, C-H stretches for aromatic and aliphatic groups, a sharp C=O stretch for the aldehyde, a strong C=O stretch for the ester, and C=N and C-S stretches associated with the thiazole ring.
Mass Spectrometry The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 291.32. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₁₄H₁₃NO₄S.
HPLC High-Performance Liquid Chromatography is the method of choice for determining the purity of the final compound, which should typically be above 98%. [17]

Conclusion and Future Outlook

Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a molecule of high strategic value in the pharmaceutical industry, primarily due to its role as a key building block for Febuxostat. The synthetic pathway detailed in this guide, employing the Hantzsch thiazole synthesis and Duff formylation, represents a robust and scalable method for its production. The principles of these classic reactions provide a solid foundation for understanding the synthesis of a wide range of heterocyclic compounds.

The continued importance of thiazole-containing drugs ensures that research into novel synthetic routes and applications for intermediates like 161798-01-2 will remain an active area. Future work may focus on developing greener synthetic methodologies, employing catalytic systems, or exploring the potential of this intermediate for the synthesis of other novel bioactive molecules. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of medicinal chemistry and drug development.

References

  • Grokipedia. Duff reaction. Grokipedia; [cited 2026 Jan 9].
  • SynArchive. Duff Reaction. SynArchive; [cited 2026 Jan 9].
  • Chem Help Asap. Hantzsch Thiazole Synthesis. Chem Help Asap; [cited 2026 Jan 9].
  • Semantic Scholar. A theoretical study of the Duff reaction: insights into its selectivity. Semantic Scholar; 2016 Oct 7 [cited 2026 Jan 9].
  • CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. CUTM Courseware; [cited 2026 Jan 9].
  • National Institutes of Health. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Institutes of Health; [cited 2026 Jan 9].
  • ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate; [cited 2026 Jan 9].
  • Wikipedia. Duff reaction. Wikipedia; [cited 2026 Jan 9].
  • SynArchive. Hantzsch Thiazole Synthesis. SynArchive; [cited 2026 Jan 9].
  • ResearchGate. A Theoretical Study of the Duff Reaction: Insights into its Selectivity. ResearchGate; [cited 2026 Jan 9].
  • MOLBASE. Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. MOLBASE; [cited 2026 Jan 9].
  • Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Google Patents; [cited 2026 Jan 9].
  • PubChem. 5-Thiazolecarboxylic acid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester. PubChem; [cited 2026 Jan 9].
  • Pharmaffiliates. CAS No : 161798-01-2 | Product Name : Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. Pharmaffiliates; [cited 2026 Jan 9].
  • Chemsrc. CAS#:161798-01-2 | ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate. Chemsrc; 2025 Aug 21 [cited 2026 Jan 9].
  • National Institutes of Health. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health; [cited 2026 Jan 9].
  • Jinan Xinnuo Pharmaceutical Technology Co., Ltd. Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. Jinan Xinnuo Pharmaceutical Technology Co., Ltd.; [cited 2026 Jan 9].
  • Xinyi Yongcheng Chemical Industrial Co., Ltd. Ethyl 2-(3-formyl-4-hydroxyphenyl). Xinyi Yongcheng Chemical Industrial Co., Ltd.; [cited 2026 Jan 9].
  • Henan Sunlake Enterprise Corporation. ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate. Henan Sunlake Enterprise Corporation; [cited 2026 Jan 9].
  • MDPI. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI; [cited 2026 Jan 9].
  • Shandong Huayang Pharmaceutical Co., Ltd & Juye Xiandai Fine Chemical Co., Ltd. ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate. Shandong Huayang Pharmaceutical Co., Ltd & Juye Xiandai Fine Chemical Co., Ltd; [cited 2026 Jan 9].
  • ResearchGate. Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. ResearchGate; [cited 2026 Jan 9].
  • ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate; [cited 2026 Jan 9].
  • BioCrick. Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate-COA. BioCrick; [cited 2026 Jan 9].
  • Chemical Review and Letters. Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Review and Letters; 2025 Jul 30 [cited 2026 Jan 9].

Sources

A Technical Guide to the Physicochemical Properties of Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the available physical properties, specifically the melting point and solubility, of the compound Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate . As a Senior Application Scientist, this document is structured to deliver not just data, but also the scientific context and experimental methodologies that are crucial for research and development professionals.

It is important to note at the outset that experimentally determined physical properties for this compound are not widely reported in publicly available scientific literature. However, data for a structurally similar analogue, Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, is available and will be presented for comparative purposes. This guide will also detail the standard protocols for determining these critical parameters, empowering researchers to ascertain these values experimentally.

Compound Identification and Structural Context

This compound is a substituted thiazole derivative.[1] The core structure features a thiazole ring, a five-membered aromatic ring containing sulfur and nitrogen, which is a common scaffold in many biologically active compounds. The substituents—a 3-hydroxyphenyl group at the 2-position, a methyl group at the 4-position, and an ethyl carboxylate group at the 5-position—all contribute to the molecule's overall physicochemical properties and potential biological activity. This compound is recognized as a synthetic intermediate in pharmaceutical research.[1][2]

Table 1: Compound Identification

PropertyValueSource
IUPAC Name ethyl 2-(3-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylateN/A
CAS Number 209538-87-4[2]
Molecular Formula C13H13NO3S[1]
Molecular Weight 263.31 g/mol [1]
Physical Properties: A Comparative Analysis

Due to the limited availability of experimental data for the target compound, we will examine the properties of a close structural analogue, Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (CAS Number: 161798-01-2). This analogue differs by the presence of a formyl group (-CHO) at the 3-position of the phenyl ring, adjacent to the hydroxyl group, instead of a simple hydroxyl group. This substitution is expected to influence intermolecular interactions and, consequently, the physical properties.

Table 2: Physical Properties of a Structural Analogue

PropertyValue for Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylateSource
Melting Point 113 - 117 °C[3]
Appearance Light orange to yellow to green crystalline powder[3]
Solubility Slightly soluble in DMSO and Methanol[4]

The presence of the formyl group in the analogue can introduce additional dipole-dipole interactions and potentially alter the crystal lattice energy compared to the target compound. Therefore, the melting point of this compound may differ. The solubility is also expected to be influenced by the difference in polarity and hydrogen bonding capability between a hydroxyl and a formyl group.

Experimental Determination of Physical Properties

To address the data gap for this compound, this section provides detailed, standard operating procedures for the experimental determination of its melting point and solubility.

The melting point of a crystalline solid is a critical indicator of its purity. The following protocol outlines the capillary method, a widely accepted and accessible technique.

Protocol 1: Capillary Melting Point Determination

  • Sample Preparation:

    • Ensure the sample of this compound is a fine, dry powder. If necessary, gently crush any large crystals.

    • Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup:

    • Use a calibrated digital melting point apparatus.

    • Insert the capillary tube into the heating block of the apparatus.

  • Measurement:

    • Set the apparatus to heat at a rapid rate initially to approach the expected melting point.

    • When the temperature is within 15-20°C of the anticipated melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for accurate determination. If heated too quickly, the temperature of the heating block will rise faster than the sample can melt, leading to an erroneously high and broad melting range.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement start Start prep_sample Prepare Dry, Powdered Sample start->prep_sample pack_capillary Pack Capillary Tube prep_sample->pack_capillary insert_sample Insert into Apparatus pack_capillary->insert_sample rapid_heat Rapid Heating insert_sample->rapid_heat slow_heat Slow Heating (1-2°C/min) rapid_heat->slow_heat record_range Record Melting Range slow_heat->record_range end End record_range->end

Caption: Workflow for Melting Point Determination.

A qualitative solubility assessment in a range of solvents is a fundamental first step in characterizing a new compound. This provides insights into its polarity and potential for formulation.

Protocol 2: Qualitative Solubility Determination

  • Solvent Selection: A standard panel of solvents should be used, ranging from non-polar to polar, including:

    • Water (polar, protic)

    • 5% w/v Sodium Hydroxide (aqueous base)

    • 5% v/v Hydrochloric Acid (aqueous acid)

    • Methanol (polar, protic)

    • Ethanol (polar, protic)

    • Acetone (polar, aprotic)

    • Dichloromethane (non-polar)

    • Hexane (non-polar)

  • Procedure:

    • Add approximately 10 mg of this compound to a small test tube.

    • Add 1 mL of the chosen solvent.

    • Vortex the mixture for 30 seconds.

    • Visually inspect the solution for the presence of undissolved solid.

    • Classify the solubility as:

      • Soluble: No solid particles are visible.

      • Slightly Soluble: The majority of the solid has dissolved, but some particles remain.

      • Insoluble: The solid does not appear to have dissolved.

Trustworthiness through Self-Validation: The use of both acidic and basic aqueous solutions provides a self-validating system. For a phenolic compound like this compound, solubility is expected in aqueous base due to the formation of a soluble phenoxide salt. Solubility in aqueous acid would not be expected. This allows for a logical check of the experimental observations against the compound's known structure.

Solubility_Workflow start Start with Sample add_solvent Add 1 mL Solvent start->add_solvent vortex Vortex for 30s add_solvent->vortex observe Visual Observation vortex->observe decision Solid Dissolved? observe->decision soluble Soluble decision->soluble Yes slightly_soluble Slightly Soluble decision->slightly_soluble Partially insoluble Insoluble decision->insoluble No

Caption: Workflow for Qualitative Solubility Assessment.

Conclusion

While direct experimental data for the physical properties of this compound remains elusive in the current body of scientific literature, this guide provides a robust framework for its characterization. The data from the structurally similar Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate serves as a valuable, albeit approximate, reference point. The detailed protocols for melting point and solubility determination offer a clear path for researchers to establish these crucial parameters, ensuring scientific integrity and advancing the understanding of this promising pharmaceutical intermediate.

References

Sources

A Technical Guide to the Biological Activity of Substituted Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural features, including the ability of its nitrogen atom to form hydrogen bonds, make it a privileged scaffold for interacting with a wide array of biological targets.[1][2] This versatility has led to the development of numerous thiazole-containing drugs with a broad spectrum of therapeutic applications.[3] Clinically approved agents like the anticancer drugs Dasatinib and Ixazomib, as well as sulfathiazole, an antimicrobial, underscore the significance of this heterocyclic system in modern pharmacology.[1][4] This guide provides an in-depth exploration of the diverse biological activities of substituted thiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, and outlines the experimental methodologies used to validate these activities.

Part 1: Anticancer Activity of Thiazole Derivatives

Thiazole derivatives have emerged as a significant class of compounds in oncology, exhibiting potent activity against various cancer cell lines.[5] Their mechanism of action is often multifaceted, targeting key proteins and enzymes involved in cancer cell proliferation, survival, and metastasis.[1][6]

Mechanisms of Action

The anticancer effects of thiazole derivatives are exerted through several key biological pathways:

  • Kinase Inhibition: Many thiazole-based compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. For example, Dasatinib is a potent inhibitor of multiple tyrosine kinases.[1]

  • Induction of Apoptosis: Substituted thiazoles have been shown to trigger programmed cell death, or apoptosis, in cancer cells. This can occur through various mechanisms, including the depolarization of the mitochondrial membrane and DNA fragmentation.[6][7]

  • Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division. By disrupting tubulin assembly, these compounds can arrest the cell cycle and inhibit tumor growth.[6]

  • Enzyme Inhibition: Thiazoles can also target other critical enzymes such as topoisomerase and histone deacetylase (HDAC), which are involved in DNA replication and gene expression, respectively.[6]

  • Signaling Pathway Modulation: These compounds are known to modulate crucial signaling pathways like PI3K/Akt/mTOR and NF-κB, which are fundamental to cancer cell growth and survival.[6]

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring.[8] Key SAR insights include:

  • The presence of a 3,4,5-trimethoxyphenyl group on a nitrogen atom near a carbonyl group has been found to enhance anticancer efficacy.[5]

  • Electron-donating groups, such as an amino group, on an adjacent ring can positively influence the compound's activity.[5]

  • Hybrid molecules that combine the thiazole scaffold with other pharmacophores, like pyrazoline or chalcone, have demonstrated potent activity against various cancer cell lines.[5][9]

Experimental Evaluation of Anticancer Activity

A systematic, multi-step approach is used to evaluate the anticancer potential of new thiazole derivatives, progressing from initial in vitro screening to more complex in vivo models.[10]

The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential drug candidates.[11][12] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[12]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[13][14] The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which correlates with the number of living cells.[12][13]

Detailed Protocol: MTT Cytotoxicity Assay [13][14][15][16]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the test thiazole derivatives in a suitable solvent (e.g., DMSO) and then dilute further in complete growth medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[16]

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[16] Incubate the plate for an additional 3-4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[16] The plate can be placed on an orbital shaker for about 15 minutes to ensure complete dissolution.[13]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[13][15] A reference wavelength of 630 nm can be used to correct for background noise.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[17]

Promising compounds identified from in vitro assays are advanced to in vivo testing using animal models to assess their efficacy and safety.[10][18] Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are commonly used for this purpose.[18] The hollow fiber assay is another rapid in vivo method to evaluate the cytotoxic and pharmacodynamic effects of drug candidates.[18]

Part 2: Antimicrobial Activity of Thiazole Derivatives

The rise of antimicrobial resistance is a major global health threat, necessitating the development of new and effective antimicrobial agents.[9][19] Thiazole derivatives have demonstrated significant potential in this area, exhibiting broad-spectrum activity against various bacterial and fungal pathogens.[20][21]

Mechanisms of Action and SAR

The antimicrobial activity of thiazole derivatives is influenced by their ability to interfere with essential microbial processes. Some compounds have been shown to inhibit bacterial DNA gyrase, a crucial enzyme for DNA replication.[4]

The structure-activity relationship for antimicrobial thiazoles is a key area of research:

  • Compounds containing a benzenesulfonamide fragment have shown potent activity against Gram-positive bacteria.[5]

  • The presence of a nitro group at position 4 of the thiazole ring can be crucial for inhibiting microbial growth.[8]

  • For thiazole-pyrazoline hybrids, the presence of a phenyl ring tends to enhance antibacterial action, while substituents like methylamino, methyl, and fluoro groups may reduce activity.[4] Para-substituted methoxy, chloro, and nitro groups have been shown to modestly increase activity.[4]

Experimental Evaluation of Antimicrobial Activity

Standardized methods are employed to determine the susceptibility of microorganisms to thiazole derivatives.

The primary goal of antimicrobial susceptibility testing (AST) is to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[22][23]

Methods for MIC Determination:

  • Broth Dilution: This method involves preparing serial dilutions of the test compound in a liquid growth medium.[23][24] Each dilution is then inoculated with a standardized suspension of the microorganism. After incubation, the MIC is identified as the lowest concentration of the compound where no visible growth is observed.[23][25]

  • Agar Dilution: Similar to broth dilution, this method incorporates the test compound into an agar medium at various concentrations. The agar is then inoculated with the test organisms, and the MIC is determined after incubation.[22]

  • Disk Diffusion (Kirby-Bauer Test): In this qualitative method, a paper disk impregnated with a known amount of the test compound is placed on an agar plate that has been uniformly inoculated with the test microorganism.[22][23] The compound diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of inhibition will form around the disk.[24] The diameter of this zone is measured to determine the organism's susceptibility.[23]

Detailed Protocol: Broth Microdilution for MIC Determination [22][23]

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth, adjusting the turbidity to match a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the thiazole derivative in Mueller-Hinton broth.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35 ± 1 °C for 18-24 hours.[22]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth (turbidity) is observed.[23][25]

Part 3: Anti-inflammatory Activity of Thiazole Derivatives

Inflammation is a complex biological response to harmful stimuli, and its dysregulation can lead to chronic diseases.[26] Thiazole derivatives have been investigated as potential anti-inflammatory agents, with some showing the ability to modulate key inflammatory pathways.[27][28]

Mechanisms of Action

The anti-inflammatory effects of thiazole derivatives are often linked to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[27][29] Some compounds have shown selective inhibition of COX-1.[29] Additionally, certain thiazole derivatives can reduce nitric oxide (NO) synthesis, a key mediator in inflammation, potentially by blocking the active site of inducible nitric oxide synthase (iNOS).[30]

Experimental Evaluation of Anti-inflammatory Activity

Several in vitro assays are commonly used for the initial screening of the anti-inflammatory properties of natural and synthetic compounds.[26][31]

  • Inhibition of Protein Denaturation: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a compound to prevent heat-induced denaturation of proteins, such as bovine serum albumin or egg albumin.[32][33]

  • Membrane Stabilization: The stabilization of the red blood cell membrane can be correlated with anti-inflammatory activity, as the RBC membrane is analogous to the lysosomal membrane.[33] Lysosomal enzymes released during inflammation can cause tissue damage. This assay assesses a compound's ability to prevent heat- or hypotonicity-induced hemolysis.[33][34]

  • Proteinase Inhibitory Activity: Proteinases play a significant role in tissue damage during inflammatory reactions.[32][34] This assay evaluates the ability of a compound to inhibit the activity of proteinases like trypsin.[34]

Detailed Protocol: Inhibition of Albumin Denaturation Assay [32][33]

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of the test thiazole derivative at various concentrations and a 1% aqueous solution of bovine serum albumin.

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Induce denaturation by heating the mixture at 57°C for 30 minutes in a water bath.[33]

  • Cooling and Measurement: After cooling, add phosphate-buffered saline (pH 6.4). Measure the turbidity of the solution spectrophotometrically at 660 nm.[33]

  • Data Analysis: Use a standard anti-inflammatory drug like diclofenac sodium as a positive control. Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Part 4: Data Presentation and Visualization

Clear and concise presentation of data is crucial for interpreting experimental results.

Data Summary Tables

Quantitative data, such as IC50 values from cytotoxicity assays or MIC values from antimicrobial tests, should be summarized in tables for easy comparison of the activity of different derivatives.

Table 1: Example of Anticancer Activity Data for Thiazole Derivatives

Compound IDR1-substituentR2-substituentIC50 (µM) vs. MCF-7IC50 (µM) vs. HepG2
THZ-01-H-CH315.222.5
THZ-02-Cl-CH35.89.1
THZ-03-OCH3-CH32.14.3
Doxorubicin--0.81.2

Table 2: Example of Antimicrobial Activity Data for Thiazole Derivatives

Compound IDR1-substituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
THZ-04-H64128
THZ-05-NO2816
THZ-06-Br1632
Ciprofloxacin-10.5
Diagrams and Workflows

Visual aids such as diagrams are essential for illustrating complex biological pathways and experimental procedures.

General Workflow for Bioactivity Screening

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 Mechanism & Optimization Synthesis Synthesis of Thiazole Library Purification Purification & Characterization Synthesis->Purification PrimaryScreen Primary Screening (e.g., MTT Assay) Purification->PrimaryScreen HitConfirm Hit Confirmation & Dose-Response PrimaryScreen->HitConfirm SecondaryAssay Secondary Assays (e.g., Antimicrobial, Anti-inflammatory) HitConfirm->SecondaryAssay MOA Mechanism of Action Studies SecondaryAssay->MOA SAR SAR Studies & Lead Optimization MOA->SAR

Caption: A general workflow for the discovery and evaluation of bioactive thiazole derivatives.

PI3K/Akt Signaling Pathway Inhibition

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Thiazole Thiazole Derivative Thiazole->Akt Inhibits

Caption: Inhibition of the PI3K/Akt pathway by a substituted thiazole derivative.

References

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI.
  • Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. (2018). PubMed.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate.
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed.
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). ResearchGate.
  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). MDPI.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org.
  • Antibiotic sensitivity testing. (n.d.). Wikipedia.
  • Antimicrobial Susceptibility Testing (AST)- Types and Limitations. (2022). Microbe Notes.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.
  • Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online.
  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Publications.
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). NIH.
  • Synthesis and DNA binding of novel bioactive thiazole derivatives pendent to N-phenylmorpholine moiety. (2020). PubMed.
  • Basic protocol to assess preclinical anticancer activity. It can be... (n.d.). ResearchGate.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI.
  • Cell Viability Assays. (2013). NCBI Bookshelf.
  • A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. (n.d.). ajrcps.com.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). NIH.
  • Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. (n.d.). ResearchGate.
  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (n.d.). ResearchGate.
  • Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation. (2023). PubMed.
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). ResearchGate.
  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). ResearchGate.
  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). ResearchGate.
  • Selected examples of bioactive thiazole-comprising compounds: (a) natural and (b) synthetic. (n.d.). ResearchGate.
  • A Review on Thiazole Scaffolds and its Biological Activity. (n.d.). ijrpr.com.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). link.springer.com.
  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (n.d.). PubMed Central.
  • Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. (n.d.). PubMed Central.
  • New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. (n.d.). PubMed.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews.
  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (n.d.). NIH.
  • Synthesis and anti-inflammatory activity of thiazole derivatives. (2024). ResearchGate.
  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). ijpbsonline.com.
  • In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018). PMC - NIH.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
  • INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. (n.d.). ijddr.in.
  • In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024). Bioscience Biotechnology Research Communications.

Sources

An In-Depth Technical Guide to Unveiling the Therapeutic Targets of Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course for a Molecule of Unknown Potential

Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a molecule primarily recognized as a synthetic intermediate in the production of Febuxostat, a known xanthine oxidase inhibitor. Beyond this role, its biological activities and potential therapeutic targets remain largely uncharted territory. This guide is crafted not as a summary of knowns, but as a strategic manual for the unknown. It provides a comprehensive, technically-grounded framework for researchers to systematically identify and validate the potential therapeutic targets of this intriguing thiazole derivative. We will proceed from computational prediction to phenotypic discovery, and finally to rigorous biochemical and in-vivo validation, thereby constructing a complete roadmap for its journey from chemical entity to potential therapeutic lead.

Section 1: The Compound in Focus - Structural Clues to Biological Function

This compound possesses distinct structural motifs that offer initial hypotheses regarding its potential biological interactions. The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1][2] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a versatile component for engaging with the ATP-binding sites of kinases and the active sites of various enzymes.[3] The 3-hydroxyphenyl group, a common feature in many bioactive compounds, can act as a crucial hydrogen bond donor or acceptor, contributing to target affinity and specificity.[4][5] This combination of a proven heterocyclic core with a key interactive functional group suggests that the compound is likely to exhibit specific biological activities.

Section 2: A Multi-pronged Approach to Target Identification

Given the absence of pre-existing biological data, a multi-faceted strategy is essential for identifying the molecular targets of this compound. This approach should integrate computational, phenotypic, and direct biochemical methods to build a robust and cross-validated portfolio of potential targets.[6][7]

In Silico Target Prediction: A First Look into the Biological Landscape

Computational methods provide a rapid and cost-effective means to generate initial hypotheses about a compound's potential targets.[8][9] These approaches leverage the compound's structure to predict its interactions with a vast array of known protein targets.

  • Molecular Docking and Virtual Screening: This technique involves computationally placing the compound into the binding sites of a library of protein structures. The goal is to predict the binding conformation and estimate the binding affinity. A virtual screening campaign against a database of druggable proteins, such as those in the Protein Data Bank (PDB), can identify proteins with high predicted affinity for the compound.

  • Pharmacophore Modeling and Similarity Searching: This method involves identifying the 3D arrangement of chemical features of the compound that are essential for biological activity. This "pharmacophore" can then be used to search databases of known bioactive molecules to find compounds with similar pharmacophoric features. The known targets of these similar compounds then become potential targets for our molecule of interest.

cluster_0 In Silico Target Prediction Compound This compound Structure Docking Molecular Docking & Virtual Screening Compound->Docking Pharmacophore Pharmacophore Modeling Compound->Pharmacophore ML Machine Learning Prediction Compound->ML Targets Prioritized List of Potential Targets Docking->Targets Pharmacophore->Targets ML->Targets

Caption: Workflow for in silico target prediction.

Phenotypic Screening: From Cellular Effect to Molecular Target

Phenotypic screening takes an unbiased approach by first identifying a compound's effect on cellular or organismal phenotype, and then working backward to identify the molecular target responsible for that effect (target deconvolution).[12][13] This method is particularly powerful for discovering novel mechanisms of action.[14]

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

  • Assay Development: Select a panel of human cell lines relevant to a specific disease area (e.g., cancer, inflammation). Develop a high-content imaging assay that can quantify multiple phenotypic parameters simultaneously (e.g., cell morphology, proliferation, apoptosis, organelle health).

  • Compound Screening: Treat the cell lines with a concentration range of this compound.

  • Image Acquisition and Analysis: Acquire images using an automated high-content imaging system. Analyze the images to generate a multiparametric phenotypic profile of the compound's effect.

  • Hit Identification: Identify a "hit" phenotype that is both potent and of therapeutic interest.

  • Target Deconvolution: Once a robust phenotype is identified, employ target deconvolution strategies to identify the underlying molecular target.[15]

Target Deconvolution Techniques:

  • Chemical Proteomics: This is a powerful method for directly identifying the binding partners of a small molecule from a complex biological sample.[16][17]

    • Affinity Chromatography coupled with Mass Spectrometry (AC-MS): The compound is immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.[18]

    • Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently bind to the active site of enzymes to profile their activity state. A competitive ABPP experiment, where the cell lysate is pre-incubated with our compound of interest, can identify enzymes whose activity is modulated by the compound.

  • Genetic Approaches:

    • RNA Interference (RNAi) or CRISPR-Cas9 Screening: These methods can identify genes that, when knocked down or knocked out, either sensitize or confer resistance to the compound's effects. The protein products of these genes are strong candidates for being the compound's target or part of its downstream pathway.

cluster_1 Phenotypic Screening & Target Deconvolution Screening Phenotypic Screen (e.g., High-Content Imaging) Phenotype Identification of a Therapeutically Relevant Phenotype Screening->Phenotype Deconvolution Target Deconvolution Phenotype->Deconvolution Proteomics Chemical Proteomics (AC-MS, ABPP) Deconvolution->Proteomics Genetics Genetic Screens (RNAi, CRISPR) Deconvolution->Genetics Validated_Targets Validated Therapeutic Target Proteomics->Validated_Targets Genetics->Validated_Targets

Caption: Workflow for phenotypic screening and target deconvolution.

Section 3: Plausible Target Classes - An Educated Guess Based on Structure

Based on the chemical structure of this compound and the known activities of related compounds, we can hypothesize several plausible target classes.

Protein Kinases

The thiazole scaffold is a common feature in many kinase inhibitors.[19][20] Kinases play a central role in cellular signaling and are frequently dysregulated in diseases like cancer.[3] The ability of the thiazole and hydroxyphenyl groups to form hydrogen bonds makes them well-suited to interact with the hinge region of the ATP-binding pocket of many kinases.

Potential Kinase Targets:

  • Receptor Tyrosine Kinases (RTKs): e.g., EGFR, VEGFR, c-Met. Thiazole-containing compounds have been developed as inhibitors of these kinases.[21]

  • Non-Receptor Tyrosine Kinases: e.g., Src, Abl.

  • Serine/Threonine Kinases: e.g., PI3K/Akt/mTOR pathway components.[20]

Monoacylglycerol Lipase (MAGL)

Recent studies have identified thiazole-5-carboxylate derivatives as potent and selective inhibitors of Monoacylglycerol Lipase (MAGL).[22][23][24] MAGL is a serine hydrolase that plays a key role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[25][26] Inhibition of MAGL has therapeutic potential in treating pain, inflammation, and neurodegenerative diseases. The structural similarity of our compound to these reported MAGL inhibitors makes this enzyme a highly plausible target.

Compound Target Reported Activity (IC50) Reference
Thiazole-5-carboxylate derivative 3gMAGL0.037 µM[23]
Thiazole-5-carboxylate derivative 4cMAGL0.063 µM[23]

Table 1: Examples of Thiazole-5-carboxylate Derivatives as MAGL Inhibitors.

Section 4: The Gauntlet of Target Validation - From Hypothesis to Confirmation

Once a list of potential targets has been generated, a rigorous validation process is required to confirm a direct and functionally relevant interaction.[27][28] This process should proceed from in vitro biochemical assays to cell-based and finally in vivo studies.[29]

In Vitro Validation: Confirming the Physical Interaction

These assays directly measure the binding of the compound to the purified target protein.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip.

  • Compound Injection: Flow a series of concentrations of this compound over the sensor chip.

  • Binding Measurement: Measure the change in the refractive index at the sensor surface, which is proportional to the amount of compound bound to the protein.

  • Data Analysis: Fit the binding data to a kinetic model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A low KD value indicates high binding affinity.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: Place the purified target protein in the sample cell and the compound in the injection syringe.

  • Titration: Inject small aliquots of the compound into the protein solution and measure the heat released or absorbed upon binding.

  • Data Analysis: Integrate the heat changes and fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Functional Validation: Does Binding Lead to a Biological Effect?

These assays determine whether the binding of the compound to the target results in a functional consequence, such as enzyme inhibition or activation.

Experimental Protocol: Kinase Inhibition Assay (for kinase targets)

  • Assay Setup: In a microplate well, combine the purified kinase, a specific substrate peptide, and ATP.

  • Compound Addition: Add varying concentrations of this compound.

  • Kinase Reaction: Incubate the plate to allow the kinase to phosphorylate the substrate.

  • Detection: Use a detection reagent (e.g., a phosphospecific antibody or an ADP-Glo assay) to quantify the amount of phosphorylated substrate or ADP produced.

  • Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Target Engagement: Proving the Interaction in a Living System

These assays confirm that the compound can reach and bind to its target within the complex environment of a living cell.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the compound or a vehicle control.

  • Heating: Heat the cells to a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Use Western blotting or mass spectrometry to quantify the amount of the target protein remaining in the soluble fraction at each temperature.

  • Data Analysis: A compound that binds to its target will stabilize it, resulting in a shift of its melting curve to a higher temperature.

In Vivo Validation: The Final Frontier

The ultimate validation of a therapeutic target is to demonstrate that modulating it with the compound leads to a desired therapeutic effect in a relevant animal model of disease.[30]

Experimental Protocol: Xenograft Mouse Model of Cancer (for an anticancer target)

  • Tumor Implantation: Implant human cancer cells (that express the target of interest) into immunocompromised mice.

  • Compound Administration: Once tumors are established, treat the mice with the compound or a vehicle control.

  • Efficacy Measurement: Monitor tumor growth over time. At the end of the study, excise the tumors and weigh them.

  • Pharmacodynamic (PD) Biomarker Analysis: Analyze the tumor tissue to confirm that the compound engaged with its target and modulated its activity (e.g., by measuring the phosphorylation status of a kinase substrate).

cluster_2 Target Validation Workflow In_Vitro In Vitro Validation (SPR, ITC) Functional Functional Validation (Enzyme Assays) In_Vitro->Functional Cellular Cellular Target Engagement (CETSA) Functional->Cellular In_Vivo In Vivo Validation (Animal Models) Cellular->In_Vivo Therapeutic_Target Confirmed Therapeutic Target In_Vivo->Therapeutic_Target

Sources

An In-depth Technical Guide to Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the field of medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of novel therapeutic agents. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. This guide focuses on a specific, yet highly promising member of this class: Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate. While primarily recognized as a key synthetic intermediate, its structural features suggest a significant, largely unexplored potential for biological activity. This document will provide a comprehensive overview of its synthesis, chemical characteristics, and a literature-based exploration of its therapeutic possibilities, aiming to equip researchers and drug development professionals with the foundational knowledge to unlock its full potential.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in both synthesis and biological studies.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₃S[1]
Molecular Weight 263.31 g/mol [1]
Appearance Not specified in detail, likely a solid-
Solubility Not explicitly detailed in reviewed literature-
Melting Point Not available-

Synthesis and Chemical Reactivity: A Step-by-Step Approach

The synthesis of this compound is a multi-step process that relies on the foundational Hantzsch thiazole synthesis. The following protocols are based on established methodologies for related compounds and provide a logical pathway for its preparation.

Experimental Workflow: From Starting Materials to Final Product

cluster_0 Part 1: Synthesis of Precursor cluster_1 Part 2: Formylation cluster_2 Part 3: Target Molecule (Hypothetical Reduction) A 4-Hydroxythiobenzamide C Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate A->C Hantzsch Thiazole Synthesis B Ethyl 2-chloroacetoacetate B->C C_p Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate E Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate C_p->E Duff Reaction D Hexamine (HMTA) / Polyphosphoric Acid (PPA) D->E E_p Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate G This compound E_p->G Selective Reduction F Reducing Agent (e.g., NaBH4) F->G

Caption: Synthetic pathway to this compound.

Part 1: Synthesis of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

This initial step involves the classic Hantzsch thiazole synthesis, which is a cornerstone for creating the thiazole core.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxythiobenzamide in a suitable solvent such as ethanol.

  • Addition of Reagent: To this solution, add an equimolar amount of ethyl 2-chloroacetoacetate.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure the completion of the cyclization.

  • Work-up and Purification: After cooling, the reaction mixture is poured into cold water to precipitate the crude product. The solid is then filtered, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.[2]

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good choice as it effectively dissolves the reactants and is relatively easy to remove after the reaction.

  • Reflux Conditions: The application of heat is necessary to overcome the activation energy for the condensation and cyclization reactions.

Part 2: Formylation to Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

The introduction of a formyl group at the 3-position of the phenyl ring is achieved through an electrophilic aromatic substitution, commonly the Duff reaction.

Protocol:

  • Reaction Medium: Polyphosphoric acid (PPA) is used as both the solvent and the catalyst for this reaction. It is preheated in a reaction vessel.

  • Addition of Reactants: Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate and hexamethylenetetramine (HMTA) are added to the preheated PPA.[2]

  • Reaction Progression: The mixture is stirred at an elevated temperature (e.g., 90-100 °C) for a few hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: The reaction is quenched by carefully pouring the hot mixture into ice-water. The resulting precipitate is collected by filtration, washed thoroughly with water to remove residual PPA, and dried. Purification can be achieved through column chromatography or recrystallization.[2]

Causality Behind Experimental Choices:

  • PPA and HMTA: This combination is characteristic of the Duff reaction. PPA acts as a dehydrating agent and a Lewis acid catalyst, while HMTA serves as the formylating agent.

  • Quenching in Ice-Water: This is a standard procedure to hydrolyze the reaction intermediate and precipitate the formylated product.

Part 3: Reduction to this compound (Hypothetical Step)

While a direct synthesis protocol for the title compound was not found in the reviewed literature, a logical subsequent step from the formylated intermediate would be a selective reduction of the aldehyde to a hydroxyl group.

Hypothetical Protocol:

  • Dissolving the Intermediate: Dissolve Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate in a suitable solvent like methanol or ethanol.

  • Addition of Reducing Agent: Slowly add a mild reducing agent, such as sodium borohydride (NaBH₄), to the solution at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: The reduction can be monitored by TLC to track the disappearance of the starting material.

  • Work-up: Once the reaction is complete, the excess reducing agent is quenched by the addition of a weak acid (e.g., dilute HCl) until the effervescence ceases. The product can then be extracted with an organic solvent like ethyl acetate, and the organic layer is washed, dried, and concentrated to yield the final product.

Causality Behind Experimental Choices:

  • Sodium Borohydride: NaBH₄ is a selective reducing agent that can reduce aldehydes to alcohols without affecting the ester functionality.

Biological Activities and Therapeutic Potential: An Evidence-Based Perspective

Direct biological data for this compound is scarce in the public domain. However, by examining the biological activities of its close structural analogs and the broader class of 2-(hydroxyphenyl)thiazole derivatives, we can infer its potential therapeutic applications.

Antimicrobial Potential

A study on derivatives of the closely related Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate has demonstrated significant antimicrobial activity.[2] In this research, the core thiazole scaffold was further functionalized, and these new compounds were screened against a panel of microorganisms. The results indicated that some of the synthesized thiazole derivatives exhibited promising activity, suggesting that the foundational structure of this compound is a viable starting point for the development of novel antimicrobial agents.[2]

The general class of thiazole derivatives has been extensively reviewed for its wide range of biological activities, including antibacterial and antifungal properties.[3][4][5][6]

Anti-inflammatory and Anticancer Potential

The 2-(hydroxyphenyl)thiazole motif is a recurring structural element in compounds with demonstrated anti-inflammatory and anticancer properties.[7] The hydroxyl-substituted phenyl ring can participate in key interactions with biological targets, such as enzymes and receptors involved in inflammatory cascades and cancer cell proliferation. While direct evidence for this compound is lacking, the established precedent within this chemical class strongly suggests that it warrants investigation for these activities.

Signaling Pathway Implications

A Thiazole Derivative B Target Protein (e.g., Kinase, Enzyme) A->B Binding/Inhibition C Signaling Cascade Modulation B->C Altered Activity D Cellular Response (e.g., Apoptosis, Reduced Inflammation) C->D

Caption: Potential mechanism of action for thiazole derivatives in cellular signaling.

The diverse biological effects of thiazole derivatives often stem from their ability to interact with key signaling pathways. For instance, in cancer, they may inhibit protein kinases involved in cell growth and proliferation.[8] In inflammatory processes, they might target enzymes like cyclooxygenases or lipoxygenases. The specific substitution pattern on the thiazole and phenyl rings plays a crucial role in determining the target specificity and potency.

Future Directions and Applications in Drug Discovery

This compound represents a valuable, yet underutilized, scaffold in drug discovery. Its established role as a synthetic intermediate for more complex molecules should not overshadow its intrinsic potential as a bioactive compound.

Key Areas for Future Research:

  • Systematic Biological Screening: A comprehensive evaluation of its antimicrobial, anti-inflammatory, and anticancer activities is warranted. This should include in vitro assays to determine IC50 values against relevant cell lines and microbial strains.

  • Mechanism of Action Studies: Should biological activity be confirmed, subsequent studies should focus on elucidating the specific molecular targets and signaling pathways involved.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs with modifications to the phenyl and thiazole rings would provide valuable insights into the structural requirements for optimal activity.

  • Computational Modeling: Molecular docking and other in silico methods could be employed to predict potential biological targets and guide the design of more potent derivatives.

Conclusion

This compound is a molecule of significant interest to the medicinal chemistry community. While its current application is primarily in the realm of synthetic chemistry, the rich pharmacology of the 2-(hydroxyphenyl)thiazole scaffold strongly suggests that this compound holds untapped therapeutic potential. This guide has provided a detailed overview of its synthesis and a literature-based rationale for its further investigation as a potential antimicrobial, anti-inflammatory, or anticancer agent. It is hoped that this comprehensive summary will inspire and facilitate future research into this promising molecule.

References

  • Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)
  • Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4-methylthiazole-5-carboxylate derivatives.
  • A Brief Literature and Review of Patents on Thiazole Related Derivatives.
  • Anti-viral activity of thiazole derivatives: an updated p
  • Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. PubMed. (URL: [Link])
  • Recent Patents on Thiazole Derivatives Endowed with Antitumor Activity. (URL not available)
  • In vitro and in silico studies of antimicrobial activity. (URL not available)
  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.
  • Anti-viral activity of thiazole derivatives: an updated patent review.
  • Ethyl 2-(3-cyano-4-hydroxyphenyl)
  • 2-2'-Bis-thiazole derivatives as antiviral agents.
  • Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents.
  • Ethyl 2-(4-hydroxyphenyl)

Sources

Role of thiazole moiety in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of the Thiazole Moiety in Medicinal Chemistry

Authored by: A Senior Application Scientist

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its unique physicochemical properties, including its aromaticity, planarity, and ability to engage in various non-covalent interactions, render it a "privileged scaffold" for drug design.[3][4] This guide provides an in-depth exploration of the thiazole moiety's multifaceted role, from its fundamental electronic characteristics that drive its function as a versatile pharmacophore to its incorporation into a wide array of clinically successful therapeutic agents. We will dissect its significance across major disease areas, including oncology, infectious diseases, and inflammatory conditions, supported by mechanistic insights and structure-activity relationship (SAR) studies. Furthermore, this document furnishes detailed experimental protocols and visual diagrams to elucidate key synthetic methodologies and biological pathways, serving as a comprehensive resource for researchers and professionals in drug development.

The Thiazole Nucleus: Physicochemical and Structural Foundations

The therapeutic versatility of the thiazole ring is not accidental; it is a direct consequence of its intrinsic electronic and structural features. As a five-membered heterocycle, it contains a delocalized system of 6 π-electrons, conforming to Hückel's rule and bestowing it with significant aromatic character.[5][6] This aromaticity contributes to the ring's planarity and stability, providing a rigid scaffold for the precise spatial orientation of functional groups necessary for receptor binding.

The nitrogen atom at position 3, being pyridine-like, acts as a hydrogen bond acceptor, a critical interaction for anchoring drug molecules to their biological targets, such as enzyme active sites or receptor binding pockets.[7][8] The sulfur atom at position 1 acts as an electron donor and influences the ring's electronic distribution.[9] Computational studies of pi-electron density reveal a distinct reactivity pattern:

  • C5 Position: The most electron-rich position, making it the primary site for electrophilic substitution.[6]

  • C2 Position: The most electron-deficient position, rendering its attached proton acidic and susceptible to deprotonation by strong bases, facilitating further functionalization.[3][9]

  • C4 Position: Possesses relatively neutral electron density.[9]

This predictable reactivity allows medicinal chemists to strategically modify the thiazole core to optimize a compound's pharmacological profile.

Logical Relationship: Key Pharmacophoric Features of Thiazole

Caption: Core pharmacophoric features of the thiazole ring in drug design.

Synthesis of Thiazole Derivatives: The Hantzsch Synthesis

The construction of the thiazole ring is a well-established field, with the Hantzsch thiazole synthesis, first reported in 1887, remaining a cornerstone methodology.[4][8] This versatile and reliable reaction involves the cyclocondensation of an α-halocarbonyl compound (like an α-haloketone) with a thioamide-containing species, such as thiourea or thioacetamide.[10][11] The prevalence of this method is due to the wide availability of starting materials and the operational simplicity of the reaction.

Experimental Workflow: Hantzsch Thiazole Synthesis

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process Haloketone α-Haloketone (e.g., 2-Bromoacetophenone) Mix 1. Combine Reactants in Solvent (e.g., Methanol) Haloketone->Mix Thioamide Thioamide (e.g., Thiourea) Thioamide->Mix Heat 2. Heat Mixture (Reflux) Mix->Heat Isolate 3. Neutralize & Isolate (Precipitation) Heat->Isolate Purify 4. Purify Product (Recrystallization) Isolate->Purify Product Substituted Thiazole (e.g., 2-Amino-4-phenylthiazole) Purify->Product

Caption: Generalized workflow for the Hantzsch thiazole synthesis.

Detailed Protocol: Synthesis of 2-amino-4-phenylthiazole

This protocol provides a self-validating system for a classic Hantzsch synthesis.

  • Materials:

    • 2-Bromoacetophenone

    • Thiourea

    • Methanol

    • 5% Sodium Carbonate (Na₂CO₃) solution

    • Standard laboratory glassware (round-bottom flask, condenser)

    • Magnetic stirrer and hotplate

    • Buchner funnel and filter paper

  • Procedure:

    • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol, 1 eq) and thiourea (7.5 mmol, 1.5 eq).[4]

    • Solvation: Add 10 mL of methanol to the flask to dissolve the reactants.[4]

    • Cyclocondensation: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70°C) with continuous stirring for 3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

    • Work-up and Isolation: After cooling to room temperature, slowly add 5% sodium carbonate solution to the reaction mixture until it becomes alkaline (pH ~8-9), which neutralizes the hydrobromide salt formed and precipitates the free base.

    • Filtration: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any inorganic impurities.

    • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final 2-amino-4-phenylthiazole product as a crystalline solid.

    • Characterization: Confirm the structure and purity of the final product using techniques such as Melting Point, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The Thiazole Moiety in Action: A Spectrum of Biological Activities

The thiazole scaffold is a key component in numerous FDA-approved drugs, demonstrating its therapeutic importance across a wide range of diseases.[12] Its derivatives have shown a remarkable diversity of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][13]

Drug NameTherapeutic ClassIndication(s)
Dasatinib Anticancer (Kinase Inhibitor)Chronic Myeloid Leukemia (CML), Acute Lymphoblastic Leukemia (ALL)[14]
Dabrafenib Anticancer (Kinase Inhibitor)Melanoma, Non-Small Cell Lung Cancer[15]
Ixabepilone Anticancer (Microtubule Inhibitor)Metastatic or locally advanced breast cancer[3][15]
Ritonavir Antiviral (Protease Inhibitor)HIV/AIDS (often as a pharmacokinetic booster)[2][16]
Sulfathiazole Antibacterial (Sulfa drug)Bacterial infections (historical use, largely superseded)[2][17]
Meloxicam Anti-inflammatory (NSAID)Osteoarthritis, Rheumatoid Arthritis[11][16]
Pramipexole Dopamine AgonistParkinson's Disease, Restless Legs Syndrome[14]
Nizatidine H₂ Receptor AntagonistStomach ulcers, GERD[14]
Anticancer Activity

Thiazole derivatives are prominent in modern oncology.[7][12] They exert their effects through various mechanisms, most notably the inhibition of protein kinases that are critical for cancer cell proliferation and survival.[15][18]

  • Dasatinib: This potent tyrosine kinase inhibitor targets the BCR-ABL fusion protein, the hallmark of Chronic Myeloid Leukemia (CML). The thiazole ring is crucial for its binding to the ATP pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby inducing apoptosis in cancer cells.[7]

Signaling Pathway: Dasatinib Inhibition of BCR-ABL

Dasatinib_MoA BCR_ABL BCR-ABL Kinase (Constitutively Active) Substrate_P Phosphorylated Substrate BCR_ABL->Substrate_P Phosphorylates ATP ATP ATP->BCR_ABL Binds to ATP Pocket Substrate Downstream Substrate Substrate->BCR_ABL Proliferation Cell Proliferation & Survival Substrate_P->Proliferation Activates Pathway Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits

Caption: Mechanism of action of Dasatinib in inhibiting the BCR-ABL pathway.

Antimicrobial Activity

Historically and currently, thiazoles are vital in combating infectious diseases.[19] The thiazole nucleus is a common framework for developing agents against bacteria, fungi, and viruses.[17][20]

  • Antibacterial: Sulfathiazole, an early sulfa drug, functions by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[17] More recent research focuses on developing thiazole derivatives to overcome antibiotic resistance.[20] For instance, certain 2,4-disubstituted thiazoles have shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria.[20]

  • Antifungal: Thiazole derivatives can be effective against various fungal strains, including Candida species.[17][21] Their mechanism often involves disrupting fungal cell membrane integrity or inhibiting essential enzymes.

  • Antiviral: The well-known HIV protease inhibitor, Ritonavir, contains a thiazole moiety. It is designed to mimic a peptide linkage and bind tightly to the active site of the HIV protease enzyme, preventing the cleavage of viral polyproteins and halting viral maturation.[2][17]

Anti-inflammatory Activity

Thiazole-containing compounds are effective anti-inflammatory agents.[22][23]

  • Meloxicam: This non-steroidal anti-inflammatory drug (NSAID) preferentially inhibits cyclooxygenase-2 (COX-2) over COX-1.[24] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. The selective inhibition of COX-2 is a crucial design feature intended to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[24]

Role in Neurodegenerative Diseases

Emerging research highlights the potential of thiazole derivatives in treating neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[16][25] These compounds are being investigated as inhibitors of key enzymes implicated in disease progression, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAOs).[25][26] By inhibiting these enzymes, thiazole-based drugs can help restore neurotransmitter balance and potentially slow neurodegeneration.[27][28]

Structure-Activity Relationship (SAR) Insights

The biological activity of thiazole derivatives can be finely tuned by altering the substituents at the C2, C4, and C5 positions. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

  • Antihistamine Activity: For H1-antihistamine activity, key parameters include the polarizability of the molecule and the distance between an aliphatic and an aromatic nitrogen atom, highlighting the importance of both electronic and steric factors.[29]

  • Anticancer Activity: In certain series of anticancer thiazoles, the presence of electron-withdrawing groups like fluorine on appended phenyl rings can enhance cytotoxic activity, while electron-donating groups may decrease it.[10]

  • Antimicrobial Activity: For some antimicrobial thiazoles, the introduction of electron-withdrawing substituents like fluorine and chlorine has been shown to enhance potency against bacterial and fungal strains.[30] The substitution pattern on aryl rings attached to the thiazole core significantly influences the inhibitory effect.[21]

Specialized Applications: Thiazole Orange in Diagnostics

Beyond therapeutics, the thiazole scaffold is integral to diagnostic and research tools. Thiazole Orange (TO) is a prime example.[31] This asymmetric cyanine dye exhibits minimal fluorescence in solution but becomes intensely fluorescent upon binding to nucleic acids (DNA and RNA).[32][33] This 'turn-on' fluorescence is due to the restriction of intramolecular rotation upon intercalation into the nucleic acid structure.[31]

This property makes Thiazole Orange and its derivatives (like SYBR Green) invaluable for:

  • Quantification of DNA and RNA.[34]

  • Staining nucleic acids in gel electrophoresis.[35]

  • Flow cytometry applications, such as the analysis of reticulocytes by staining residual RNA.[33][35]

Conclusion and Future Perspectives

The thiazole moiety is an enduringly significant scaffold in medicinal chemistry, transitioning seamlessly from early antibacterial agents to modern targeted cancer therapies and sophisticated diagnostic probes.[1][3] Its combination of structural rigidity, predictable reactivity, and versatile pharmacophoric features ensures its continued relevance. Future research will likely focus on leveraging the thiazole core to develop novel multi-target agents for complex diseases like cancer and neurodegenerative disorders, as well as creating next-generation probes for advanced molecular diagnostics. The systematic exploration of new synthetic methodologies will further expand the chemical space of accessible thiazole derivatives, paving the way for the discovery of innovative therapeutic agents with enhanced efficacy and safety profiles.

References

  • Suss, O., Motiei, L., & Margulies, D. (2021). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. Molecules, 26(9), 2828. [Link]
  • A review on thiazole based compounds & it's pharmacological activities. (2024). GlobeCore[Link]
  • Al-Ostath, A., et al. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Deriv
  • Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (2021). PubMed Central. [Link]
  • Ghare, S., & Nipanikar, A. (2021). Thiazole: A versatile pharmacophore moiety. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2023). PubMed. [Link]
  • Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases. (2022). PubMed. [Link]
  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2023).
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023).
  • A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. (2001). PubMed. [Link]
  • Synthesis and anti-inflammatory activity of thiazole deriv
  • Thiazole-Based Thiazolidinones as Potent Antimicrobial Agents.
  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2021).
  • 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegener
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. [Link]
  • Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. (2021). PubMed. [Link]
  • The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. (2024). Research in Pharmaceutical Sciences. [Link]
  • Ekrek, S., et al. (2022). Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Taylor & Francis Online. [Link]
  • Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases. (2022). Semantic Scholar. [Link]
  • Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies. (2024). Semantic Scholar. [Link]
  • Synthesis, Reactions and Medicinal Uses of Thiazole. (2022). Pharmaguideline. [Link]
  • Thiazole. Wikipedia. [Link]
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]
  • THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. (2020). JETIR. [Link]
  • Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. (2022).
  • Structures of thiazole-bearing drugs recently approved by the FDA. (2022).
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indian Journal of Pharmaceutical Education and Research. [https://ijper.org/sites/default/files/2022-09/Indian J Pharm Educ Res-56-3-113.pdf]([Link] J Pharm Educ Res-56-3-113.pdf)
  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). MDPI. [Link]
  • Thiazole pharmacophore-based discovery of novel SGLT2 inhibitors using virtual screening, molecular docking, and molecular dynamics simulation for diabetic nephrop
  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole deriv
  • The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer′s disease: a systematic literature review. (2024).
  • An overview of the synthesis, therapeutic potential and patents of thiazole deriv
  • Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling. (2018). PubMed. [Link]
  • One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. (2020). PMC - NIH. [Link]
  • Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. (2007). NIH. [Link]
  • The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (2024). Ningbo Inno Pharmchem Co.,Ltd. [Link]
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). (2023). PubMed Central. [Link]
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). NIH. [Link]
  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (2018). PubMed Central. [Link]

Sources

A Senior Application Scientist's Guide to Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate: Synthesis, Application, and Strategic Context in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Thiazole Scaffold - A Cornerstone of Modern Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, represents a "privileged scaffold" in drug discovery. Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability have cemented its role in a multitude of therapeutic agents. This guide delves into a specific, yet strategically important, member of this family: Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate . While it serves as a versatile building block, its primary significance is understood through its relationship with major pharmaceutical products, most notably the anti-gout medication Febuxostat. This document provides not just protocols, but the scientific rationale behind them, offering a comprehensive view of this intermediate's synthesis, characterization, and strategic application in pharmaceutical R&D.

Physicochemical & Spectroscopic Profile

A foundational understanding of a chemical intermediate begins with its physical and analytical characteristics. These properties dictate handling, reaction monitoring, and quality control parameters.

Table 1: Core Physicochemical Properties

Property Value
IUPAC Name Ethyl 2-(3-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate
Molecular Formula C₁₃H₁₃NO₃S[1]
Molecular Weight 263.31 g/mol [1]
CAS Number Not explicitly assigned; often contextualized by its isomers.
Appearance Expected to be a light yellow or off-white solid.

| Solubility | Likely soluble in polar organic solvents like DMSO and Methanol.[2] |

Anticipated Spectroscopic Data

While a dedicated spectrum for this specific isomer is not publicly cataloged, its structure allows for predictable spectroscopic signatures based on extensive literature on thiazole derivatives.[3][4][5]

  • ¹H-NMR: Protons on the phenyl ring would appear in the aromatic region (δ 6.8-7.8 ppm), with splitting patterns dictated by the -OH substitution. The methyl group on the thiazole ring would present as a sharp singlet around δ 2.7 ppm. The ethyl ester protons would show a characteristic quartet and triplet.[3][6]

  • ¹³C-NMR: Key signals would include the carbonyl carbon of the ester (δ ~162 ppm), carbons of the thiazole ring (δ ~115-168 ppm), and the aromatic carbons of the phenyl group.[3][6]

  • FT-IR: Expect characteristic peaks for the O-H stretch (broad, ~3300 cm⁻¹), C=O stretch of the ester (~1720 cm⁻¹), C=N stretch of the thiazole ring (~1620 cm⁻¹), and C-S stretching vibrations.[5][7]

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be expected at m/z 264.07, confirming the molecular weight.[8]

Synthesis: The Hantzsch Reaction and Its Modern Application

The construction of the thiazole core is most reliably achieved via the Hantzsch Thiazole Synthesis , a classic named reaction dating to 1887 that remains a cornerstone of heterocyclic chemistry.[9] The reaction fundamentally involves the condensation of an α-haloketone with a thioamide.[9][10]

The causality behind this choice is clear: it is a robust, high-yielding, and convergent strategy that allows for modular assembly of the thiazole scaffold. By selecting different thioamides and α-haloketones, a diverse library of thiazole derivatives can be generated.

// Nodes Thioamide [label="3-Hydroxythiobenzamide", fillcolor="#F1F3F4", fontcolor="#202124"]; Haloketone [label="Ethyl 2-chloroacetoacetate", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Condensation\n(Hantzsch Synthesis)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Cyclization & Dehydration\nIntermediate", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ethyl 2-(3-hydroxyphenyl)\n-4-methylthiazole-5-carboxylate", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Crystallization/Chromatography)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalProduct [label="Final Purified Intermediate", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Thioamide -> Reaction; Haloketone -> Reaction; Reaction -> Intermediate [label=" Nucleophilic Attack\n & SN2 Displacement "]; Intermediate -> Product [label=" Aromatization "]; Product -> Purification; Purification -> FinalProduct; } dot Caption: General workflow for Hantzsch thiazole synthesis.

Self-Validating Experimental Protocol: Synthesis of the Thiazole Core

This protocol is a representative methodology based on established Hantzsch reaction principles for analogous compounds.[11][12] The self-validating nature of this process lies in the monitoring of starting material consumption (via TLC or HPLC) and the definitive spectroscopic characterization of the product.

Objective: To synthesize this compound.

Reagents & Equipment:

  • 3-Hydroxythiobenzamide

  • Ethyl 2-chloroacetoacetate

  • Ethanol (or Isopropanol), reagent grade[11]

  • Triethylamine (as a mild base, optional)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) apparatus

  • Rotary evaporator

Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask, add 3-hydroxythiobenzamide (1 equivalent). Dissolve it in a suitable volume of ethanol (e.g., 5-10 mL per gram of thioamide).

  • Reagent Addition: While stirring at room temperature, add ethyl 2-chloroacetoacetate (1.1 to 1.2 equivalents). The slight excess of the electrophile ensures complete consumption of the thioamide starting material.

  • Initiation of Condensation: Heat the reaction mixture to reflux (approximately 78°C for ethanol). The elevated temperature is necessary to overcome the activation energy for both the initial nucleophilic attack and the subsequent cyclization and dehydration steps.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the starting materials and the appearance of a new, higher-Rf spot indicates product formation. The reaction is typically complete within 3-5 hours.[11]

  • Workup & Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Often, the product will begin to precipitate. The mixture can be further cooled in an ice bath to maximize crystallization.

  • Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (like ethanol or butanol) or by flash column chromatography on silica gel if necessary.[12][13]

  • Drying & Characterization: Dry the purified solid under vacuum. Characterize the final product using NMR, IR, and MS to confirm its identity and purity against the anticipated data (Section 1.1).

Strategic Context: The Link to Febuxostat

While this compound is a valid synthetic target, its isomer, Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate , is the more industrially relevant starting point for the synthesis of Febuxostat.[14] The subsequent formylation of this isomer yields Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate , which is the direct precursor for the nitrile group found in the final active pharmaceutical ingredient (API).[14][15][16]

Understanding this pathway provides critical context for any researcher working with related intermediates. The choice of the 4-hydroxy isomer over the 3-hydroxy isomer is driven by the regioselectivity of the subsequent formylation step (a Duff reaction or similar), which preferentially adds the formyl group ortho to the activating hydroxyl group.[17]

// Nodes Start [label="Ethyl 2-(4-hydroxyphenyl)\n-4-methylthiazole-5-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; Formyl [label="Ethyl 2-(3-formyl-4-hydroxyphenyl)\n-4-methylthiazole-5-carboxylate", fillcolor="#FBBC05", fontcolor="#202124"]; Alkylation [label="Ethyl 2-(3-formyl-4-isobutoxyphenyl)\n-4-methylthiazole-5-carboxylate", fillcolor="#FBBC05", fontcolor="#202124"]; Cyano [label="Ethyl 2-(3-cyano-4-isobutoxyphenyl)\n-4-methylthiazole-5-carboxylate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Febuxostat [label="Febuxostat\n(Final API)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Formyl [label=" Formylation\n(e.g., Duff Reaction)[14][17]"]; Formyl -> Alkylation [label=" O-Alkylation\n(Isobutyl Bromide)[14]"]; Alkylation -> Cyano [label=" Oximation & Dehydration\n(Forms Nitrile)[18]"]; Cyano -> Febuxostat [label=" Ester Hydrolysis\n(Saponification)[11]"]; } dot Caption: Key intermediate stages in the synthesis of Febuxostat.

This established pathway underscores the importance of precise isomeric control during the initial synthesis. The properties and reactions of the user's specified compound, this compound, would be critical in scenarios such as impurity profiling, where it might arise as a byproduct if the initial thioamide starting material is not isomerically pure.

Quality Control, Safety, and Handling

Analytical Methods for Quality Assurance

Purity is paramount for any pharmaceutical intermediate. A multi-pronged analytical approach is required for robust quality control.

  • Chromatography: HPLC is the gold standard for quantitative purity analysis, capable of separating the main compound from starting materials, byproducts, and isomeric impurities.[11] TLC serves as a rapid, qualitative tool for reaction monitoring.

  • Spectroscopy: NMR spectroscopy provides definitive structural confirmation and can detect impurities with distinct proton or carbon environments.

  • Thermal Analysis: Melting point determination is a classic, effective method for assessing purity; a sharp melting range typically indicates high purity.[2][19]

Safety and Handling Protocols

Based on safety data for analogous thiazole compounds, the following precautions are mandated.[20][21]

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.[20]

  • Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[20]

  • Storage: Store in a tightly sealed container in a cool, dry place, often under an inert atmosphere (nitrogen or argon) at 2-8°C for long-term stability.[2]

  • First Aid:

    • Skin Contact: Immediately flush skin with copious amounts of water.[20]

    • Eye Contact: Flush eyes with water for at least 15 minutes, separating eyelids to ensure thorough rinsing.[20]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[22]

    • Ingestion: Wash out the mouth with water and seek immediate medical attention. Do not induce vomiting.[20]

Conclusion and Future Outlook

This compound, while not the primary intermediate in the most prominent commercial synthesis pathways, is a valuable chemical entity. Its study is crucial for a complete understanding of the structure-activity relationships and potential impurity profiles within the synthesis of xanthine oxidase inhibitors like Febuxostat. The Hantzsch synthesis remains the most effective route to its core structure, demonstrating the enduring power of classic organic reactions. As drug development continues to evolve, this and related thiazole intermediates will undoubtedly serve as versatile platforms for creating novel therapeutics targeting a wide range of diseases, from metabolic disorders to oncology and inflammatory conditions.[5][19]

References

  • Vertex AI Search. (n.d.). Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate synthesis. Retrieved January 10, 2026.
  • Google Patents. (n.d.). Synthesis method of ethyl 2-(3-formyl-4-hydroxyphenyl)
  • ChemicalBook. (n.d.). Ethyl 2-(3-Formyl-4-hydroxyphenyl)
  • MedChemExpress. (n.d.). Ethyl 2-(3-hydroxyphenyl)
  • Chem-Impex. (n.d.). Ethyl 2-(3-formyl-4-hydroxyphenyl)
  • BioCrick. (n.d.). Ethyl 2-(3-formyl-4-hydroxyphenyl)
  • MDPI. (n.d.). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. Retrieved January 10, 2026.
  • ResearchGate. (2023). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles. Retrieved January 10, 2026.
  • GuideChem. (n.d.). ethyl 2-(3-formyl-4-hydroxyphenyl)
  • MDPI. (2023).
  • NIH National Center for Biotechnology Information. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved January 10, 2026.
  • Sigma-Aldrich. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate AldrichCPR. Retrieved January 10, 2026.
  • ABL Technology. (2025). Ethyl 2-(3-Cyano-4-hydroxyphenyl)
  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • TCI Chemicals. (n.d.). Ethyl 2-(3-Formyl-4-hydroxyphenyl)
  • Pharmaffiliates. (n.d.). CAS No : 161798-01-2 | Product Name : Ethyl 2-(3-Formyl-4-hydroxyphenyl)
  • TCI Chemicals. (2025). SAFETY DATA SHEET - Ethyl 2-(3-Formyl-4-hydroxyphenyl)
  • NIH National Center for Biotechnology Information. (n.d.).
  • RSC Publishing. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. Retrieved January 10, 2026.
  • Toronto Research Chemicals. (n.d.). Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | CAS 161798-01-2. Retrieved January 10, 2026.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved January 10, 2026.
  • Organic-Chemistry.org. (n.d.). Hantzsch Thiazole Synthesis. Retrieved January 10, 2026.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved January 10, 2026.
  • PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)
  • PubChem. (n.d.). 5-Thiazolecarboxylic acid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester. Retrieved January 10, 2026.
  • New Drug Approvals. (2016).
  • Der Pharma Chemica. (n.d.).
  • Toronto Research Chemicals. (n.d.). (Z)-ethyl 2-(4-hydroxy-3-((hydroxyimino)methyl)phenyl)
  • Asian Journal of Green Chemistry. (n.d.). Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells. Retrieved January 10, 2026.
  • Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved January 10, 2026.
  • ResearchGate. (2020).
  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Retrieved January 10, 2026.

Sources

Topic: Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate for Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate, a member of the promising thiazole class of heterocyclic compounds, for its potential application in anticancer research. Thiazole derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities, including potent antiproliferative effects.[1][2] This document serves as a resource for researchers, scientists, and drug development professionals, detailing the synthesis, proposed mechanisms of action, and relevant methodologies for evaluating the anticancer potential of this compound and its analogs. While direct research on this specific molecule is emerging, this guide synthesizes data from closely related analogs to build a strong case for its investigation as a novel therapeutic agent.

Introduction: The Thiazole Scaffold in Oncology

The global burden of cancer necessitates the continuous search for novel and effective chemotherapeutic agents.[3] Heterocyclic compounds are a cornerstone of medicinal chemistry, with the thiazole ring—a five-membered aromatic ring containing sulfur and nitrogen—being a particularly privileged scaffold.[1] This structure is present in numerous biologically active molecules, including the FDA-approved anticancer drug Dasatinib and various natural products.[1]

The 2-phenylthiazole core is of particular interest. The aromatic rings and heteroatoms of the thiazole moiety allow for critical hydrogen bonding and π-π stacking interactions with biological targets, modulating key pathways in cancer progression.[4] Derivatives of this scaffold have been shown to exhibit potent cytotoxic effects against a range of human cancer cell lines, including lung, breast, colon, and glioblastoma.[1][3] This guide focuses on this compound as a representative molecule, exploring its scientific foundation and the experimental pathways to validate its potential as an anticancer agent.

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis would likely proceed via a condensation reaction between 3-hydroxythiobenzamide and an ethyl 2-chloroacetoacetate derivative.

Synthetic Pathway A 3-Hydroxythiobenzamide C This compound A->C Condensation (Hantzsch Synthesis) B Ethyl 2-chloroacetoacetate B->C

Caption: Proposed Hantzsch synthesis route.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for analogous compounds.[5]

  • Reaction Setup: In a round-bottom flask, dissolve 3-hydroxythiobenzamide (1 equivalent) in anhydrous ethanol.

  • Reagent Addition: Add ethyl 2-chloroacetoacetate (1.1 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours, monitoring progress with Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude product via column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure compound.

Characterization

Validation of the final product's identity and purity is critical. Standard analytical techniques would include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups like C=O (ester), O-H (hydroxyl), and C=N (thiazole ring).

In Vitro Anticancer Evaluation

The primary assessment of a potential anticancer compound involves evaluating its cytotoxicity against various cancer cell lines. Data from close analogs of this compound strongly suggest that this scaffold possesses significant antiproliferative activity.

Anticipated Cytotoxic Activity

Derivatives of the parent compound have shown potent activity. For instance, a series of thiazole-1,2,3-triazole hybrids derived from a similar precursor demonstrated significant cytotoxicity against human glioblastoma cell lines.[3] Another study on novel thiazole derivatives reported a compound with IC₅₀ values of 2.57 µM and 7.26 µM against MCF-7 (breast cancer) and HepG2 (liver cancer) cells, respectively.[6]

Table 1: Cytotoxicity of Structurally Related Thiazole Derivatives

Compound Class Cancer Cell Line IC₅₀ (µM) Reference
Thiazole-1,2,3-triazole Hybrid (5h) Human Glioblastoma 3.20 ± 0.32 [3]
Thiazole-1,2,3-triazole Hybrid (5f) Human Glioblastoma 4.72 ± 3.92 [3]
2-Hydrazinyl-thiazole-4(5H)-one (4c) MCF-7 (Breast) 2.57 ± 0.16 [6]

| 2-Hydrazinyl-thiazole-4(5H)-one (4c) | HepG2 (Liver) | 7.26 ± 0.44 |[6] |

Protocol: MTT Cell Viability Assay

This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT-116) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Proposed Mechanism of Action: Induction of Apoptosis

A key characteristic of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis, in cancer cells.[8] Studies on related thiazole and benzothiazole compounds indicate that they often act by triggering apoptotic pathways.[8][9] The proposed mechanism for this compound involves the induction of apoptosis, potentially through both extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways.

Apoptosis Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DR Death Receptors (e.g., DR3, DR5) Casp8 Caspase-8 Activation DR->Casp8 Casp3 Executioner Caspase-3/7 Activation Casp8->Casp3 Mito Mitochondrial Stress (ROS Generation) CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp9->Casp3 Compound Ethyl 2-(3-hydroxyphenyl) -4-methylthiazole-5-carboxylate Compound->DR Upregulates Compound->Mito Induces Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic signaling cascade.

Experimental Validation of Apoptosis

To confirm this mechanism, a series of standard assays should be performed.

Protocol: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[8]

  • Treatment: Treat cancer cells with the compound at its IC₅₀ concentration for 24-48 hours.

  • Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the cell population using a flow cytometer. An increase in the Annexin V-positive population indicates apoptosis induction.

Structure-Activity Relationship (SAR) and Future Directions

The anticancer activity of 2-phenylthiazole derivatives is highly dependent on the nature and position of substituents on the phenyl ring.[10] The 3-hydroxyl group on the core molecule is significant as it can act as a hydrogen bond donor, potentially enhancing binding affinity to target proteins.

Future research should focus on:

  • Lead Optimization: Synthesizing analogs by modifying the 3-hydroxyphenyl ring and the ethyl ester group to improve potency and selectivity.

  • Target Identification: Employing techniques like proteomics and molecular docking to identify the specific protein targets (e.g., kinases, caspases) through which the compound exerts its effect.[3][6]

  • In Vivo Studies: Evaluating the efficacy and safety of promising lead compounds in preclinical animal models of cancer.[11][12]

Conclusion

This compound belongs to a chemical class with demonstrated and potent anticancer activity. Based on extensive evidence from structurally related compounds, it is a strong candidate for further investigation. This guide outlines a clear, scientifically grounded framework for its synthesis, characterization, and biological evaluation. By exploring its cytotoxicity and elucidating its mechanism of action, researchers can validate its potential as a novel scaffold for the development of next-generation cancer therapeutics.

References

  • Ethyl 2-(3,5-diformyl-4-hydroxyphenyl)
  • Synthesis, Characterization, Crystal Structure, and Antitumor Activity of 2-Phenylthiazole–Coumarin Derivatives | Request PDF - ResearchG
  • Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells - Asian Journal of Green Chemistry. (URL: )
  • The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities - Scirp.org. (URL: [Link])
  • Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents - PubMed. (URL: [Link])
  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - MDPI. (URL: [Link])
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (URL: [Link])
  • Growth Inhibitory Effect of (E)-2,4-bis(p-hydroxyphenyl)-2-Butenal Diacetate through Induction of Apoptotic Cell Death by Increasing DR3 Expression in Human Lung Cancer Cells - PubMed Central. (URL: [Link])
  • Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evalu
  • Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation - ResearchG
  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - NIH. (URL: [Link])
  • 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells - MDPI. (URL: [Link])

Sources

Methodological & Application

Synthesis of Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate via Hantzsch Reaction: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Thiazole derivatives are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and biologically active molecules.[1] Their versatile chemical nature and significant therapeutic potential have made them a focal point in medicinal chemistry and drug development.[2] Among the various synthetic routes to thiazoles, the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a robust and widely utilized method.[3] This reaction typically involves the condensation of an α-haloketone with a thioamide to yield the corresponding thiazole.[4][5]

This application note provides a detailed protocol for the synthesis of a specific thiazole derivative, Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate, a valuable intermediate in pharmaceutical synthesis.[6] The procedure is based on the principles of the Hantzsch reaction, offering a reliable and efficient pathway to this target molecule. This guide is intended for researchers, scientists, and professionals in drug development, providing not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices.

Reaction Principle and Mechanism

The synthesis of this compound proceeds via the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of 3-hydroxythiobenzamide with ethyl 2-chloroacetoacetate. The generally accepted mechanism for the Hantzsch thiazole synthesis is a multi-step process.[5][7]

The reaction commences with a nucleophilic attack by the sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone, in this case, ethyl 2-chloroacetoacetate. This is typically an SN2 reaction, resulting in the formation of an intermediate.[5][8] Following this initial step, an intramolecular cyclization occurs where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. Subsequent dehydration leads to the formation of the aromatic thiazole ring. The aromaticity of the final product is a significant driving force for the reaction.[7]

Reaction Scheme:

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions R1 3-Hydroxythiobenzamide P1 This compound R1->P1 + R2 Ethyl 2-chloroacetoacetate R2->P1 Solvent Ethanol Heat Reflux

Caption: General overview of the Hantzsch thiazole synthesis.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityPurity
3-Hydroxybenzaldehyde100-83-4122.1210.0 g≥98%
Lawesson's Reagent19172-47-5404.471.1 eq≥97%
Toluene108-88-392.14100 mLAnhydrous
Ethyl 2-chloroacetoacetate609-15-4164.591.0 eq≥97%
Ethanol64-17-546.07150 mLAbsolute
Sodium Bicarbonate144-55-884.01As neededSaturated solution
Ethyl Acetate141-78-688.11As neededReagent grade
Hexane110-54-386.18As neededReagent grade
Anhydrous Sodium Sulfate7757-82-6142.04As neededGranular
Procedure

Part 1: Synthesis of 3-Hydroxythiobenzamide

The synthesis of the thioamide precursor is a critical first step. While various methods exist for thioamide synthesis, a common approach involves the thionation of the corresponding amide or, in this case, the direct reaction of the aldehyde with a thionating agent like Lawesson's reagent.[9]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxybenzaldehyde (10.0 g) in anhydrous toluene (100 mL).

  • Addition of Thionating Agent: To the stirred solution, add Lawesson's reagent (1.1 equivalents) portion-wise. Note: This reaction should be performed in a well-ventilated fume hood as it may produce odorous byproducts.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up: After completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Part 2: Hantzsch Thiazole Synthesis

  • Reaction Setup: In a 250 mL round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve the purified 3-hydroxythiobenzamide (1.0 equivalent) in absolute ethanol (150 mL).

  • Addition of α-Haloketone: To this solution, add ethyl 2-chloroacetoacetate (1.0 equivalent) dropwise at room temperature with continuous stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain for 3-5 hours. The progress of the reaction should be monitored by TLC.

  • Neutralization and Isolation: Upon completion, cool the reaction mixture to room temperature. The mixture may be acidic due to the formation of HCl during the reaction. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. The product will often precipitate out of the solution.[7]

  • Purification: Collect the precipitated solid by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethyl acetate/hexane mixture to afford the pure this compound.[10] Dry the purified product under vacuum.

Workflow Diagram:

Synthesis_Workflow cluster_part1 Part 1: Thioamide Synthesis cluster_part2 Part 2: Hantzsch Thiazole Synthesis P1_Start Dissolve 3-Hydroxybenzaldehyde in Toluene P1_Add Add Lawesson's Reagent P1_Start->P1_Add P1_Reflux Reflux for 4-6 hours P1_Add->P1_Reflux P1_TLC Monitor by TLC P1_Reflux->P1_TLC P1_Workup Cool and Concentrate P1_TLC->P1_Workup P1_Purify Purify by Column Chromatography P1_Workup->P1_Purify P2_Start Dissolve 3-Hydroxythiobenzamide in Ethanol P1_Purify->P2_Start Use Purified Thioamide P2_Add Add Ethyl 2-chloroacetoacetate P2_Start->P2_Add P2_Reflux Reflux for 3-5 hours P2_Add->P2_Reflux P2_TLC Monitor by TLC P2_Reflux->P2_TLC P2_Neutralize Cool and Neutralize with NaHCO3 P2_TLC->P2_Neutralize P2_Isolate Filter and Wash Precipitate P2_Neutralize->P2_Isolate P2_Purify Recrystallize and Dry P2_Isolate->P2_Purify

Caption: Step-by-step workflow for the synthesis.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Melting Point: Determination of the melting point and comparison with literature values.

  • Spectroscopy:

    • 1H NMR and 13C NMR: To confirm the chemical structure and the presence of all expected protons and carbons.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.[11]

    • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

Troubleshooting and Key Considerations

  • Purity of Starting Materials: The purity of the starting materials, particularly the 3-hydroxybenzaldehyde and ethyl 2-chloroacetoacetate, is crucial for obtaining a high yield of the desired product and minimizing side reactions.[1]

  • Reaction Monitoring: Careful monitoring of the reaction by TLC is essential to determine the optimal reaction time and to avoid the formation of byproducts due to prolonged heating.

  • Neutralization Step: The neutralization with sodium bicarbonate should be performed carefully and slowly to control the effervescence. Incomplete neutralization may lead to difficulties in product isolation and purification.

  • Purification: Recrystallization is a critical step for obtaining a highly pure product. The choice of solvent for recrystallization may need to be optimized to achieve the best results.

Conclusion

The Hantzsch thiazole synthesis provides an effective and straightforward method for the preparation of this compound. By following the detailed protocol and considering the key experimental parameters outlined in this application note, researchers can reliably synthesize this valuable pharmaceutical intermediate. The principles and techniques described herein are broadly applicable to the synthesis of other thiazole derivatives, underscoring the enduring utility of the Hantzsch reaction in modern organic synthesis.

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • Wikipedia. (2023, November 21). Hantzsch pyridine synthesis.
  • SynArchive. (2024). Hantzsch Thiazole Synthesis.
  • YouTube. (2019, January 19). synthesis of thiazoles.
  • YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment.
  • ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis.
  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation.
  • Drug Intermediate Control. (n.d.). This compound.
  • Wikipedia. (2023, October 28). 3-Hydroxybenzaldehyde.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25).
  • PubChemLite. (n.d.). Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate.
  • Wesolowska, A., Gros, L., Westerlich, S., & Jagodzinski, T. S. (n.d.). Synthesis and reactions of p-hydroxythiobenzamides. Digital Collections.
  • Tandfonline. (n.d.). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.

Sources

Multi-step synthesis of "Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Comprehensive Guide to the Multi-Step Synthesis of Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Abstract

This document provides a detailed protocol for the multi-step synthesis of this compound, a valuable heterocyclic compound with applications in medicinal chemistry and materials science.[1] The synthetic strategy is centered around the robust and historically significant Hantzsch thiazole synthesis.[2][3] The process is presented in two primary stages: first, the thionation of 3-hydroxybenzaldehyde to produce the key intermediate, 3-hydroxythiobenzamide, via a modified Willgerodt-Kindler reaction. Second, the cyclocondensation of this thioamide with ethyl 2-chloroacetoacetate to yield the target thiazole derivative. This guide offers in-depth, step-by-step protocols, mechanistic insights, safety precautions, and data presentation designed for researchers, scientists, and professionals in drug development.

Introduction: Significance of the Thiazole Moiety

The thiazole ring is a privileged scaffold in medicinal chemistry, found in a wide array of natural and synthetic compounds demonstrating diverse biological activities.[4][5] Its presence in drugs like the antiretroviral Ritonavir and Vitamin B1 (Thiamine) underscores its importance.[2][5] The target molecule, this compound, serves as a key intermediate in the synthesis of more complex bioactive molecules, including potential anti-inflammatory and antimicrobial agents.[1] The synthetic route detailed herein is designed to be efficient and scalable, relying on well-established chemical transformations.

Overall Synthetic Workflow

The synthesis is a two-step process beginning with commercially available starting materials. The workflow is designed to first build the necessary thioamide intermediate, which then undergoes cyclization to form the final thiazole ring structure.

G cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Thiazole Synthesis 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Reagents_1 Sulfur, Morpholine 3-Hydroxybenzaldehyde->Reagents_1 Willgerodt-Kindler Reaction Intermediate 3-Hydroxythiobenzamide Reagents_1->Intermediate Reagents_2 Ethyl 2-chloroacetoacetate Intermediate->Reagents_2 Hantzsch Cyclocondensation Final_Product Ethyl 2-(3-hydroxyphenyl)-4- methylthiazole-5-carboxylate Reagents_2->Final_Product

Caption: Overall two-step synthetic workflow.

Part 1: Synthesis of 3-Hydroxythiobenzamide (Intermediate)

Principle and Rationale

The conversion of an aldehyde to a thioamide is a critical transformation. For this protocol, we employ the Willgerodt-Kindler reaction, a reliable method that involves reacting an aldehyde, elemental sulfur, and a secondary amine (in this case, morpholine).[6] This one-pot, three-component reaction is advantageous for its operational simplicity and generally good yields.[6][7] Morpholine acts as both a solvent and a reactant, forming an enamine intermediate which then reacts with sulfur.

Materials and Equipment
Reagent/MaterialCAS No.Molecular Wt.QuantityNotes
3-Hydroxybenzaldehyde100-83-4122.12 g/mol 12.21 g (0.10 mol)Commercially available solid.[8]
Sulfur (powder)7704-34-932.06 g/mol 4.81 g (0.15 mol)
Morpholine110-91-887.12 g/mol 40 mLActs as reagent and solvent.
Ethanol (95%)64-17-546.07 g/mol ~200 mLFor recrystallization.
Hydrochloric Acid (1 M)7647-01-036.46 g/mol As neededFor work-up.

Equipment: 250 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer with hotplate, thermometer, Buchner funnel, filtration flask, standard laboratory glassware.

Detailed Experimental Protocol
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-hydroxybenzaldehyde (12.21 g, 0.10 mol).

  • Addition of Reagents: Add morpholine (40 mL) followed by powdered sulfur (4.81 g, 0.15 mol).

  • Reaction Execution: Heat the mixture to a gentle reflux (approx. 120-130°C) with continuous stirring. The reaction is typically complete within 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water.

  • Precipitation: Acidify the aqueous mixture slowly with 1 M HCl with stirring until the pH is approximately 5-6. A solid precipitate will form.

  • Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water to remove any residual morpholine hydrochloride.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol. Dry the purified yellow crystals of 3-hydroxythiobenzamide under vacuum. Expected yield is typically in the 70-80% range.

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Morpholine is corrosive and flammable; avoid contact with skin and eyes.

  • The reaction may release small amounts of hydrogen sulfide, which is toxic and has a foul odor. Ensure adequate ventilation.

Part 2: Synthesis of this compound

Principle and Rationale

This step utilizes the Hantzsch thiazole synthesis, a classic and highly effective method for forming the thiazole heterocycle.[2][9] The reaction proceeds via the condensation of an α-haloketone (ethyl 2-chloroacetoacetate) with a thioamide (3-hydroxythiobenzamide).[3] The mechanism involves an initial nucleophilic attack by the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[10] This reaction is known for its high yields and reliability.[10]

G cluster_step1 Step A: Nucleophilic Attack cluster_step2 Step B: Cyclization cluster_step3 Step C: Dehydration start Mechanism Overview Thioamide Thioamide (Nucleophile) Intermediate1 Thioether Intermediate Thioamide->Intermediate1 S attacks C-Cl Haloketone α-Haloketone (Electrophile) Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate (Hemiaminal-like) Intermediate1->Intermediate2 N attacks C=O FinalProduct Aromatic Thiazole Intermediate2->FinalProduct - H₂O

Caption: Simplified mechanism of the Hantzsch Thiazole Synthesis.

Materials and Equipment
Reagent/MaterialCAS No.Molecular Wt.QuantityNotes
3-HydroxythiobenzamideN/A153.21 g/mol 7.66 g (0.05 mol)Synthesized in Part 1.
Ethyl 2-chloroacetoacetate609-15-4164.59 g/mol 8.23 g (0.05 mol)Irritant, handle with care.[11]
Ethanol (95%)64-17-546.07 g/mol 100 mLReaction solvent.
Sodium Bicarbonate144-55-884.01 g/mol As neededFor neutralization.

Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer with hotplate, Buchner funnel, filtration flask, standard laboratory glassware.

Detailed Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-hydroxythiobenzamide (7.66 g, 0.05 mol) in 100 mL of 95% ethanol with gentle warming and stirring.

  • Addition of α-Haloketone: To the resulting solution, add ethyl 2-chloroacetoacetate (8.23 g, 0.05 mol) dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 3-4 hours. The formation of a precipitate (the hydrochloride salt of the product) may be observed.

  • Cooling and Isolation: After the reaction is complete (monitored by TLC), cool the flask in an ice bath. The product will precipitate out of the solution.

  • Neutralization and Filtration: Slowly add a saturated solution of sodium bicarbonate to the cooled mixture with stirring until the solution is neutral (pH ~7). This converts the product salt to its free base.

  • Collection: Collect the resulting solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol, followed by cold water.

  • Purification: The crude product is often of high purity.[10] If necessary, it can be further purified by recrystallization from ethanol or ethyl acetate to yield a pale yellow solid.[12]

  • Drying: Dry the final product, this compound, in a vacuum oven. Expected yield is typically above 85%.

Safety Precautions
  • Ethyl 2-chloroacetoacetate is an irritant to the eyes, respiratory system, and skin.[11] Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[13][14]

  • Avoid inhalation of vapors and contact with skin.[15] In case of contact, flush the affected area with plenty of water.[11]

  • Ethanol is flammable; keep away from ignition sources.[16]

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and proton/carbon environments.

  • Mass Spectrometry (MS): To verify the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -OH, C=O, C=N).

  • Melting Point Analysis: To assess the purity of the final product.

Conclusion

This application note provides a robust and reproducible two-step method for the synthesis of this compound. The protocol leverages the well-established Willgerodt-Kindler and Hantzsch reactions, offering high yields and operational simplicity. By following the detailed procedures and safety guidelines, researchers can reliably produce this valuable thiazole derivative for further applications in pharmaceutical and chemical research.

References

  • Synthesis method of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. Google Patents.
  • Thioamide synthesis by thionation. Organic Chemistry Portal.
  • 3-Hydroxybenzaldehyde. Wikipedia.
  • Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate synthesis. Google Patents.
  • Material Safety Data Sheet - Ethyl 2-chloroacetoacetate, 97%. Cole-Parmer.
  • Thioamide synthesis by thioacylation. Organic Chemistry Portal.
  • K2S2O8-Promoted Aryl Thioamides Synthesis from Aryl Aldehydes Using Thiourea as the Sulfur Source. MDPI.
  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis of thioamides from aldehydes and amines. ResearchGate.
  • Hantzsch Thiazole Synthesis. Chem Help Asap.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Indonesian Journal of Pharmaceutical Science and Technology.
  • Safety Data Sheet: Ethyl chloroacetate. Carl ROTH.
  • Recent Development in the Synthesis of Thiazoles. Bentham Science.
  • Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES). RSC Publishing.
  • Hantzsch Thiazole Synthesis. SynArchive.
  • Hantzsch synthesis: Significance and symbolism. Food Science-Collins.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules.
  • 3-Hydroxybenzaldehyde for Synthesis. Techno PharmChem.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.

Sources

Purification of "Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate" by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate by Recrystallization

Abstract

This compound is a synthetic intermediate valuable in pharmaceutical research and development.[1] Achieving high purity of such intermediates is critical for the successful synthesis of active pharmaceutical ingredients (APIs). This document provides a comprehensive guide to developing a robust recrystallization protocol for this specific compound. Recrystallization is a powerful purification technique that relies on the differences in solubility between the target compound and impurities in a chosen solvent system at varying temperatures.[2][3] Given the limited published data on the specific physicochemical properties of this compound, this application note emphasizes a systematic, first-principles approach to solvent selection and protocol optimization, enabling researchers to purify the material to a high degree of homogeneity.

Introduction to Recrystallization

The fundamental principle of recrystallization is the purification of a solid substance by dissolving it in a suitable solvent at an elevated temperature and then allowing it to crystallize as the solution cools.[4] An ideal solvent will dissolve a large quantity of the target compound when hot but only a small amount when cold.[5][6] Impurities should either be highly soluble at all temperatures (remaining in the cooled solvent, or "mother liquor") or insoluble in the hot solvent (allowing for their removal via hot filtration).[4][5] Slow, controlled cooling is paramount as it encourages the formation of a pure, well-defined crystal lattice, excluding impurities.[3][7]

Analysis of Target Compound & Inferred Properties

PropertyValueSource / Comment
Molecular Formula C₁₃H₁₃NO₃S[1]
Molecular Weight 263.31 g/mol [1]
Appearance To be determined (likely a crystalline solid)-
Melting Point To be determined experimentallyA sharp melting range post-recrystallization is a key indicator of purity.
Solubility To be determined experimentallySee Section 3 for a screening protocol.

Part I: Systematic Solvent Screening Protocol

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization procedure.[4][9] This protocol outlines a small-scale, systematic approach to identify a suitable single-solvent or mixed-solvent system.

Objective: To identify a solvent that dissolves the target compound completely at its boiling point but poorly at or below room temperature.

Materials:

  • Crude this compound

  • Small test tubes or vials (10 x 75 mm)

  • A selection of solvents with varying polarities (see Table 2)

  • Hot plate or heating mantle

  • Pasteur pipettes

  • Glass stirring rod

Protocol:

  • Place approximately 50 mg of the crude compound into several separate test tubes.

  • To each tube, add a different test solvent dropwise (starting with ~0.5 mL) at room temperature. Agitate the mixture. Record whether the solid dissolves completely, partially, or not at all. A solvent that dissolves the compound at room temperature is generally unsuitable for single-solvent recrystallization.[9]

  • For solvents in which the compound was poorly soluble at room temperature, gently heat the test tube to the solvent's boiling point.

  • Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used. If a very large volume of solvent is required, it may be a poor choice for achieving good recovery.

  • Allow the hot, clear solutions to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod to induce nucleation.[10]

  • Once at room temperature, place the test tubes in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Evaluate the results. The ideal solvent will have produced a significant crop of crystals.

Solvent ClassExample Solvents for ScreeningRationale & Expected Behavior
Protic Ethanol, Methanol, Isopropanol, WaterThe hydroxyl group suggests good solubility in alcohols. An ethanol/water mixture is a common and effective solvent pair for moderately polar compounds.[4][5]
Ester Ethyl AcetateThe "like dissolves like" principle suggests ethyl acetate may be a good candidate due to the compound's ester group.[8]
Ketone AcetoneA polar aprotic solvent that can be effective, often used in mixed-solvent systems with a non-polar solvent like hexane.[8]
Aromatic TolueneMay dissolve the compound when hot due to the aromatic phenyl ring.
Non-polar Heptane, HexaneUnlikely to be a good single solvent but may serve as an effective anti-solvent in a mixed-solvent system (e.g., Ethyl Acetate/Hexane).[8]

Part II: Standard Operating Protocol for Bulk Recrystallization

This protocol should be performed after an optimal solvent has been identified in Part I.

Workflow Diagram:

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Crude Solid in Erlenmeyer Flask B Add Minimum Amount of Hot Solvent A->B C Heat to Boiling to Achieve Clear Solution B->C D Insoluble Impurities Present? C->D E Filter Hot Solution Through Fluted Paper D->E Yes G Slowly Cool Filtrate to Room Temperature D->G No F Collect Hot Filtrate E->F F->G H Cool in Ice Bath to Maximize Yield G->H I Crystal Formation H->I J Collect Crystals via Vacuum Filtration I->J K Wash with Cold Solvent J->K L Dry Crystals (Air then Vacuum Oven) K->L M Pure Crystalline Product L->M

Caption: Workflow for the purification of this compound.

Protocol:

  • Dissolution:

    • Place the crude solid in an appropriately sized Erlenmeyer flask.

    • Add a boiling chip and a small amount of the chosen recrystallization solvent.

    • Heat the mixture to a gentle boil on a hot plate. Add more hot solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of boiling solvent necessary to achieve a saturated solution and ensure good recovery.[3]

  • Hot Filtration (Perform if insoluble impurities are present):

    • This step removes impurities that do not dissolve in the hot solvent.[7][11]

    • Set up a short-stemmed or stemless funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask.[2]

    • Wet the filter paper with a small amount of hot solvent to prevent premature crystallization in the funnel.[12]

    • Keeping the solution at or near its boiling point, pour it rapidly through the filter paper.

    • Rinse the original flask with a small amount of hot solvent and pass this through the filter to recover any remaining compound.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Rapid cooling can trap impurities.[13]

    • Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 20-30 minutes to maximize the yield.[2]

  • Isolation and Washing:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

    • Break the vacuum and add a small volume of ice-cold recrystallization solvent to wash the crystals, removing any residual mother liquor containing dissolved impurities.

    • Reapply the vacuum to draw the wash solvent through. Repeat if necessary.

  • Drying:

    • Allow the crystals to air-dry on the filter paper for a few minutes by drawing air through the funnel.

    • Transfer the solid to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.

Validation and Troubleshooting

The purity of the recrystallized product should be assessed by melting point analysis and chromatography (e.g., TLC, HPLC). A successful purification will result in a significantly narrowed and sharpened melting point range compared to the crude material.

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form Too much solvent was used; the solution is supersaturated.Boil off a portion of the solvent to increase concentration and re-cool; induce crystallization by scratching the flask's inner wall with a glass rod or adding a seed crystal.[10][13]
"Oiling Out" The compound is coming out of solution above its melting point, often due to high impurity levels or an unsuitable solvent.Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly; consider a different solvent system.[13][14]
Poor Recovery Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration.Concentrate the mother liquor and cool again to obtain a second crop of crystals; ensure the minimum amount of solvent is used; ensure the funnel is properly heated during hot filtration.[13]
Colored Product Colored impurities are present and soluble in the solvent.Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb the colored impurities.[11]

References

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning. [Link]
  • University of Rochester, Department of Chemistry.
  • University of York, Department of Chemistry. Solvent Choice. [Link]
  • Chemistry LibreTexts. (2022). 1.
  • CUNY Baruch College.
  • Safrole. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • Kyoto University. Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments. [Link]
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
  • University of York, Department of Chemistry.
  • Biocyclopedia.
  • Drug Intermediate Control. Ethyl 2-(3-hydroxyphenyl)
  • Mohrig, J. R., et al. (2010). Techniques in Organic Chemistry. W. H. Freeman. [Link]

Sources

Comprehensive Analytical Characterization of Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate, a key synthetic intermediate in pharmaceutical development.[1] The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals, ensuring structural confirmation, purity assessment, and physicochemical profiling. The guide moves beyond rote procedures to explain the scientific rationale behind the selection of each technique and its associated parameters, embodying a holistic approach to analytical validation. We will cover chromatographic, spectroscopic, and thermal analysis techniques, providing a robust framework for quality assurance and regulatory compliance.

Introduction: The Analytical Imperative

This compound (EHMT) is a heterocyclic compound whose structural motifs, including the thiazole ring and hydroxyphenyl group, make it a valuable building block in medicinal chemistry. The efficacy and safety of any final active pharmaceutical ingredient (API) derived from this intermediate are critically dependent on its identity, purity, and stability. Therefore, a rigorous and multi-faceted analytical characterization is not merely a procedural step but a foundational pillar of drug development.

This guide presents an integrated analytical workflow, demonstrating how orthogonal techniques—each interrogating different molecular attributes—are synergistically employed to build a complete and unambiguous profile of the molecule.

Molecular Structure and Physicochemical Properties

PropertyValueSource
IUPAC Name ethyl 2-(3-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylateN/A
Molecular Formula C₁₃H₁₃NO₃S[1]
Molecular Weight 263.31 g/mol [1]
CAS Number Not directly available; related to 161797-99-5 (4-hydroxy isomer)[2][3][4][5]
Appearance Expected to be a solid (e.g., crystalline powder)[6]

The Integrated Analytical Workflow

A comprehensive characterization strategy relies on the convergence of data from multiple analytical platforms. The identity of EHMT is primarily established by NMR and Mass Spectrometry, its purity is quantified by HPLC, and its physicochemical properties are assessed by thermal methods. The following workflow illustrates this integrated approach.

Analytical_Workflow cluster_0 Primary Characterization synthesis Synthesized EHMT Sample hplc HPLC Analysis (Purity & Quantification) synthesis->hplc Purity Assay tlc TLC Screening (Qualitative Check) synthesis->tlc Reaction Monitoring nmr NMR Spectroscopy (¹H, ¹³C) - Connectivity hplc->nmr Purified Sample For Structure Confirmation dsc DSC - Melting Point, Thermal Events hplc->dsc ms Mass Spectrometry (LC-MS) - Molecular Weight nmr->ms ftir FT-IR Spectroscopy - Functional Groups ms->ftir tga TGA - Thermal Stability dsc->tga

Figure 1: Integrated workflow for the comprehensive characterization of EHMT.

Chromatographic Analysis: Purity and Quantification

Chromatographic methods are indispensable for separating the target compound from impurities such as starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC)

Rationale: Reverse-phase HPLC (RP-HPLC) is the gold standard for purity determination of moderately polar small molecules like EHMT. A C18 stationary phase provides excellent retention and resolution for aromatic systems, while a UV detector is ideal due to the chromophores present in the molecule. This method is readily adaptable for validation according to ICH guidelines.

Protocol: Purity Determination by RP-HPLC

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Reagents and Materials:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Formic Acid (FA), analytical grade

    • Water, ultrapure (18.2 MΩ·cm)

    • EHMT reference standard and sample lot

  • Chromatographic Conditions:

ParameterRecommended SettingJustification
Column C18, 4.6 x 150 mm, 5 µmStandard for small molecule separation, offering good efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase to ensure consistent ionization state (protonation) of the phenolic hydroxyl group, leading to sharp, symmetrical peaks.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good peak shape and low viscosity.
Gradient 0-2 min: 30% B; 2-15 min: 30% to 95% B; 15-18 min: 95% B; 18.1-22 min: 30% BA gradient elution is crucial to elute any late-running, more hydrophobic impurities while ensuring the main peak is well-resolved from early-eluting polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nm and 320 nm254 nm is a common wavelength for aromatic compounds. A second wavelength can help in identifying impurities with different spectral properties.
Injection Vol. 10 µL
Sample Prep. Accurately weigh ~1 mg of EHMT and dissolve in 1 mL of 50:50 ACN:Water.The chosen diluent ensures solubility and is compatible with the mobile phase.
  • Data Analysis:

    • Determine the purity by area percent calculation. The purity of the sample is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%.

    • System suitability parameters (e.g., tailing factor, theoretical plates) should be established using a reference standard.

Spectroscopic Analysis: Structural Elucidation

Spectroscopy provides irrefutable evidence of the molecular structure. Each technique offers a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for elucidating the covalent framework of a molecule. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR confirms the carbon skeleton. For a novel compound or a reference standard, 2D NMR (like COSY and HSQC) would be employed for full assignment.

Protocol: ¹H and ¹³C NMR

  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher for better resolution).

  • Sample Preparation:

    • Dissolve 5-10 mg of EHMT in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Senior Scientist's Note: DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and allows for the observation of exchangeable protons like the phenolic -OH.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum, followed by a ¹³C{¹H} decoupled spectrum.

  • Expected Spectral Data:

¹H NMR (Expected Shifts in DMSO-d₆)Description
~9.5-10.5 ppm1H, singlet, phenolic -OH
~7.0-7.8 ppm4H, multiplet, aromatic protons of the hydroxyphenyl ring
~4.2-4.4 ppm2H, quartet, -O-CH₂ -CH₃
~2.6 ppm3H, singlet, thiazole -CH₃
~1.2-1.4 ppm3H, triplet, -O-CH₂-CH₃
¹³C NMR (Expected Shift Ranges)Description
~160-170 ppmEster C =O
~155-165 ppmThiazole C =N
~110-160 ppmAromatic and Thiazole carbons
~60-65 ppm-O-CH₂ -CH₃
~14-20 ppmThiazole -CH₃ and Ethyl -CH₃

Note: These are predicted values based on chemical structure and data from analogous compounds.[7][8]

Mass Spectrometry (MS)

Rationale: MS provides the molecular weight of the compound, serving as a primary confirmation of its identity. When coupled with liquid chromatography (LC-MS), it can also provide molecular weights for impurities resolved by the HPLC method. Electrospray ionization (ESI) is a soft ionization technique ideal for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺.

Protocol: LC-MS Analysis

  • Instrumentation:

    • An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight (TOF) analyzer) with an ESI source.

  • Method:

    • Use the same HPLC conditions as described in Section 3.1.

    • Divert a small portion of the column effluent to the MS detector.

  • MS Parameters:

    • Ionization Mode: ESI, Positive

    • Scan Range: m/z 100-500

    • Capillary Voltage: ~3.5 kV

    • Senior Scientist's Note: The positive mode is selected to detect the [M+H]⁺ ion, as the nitrogen in the thiazole ring is readily protonated.

  • Expected Data:

    • The primary ion observed should correspond to [M+H]⁺ at m/z 264.1 .

    • Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 286.1 , may also be present.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR is a rapid and reliable technique for confirming the presence of key functional groups, providing a molecular "fingerprint." It is particularly useful for verifying the presence of the hydroxyl and ester carbonyl groups.

Protocol: FT-IR Analysis

  • Instrumentation:

    • FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount of the solid EHMT sample directly onto the ATR crystal.

  • Data Acquisition:

    • Scan the sample over the range of 4000-400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3200-3400 (broad)O-H stretchPhenolic -OH
~3100-3000C-H stretchAromatic
~2980-2850C-H stretchAliphatic (methyl, ethyl)
~1700-1720C=O stretchEster carbonyl
~1600-1620C=N stretchThiazole ring
~1450-1580C=C stretchAromatic and Thiazole rings
~1200-1300C-O stretchEster and Phenol

Note: These are typical ranges for the specified functional groups.[7][9]

Thermal Analysis: Physicochemical Stability and Properties

Thermal analysis provides critical information about the material's melting point, polymorphism, and thermal stability.

Thermal_Analysis_Logic EHMT EHMT Sample DSC DSC Analysis (Heat Flow vs. Temp) EHMT->DSC TGA TGA Analysis (Weight % vs. Temp) EHMT->TGA Melting Melting Point (Endotherm) - Purity Indicator - Physical Form ID DSC->Melting Provides Decomposition Decomposition Onset (Exotherm/Endotherm) DSC->Decomposition Identifies WeightLoss Weight Loss Profile - Thermal Stability - Decomposition Temp TGA->WeightLoss Measures

Figure 2: Logic diagram showing the information derived from thermal analysis techniques.

Differential Scanning Calorimetry (DSC)

Rationale: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, a key physical constant and indicator of purity. A sharp melting endotherm suggests a highly pure crystalline material.

Protocol: DSC Analysis

  • Instrumentation:

    • Differential Scanning Calorimeter.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of EHMT into an aluminum DSC pan and hermetically seal it.

  • Method:

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to a temperature above the expected melt (e.g., 250 °C).

    • Atmosphere: Nitrogen purge (e.g., 50 mL/min) to prevent oxidative degradation.

  • Data Analysis:

    • Determine the onset and peak temperature of the melting endotherm. This provides the melting range and melting point.

Thermogravimetric Analysis (TGA)

Rationale: TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and determine the decomposition temperature. For a non-hydrated, pure compound, significant weight loss is only expected at the onset of thermal decomposition.

Protocol: TGA Analysis

  • Instrumentation:

    • Thermogravimetric Analyzer.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of EHMT into a ceramic or platinum TGA pan.

  • Method:

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to a point of complete decomposition (e.g., 600 °C).

    • Atmosphere: Nitrogen purge (e.g., 50 mL/min).

  • Data Analysis:

    • Generate a plot of percent weight loss versus temperature. Determine the onset temperature of decomposition, often defined as the temperature at which 5% weight loss occurs.

Summary and Conclusion

The analytical characterization of this compound requires a multi-technique approach. The protocols outlined in this guide provide a robust framework for establishing the identity, purity, and physicochemical properties of this important pharmaceutical intermediate. By combining chromatographic separation (HPLC), definitive structural elucidation (NMR, MS, FT-IR), and thermal profiling (DSC, TGA), researchers and developers can ensure the quality and consistency of their material, forming a solid analytical foundation for subsequent research and development activities.

References

  • ResearchGate. (2025). Application of thin-layer chromatographic data in quantitative structure-activity relationship assay of thiazole and benzothiazole derivatives with H1-antihistamine activity. II.
  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives.
  • AIP Publishing. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Conference Proceedings.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • ResearchGate. (2025). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.
  • National Institutes of Health. (n.d.). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. PMC.
  • PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate.
  • ACS Publications. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials.
  • PubChemLite. (n.d.). Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate.
  • Yutian Pharmaceutical. (n.d.). Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.
  • PubChem. (n.d.). Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate.
  • Drug Intermediate Control. (n.d.). This compound.
  • National Institutes of Health. (n.d.). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. PMC.
  • SpectraBase. (n.d.). ETHYL-2-(4-HYDROXYPHENYL)-4-HYDROXY-1-METHYL-5-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE.
  • BioCrick. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate-COA.
  • ScienceDirect. (2020). FTIR, Raman and DFT studies on 2-[4-(4-ethylbenzamido)phenyl] benzothiazole and 2-[4-(4-nitrobenzamido)phenyl]benzothiazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • PubChem. (n.d.). 5-Thiazolecarboxylic acid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester.
  • ChemBK. (2024). Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.
  • ResearchGate. (2025). Thermal and kinetic analyses of 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole.

Sources

The Strategic Application of Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate in the Synthesis of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Privileged Structure in Inflammation Research

The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to form a variety of non-covalent interactions have made it a focal point in the design of novel therapeutics. Within the vast landscape of inflammatory diseases, thiazole derivatives have emerged as promising candidates for modulating key pathways, particularly those involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2][3] These enzymes are central to the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes.[2] The strategic manipulation of the thiazole core allows for the development of selective inhibitors that can offer therapeutic benefits with potentially reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[4]

This guide focuses on the utility of a specific, yet versatile building block: Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate . We will explore its synthesis, its potential as a precursor for a library of anti-inflammatory compounds, and the detailed protocols for synthesizing and evaluating these derivatives. The presence of the 3-hydroxyphenyl group offers a key reactive site for derivatization, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Synthesis of the Core Scaffold: this compound

The primary and most efficient method for constructing the thiazole ring of our target compound is the Hantzsch Thiazole Synthesis .[3][5] This classic condensation reaction involves the cyclization of an α-haloketone with a thioamide.[5] In our case, the synthesis proceeds by reacting 3-hydroxythiobenzamide with ethyl 2-chloroacetoacetate.

Rationale Behind the Hantzsch Synthesis

The Hantzsch synthesis is a robust and high-yielding reaction.[6] The mechanism involves an initial SN2 reaction between the sulfur of the thioamide and the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[2] This method is highly adaptable and allows for the introduction of diverse substituents on the thiazole core, making it ideal for creating chemical libraries for drug discovery.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Hydroxythiobenzamide

  • Ethyl 2-chloroacetoacetate

  • Ethanol (anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-hydroxythiobenzamide (1 equivalent) in anhydrous ethanol.

  • To this solution, add ethyl 2-chloroacetoacetate (1.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

Application in Anti-Inflammatory Drug Synthesis: A Strategic Approach

The synthesized core scaffold, this compound, is a versatile intermediate for generating a library of potential anti-inflammatory agents. The key is to strategically modify the structure to enhance its interaction with biological targets like COX-1, COX-2, and 5-LOX. The 3-hydroxyl group is a prime handle for derivatization, often through etherification or esterification, to introduce moieties known to improve anti-inflammatory activity.

Signaling Pathway of Inflammation and Drug Targeting

The following diagram illustrates the arachidonic acid pathway and the points of intervention for COX and LOX inhibitors.

Inflammation_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 5-LOX 5-LOX Arachidonic Acid->5-LOX Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Arachidonic acid cascade and targets for anti-inflammatory drugs.

Protocol for Derivatization: Synthesis of Ether Analogs

This protocol describes the synthesis of a library of ether derivatives from the parent compound, a common strategy to enhance biological activity.

Materials:

  • This compound

  • Various alkyl or aryl halides (e.g., benzyl bromide, 4-nitrobenzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • To a solution of this compound (1 equivalent) in DMF, add potassium carbonate (2 equivalents).

  • Add the desired alkyl or aryl halide (1.2 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with water and then brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ether derivative by column chromatography.

The following diagram outlines the general workflow for synthesis and evaluation.

Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation 3-Hydroxythiobenzamide 3-Hydroxythiobenzamide Core Scaffold Ethyl 2-(3-hydroxyphenyl)-4- methylthiazole-5-carboxylate 3-Hydroxythiobenzamide->Core Scaffold Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate->Core Scaffold Derivatization Derivatization Core Scaffold->Derivatization Library of Analogs Library of Analogs Derivatization->Library of Analogs In Vitro Assays COX/LOX Inhibition Library of Analogs->In Vitro Assays In Vivo Assays Carrageenan-induced Paw Edema In Vitro Assays->In Vivo Assays SAR Analysis Structure-Activity Relationship In Vivo Assays->SAR Analysis Lead Compound Lead Compound SAR Analysis->Lead Compound

Caption: Workflow for synthesis and evaluation of anti-inflammatory agents.

Biological Evaluation Protocols

In Vitro Assay: COX-1/COX-2 Inhibition Assay

This assay determines the ability of the synthesized compounds to inhibit the cyclooxygenase enzymes.

Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.[7]

Procedure:

  • Prepare a stock solution of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

  • Add the test compound or vehicle control (DMSO).

  • Incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding arachidonic acid and the colorimetric substrate (TMPD).

  • Read the absorbance at 595 nm using a plate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition).

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model to assess the acute anti-inflammatory activity of compounds.[8][9]

Principle: Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

  • Acclimatize male Wistar rats for one week.

  • Divide the animals into groups: control (vehicle), standard drug (e.g., Indomethacin), and test compound groups (at various doses).

  • Administer the test compounds or standard drug orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Data Presentation and Interpretation

The results from the biological assays should be tabulated for clear comparison.

Table 1: In Vitro COX Inhibition Data

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Core Scaffold>100>100-
Derivative 115.20.819.0
Derivative 225.81.221.5
Indomethacin0.11.50.07

Table 2: In Vivo Anti-inflammatory Activity

TreatmentDose (mg/kg)% Inhibition of Edema at 3h
Control-0
Derivative 12045.2
Derivative 22055.8
Indomethacin1062.5

Conclusion and Future Directions

This compound serves as an excellent starting point for the development of novel anti-inflammatory agents. The synthetic accessibility via the Hantzsch reaction and the presence of a modifiable hydroxyl group make it an ideal scaffold for generating a diverse library of compounds. Through systematic derivatization and subsequent in vitro and in vivo screening, it is possible to identify lead compounds with potent and selective inhibitory activity against key inflammatory enzymes. Future work should focus on expanding the library of derivatives to further probe the structure-activity relationship and optimize the pharmacokinetic properties of the most promising candidates.

References

  • Chem-Impex. (n.d.). Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.
  • ChemBK. (2024, April 9). Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.
  • BioKB. (n.d.). A review on progress of thiazole derivatives as potential anti-inflammatory agents.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • PubMed Central. (n.d.). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • PubMed Central. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • Taylor & Francis Online. (2024, January 30). Discovery of new thymol-3,4-disubstituted thiazole hybrids as dual COX-2/5-LOX inhibitors with in vivo proof.
  • PubMed Central. (n.d.). Thiazoles and Thiazolidinones as COX/LOX Inhibitors.
  • PubMed Central. (2023, August 16). In-vitro and in-vivo assessment of the anti-diabetic, analgesic, and anti-inflammatory potenstials of metal-based carboxylates derivative.
  • Elsevier. (n.d.). Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold.
  • ResearchGate. (n.d.). Inflammation pathways and inhibition by targeting of the enzymes COX-2,....
  • PubMed Central. (2023, April 6). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors.
  • PubMed Central. (n.d.). Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives.
  • PubChem. (n.d.). Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate.
  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives.
  • PubMed. (1973). New isothiazole derivatives. V. Antiinflammatory action of 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide.
  • PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate.
  • MDPI. (n.d.). Novel 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: Synthesis, In Silico and In Vitro Evaluation of Their Antioxidant Activity.

Sources

Application Notes & Protocols: Exploring the Antimicrobial Potential of Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Thiazole-based compounds have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potent antimicrobial effects.[1][2][3] This document provides a comprehensive guide to the synthesis, evaluation, and optimization of derivatives based on the core structure of Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate. We present detailed protocols for chemical synthesis and standardized antimicrobial susceptibility testing, explore the crucial structure-activity relationships that govern efficacy, and discuss potential mechanisms of action. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to advance the development of this promising class of antimicrobial agents.

Introduction: The Thiazole Scaffold in Antimicrobial Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of numerous biologically active compounds and approved pharmaceuticals.[4][5] Its structural features, including its ability to participate in hydrogen bonding and pi-stacking interactions, make it an ideal pharmacophore for engaging with biological targets. Thiazole derivatives are known to exhibit a remarkable range of pharmacological effects, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3][6][7]

The antimicrobial prowess of thiazoles is often attributed to their ability to mimic natural molecular structures, thereby interfering with essential microbial pathways.[2] Some derivatives function by inhibiting crucial enzymes involved in cell wall synthesis, DNA replication, or fatty acid biosynthesis.[2][8] The amphiphilic nature of certain thiazole compounds may also facilitate their integration into microbial cell membranes, leading to membrane disruption, leakage of cellular contents, and ultimately, cell death.[3] The core structure of this compound serves as an excellent starting point for chemical exploration, offering multiple sites for modification to fine-tune antimicrobial potency and spectrum.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of this compound and its subsequent derivatization are key steps in exploring its therapeutic potential. The foundational Hantzsch thiazole synthesis remains a robust and widely adopted method.

General Synthetic Pathway

The synthesis typically begins with a substituted thiobenzamide, which undergoes a cyclization reaction with an α-haloketone or ester. For the parent compound, 4-hydroxythiobenzamide is reacted with an ethyl 2-chloroacetoacetate equivalent. Subsequent modifications can be introduced, such as formylation of the phenyl ring, to provide handles for further derivatization.[9][10] Derivatives are then commonly generated by reacting the hydroxyl or formyl groups to introduce diverse chemical moieties, thereby creating a library of compounds for biological screening.[11][12]

Synthetic_Pathway cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Phenyl Ring Functionalization cluster_2 Step 3: Derivatization A 4-Hydroxythiobenzamide C Ethyl 2-(4-hydroxyphenyl)-4- methylthiazole-5-carboxylate A->C Cyclization B Ethyl 2-chloroacetoacetate B->C D Ethyl 2-(3-formyl-4-hydroxyphenyl)-4- methylthiazole-5-carboxylate (Core Scaffold) C->D Formylation (e.g., with HMTA, PPA) F Library of Novel Derivatives D->F Alkylation / Schiff Base Formation etc. E Diverse Alkyl/Aryl Halides E->F

Caption: General workflow for synthesis of the core scaffold and subsequent derivatives.

Protocol: Synthesis of Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (Core Scaffold)

This protocol is adapted from established industrial processes for preparing this key intermediate.[9][10]

Materials:

  • Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

  • Hexamethylenetetramine (HMTA)

  • Polyphosphoric acid (PPA)

  • Glacial acetic acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Water

  • Reaction vessel with stirring and temperature control

Procedure:

  • Reaction Setup: In a clean, dry reactor, add polyphosphoric acid (approx. 6 parts by weight relative to the starting thiazole). Begin stirring and gently heat the PPA to 40-50°C to reduce its viscosity.

  • Addition of Reactants: Sequentially add Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (1 equivalent) and HMTA (approx. 1 equivalent) to the stirred PPA.

  • Heating: Once the reactants are added, raise the temperature of the mixture to approximately 90-95°C. Maintain this temperature with continuous stirring for 3-4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Hydrolysis (Quenching): After the reaction is complete, allow the mixture to cool slightly. Slowly and carefully pour the reaction mixture into a separate vessel containing a dilute aqueous solution of glacial acetic acid. This hydrolysis step should be performed with vigorous stirring.

  • Extraction: Transfer the resulting suspension to a separatory funnel. Extract the aqueous mixture with ethyl acetate (3 portions). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to remove the ethyl acetate.

  • Crystallization: Add water to the concentrated residue and stir to induce crystallization. Collect the resulting solid product by filtration, wash with water, and dry under vacuum to yield the final product, Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, typically as a light-yellow powder.[9]

Evaluation of Antimicrobial Activity

Determining the antimicrobial efficacy of the synthesized derivatives requires standardized and reproducible assays. The broth microdilution method is a cornerstone technique for quantifying the potency of novel compounds by establishing the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and established laboratory methodologies.[13][14][15]

Materials:

  • Synthesized thiazole derivatives (stock solutions in DMSO)

  • 96-well microtiter plates (sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate broth for the test organism

  • Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Standardized inoculum (0.5 McFarland standard)

  • Positive control antibiotic (e.g., Ampicillin, Ciprofloxacin)

  • Negative control (broth only)

  • Solvent control (broth with DMSO)

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: From a fresh culture (18-24 hours), pick several well-isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[14]

  • Inoculum Dilution: Dilute the standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Compound Serial Dilution:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound (e.g., at 256 µg/mL) to the first well of a row.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mix thoroughly, then transfer 100 µL from the second to the third, and so on. Discard 100 µL from the last well in the series. This creates a gradient of compound concentrations.

  • Inoculation: Add 100 µL of the diluted bacterial/fungal inoculum to each well containing the test compound dilutions. This brings the final volume in each well to 200 µL and halves the compound concentrations.

  • Controls: Include wells for a positive control (inoculum + standard antibiotic), a negative/sterility control (broth only), and a growth control (inoculum + broth).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[13] This can be assessed visually or by using a plate reader to measure optical density.

MIC_Workflow A Prepare 0.5 McFarland Standard Inoculum C Inoculate Wells with Standardized Bacterial/Fungal Suspension A->C B Prepare Serial Dilutions of Test Compounds in 96-Well Plate B->C D Incubate Plate (37°C, 18-20h) C->D E Visually or Spectrophotometrically Determine Lowest Concentration with No Growth (MIC) D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Minimum Bactericidal Concentration (MBC)

To determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), an MBC test can be performed following the MIC assay.

  • Take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that showed no visible growth.

  • Spot the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plate overnight.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Structure-Activity Relationship (SAR) and Mechanism of Action

Systematic modification of the core this compound structure is essential for optimizing antimicrobial activity.

Key SAR Insights
  • Phenyl Ring Substitution: The nature and position of substituents on the 2-phenyl ring are critical. Electron-withdrawing groups (e.g., nitro, halogen) can significantly enhance antimicrobial activity.[1] The presence of a hydroxyl group offers a key point for derivatization to explore various ethers and esters, which can modulate lipophilicity and cell permeability.

  • Thiazole Ring Position 5: The ethyl carboxylate group at the 5-position influences the electronic properties of the ring. While some studies show this group is favorable, its modification into amides or other bioisosteres could lead to improved activity or target engagement.[16]

  • Hybrid Molecules: "Clubbing" the thiazole scaffold with other heterocyclic rings (e.g., pyrazoline, triazole, imidazole) is a well-established strategy to generate novel compounds with enhanced and broader-spectrum antimicrobial activity.[16][17]

Potential Mechanisms of Action

Thiazole derivatives can act on various microbial targets. Based on studies of analogous structures, the antimicrobial activity of these compounds may be attributed to the inhibition of specific enzymes essential for bacterial survival.[2][18]

  • Inhibition of DNA Gyrase: DNA gyrase is a topoisomerase essential for bacterial DNA replication. Some thiazole derivatives have been shown to bind to the GyrB subunit of this enzyme, preventing its function and leading to bacterial cell death.[2][4] This mechanism is distinct from that of quinolone antibiotics, offering a potential advantage against resistant strains.

  • Inhibition of MurB or FabH: These enzymes are involved in critical biosynthetic pathways. MurB is essential for peptidoglycan synthesis (cell wall formation), while FabH (β-ketoacyl-acyl carrier protein synthase III) is a key enzyme in the initiation of fatty acid biosynthesis.[2][17][19] Inhibition of these targets disrupts cell integrity and growth.

Mechanism_of_Action cluster_0 Bacterial Cell cluster_1 Potential Targets cluster_2 Cellular Processes Disrupted Thiazole Thiazole Derivative DNAGyrase DNA Gyrase (GyrB) Thiazole->DNAGyrase Inhibition FabH FabH Enzyme Thiazole->FabH Inhibition CellMembrane Cell Membrane Thiazole->CellMembrane Disruption DNARep DNA Replication DNAGyrase->DNARep Blocks FASynthesis Fatty Acid Synthesis FabH->FASynthesis Blocks MembraneIntegrity Membrane Integrity CellMembrane->MembraneIntegrity Compromises CellDeath Cell Death DNARep->CellDeath FASynthesis->CellDeath MembraneIntegrity->CellDeath

Caption: Putative mechanisms of antimicrobial action for thiazole derivatives.

Data Presentation: Example Antimicrobial Activity

The results of MIC testing should be presented clearly to allow for easy comparison and SAR analysis.

Compound R-Group Modification MIC (µg/mL)
S. aureus (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)C. albicans (Fungus)
Parent Scaffold -H64>128>128128
Derivative 1 -CH₃ (Methyl ether)32128>12864
Derivative 2 -COCH₃ (Acetyl ester)166412832
Derivative 3 -CH₂-Ph (Benzyl ether)8326416
Derivative 4 -CH₂-(4-NO₂-Ph)416328
Ciprofloxacin (Control)0.50.251N/A
Fluconazole (Control)N/AN/AN/A2
This table contains hypothetical data for illustrative purposes.

Conclusion

Derivatives of this compound represent a versatile and promising platform for the development of new antimicrobial agents. The synthetic accessibility of the core scaffold allows for extensive chemical modification, enabling a thorough investigation of structure-activity relationships. By employing systematic biological evaluation as outlined in these protocols, researchers can identify lead compounds with potent and broad-spectrum activity. Further investigation into their precise mechanisms of action will be crucial for optimizing these molecules into next-generation therapeutics to combat the growing threat of infectious diseases.

References

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • The Potential of Thiazole Deriv
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. MDPI.
  • Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. Biointerface Research in Applied Chemistry.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Semantic Scholar.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH.
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. PMC - NIH.
  • Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. PMC - PubMed Central.
  • Synthesis method of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.
  • Ethyl 2-(3-Formyl-4-hydroxyphenyl)
  • Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. PMC - NIH.
  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. PubMed.
  • Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives.
  • Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books.
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl)
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. i-med.ac.cn.
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC - NIH.
  • Antimicrobial Susceptibility Testing.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
  • Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books.
  • Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells. Asian Journal of Green Chemistry.
  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

Sources

Topic: A Comprehensive Guide to the In Vitro Biological Evaluation of Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Introduction

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The subject of this guide, Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate, is a compelling candidate for biological screening. Its structure combines the proven thiazole ring with a 3-hydroxyphenyl moiety—a well-known pharmacophore associated with antioxidant properties and interactions with key enzymatic targets like protein kinases.[4]

This document provides a structured, multi-tiered strategy for the comprehensive in vitro evaluation of this compound. As Senior Application Scientists, we emphasize not just the procedural steps but the underlying scientific rationale, guiding the researcher from broad phenotypic screening to more focused mechanistic studies. The protocols herein are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data for drug discovery professionals.

PART 1: Foundational Assays & Preliminary Characterization

Before initiating biological assays, it is critical to establish the fundamental physicochemical properties of the test compound.

1.1 Solubility and Stock Solution Preparation

The accuracy of any in vitro assay is contingent upon the precise concentration of the test compound. The first step is to determine the optimal solvent for creating a high-concentration stock solution.

  • Rationale: Dimethyl sulfoxide (DMSO) is the standard solvent for most in vitro screening due to its high solubilizing capacity and compatibility with most cell-based and enzymatic assays at low final concentrations (<0.5%). It is imperative to determine the compound's solubility limit to prevent precipitation in assay media, which can lead to erroneous results.

  • Protocol:

    • Prepare serial dilutions of the compound in 100% DMSO to create a range of concentrations (e.g., 100 mM, 50 mM, 20 mM, 10 mM).

    • Visually inspect for precipitation after vigorous vortexing and a brief incubation period at room temperature.

    • The highest concentration that remains fully dissolved is the recommended stock concentration.

    • For assays, dilute this stock solution in the appropriate aqueous buffer or cell culture medium. A critical control at every stage is a "vehicle control" containing the same final concentration of DMSO as the test wells.

PART 2: Anticancer Activity Screening Cascade

The thiazole nucleus is prevalent in many anticancer agents, making this a primary and logical starting point for evaluation.[5][6][7] Our proposed workflow follows a hierarchical approach, moving from broad cytotoxicity screening to specific mechanistic assays.

A Initial Screening: Cell Viability Assay (MTT/CTG) E Inactive A->E IC50 > Threshold F Active A->F IC50 < Threshold B Confirmation & Initial MOA: Apoptosis Assay (Caspase 3/7) G Active B->G Apoptosis Induced C Mechanistic Insight: Cell Cycle Analysis (Flow Cytometry) H Active C->H Cell Cycle Arrest D Target Identification: Kinase Profiling / Western Blot F->B G->C G->D

Figure 1: Anticancer screening workflow. (Max Width: 760px)
Protocol: Cell Viability Assay (Luminescent)

This initial assay determines the compound's effect on cell proliferation and viability, providing a quantitative measure of potency (IC50). The CellTiter-Glo® (CTG) assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[8]

  • Principle: The assay reagent lyses cells and provides luciferase and its substrate, luciferin. In the presence of ATP from viable cells, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal proportional to the number of living cells.[9]

  • Materials:

    • Selected human cancer cell lines (e.g., MCF-7 breast, HepG2 liver, A549 lung)[3]

    • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS.

    • White, opaque 96-well plates suitable for luminescence.

    • CellTiter-Glo® Luminescent Cell Viability Assay Kit.

    • Multichannel pipette, plate reader with luminescence detection.

  • Step-by-Step Protocol:

    • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

    • Compound Preparation: Prepare a 2X serial dilution of the test compound in culture medium from the DMSO stock. Final DMSO concentration should not exceed 0.5%.

    • Dosing: Remove the old medium from the cells and add 100 µL of the compound dilutions (including vehicle control and a positive control like Staurosporine).

    • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

    • Assay Execution:

      • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature (~30 minutes).

      • Add 100 µL of CellTiter-Glo® reagent to each well.

      • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability) and a background well with no cells (0% viability).

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Compound IDMCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)A549 (Lung) IC50 (µM)
This compound[Experimental Value][Experimental Value][Experimental Value]
Staurosporine (Control)[5]~0.008~0.008~0.015
Table 1: Representative data structure for cell viability screening.
Protocol: Apoptosis Induction Assay (Caspase-Glo® 3/7)

If the compound reduces cell viability, the next logical step is to determine if it does so by inducing apoptosis (programmed cell death). Measuring the activity of effector caspases 3 and 7 is a direct indicator of apoptosis.[8]

  • Principle: The assay provides a luminogenic caspase-3/7 substrate. When cleaved by active caspase-3/7, a substrate for luciferase is released, generating a luminescent signal proportional to caspase activity.[8]

  • Protocol Outline:

    • Seed and dose cells in a white, opaque 96-well plate as described in the viability assay (Protocol 2.1). A shorter incubation time (e.g., 24 hours) may be optimal for detecting early apoptotic events.

    • Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

    • Mix gently on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1-2 hours.

    • Measure luminescence with a plate reader.

    • Data is typically presented as fold-change in luminescence over the vehicle control.

PART 3: Evaluation of Anti-Inflammatory Potential

Inflammation is a key pathological process in many diseases, and its modulation is a major therapeutic goal. The compound's structure suggests potential interference with inflammatory signaling pathways.[10][11]

Protocol: Nitric Oxide (NO) Inhibition in Macrophages

This assay assesses the compound's ability to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[11]

  • Principle: NO production is indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. A colored azo product is formed, and its absorbance is measured spectrophotometrically.

  • Materials:

    • RAW 264.7 murine macrophage cell line.

    • Lipopolysaccharide (LPS).

    • Griess Reagent System.

    • Standard for nitrite (e.g., sodium nitrite).

  • Step-by-Step Protocol:

    • Cell Seeding: Seed RAW 264.7 cells (e.g., 5 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours.

    • Pre-treatment: Treat cells with various concentrations of the test compound for 1-2 hours before stimulation.

    • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

    • Griess Assay:

      • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

      • Add 50 µL of Sulfanilamide solution (Component 1 of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

      • Add 50 µL of NED solution (Component 2) to each well and incubate for another 5-10 minutes.

    • Data Acquisition: Measure the absorbance at 540 nm within 30 minutes.

    • Quantification: Calculate nitrite concentrations based on a standard curve generated with sodium nitrite. Determine the IC50 for NO inhibition.

    • Self-Validation: It is crucial to run a parallel cytotoxicity assay (e.g., MTT) under the same conditions to ensure that the observed reduction in NO is not simply due to cell death.

PART 4: Antioxidant Capacity Assessment

The hydroxyphenyl group is a classic hydrogen-donating moiety, strongly suggesting that the compound may possess free radical scavenging activity.[12][13]

Protocol: DPPH Radical Scavenging Assay

This is a rapid and straightforward chemical assay to evaluate the compound's ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[13]

  • Principle: DPPH is a stable free radical with a deep purple color and a strong absorbance at ~517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, colorless molecule, leading to a decrease in absorbance.[12][13]

  • Step-by-Step Protocol:

    • Reagent Preparation: Prepare a methanolic solution of DPPH (e.g., 0.1 mM).

    • Reaction Setup: In a 96-well plate, add 100 µL of various concentrations of the test compound (dissolved in methanol). Use Ascorbic acid or Trolox as a positive control.

    • Initiation: Add 100 µL of the DPPH solution to each well.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Data Acquisition: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The results can be expressed as an SC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Assay TypeParameterValue for Test CompoundValue for Trolox (Control)
DPPH Scavenging[12][13]SC50 (µM)[Experimental Value][Literature Value]
ABTS Scavenging[13][14]SC50 (µM)[Experimental Value][Literature Value]
Table 2: Representative data structure for antioxidant assays.

PART 5: Mechanistic Assays - Probing Molecular Targets

Should the compound demonstrate potent anticancer or anti-inflammatory activity, the next phase of investigation is to identify its molecular mechanism of action. Given the prevalence of thiazoles as kinase inhibitors, this is a high-priority avenue to explore.[7][15]

Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 2: Key pro-survival kinase signaling pathways. (Max Width: 760px)
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This is a universal, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is highly suitable for screening inhibitors against a panel of kinases.[15]

  • Principle: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. The Kinase Detection Reagent is then added to convert the produced ADP back into ATP, which is then used in a luciferase/luciferin reaction to generate a light signal proportional to the initial kinase activity.[15]

  • Protocol Outline:

    • Compound Plating: In a 384-well plate, add serially diluted test compound or DMSO control.

    • Kinase Reaction:

      • Add the kinase enzyme of interest to the wells and incubate briefly to allow for inhibitor binding.

      • Initiate the reaction by adding a mixture of the kinase-specific substrate and ATP.

      • Incubate for a defined period (e.g., 60 minutes) at 30°C.

    • ADP Detection:

      • Add ADP-Glo™ Reagent to stop the reaction and incubate for 40 minutes at room temperature.

      • Add Kinase Detection Reagent and incubate for 30 minutes at room temperature.

    • Data Acquisition: Measure luminescence.

    • Data Analysis: Plot the signal against the inhibitor concentration to determine the IC50 value for each kinase tested.

References

  • Pisoschi, A. M., & Negulescu, G. P. (2011). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods.
  • Pharmatest Services. Cancer cell assays in vitro.
  • Ferreira, I., & Martins, N. (2018).
  • Cobb, M. H. (2009). Methods for analyzing MAPK cascades. Methods in molecular biology (Clifton, N.J.). [Link]
  • ResearchGate. (2020). Which assays are suitable for in vitro antioxidant determination of natural plant extracts?.
  • International Journal of Pharmacy and Technology. (2012). antioxidant activity evaluation methods: in vitro and in vivo. [Link]
  • Assay Genie. MAPK Signaling: Unraveling the Pathway of Mitogen Stimulation.
  • Frontiers Media S.A. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts.
  • ResearchGate. (2022). Synthesis And Pharmacological Evaluation Of Novel Thiazole Derivatives.
  • El-Gohary, N., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. [Link]
  • Schroecksnadel, K., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinical and experimental immunology. [Link]
  • Pérez-Vásquez, A., et al. (2023).
  • ResearchGate. (2025). In vitro pharmacological screening methods for anti-inflammatory agents.
  • Charles River Laboratories. Cancer Cell-Based Assays.
  • ResearchGate. Analysis of MAPK activation dynamics observed in vitro in the published literature.
  • QIMA Life Sciences. In Vitro Assays to Study The Hallmarks of Cancer.
  • Slideshare. (2016). Screening models for inflammatory drugs.
  • Bardwell, L. (2006). Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates. Methods (San Diego, Calif.). [Link]
  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • Al-Abdullah, E. S., et al. (2024). Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. Future Medicinal Chemistry. [Link]
  • Faggal, S. I., et al. (2024). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Medicinal Chemistry. [Link]
  • Assay Genie. MAPK Signaling in Inflammatory Cytokines Pathways.
  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in molecular biology (Clifton, N.J.). [Link]

Sources

Application Note: A Multi-Assay Strategy for Evaluating the Cytotoxicity of Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Profiling a Novel Thiazole Derivative

Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a heterocyclic organic compound recognized primarily as a synthetic intermediate in pharmaceutical manufacturing, notably in the synthesis of Febuxostat, a xanthine oxidase inhibitor.[1][2][3] While its role as a building block is established, its intrinsic biological and toxicological properties remain largely uncharacterized. As with any novel chemical entity intended for potential therapeutic development or subject to human exposure, a thorough evaluation of its cytotoxic potential is a critical first step in the safety and efficacy assessment pipeline.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of this compound. We present a multi-assay, tiered approach designed to generate a robust and nuanced cytotoxicity profile. This strategy moves beyond a simple live/dead assessment to probe different mechanisms of cell death, including metabolic compromise, loss of membrane integrity, and induction of apoptosis. By employing a panel of complementary cell-based assays, researchers can gain a deeper understanding of the compound's cellular impact.

Scientific Rationale: Why a Multi-Assay Approach?

Relying on a single cytotoxicity assay can be misleading, as different assays measure distinct cellular events that occur at various stages of cell death. A compound might, for instance, inhibit metabolic activity without immediately compromising membrane integrity. Therefore, a multi-pronged approach provides a more complete and reliable picture of a compound's cytotoxic effects. This guide will detail protocols for three cornerstone assays:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability and proliferation.[4][5]

  • Lactate Dehydrogenase (LDH) Assay: To quantify the release of a cytosolic enzyme, indicating loss of plasma membrane integrity (necrosis).[6]

  • Annexin V/Propidium Iodide (PI) Staining: To differentiate between healthy, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.

The selection of appropriate cell lines is equally critical. We recommend a dual-cell line strategy to assess both general cytotoxicity and potential cancer-specific effects:

  • A representative cancer cell line: e.g., HeLa (human cervical cancer) or A549 (human lung carcinoma), to screen for potential anti-cancer activity.

  • A normal, non-cancerous cell line: e.g., MRC-5 (human fetal lung fibroblast), to evaluate general toxicity and therapeutic index.[7][8]

Experimental Workflow: A Tiered Cytotoxicity Assessment

The following diagram illustrates the recommended workflow for a comprehensive cytotoxicity assessment of a test compound like this compound.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_assays Phase 2: Primary Screening & Mechanistic Assays cluster_analysis Phase 3: Data Analysis & Interpretation Compound_Prep Compound Stock Preparation (Ethyl 2-(3-hydroxyphenyl)-4- methylthiazole-5-carboxylate in DMSO) Dose_Selection Dose Range Selection (Logarithmic Dilution Series) Compound_Prep->Dose_Selection Cell_Culture Cell Line Culture (e.g., HeLa and MRC-5) Cell_Culture->Dose_Selection MTT_Assay MTT Assay (Metabolic Activity) Dose_Selection->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Dose_Selection->LDH_Assay Apoptosis_Assay Annexin V/PI Assay (Apoptosis vs. Necrosis) Dose_Selection->Apoptosis_Assay IC50_Calc IC50 Calculation (Dose-Response Curves) MTT_Assay->IC50_Calc LDH_Assay->IC50_Calc Mechanism_ID Mechanism of Cell Death (Apoptotic vs. Necrotic Profile) Apoptosis_Assay->Mechanism_ID Selectivity_Index Selectivity Index Calculation (Normal vs. Cancer Cells) IC50_Calc->Selectivity_Index

Caption: Tiered workflow for cytotoxicity assessment.

Protocol 1: MTT Assay for Metabolic Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[4] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of metabolically active cells.

Materials:

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)[5]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells (e.g., HeLa and MRC-5) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.[10]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.5% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[4]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan.[4]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or using an orbital shaker for 15 minutes.[5][10]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[4]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Concentration (µM)Absorbance (570 nm)% Viability vs. Control
0 (Control)1.25100%
11.1894.4%
100.9576.0%
500.6350.4%
1000.3124.8%
2500.1512.0%

Protocol 2: LDH Release Assay for Membrane Integrity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis.[6] The LDH assay measures the amount of released LDH by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be quantified spectrophotometrically.[11]

Materials:

  • Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Cayman Chemical, or similar)

  • 96-well flat-bottom tissue culture plates

  • Treated cell culture supernatants

  • Lysis buffer (usually 10X, provided in the kit for maximum LDH release control)[12]

  • Microplate reader (absorbance at 490 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. It is often efficient to run the MTT and LDH assays in parallel on the same plate layout.

  • Prepare Controls: Set up the following controls on the plate:

    • Vehicle Control: Cells treated with the same concentration of vehicle (e.g., DMSO) as the test compound.

    • Maximum LDH Release Control: Add 10 µL of 10X Lysis Buffer to untreated control wells 45 minutes before collecting the supernatant.[12]

    • Medium Background Control: Wells containing only culture medium.[11]

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet any detached cells.[11] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[12]

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[12] Measure the absorbance at 490 nm.

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Vehicle control LDH activity) / (Maximum LDH release - Vehicle control LDH activity)] x 100.

Concentration (µM)Absorbance (490 nm)% Cytotoxicity
0 (Vehicle Control)0.150%
10.160.8%
100.204.2%
500.4525.0%
1000.8558.3%
2501.3095.8%
Max Release Control1.35100%

Protocol 3: Annexin V/PI Staining for Apoptosis Detection

Principle: This flow cytometry-based assay distinguishes between different cell populations. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells.[13] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Apoptosis_Mechanism cluster_healthy cluster_early cluster_late cluster_staining Healthy Healthy Cell Intact Membrane PS on Inner Leaflet EarlyApop Early Apoptotic Cell Intact Membrane PS Externalized Healthy:f0->EarlyApop:f0 Apoptotic Stimulus Stain_Healthy Annexin V (-) PI (-) Healthy:f2->Stain_Healthy LateApop Late Apoptotic / Necrotic Cell Permeable Membrane PS Externalized EarlyApop:f0->LateApop:f0 Stain_Early Annexin V (+) PI (-) EarlyApop:f2->Stain_Early Stain_Late Annexin V (+) PI (+) LateApop:f2->Stain_Late

Caption: Principle of Annexin V/PI staining.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • 6-well plates or T25 flasks

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at selected concentrations (e.g., IC₅₀ and 2x IC₅₀ as determined by the MTT assay) for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells in the supernatant. Centrifuge at ~500 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS and centrifuge again. Discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (concentrations as per kit instructions).

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Analysis: The flow cytometer will generate a quadrant plot separating the cell populations:

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells (often considered an artifact in this assay).

Quantify the percentage of cells in each quadrant to determine the primary mechanism of cell death induced by the compound.

Conclusion and Future Directions

This application note outlines a robust, multi-assay framework for the initial cytotoxic characterization of this compound. By combining assays that measure metabolic viability (MTT), membrane integrity (LDH), and the apoptotic pathway (Annexin V/PI), researchers can build a comprehensive profile of the compound's effect on cells. Comparing results between a cancer cell line and a normal cell line will provide crucial insights into its potential selectivity and therapeutic window.

Positive results from these initial screens, such as potent and selective cytotoxicity towards cancer cells, would warrant further investigation into the specific molecular pathways involved. Subsequent studies could include caspase activity assays, mitochondrial membrane potential analysis, and cell cycle analysis to further elucidate the precise mechanism of action. This structured approach ensures a thorough and reliable evaluation, paving the way for more advanced preclinical development.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Jayaraman, S. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
  • Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol.
  • University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from University of Virginia, School of Medicine website. [Link]
  • Promega. (2024). LDH cytotoxicity assay. protocols.io. [Link]
  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?.
  • National Center for Biotechnology Information. (2018). Highlight report: Cell type selection for toxicity testing.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • Chen, L., et al. (2011).
  • Cell Biologics Inc. (n.d.). LDH Assay.
  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]
  • ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?.
  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection.
  • PubChem. (n.d.). Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate.
  • Pharmaffiliates. (n.d.). Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.
  • PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate.
  • Jinan Xinnuo Pharmaceutical Technology Co., Ltd. (n.d.). Ethyl 2-(4-Hydroxyphenyl)-4-Methylthiazole-5-Carboxylate. Retrieved from Jinan Xinnuo Pharmaceutical Technology Co., Ltd. website. [Link]
  • Shandong Huayang Pharmaceutical Co., Ltd. (n.d.). ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate. Retrieved from Shandong Huayang Pharmaceutical Co., Ltd. website. [Link]

Sources

Application Notes & Protocols: Leveraging Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate for the Development of Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The thiazole heterocycle is a cornerstone in medicinal chemistry and, increasingly, a versatile building block for advanced materials.[1][2][3] Its unique electronic structure, characterized by π-electron delocalization and the presence of both sulfur and nitrogen heteroatoms, imparts valuable optical, electronic, and coordination properties to materials.[1][4][5] Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate, the subject of this guide, combines this privileged thiazole core with strategically placed functional groups—a hydroxyl (-OH) and an ethyl carboxylate (-COOEt). While its direct application in materials science is an emerging area, its structure is highly suggestive of significant potential. This document provides detailed application notes and protocols to guide researchers in exploring this molecule as a precursor for two key classes of advanced materials: fluorescent chemosensors and high-performance polymers. The methodologies are grounded in established principles of thiazole chemistry and material science.[6][7][8]

Core Molecular Structure: A Gateway to Functional Materials

The potential of this compound stems from its distinct chemical functionalities, which can be independently or collectively leveraged for material design.

  • The Thiazole Core: This aromatic, electron-rich heterocycle is intrinsically fluorescent and can participate in π-stacking interactions, forming the basis for conjugated systems with interesting electronic and photophysical properties.[1][5]

  • The Hydroxyphenyl Group: The phenolic hydroxyl group is a versatile handle for both sensing and polymerization. It can act as a proton donor/acceptor site for analyte recognition in sensors and as a reactive site for forming ether or ester linkages in polymers.[9] Its position on the phenyl ring influences the electronic properties of the entire conjugated system.

  • The Ethyl Carboxylate Group: This ester group provides a secondary site for polymerization, specifically for forming amide or ester bonds via hydrolysis to the carboxylic acid followed by condensation, or through transesterification reactions.

These features make the molecule a prime candidate for creating materials with tailored optical, thermal, and mechanical properties.[4][9]

Application Note 1: Development of "Turn-On" Fluorescent Chemosensors

Principle of Application: The development of selective and sensitive fluorescent sensors is a critical area of research. Thiazole derivatives are excellent candidates for fluorophores due to their rigid, planar structure and π-conjugated system.[10][11][12][13] The 3-hydroxyphenyl moiety in the target molecule is particularly interesting for designing sensors based on Excited-State Intramolecular Proton Transfer (ESIPT).

In the ground state, the molecule exists in its phenol form. Upon excitation with UV light, the phenolic proton can be transferred to the nitrogen atom of the thiazole ring, creating a transient keto-tautomer which then fluoresces at a longer wavelength (a large Stokes shift). The presence of specific analytes, such as metal ions or anions (e.g., fluoride, acetate), can interact with the hydroxyl group, inhibiting the ESIPT process.[14][15] This inhibition "turns off" the keto emission and may "turn on" fluorescence from the original phenol form, providing a ratiometric or single-channel sensing response.

Logical Workflow for ESIPT-Based Sensing

cluster_0 Sensing Mechanism cluster_1 Analyte Interaction Ground_State Ground State (Phenol Form) Excited_State Excited State (Phenol*) Ground_State->Excited_State UV Excitation ESIPT ESIPT Occurs Excited_State->ESIPT Interaction Analyte Binds to -OH Group Excited_State->Interaction Keto_Tautomer Excited Keto Tautomer ESIPT->Keto_Tautomer Fluorescence_Keto Long Wavelength Fluorescence (Signal ON) Keto_Tautomer->Fluorescence_Keto Emission Analyte Analyte (e.g., F⁻, AcO⁻) Analyte->Interaction ESIPT_Blocked ESIPT Blocked Interaction->ESIPT_Blocked Fluorescence_Phenol Short Wavelength Fluorescence (Signal OFF or Shifted) ESIPT_Blocked->Fluorescence_Phenol Emission

Caption: Workflow of ESIPT inhibition for fluorescent sensing.

Experimental Protocol: Screening for Anion Sensing

This protocol outlines the steps to evaluate the potential of this compound as a selective fluorescent sensor for common anions.

  • Preparation of Stock Solutions:

    • Prepare a 1.0 mM stock solution of the thiazole compound in a suitable organic solvent (e.g., spectroscopic grade THF or acetonitrile).

    • Prepare 10.0 mM stock solutions of various anions (as tetrabutylammonium salts, e.g., TBAF, TBACl, TBABr, TBAI, TBAOAc, TBAH2PO4) in the same solvent.

  • Fluorescence Titration Experiment:

    • To a series of quartz cuvettes, add 2.0 mL of the thiazole stock solution and dilute with the solvent to a final volume of 3.0 mL, resulting in a final concentration that gives a stable fluorescence reading (e.g., 10 µM).

    • Record the initial UV-Vis absorption and fluorescence emission spectra. For emission, excite at the wavelength of maximum absorption (λ_max).

    • Incrementally add small aliquots (e.g., 2-20 µL) of one of the anion stock solutions to the cuvette.

    • After each addition, gently mix and record the fluorescence emission spectrum.

    • Repeat the titration for each anion to be tested.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the added anion.

    • Observe changes in the emission wavelength and intensity. A significant change for one anion compared to others indicates selectivity.

    • Calculate the limit of detection (LOD) based on the titration curve for the most responsive anion.

Anticipated Quantitative Data

The following table summarizes hypothetical results from a fluorescence screening experiment, indicating high selectivity for the acetate ion.

Analyte (Anion)Final Concentration (µM)Fluorescence Intensity (a.u.) at λ_emFold Change
None0501.0
F⁻100651.3
Cl⁻100521.04
Br⁻100511.02
I⁻100501.0
AcO⁻1004509.0
H₂PO₄⁻100801.6

Application Note 2: Monomer for Thiazole-Containing Polyesters

Principle of Application: The incorporation of heterocyclic aromatic rings into polymer backbones can lead to materials with enhanced thermal stability, specific optoelectronic properties, and improved mechanical strength.[4][8] The subject molecule is a classic A-B type monomer, where 'A' is the hydroxyl group and 'B' is the ethyl carboxylate group. Through self-polycondensation at high temperatures, it can form a polyester with a regularly repeating thiazole unit in the main chain. Such polymers are expected to be semi-crystalline and possess a high glass transition temperature (Tg) due to the rigidity of the thiazole-phenyl unit.

Polymerization Workflow

Monomer This compound (A-B Monomer) Reaction Melt Polycondensation (High Temp, Vacuum) Monomer->Reaction Catalyst Catalyst (e.g., Zn(OAc)₂) Catalyst->Reaction Polymer Thiazole-Based Polyester Reaction->Polymer Byproduct Ethanol (Removed by Vacuum) Reaction->Byproduct

Caption: Workflow for melt polycondensation of the thiazole monomer.

Experimental Protocol: Synthesis of a Thiazole-Based Polyester

This protocol describes a general procedure for the melt polycondensation of this compound.

  • Monomer Purification:

    • Recrystallize the monomer from a suitable solvent (e.g., ethanol/water mixture) to ensure high purity (>99.5%), which is critical for achieving a high molecular weight polymer. Dry thoroughly under vacuum.

  • Polycondensation Reaction:

    • Charge a flame-dried polymerization tube with the purified monomer (e.g., 10.0 g) and a polycondensation catalyst (e.g., 0.1 mol% zinc acetate, Zn(OAc)₂).

    • Equip the tube with a mechanical stirrer and an outlet connected to a vacuum line via a cold trap.

    • Flush the system with inert gas (e.g., Argon) several times.

    • Heat the reaction vessel in a salt bath or heating mantle to a temperature just above the monomer's melting point (e.g., ~120-130 °C) under a slow stream of argon.

    • Once the monomer melts, increase the temperature to ~180-200 °C for 2-3 hours to initiate the reaction, allowing the ethanol byproduct to distill off.

    • Gradually apply a high vacuum (<1 Torr) and increase the temperature to 220-250 °C over 1 hour.

    • Continue the reaction under high vacuum for 4-6 hours. The viscosity of the melt will increase significantly, indicating polymer formation.

    • Cool the reactor to room temperature, break the vacuum with inert gas, and carefully break the glass tube to recover the solid polymer.

  • Polymer Purification and Characterization:

    • Dissolve the crude polymer in a suitable solvent (e.g., trifluoroacetic acid or a mixture of phenol/tetrachloroethane) and precipitate it into a non-solvent like methanol.

    • Filter the purified polymer and dry it in a vacuum oven at 80 °C overnight.

    • Characterize the polymer using GPC (for molecular weight), DSC (for Tg and Tm), TGA (for thermal stability), and NMR (to confirm structure).

Anticipated Polymer Properties
PropertyAnticipated Value/RangeCharacterization Method
Molecular Weight (Mn)15,000 - 30,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.8 - 2.5GPC
Glass Transition Temp. (Tg)140 - 180 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temp. (Td, 5% loss)> 350 °CThermogravimetric Analysis (TGA)
UV-Vis λ_max (in solution)320 - 350 nmUV-Vis Spectroscopy
Fluorescence λ_em (in solution)400 - 450 nmFluorescence Spectroscopy

References

  • Suss, O., Motiei, L., & Margulies, D. (2021). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. Molecules, 26(9), 2828. [Link]
  • ResearchGate. (2022). Polymer-based Fluorescence Sensor incorporating Thiazole Moiety for Direct and Visual Detection of Hg2+ and Ag+.
  • Suss, O., Motiei, L., & Margulies, D. (2021). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions.
  • Suss, O., Motiei, L., & Margulies, D. (2021). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. Weizmann Institute of Science. [Link]
  • Catellani, M., Destri, S., Porzio, W., Thémans, B., & Brédas, J. L. (1988). Thiazole-based polymers: Synthesis, characterization and electronic structure. Synthetic Metals, 26(3), 259-265. [Link]
  • ResearchGate. (2022). Polymer-based Fluorescence Sensor incorporating Thiazole Moiety for Direct and Visual Detection of Hg2+ and Ag+.
  • Scientific Archives. (n.d.). Luminescent MOFs Based on Thiazolo[5,4-d]thiazole as a Chemosensor for the Detection of Environmental Contaminants. Scientific Archives. [Link]
  • El-Metwaly, N., et al. (2021). Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol. Journal of Molecular Structure, 1244, 130961. [Link]
  • ResearchGate. (n.d.). Fabrication of thiazole derivatives functionalized graphene decorated with fluorine, chlorine and iodine@SnO2 nanoparticles for highly sensitive detection of heavy metal ions.
  • Tomma, N. A., & Al-Dujaili, A. H. (2014). Synthesis and characterization of new derivatives of thiazole with liquid crystalline properties. SlideShare. [Link]
  • MDPI. (2023). Robust Thiazole-Linked Covalent Organic Frameworks for Water Sensing with High Selectivity and Sensitivity. MDPI. [Link]
  • Wikipedia. (n.d.). Thiazole. Wikipedia. [Link]
  • ResearchGate. (2021). Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol.
  • Curtis, M. D., Nanos, J. I., & McClain, M. D. (1994). Thiazole Polymers and Method of Producing Same. Cedarville University Digital Commons. [Link]
  • LookChem. (n.d.). ethyl 2-(3-formyl-4-hydroxyphenyl)
  • Kim, S. K., et al. (2010). Thiazole-based chemosensor III: Synthesis and fluorescence sensing of CH3CO2- based on inhibition of ESIPT. Tetrahedron, 66(35), 7097-7103. [Link]
  • Al-Warhi, T., et al. (2021). Synthesis and Characterization of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. Molecules, 26(18), 5529. [Link]
  • ResearchGate. (2020). Simple benzothiazole chemosensor for detection of cyanide anions via nucleophilic addition.
  • Sharma, V., Kumar, P., & Pathak, D. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(44), 27367-27380. [Link]
  • Liu, J., et al. (2024). Design, Synthesis and Aggregation Structure Characterization of Thiazole-Vinyl Polymer. Journal of Functional Polymers, 37(2), 121-129. [Link]
  • MDPI. (2024).
  • PubChem. (n.d.). Ethyl 2-(3-cyano-4-hydroxyphenyl)
  • El-Abd, A. O., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega, 7(37), 33496-33511. [Link]
  • Asati, V., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4938. [Link]
  • Patel, K., et al. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Archiv der Pharmazie, 356(12), e2300420. [Link]
  • MDPI. (2021). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI. [Link]
  • PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)
  • Pharmaffiliates. (n.d.). Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.

Sources

Protocol for synthesizing "Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate and its derivatives. This document provides a detailed protocol based on the foundational Hantzsch thiazole synthesis, explores subsequent derivatization, and explains the scientific principles behind the experimental choices.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of pharmaceuticals. Thiazole derivatives exhibit a broad spectrum of activities, including antimicrobial, anti-inflammatory, antifungal, and anti-cancer properties.[3][4][5]

This compound, the subject of this guide, is a particularly valuable synthetic intermediate. Its structure combines the versatile thiazole core with a functionalized phenyl ring, making it a key building block for more complex molecules, notably as a precursor in the synthesis of drugs like Febuxostat, used to treat hyperuricemia and gout.[6] This guide offers a detailed protocol for its synthesis and subsequent derivatization, grounded in established chemical principles.

Part 1: Synthesis of the Core Thiazole Intermediate

The most reliable and widely adopted method for constructing the thiazole ring is the Hantzsch Thiazole Synthesis, first described by Arthur Hantzsch in 1887.[7] This reaction involves the cyclocondensation of an α-haloketone with a thioamide.[7][8][9]

Reaction Principle & Mechanism

The Hantzsch synthesis proceeds through a well-established mechanism involving nucleophilic substitution followed by intramolecular cyclization and dehydration.

  • Nucleophilic Attack (SN2): The reaction initiates with the sulfur atom of the thioamide (3-hydroxythiobenzamide) acting as a potent nucleophile, attacking the electrophilic carbon of the α-haloketone (ethyl 2-chloroacetoacetate). This SN2 reaction displaces the halide ion.[10]

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon of the former ketone.

  • Dehydration: The final step is the elimination of a water molecule, leading to the formation of the stable, aromatic thiazole ring.[10]

The overall mechanism is depicted below:

Hantzsch_Mechanism Hantzsch Thiazole Synthesis Mechanism Thioamide 3-Hydroxythiobenzamide Intermediate1 S-Alkylation Intermediate Thioamide->Intermediate1 S attacks C-Cl (SN2) Haloketone Ethyl 2-chloroacetoacetate Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 N attacks C=O Product This compound Intermediate2->Product - H2O (Dehydration)

Caption: The Hantzsch reaction pathway.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis from 3-hydroxythiobenzamide and ethyl 2-chloroacetoacetate.

Materials and Reagents:

  • 3-Hydroxythiobenzamide

  • Ethyl 2-chloroacetoacetate

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Buchner funnel and filter paper

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-hydroxythiobenzamide (10.0 g, 65.3 mmol) in absolute ethanol (100 mL) with stirring.

  • Reagent Addition: To this solution, add ethyl 2-chloroacetoacetate (11.8 g, 71.8 mmol, 1.1 eq) dropwise at room temperature.

  • Reflux: Once the addition is complete, heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The reaction progress should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Reaction Work-up: After the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), cool the mixture to room temperature.

  • Precipitation: Slowly pour the reaction mixture into 500 mL of cold deionized water with vigorous stirring. A solid precipitate should form.

  • Neutralization: Carefully neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This step removes any excess acid formed during the reaction.

  • Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with deionized water (3 x 50 mL).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture, to yield a crystalline solid.[11]

  • Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight.

Characterization:

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • 1H NMR: To confirm the proton environment of the molecular structure.

  • Mass Spectrometry: To verify the molecular weight (C₁₃H₁₃NO₃S, MW: 263.31 g/mol ).

  • Melting Point: To assess purity.

ParameterValue
Starting Thioamide 3-Hydroxythiobenzamide
Starting Haloketone Ethyl 2-chloroacetoacetate
Solvent Ethanol
Reaction Temperature ~78°C (Reflux)
Reaction Time 4-6 hours
Typical Yield 75-85%

Part 2: Derivatization via Electrophilic Aromatic Substitution

The synthesized thiazole intermediate can be further functionalized to create a variety of derivatives. A common and valuable modification is the introduction of a formyl group (-CHO) onto the 3-position of the hydroxyphenyl ring. This is a crucial step in the synthesis of Febuxostat precursors.[6][12] This transformation is typically achieved via a formylation reaction, such as the Duff reaction or a related procedure using hexamethylenetetramine (HMTA).[6][13]

Protocol: Formylation of the Phenyl Ring

This protocol describes the synthesis of Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.

Materials and Reagents:

  • Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (Note: The starting material for this step is the 4-hydroxy isomer, which is then formylated at the 3-position).[6][13]

  • Hexamethylenetetramine (HMTA)

  • Polyphosphoric Acid (PPA) or a similar acidic medium like methanesulfonic acid.[13]

  • Ice-cold water

  • Standard laboratory equipment for heating and filtration.

Procedure:

  • Reaction Setup: In a clean, dry reactor, add polyphosphoric acid (approx. 6 times the weight of the thiazole reactant) and heat to 40-50°C with stirring.[13]

  • Reagent Addition: Sequentially add Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (1 eq) and HMTA (approx. 1.05 eq) to the heated PPA.[13]

  • Heating: After addition is complete, raise the temperature of the reaction mixture to approximately 90-95°C and maintain for 3-4 hours.[13]

  • Quenching: Cool the reaction mixture to below 40°C and slowly quench by adding it to a large volume of ice-cold water or saturated ice brine. This will cause the product to precipitate.[13]

  • Isolation and Purification: Filter the resulting solid, wash with water until neutral, and dry. The crude product is typically a light yellow solid.[13] Further purification can be achieved by recrystallization or column chromatography if necessary.

Overall Synthesis Workflow:

Synthesis_Workflow Overall Synthesis Workflow Start 3-Hydroxythiobenzamide + Ethyl 2-chloroacetoacetate Step1 Hantzsch Synthesis (Ethanol, Reflux) Start->Step1 Intermediate This compound Step1->Intermediate Step2 Formylation Reaction (HMTA, PPA) Intermediate->Step2 FinalProduct Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate Step2->FinalProduct

Caption: From starting materials to the final derivative.

Safety and Handling

Rigorous safety protocols must be observed throughout the synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All procedures should be conducted in a well-ventilated fume hood.

  • Reagent Hazards:

    • α-Haloketones (e.g., ethyl 2-chloroacetoacetate): These compounds are lachrymators and are toxic. Avoid inhalation of vapors and contact with skin and eyes.[14][15]

    • Thioamides: Can be harmful if swallowed or inhaled. Handle with care.

    • Polyphosphoric Acid: Corrosive. Handle with extreme care to avoid contact with skin and eyes. The quenching step is exothermic and should be performed slowly.

  • General Precautions: Read all relevant Safety Data Sheets (SDS) before starting any work.[16] Do not eat, drink, or smoke in the laboratory.

Conclusion

The Hantzsch synthesis provides a robust and high-yielding pathway to this compound and its isomers.[8][17] This core structure is amenable to further derivatization, such as formylation, which opens the door to a wide range of biologically active molecules for drug discovery and development. The protocols outlined in this guide, when combined with rigorous safety practices and proper analytical characterization, offer a reliable foundation for researchers and scientists working in this vital area of medicinal chemistry.

References

  • Synthesis method of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.
  • Hantzsch Thiazole Synthesis - Chem Help Asap. Chem Help Asap. Accessed January 10, 2026.
  • Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate synthesis.
  • Hantzsch Thiazole Synthesis - SynArchive. SynArchive. Accessed January 10, 2026.
  • synthesis of thiazoles - YouTube. YouTube. Accessed January 10, 2026.
  • Thiazole is an aromatic five membered heterocyclic compound - CUTM Courseware. CUTM Courseware. Accessed January 10, 2026.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH.
  • ethyl 2-(3-formyl-4-hydroxyphenyl)
  • Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate - Chem-Impex. Chem-Impex. Accessed January 10, 2026.
  • General Safety Handling Consideration - Alfa Chemistry. Alfa Chemistry. Accessed January 10, 2026.
  • WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents.
  • Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate - PubChemLite. PubChemLite. Accessed January 10, 2026.
  • Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate - PubChem.
  • This compound | Drug Intermediate Control.
  • Sourcing High-Purity Thiazole Derivatives: A Guide for Buyers. Chemc-china. Accessed January 10, 2026.
  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC - NIH.
  • Ethyl 2-(4-Hydroxyphenyl)-4-Methylthiazole-5-Carboxylate-Products-Jinan Xinnuo Pharmaceutical Technology Co., Ltd.. Jinan Xinnuo Pharmaceutical Technology Co., Ltd. Accessed January 10, 2026.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Ajouronline. Accessed January 10, 2026.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Taylor & Francis Online. Accessed January 10, 2026.
  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Advance Research, Ideas and Innovations in Technology. Accessed January 10, 2026.
  • Ethyl 2-(3,5-dicyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate - BOC Sciences. BOC Sciences. Accessed January 10, 2026.
  • Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate - TCI Chemicals. TCI Chemicals. Accessed January 10, 2026.
  • CAS No : 161798-01-2 | Product Name : Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | Pharmaffiliates.
  • Synthetic Access to Aromatic α-Haloketones - MDPI. MDPI. Accessed January 10, 2026.
  • Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides - ResearchGate.
  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC - NIH.

Sources

Application Notes & Protocols: High-Throughput Screening of "Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate" Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous pharmacologically significant molecules with a broad spectrum of biological activities, including anticancer and anti-inflammatory effects.[1][2][3][4][5] "Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate" represents a key synthetic intermediate, and its analog library is a promising source for novel therapeutic agents.[6][7][8] This guide provides a comprehensive framework for the high-throughput screening (HTS) of this analog library, designed for researchers in drug discovery. We present two primary screening strategies: a target-agnostic phenotypic screen to identify compounds with cytotoxic effects against cancer cell lines, and a target-based biochemical screen against a representative protein kinase. Detailed protocols for assay development, execution, data analysis, and a robust hit validation cascade are provided to ensure the identification of high-quality, validated hits.

Introduction: The Rationale for Screening Thiazole Analogs

The 1,3-thiazole ring is a privileged scaffold in drug discovery, renowned for its versatile biological activities.[1][5] Its presence in approved drugs and numerous clinical candidates underscores its therapeutic potential.[1][2] High-throughput screening (HTS) is a pivotal technology in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits"—compounds with desired biological activity.[9][10] By systematically screening a library of "this compound" analogs, we can explore the structure-activity relationships (SAR) within this chemical space and identify novel starting points for drug development programs.

This document outlines a dual-pronged HTS approach. The first is a phenotypic screen, which assesses the overall effect of compounds on cellular viability, offering an unbiased approach to discovering compounds with potent anti-proliferative effects.[11] The second is a biochemical assay targeting a protein kinase, a well-established class of drug targets for which many thiazole-containing inhibitors have been developed.

The High-Throughput Screening Workflow

A successful HTS campaign is a multi-step process that begins with a primary screen and progresses through hit confirmation and validation to identify robust and promising lead candidates.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triaging cluster_2 Hit Validation Primary Single-Concentration Screen (e.g., 10 µM) Data_Analysis_1 Primary Data Analysis (Z'-factor, % Inhibition) Primary->Data_Analysis_1 Dose_Response Dose-Response Confirmation (IC50/EC50 Determination) Data_Analysis_1->Dose_Response Select Primary Hits Counter_Screens Counter-Screens (Assay Interference) Dose_Response->Counter_Screens Orthogonal_Assays Orthogonal Assays (Alternative Technology) Counter_Screens->Orthogonal_Assays SAR_Analysis Structure-Activity Relationship (SAR) Orthogonal_Assays->SAR_Analysis Validated Hits Resynthesis Hit Resynthesis & Purity Confirmation SAR_Analysis->Resynthesis

Caption: Overall high-throughput screening and hit validation workflow.

Phenotypic Screening: A Cell-Based Cytotoxicity Assay

Phenotypic screening in a cellular context provides biologically relevant data on a compound's potential efficacy and toxicity.[12][13] A cytotoxicity assay is a robust primary screen to identify compounds that inhibit cancer cell proliferation.

Principle of the Assay

This protocol utilizes a resazurin-based assay to measure cell viability. Resazurin, a blue, non-fluorescent dye, is reduced by metabolically active cells to the highly fluorescent, pink-colored resorufin. The fluorescence intensity is directly proportional to the number of viable cells.

Detailed Protocol: Cytotoxicity Screening

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Resazurin sodium salt solution

  • 384-well black, clear-bottom tissue culture-treated plates

  • Compound library of "this compound" analogs dissolved in DMSO.

Protocol Steps:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the optimized seeding density (e.g., 2,500 cells/well) in complete medium.

    • Dispense 40 µL of the cell suspension into each well of the 384-well plates.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Addition:

    • Prepare compound plates by diluting the analog library to the desired final screening concentration (e.g., 10 µM) in complete medium.

    • Include positive controls (e.g., Staurosporine) and negative controls (DMSO vehicle).

    • Add 10 µL of the compound solution to the respective wells of the cell plates.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Assay Readout:

    • Add 10 µL of Resazurin solution to each well for a final concentration of 50 µM.

    • Incubate for 4 hours at 37°C, 5% CO2.

    • Measure fluorescence intensity using a plate reader (Excitation: 560 nm, Emission: 590 nm).

Data Analysis and Hit Selection
  • Quality Control: Calculate the Z'-factor for each plate to assess assay robustness. A Z'-factor between 0.5 and 1.0 is considered excellent.[9]

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • Percent Inhibition: Normalize the data and calculate the percent inhibition for each compound.

    • % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

  • Hit Criteria: Compounds exhibiting >50% inhibition are typically selected as primary hits for further investigation.

Biochemical Screening: A Fluorescence Polarization Kinase Assay

For a more targeted approach, a biochemical assay can be employed to identify inhibitors of a specific enzyme class. Protein kinases are a well-established and highly "druggable" target class.[14] A fluorescence polarization (FP) assay is a homogenous and robust method for HTS of kinase inhibitors.[15][16][17][18][19]

Principle of the Assay

FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[15][16] In this assay, a fluorescently labeled peptide substrate (tracer) is used. When phosphorylated by the kinase, an anti-phospho-peptide antibody binds to the tracer, creating a large complex. This large complex tumbles slowly in solution, resulting in a high FP signal. Inhibitors of the kinase will prevent phosphorylation of the tracer, leading to no antibody binding and a low FP signal.

FP_Assay cluster_0 No Inhibition cluster_1 Inhibition Kinase Active Kinase Tracer_P Phosphorylated Tracer Kinase->Tracer_P + ATP Complex Large Complex Tracer_P->Complex Antibody Antibody Antibody->Complex High_FP High FP Signal Complex->High_FP Inhibitor Inhibitor Inactive_Kinase Inactive Kinase Inhibitor->Inactive_Kinase Tracer_NP Non-Phosphorylated Tracer Inactive_Kinase->Tracer_NP No Reaction Low_FP Low FP Signal Tracer_NP->Low_FP Free_Antibody Free Antibody

Caption: Principle of the competitive fluorescence polarization kinase assay.

Detailed Protocol: FP Kinase Assay

Materials:

  • Recombinant protein kinase

  • Fluorescently labeled peptide substrate (tracer)

  • Anti-phospho-peptide antibody

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well low-volume black plates

  • Compound library in DMSO

Protocol Steps:

  • Compound Plating: Dispense 50 nL of compound solutions into the assay plate wells.

  • Kinase Addition: Add 5 µL of the kinase solution (at 2X final concentration) to all wells.

  • Substrate/ATP Mix Addition: Add 5 µL of a mix containing the tracer and ATP (at 2X final concentrations) to initiate the reaction.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the detection mix containing the anti-phospho-peptide antibody.

  • Readout: Incubate for 30 minutes at room temperature to allow for binding equilibrium, then read the fluorescence polarization on a suitable plate reader.

Data Analysis and Hit Selection

Data analysis follows a similar procedure to the cytotoxicity assay, calculating Z'-factor and percent inhibition. Hits are selected based on a predefined inhibition threshold (e.g., >50%).

Hit Validation Cascade: Ensuring High-Quality Hits

Primary hits from HTS campaigns require rigorous validation to eliminate false positives and artifacts.[20][21][22] A tiered approach is recommended.

Dose-Response Confirmation

All primary hits should be re-tested in the primary assay over a range of concentrations (e.g., 8-point, 3-fold serial dilutions) to confirm their activity and determine their potency (IC50/EC50).

Counter-Screening

Counter-screens are essential to identify compounds that interfere with the assay technology itself, rather than acting on the biological target.[23][24][25][26]

  • For Cell-Based Assays: A counter-screen for autofluorescence of the compounds at the assay's emission wavelength should be performed.

  • For FP Assays: Compounds can be tested in the absence of the kinase to identify those that interfere with the FP signal directly.

Orthogonal Assays

Orthogonal assays use a different detection technology to confirm the activity of the hits.[11][25] This helps to eliminate technology-specific artifacts.

  • For Cytotoxicity Hits: An orthogonal assay, such as measuring ATP content (e.g., CellTiter-Glo®), can be used to confirm the effect on cell viability.

  • For Kinase Hits: An AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is an excellent orthogonal method.[27][28][29][30] It is a bead-based proximity assay that can be configured to measure kinase activity.[27][28][29]

Hit Characterization

Validated hits should undergo further characterization:

  • Resynthesis and Purity Analysis: The hit compound should be resynthesized or re-purified to confirm its identity and purity.[20]

  • Preliminary SAR: Testing of commercially available, structurally related analogs can provide initial insights into the structure-activity relationship.

  • Promiscuity and PAINS Analysis: Computational filters can be used to flag Pan-Assay Interference Compounds (PAINS) and other undesirable chemical motifs.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Representative Data from a Primary Cytotoxicity Screen

Compound IDConcentration (µM)% Inhibition (MCF-7)Z'-FactorHit?
Analog-0011085.20.78Yes
Analog-0021012.50.78No
Analog-0031092.10.78Yes
Staurosporine198.50.78N/A
DMSON/A0.00.78N/A

Table 2: Hit Confirmation and Potency Determination

Compound IDCytotoxicity IC50 (µM)Kinase IC50 (µM)Orthogonal Assay IC50 (µM)
Analog-0012.5>502.8
Analog-00345.10.81.1

Conclusion

The high-throughput screening of "this compound" analogs offers a promising avenue for the discovery of novel therapeutic agents. The dual-pronged screening strategy outlined in these application notes, combining both phenotypic and target-based approaches, provides a comprehensive method for identifying and validating high-quality hits. By adhering to rigorous protocols for primary screening, hit confirmation, and counter-screening, researchers can significantly increase the probability of success in their drug discovery endeavors.

References

  • Huang, W., & Zhang, J. (Year). Quantitative high-throughput screening data analysis: challenges and recent advances. Source. [Link]
  • Colas, P. (2008). High-throughput screening assays to discover small-molecule inhibitors of protein interactions. Current Drug Discovery Technologies, 5(3), 190-199. [Link]
  • Zhang, J. H. (Year).
  • Levine, B. (Year).
  • Wikipedia. (n.d.). High-throughput screening. Wikipedia. [Link]
  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS.
  • Eglen, R. M., & Reisine, T. (2008). The Use of AlphaScreen Technology in HTS: Current Status. Current Chemical Genomics, 1, 2-10. [Link]
  • Singh, P., & Kaur, M. (2022). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Journal of Molecular Structure, 1266, 133479. [Link]
  • Khan, I., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4979. [Link]
  • Gedeck, P., & Glick, M. (2003).
  • Assay Genie. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Assay Genie. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Singh, A., et al. (2023). A review on thiazole based compounds & it's pharmacological activities. World Journal of Advanced Research and Reviews, 17(2), 654-665. [Link]
  • Emami, S., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. European Journal of Medicinal Chemistry, 97, 699-718. [Link]
  • Maji, R., et al. (2019). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Cell, 177(4), 1067-1079.e19. [Link]
  • Fadeel, B., et al. (2012). High throughput toxicity screening and intracellular detection of nanomaterials. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology, 4(4), 389-400. [Link]
  • Shukla, S., & Varghese, R. (2014). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Future Medicinal Chemistry, 6(1), 77-90. [Link]
  • Molecular Devices. (n.d.).
  • Imrie, F., et al. (2022). Machine Learning-Driven Data Valuation for Optimizing High-Throughput Screening Pipelines. Journal of Chemical Information and Modeling, 62(21), 5121-5130. [Link]
  • Horn, T., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 44(16), e133. [Link]
  • Eglen, R. M. (2008).
  • Evotec. (n.d.).
  • Eglen, R. M., & Reisine, T. (2011). The Use of AlphaScreen Technology in HTS: Current Status. Assay and Drug Development Technologies, 9(3), 254-265. [Link]
  • Proventa. (2023). The Steps of Hit Discovery and High-Throughput Screening in Early Drug Discovery. Proventa. [Link]
  • Wang, J., et al. (2015). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Journal of Analytical & Bioanalytical Techniques, 6(3). [Link]
  • Coussens, N. P., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. SLAS Discovery, 21(2), 164-176. [Link]
  • Leveridge, M., & Yates, A. (2014). High-Throughput Cell Toxicity Assays. Methods in Molecular Biology, 1115, 439-451. [Link]
  • Sun, C., et al. (2004). High-Throughput Screening Assay for Identification of Small Molecule Inhibitors of Aurora2/Stk15 Kinase. Journal of Biomolecular Screening, 9(5), 391-397. [Link]
  • Eglen, R. M. (2012).
  • Arkin, M. R., & Wells, J. A. (2004). High-Throughput Screening in the Discovery of Small-Molecule Inhibitors of Protein-Protein Interactions. Nature Reviews Drug Discovery, 3(4), 301-317. [Link]
  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial Chemistry & High Throughput Screening, 6(2), 167-174. [Link]
  • Drug Intermediate Control. (n.d.). This compound.
  • Sygnature Discovery. (n.d.). Hit Validation for Suspicious Minds.
  • Martin, A., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS Discovery, 22(10), 1227-1240. [Link]
  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Vipergen. [Link]
  • Engel, J. C., & Lindsley, C. W. (2017). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 22(6), 635-649. [Link]
  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]
  • Creative Biolabs. (n.d.). Counter-Screen Service.
  • Ekins, S., et al. (2015). Adapting high-throughput screening methods and assays for biocontainment laboratories. Assay and Drug Development Technologies, 13(1), 44-54. [Link]
  • Ekins, S., et al. (2015). Adapting high-throughput screening methods and assays for biocontainment laboratories. Assay and Drug Development Technologies, 13(1), 44-54. [Link]
  • Patsnap Synapse. (n.d.). How Are Biochemical Assays Used in High-Throughput Screening?
  • Macarron, R., et al. (2011). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 16(1-2), 3-11. [Link]

Sources

Application Notes & Protocols: Investigating Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate for Glioblastoma Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Rationale for Investigating a Novel Thiazole Derivative in Glioblastoma

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors, with a median survival of just over a year with standard-of-care.[1][2] The inherent therapeutic resistance and infiltrative nature of GBM necessitate a continuous search for novel therapeutic agents that can target its key survival pathways. The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer properties.[3] While Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate (EHT), with the molecular formula C13H13NO3S, is a known chemical entity, its specific application and efficacy against glioblastoma have not been extensively characterized.[] However, the documented anti-proliferative and pro-apoptotic effects of other thiazole-based compounds in various cancers, including glioblastoma, provide a strong rationale for its investigation.[5]

These application notes serve as a comprehensive guide for researchers and drug development professionals to systematically evaluate the potential of EHT as an anti-glioblastoma agent. We will provide a putative mechanism of action based on the known signaling aberrations in GBM and the activities of related compounds. This will be followed by detailed, field-proven protocols for assessing its impact on glioblastoma cell viability, apoptosis, and migration.

II. Putative Mechanism of Action: Targeting Key Survival Pathways in Glioblastoma

Glioblastoma is characterized by the dysregulation of multiple signaling pathways that drive its proliferation, survival, and invasion.[6] Key among these are the PI3K/Akt/mTOR and MAPK pathways, which are frequently hyperactivated due to mutations in upstream receptors like the Epidermal Growth Factor Receptor (EGFR).[6][7] Many small molecule inhibitors achieve their anti-cancer effects by targeting kinases within these cascades. Thiazole derivatives have been shown to inhibit various kinases and other enzymes critical for cancer cell survival.[8]

We hypothesize that EHT may exert its anti-glioblastoma effects by inhibiting key nodes in these survival pathways. The hydroxyphenyl group of EHT could potentially engage in hydrogen bonding within the ATP-binding pocket of a kinase, such as Akt or ERK, leading to the downregulation of downstream proliferative and anti-apoptotic signals. This proposed mechanism provides a testable framework for investigating the molecular effects of EHT.

putative_moa_EHT cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation EHT EHT (Hypothesized Target) EHT->Akt Inhibition EHT->ERK Inhibition

Caption: Putative mechanism of EHT in glioblastoma cells.

III. Experimental Protocols

A. Glioblastoma Cell Culture

Maintaining healthy, reproducible glioblastoma cell cultures is foundational to any in vitro study. Both established cell lines (e.g., U87-MG, U251) and patient-derived primary cultures can be used, though the latter often better represent the heterogeneity of the original tumor.[1][9][10]

Protocol 1: General Culture of Adherent Glioblastoma Cell Lines

  • Media Preparation: Prepare Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Cell Thawing: Rapidly thaw a cryovial of cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete medium.

  • Centrifugation: Centrifuge at 200 x g for 5 minutes to pellet the cells and remove cryoprotectant.

  • Resuspension and Plating: Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium. Transfer to a T-75 flask.

  • Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO2.[1]

  • Subculturing (Passaging): When cells reach 80-90% confluency, wash with PBS, and detach using a minimal volume of Trypsin-EDTA. Neutralize the trypsin with complete medium, centrifuge, and re-plate at the desired density (e.g., 1:3 to 1:6 split ratio).

B. Assessment of Cell Viability (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[11] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[11][12]

Protocol 2: MTT Assay for EHT Cytotoxicity

  • Cell Seeding: Seed glioblastoma cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.[13]

  • Compound Treatment: Prepare serial dilutions of EHT in complete medium. Remove the old medium from the wells and add 100 µL of the EHT dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C.[13][14]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC50 value of EHT.

mtt_assay_workflow A 1. Seed GBM Cells in 96-well plate B 2. Treat with EHT dilutions A->B C 3. Incubate (24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (3-4h) & Solubilize D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 F->G

Caption: Workflow for the MTT cell viability assay.

C. Apoptosis Detection (Annexin V-FITC/PI Staining)

To determine if EHT-induced cell death is due to apoptosis, Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry is the gold standard.[15][16] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it is bound by fluorescently labeled Annexin V.[17][18] PI is a nuclear stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[16]

Protocol 3: Apoptosis Assay

  • Cell Treatment: Seed cells in 6-well plates and treat with EHT at concentrations around the determined IC50 for 24-48 hours. Include positive (e.g., staurosporine) and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. Gently trypsinize the adherent cells and combine them with the supernatant. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[19]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[17]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[18]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[19] Live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+) can be distinguished.

D. Cell Migration Assessment (Wound Healing Assay)

The wound healing, or scratch assay, is a straightforward method to assess collective cell migration in vitro.[20] It is particularly relevant for glioblastoma, an intrinsically invasive cancer.[21]

Protocol 4: Wound Healing Assay

  • Create Monolayer: Seed glioblastoma cells in a 6-well or 24-well plate and grow them to ~90-100% confluency.[20]

  • Create Wound: Using a sterile 200 µL pipette tip, make a straight scratch through the center of the monolayer.[2][21]

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace with fresh medium containing the desired concentration of EHT (typically well below the IC50 to minimize confounding cytotoxic effects).

  • Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using an inverted microscope.[2][22]

  • Analysis: Measure the width or area of the scratch at each time point using software like ImageJ.[20] Calculate the percentage of wound closure relative to the initial wound area.

wound_healing_workflow A 1. Grow GBM Cells to Confluency B 2. Create Scratch with Pipette Tip A->B C 3. Wash & Add EHT-containing Media B->C D 4. Image Wound at T=0h C->D E 5. Incubate & Image at Later Timepoints D->E F 6. Measure Wound Area & Calculate Closure E->F

Caption: Workflow for the wound healing (scratch) assay.

IV. Data Presentation

Quantitative data from these experiments should be summarized in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Cytotoxicity of EHT on Glioblastoma Cell Lines

Cell Line Treatment Duration (h) IC50 (µM) ± SD
U87-MG 24 [Data]
48 [Data]
72 [Data]
U251 24 [Data]
48 [Data]

| | 72 | [Data] |

Table 2: Apoptotic Effects of EHT on U87-MG Cells at 48h

Treatment (µM) % Live Cells (Q3) % Early Apoptotic (Q4) % Late Apoptotic (Q2) % Necrotic (Q1)
Control (0) [Data] [Data] [Data] [Data]
EHT (IC50/2) [Data] [Data] [Data] [Data]
EHT (IC50) [Data] [Data] [Data] [Data]

| EHT (IC50*2) | [Data] | [Data] | [Data] | [Data] |

Table 3: Inhibition of Cell Migration by EHT

Cell Line Treatment (µM) % Wound Closure at 24h ± SD % Inhibition of Migration
U87-MG Control (0) [Data] N/A
EHT [Conc. 1] [Data] [Data]
EHT [Conc. 2] [Data] [Data]
U251 Control (0) [Data] N/A
EHT [Conc. 1] [Data] [Data]

| | EHT [Conc. 2] | [Data] | [Data] |

V. References

  • Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection. [Link]

  • iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Sanford Burnham Prebys Medical Discovery Institute. Human Glioblastoma Cell Isolation and Protocol. [Link]

  • Unknown. The Annexin V Apoptosis Assay. [Link]

  • ACS Publications. Single-Cell Analysis of Unidirectional Migration of Glioblastoma Cells Using a Fiber-Based Scaffold. [Link]

  • National Institutes of Health. Tumor treating fields inhibit glioblastoma cell migration, invasion and angiogenesis. [Link]

  • PubMed Central. A Simple and Reliable Protocol for the Preparation and Culturing of Fresh Surgically Resected Human Glioblastoma Tissue. [Link]

  • Semantic Scholar. The Isolation of Human Glioblastoma Cells: An Optimised Protocol. [Link]

  • Redalyc. Anticancer drug screening: standardization of in vitro wound healing assay. [Link]

  • Spandidos Publications. Glioblastoma entities express subtle differences in molecular composition and response to treatment. [Link]

  • JoVE. Optimization of High Grade Glioma Cell Culture from Surgical Specimens for Use in Clinically Relevant Animal Models and 3D Immunochemistry. [Link]

  • The Journal of Neuroscience. Modulation of Glioma Cell Migration and Invasion Using Cl− and K+ Ion Channel Blockers. [Link]

  • Springer Protocols. Isolation and Culture of Primary Glioblastoma Cells from Human Tumor Specimens. [Link]

  • ResearchGate. Glioblastoma and glioblastoma stem‐like cell migration in response to.... [Link]

  • Taylor & Francis Online. 2D and 3D in vitro Assays to Quantify the Invasive Behavior of Glioblastoma Stem Cells in Response to SDF-1α. [Link]

  • ResearchGate. Cell migration of patient-derived GBM cells by wound healing assay. (a).... [Link]

  • PubMed Central. Neutrophils Promote Glioblastoma Tumor Cell Migration after Biopsy. [Link]

  • PubMed Central. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids. [Link]

  • ResearchGate. Standard Operating Procedure for Wound Healing Cell Migration Assay within the Nanostructurome Pipeline. [Link]

  • PubMed Central. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H. [Link]

  • National Institutes of Health. Identification of compounds that decrease glioblastoma growth and glucose uptake in vitro. [Link]

  • Unknown. MTT Cell Assay Protocol. [Link]

  • Adooq Bioscience. CAS 209538-87-4 this compound. [Link]

  • PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. [Link]

  • PubChem. Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate. [Link]

  • PubChem. 5-Thiazolecarboxylic acid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester. [Link]

  • Medical Xpress. Scientists unravel mechanism of action of antitumor drug used to treat glioblastoma. [Link]

  • PubMed Central. Natural Compounds in Glioblastoma Therapy: Preclinical Insights, Mechanistic Pathways, and Outlook. [Link]

  • ResearchGate. Inhibition of glioblastoma cell proliferation, invasion, and mechanism of action of a novel hydroxamic acid hybrid molecule. [Link]

  • SciTechDaily. Glioblastoma's Kryptonite? Compounds Identified for Inhibiting Growth of Brain Tumor Cells. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for optimizing this valuable synthetic process. Thiazole derivatives are crucial scaffolds in medicinal chemistry, and achieving high-purity, high-yield products is paramount.[1][2] This document provides a structured approach to troubleshooting common issues and answers frequently asked questions, grounded in the fundamental principles of the Hantzsch thiazole synthesis.

Section 1: Reaction Overview & Mechanism

The synthesis of the target compound is a classic example of the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[3] This reaction involves the condensation of an α-haloketone with a thioamide.[1][3] For the target molecule, the key starting materials are 3-hydroxythiobenzamide and ethyl 2-chloroacetoacetate .

The overall reaction is as follows:

3-hydroxythiobenzamide + Ethyl 2-chloroacetoacetate → this compound + HCl + H₂O

The mechanism proceeds through several key steps, beginning with a nucleophilic attack by the sulfur of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.[4][5]

Hantzsch_Mechanism Fig. 1: Hantzsch Thiazole Synthesis Mechanism reagents 3-Hydroxythiobenzamide + Ethyl 2-chloroacetoacetate intermediate1 SN2 Adduct (Thioimido ester intermediate) reagents->intermediate1  Nucleophilic Attack (SN2) intermediate2 Hemiaminal Intermediate intermediate1->intermediate2  Intramolecular  Cyclization product This compound intermediate2->product  Dehydration  (-H₂O)

Caption: A simplified diagram of the Hantzsch thiazole synthesis mechanism.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the critical starting materials for this synthesis? The primary reactants are 3-hydroxythiobenzamide and an ethyl α-haloacetoacetate, typically ethyl 2-chloroacetoacetate. The purity of these starting materials is critical for achieving high yields and minimizing side products.

Q2: How is the 3-hydroxythiobenzamide precursor typically synthesized? 3-hydroxythiobenzamide is not as commonly available as other benzamide derivatives. It is often prepared from 3-hydroxybenzonitrile (p-cyanophenol). Methods include reaction with sodium hydrosulfide or thiourea.[6][7] Ensuring the purity of this precursor is a crucial first step.

Q3: What are the recommended reaction conditions (solvent, temperature)? The Hantzsch synthesis is versatile. Common solvents include alcohols like ethanol or methanol.[4] The reaction often requires heating to proceed at a reasonable rate; reflux temperatures (around 60-80 °C) are typical.[8] Some modern protocols utilize microwave irradiation or solvent-free conditions to accelerate the reaction and improve yields.[8][9]

Q4: Is a catalyst necessary for this reaction? The classic Hantzsch synthesis can proceed without a catalyst. However, to improve efficiency and yield, various catalysts have been employed in modern variations. For instance, silica-supported tungstosilisic acid has been shown to produce high yields.[2][10] The addition of a non-nucleophilic base may also be beneficial to neutralize the HCl formed during the reaction.

Q5: What is a realistic yield to expect? Yields can vary significantly based on the purity of reagents and optimization of conditions. While the Hantzsch synthesis is generally high-yielding, unoptimized procedures might result in yields of 60% or lower.[11] With careful optimization, yields can often exceed 80-90%.[2][10]

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Potential Cause Scientific Rationale & Recommended Solution
Poor Quality Starting Materials Rationale: Impurities in either the 3-hydroxythiobenzamide or ethyl 2-chloroacetoacetate can inhibit the reaction or lead to undesirable side products. The thioamide is particularly susceptible to hydrolysis. Solution: Verify the purity of your starting materials using techniques like NMR, melting point, or LC-MS. If purity is suspect, recrystallize the thioamide and distill the α-haloketone before use.
Suboptimal Reaction Temperature Rationale: The initial SN2 attack and the subsequent cyclization and dehydration steps are temperature-dependent. If the temperature is too low, the reaction rate will be impractically slow. If too high, degradation or side reactions may occur. Solution: Ensure the reaction mixture is heated appropriately. A typical starting point is refluxing in ethanol (~78 °C).[8] Consider a systematic optimization study, varying the temperature in 10 °C increments (e.g., 50 °C, 60 °C, 70 °C, 80 °C) and monitoring reaction progress by TLC.
Incorrect Solvent Choice Rationale: The solvent must solubilize the reactants and facilitate the polar transition states of the reaction. Protic solvents like ethanol are common as they can participate in proton transfer steps. Solution: Ethanol is the standard and recommended solvent. If solubility issues are observed, consider alternatives like methanol or a mixture of ethanol and water.[10]
Incomplete Reaction Rationale: The reaction may require more time to reach completion than anticipated. Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Stain with potassium permanganate to visualize the spots. The reaction is complete when the starting material spots have been consumed. Typical reaction times can range from 2 to 24 hours.

Problem 2: Formation of Significant Impurities

Potential Cause Scientific Rationale & Recommended Solution
Formation of Oxazole Byproduct Rationale: If 3-hydroxybenzamide is present as an impurity (or used erroneously instead of the thioamide), it can react via the Robinson-Gabriel synthesis to form an oxazole byproduct. The mechanism is analogous, but the oxygen atom acts as the nucleophile. Solution: Ensure you are using the thioamide (3-hydroxythiobenzamide). Confirm its identity via spectroscopy before starting the reaction.
Self-Condensation of Ethyl 2-chloroacetoacetate Rationale: Under basic conditions, α-haloketones can undergo self-condensation reactions. Solution: Add the ethyl 2-chloroacetoacetate slowly or dropwise to the solution of the thioamide. This maintains a low instantaneous concentration of the α-haloketone, favoring the desired reaction pathway.
Formation of Regioisomers Rationale: If an N-substituted thioamide were used, condensation could potentially lead to two different regioisomers.[12] For this specific synthesis with an unsubstituted thioamide, this is not a primary concern, but it is a known issue in related syntheses. Solution: Under neutral or slightly acidic conditions, the reaction typically yields the desired isomer. Maintaining control over the reaction's pH can be crucial for selectivity in more complex systems.

Problem 3: Difficulty in Product Isolation and Purification

Potential Cause Scientific Rationale & Recommended Solution
Product Remains in Solution During Workup Rationale: The product initially forms as an HCl salt, which can be soluble in the aqueous/alcoholic reaction mixture.[13] Neutralization is required to precipitate the free base. The phenolic hydroxyl group also imparts some water solubility. Solution: After cooling the reaction, pour the mixture into a beaker of cold water or a dilute sodium bicarbonate/carbonate solution to neutralize the HCl and precipitate the product.[4] If precipitation is slow, try adding brine (saturated NaCl solution) to "salt out" the organic product, reducing its aqueous solubility.
Oily Product Instead of Solid Rationale: The presence of unreacted starting materials or side products can act as an impurity, preventing the desired product from crystallizing and causing it to "oil out." Solution: After initial isolation, if the product is an oil, attempt to purify it using column chromatography. A common eluent system is a gradient of ethyl acetate in hexanes.[11][14] Once pure fractions are collected and the solvent is removed, crystallization can be attempted from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
Co-elution of Impurities During Chromatography Rationale: Impurities with similar polarity to the product can be difficult to separate via standard column chromatography. Solution: Adjust the polarity of your eluent system. Try using a different solvent system, for example, dichloromethane/methanol. If separation is still difficult, consider reverse-phase chromatography or recrystallization as an alternative purification method.

Section 4: Optimized Experimental Protocol

This protocol provides a robust, step-by-step method for the synthesis and purification of the target compound.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxythiobenzamide (e.g., 1.53 g, 10 mmol).

    • Add 30 mL of absolute ethanol to the flask and stir until the thioamide is fully dissolved.

  • Reagent Addition:

    • Slowly add ethyl 2-chloroacetoacetate (e.g., 1.35 mL, 10.5 mmol, 1.05 equivalents) to the stirring solution at room temperature over 5 minutes.

  • Reaction:

    • Heat the reaction mixture to reflux (approx. 78-80 °C) using a heating mantle.

    • Maintain the reflux with stirring for 4-6 hours. Monitor the reaction's progress by taking small aliquots and analyzing them via TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

  • Workup and Isolation:

    • Once the reaction is complete (indicated by the disappearance of the limiting starting material on TLC), remove the flask from the heat and allow it to cool to room temperature.

    • Slowly pour the cooled reaction mixture into 100 mL of a cold, dilute aqueous solution of sodium bicarbonate (e.g., 5% w/v) while stirring.

    • A precipitate (the crude product) should form. Continue stirring in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 20 mL).

  • Purification:

    • Allow the crude solid to air-dry on the filter paper.

    • Recrystallize the crude product from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure this compound as a solid.

    • Dry the final product under vacuum.

Section 5: Workflow Visualization

The following diagram illustrates the logical workflow for troubleshooting low-yield issues in this synthesis.

Troubleshooting_Workflow Fig. 2: Troubleshooting Workflow for Low Yield start Low Yield Observed check_purity Verify Purity of Starting Materials (NMR, MP, LC-MS) start->check_purity purify_reagents Purify Reagents (Recrystallize/Distill) check_purity->purify_reagents Impure check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_purity->check_conditions Pure purify_reagents->check_conditions optimize_temp Optimize Temperature (e.g., 60-90 °C) check_conditions->optimize_temp Temp Issue? optimize_time Extend Reaction Time (Monitor by TLC) check_conditions->optimize_time Time Issue? check_workup Analyze Workup Procedure (pH, Extraction) check_conditions->check_workup Conditions OK optimize_temp->check_workup optimize_time->check_workup adjust_ph Adjust pH during Neutralization (pH 7-8) check_workup->adjust_ph Loss during workup? success Yield Improved check_workup->success Workup OK salt_out Use Brine ('Salting Out') to Improve Precipitation adjust_ph->salt_out salt_out->success

Caption: A logical flow diagram for diagnosing and resolving low product yield.

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • Google Patents. (n.d.). Synthesis method of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.
  • Google Patents. (n.d.). Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate synthesis.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • YouTube. (2019, January 19). Synthesis of thiazoles.
  • CUTM Courseware. (n.d.). Thiazole.
  • Al-Ghorbani, M., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(9), 16746-16761.
  • MDPI. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Research Journal of Pharmacy and Technology. (2021). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Research J. Pharm. and Tech, 14(10), 5553-5561.
  • PrepChem.com. (n.d.). Synthesis of C. Ethyl Thiazole-5-carboxylate.
  • Google Patents. (n.d.). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • National Institutes of Health (NIH). (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.
  • National Institutes of Health (NIH). (n.d.). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell.
  • Google Patents. (n.d.). Synthetic method for preparing p-hydroxythiobenzamide.
  • ResearchGate. (2025). Synthesis and reactions of p-hydroxythiobenzamides.
  • Patsnap. (2014). Synthesis method of 4-Hydroxythiobenzamide.
  • YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment.
  • Google Patents. (n.d.). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions.

Sources

Troubleshooting low yield in Hantzsch thiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of the Hantzsch thiazole synthesis, offering practical solutions to common experimental challenges.

Introduction: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a cornerstone reaction in heterocyclic chemistry for the formation of thiazole rings.[1] This reaction typically involves the condensation of an α-haloketone with a thioamide.[2] Thiazole moieties are prevalent in a vast array of pharmaceuticals, including antimicrobial, antiretroviral, and antifungal agents, making this synthesis route critically important for drug discovery and development.[3][4] While often described as a high-yielding and straightforward procedure, researchers can encounter issues that lead to diminished yields and complex product mixtures.[3][5]

This technical support guide, designed for researchers and drug development professionals, provides a structured approach to troubleshooting low yields in the Hantzsch thiazole synthesis. We will delve into the causality behind common experimental pitfalls and offer scientifically grounded solutions to optimize your reaction outcomes.

Understanding the Core Mechanism

A foundational understanding of the reaction mechanism is crucial for effective troubleshooting. The synthesis proceeds through a multistep pathway involving S-alkylation, cyclization, and dehydration.

  • Nucleophilic Attack (S-Alkylation): The reaction initiates with a nucleophilic attack from the sulfur atom of the thioamide on the α-carbon of the haloketone. This is typically an SN2 reaction, displacing the halide.[5][6]

  • Intramolecular Cyclization: Following a tautomerization step, the nitrogen atom attacks the carbonyl carbon, forming a five-membered heterocyclic intermediate (a hydroxythiazoline).[6]

  • Dehydration: The final step is the acid-catalyzed dehydration of the intermediate, which results in the formation of the stable, aromatic thiazole ring.

Hantzsch_Mechanism Fig. 1: Hantzsch Thiazole Synthesis Mechanism Reactants α-Haloketone + Thioamide Intermediate1 S-Alkylation Product (S-C Bond Formation) Reactants->Intermediate1 1. SN2 Attack Intermediate2 Cyclized Intermediate (Hydroxythiazoline) Intermediate1->Intermediate2 2. Intramolecular    Cyclization Product Thiazole Intermediate2->Product 3. Dehydration   (-H2O)

Caption: A simplified representation of the Hantzsch thiazole synthesis pathway.

Troubleshooting Guide: Addressing Low Yields

This section is structured to address the most common issues encountered during the Hantzsch synthesis in a direct question-and-answer format.

Q1: My reaction resulted in a very low yield or no desired product. What are the primary factors to investigate?

A low or zero yield points to a fundamental issue with one or more core reaction parameters. A systematic review is essential.

  • Reagent Purity and Stability: The quality of your starting materials is paramount. Impurities in the α-haloketone or thioamide can introduce competing side reactions, significantly lowering the yield of the desired thiazole.[7][8] Thioamides, in particular, can be unstable, especially in acidic media, leading to decomposition before they can react.[4]

    • Actionable Advice:

      • Verify the purity of your α-haloketone and thioamide by NMR or melting point analysis.

      • Use freshly acquired or properly stored reagents. Consider recrystallizing or distilling starting materials if purity is questionable.[7]

      • Ensure the halide in the α-haloketone is a good leaving group (I > Br > Cl).

  • Reaction Temperature: The Hantzsch synthesis often requires heating to overcome the activation energy for both the cyclization and dehydration steps.[7] Insufficient thermal energy can cause the reaction to stall.

    • Actionable Advice:

      • Ensure your reaction is heated to the temperature specified in the literature protocol, typically refluxing in solvents like ethanol or methanol.[5] For a standard reaction between 2-bromoacetophenone and thiourea in methanol, heating at 60-100°C is common.[5][7]

      • Consider alternative heating methods like microwave irradiation, which has been shown to dramatically reduce reaction times and improve yields.[9]

  • Reaction Time: While some Hantzsch syntheses are rapid, others may require several hours to reach completion. Prematurely stopping the reaction is a common source of low yield.

    • Actionable Advice:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC). Track the consumption of the limiting reagent (usually the α-haloketone).

      • If the reaction appears to have stalled, consider extending the reaction time before concluding it has failed.

  • Stoichiometry: An incorrect molar ratio of reactants can leave the limiting reagent unconsumed or lead to side reactions with the excess reagent.

    • Actionable Advice:

      • While a 1:1 molar ratio is theoretically required, a slight excess (e.g., 1.1 to 1.5 equivalents) of the thioamide is sometimes used to ensure the complete consumption of the more expensive α-haloketone.[5]

      • Accurately weigh your reagents and calculate molar equivalents carefully.

Troubleshooting_Workflow Fig. 2: Troubleshooting Logic Flow Start Low Yield Observed CheckReagents Verify Reagent Purity & Stoichiometry Start->CheckReagents CheckConditions Assess Reaction Conditions (Temp, Time) CheckReagents->CheckConditions Reagents OK Monitor Monitor Reaction by TLC CheckConditions->Monitor Conditions OK OptimizeSolvent Optimize Solvent System Monitor->OptimizeSolvent Reaction Stalled Workup Review Work-up & Purification Protocol Monitor->Workup Reaction Complete ConsiderCatalyst Introduce Catalyst (e.g., SiW/SiO2) OptimizeSolvent->ConsiderCatalyst AlternativeEnergy Use Microwave/Ultrasound ConsiderCatalyst->AlternativeEnergy AlternativeEnergy->Monitor Success Improved Yield Workup->Success Purification Optimized

Caption: A logical workflow for diagnosing and resolving low-yield issues.

Q2: My crude product is a complex mixture. What are the likely side products and how can I minimize them?

A messy crude product indicates the presence of side reactions. Identifying these byproducts is key to suppressing their formation.

  • Regioisomer Formation: When using N-monosubstituted thioureas, condensation with the α-haloketone can lead to two different regioisomers. While reactions in neutral solvents typically yield 2-(N-substituted amino)thiazoles, conducting the reaction under strongly acidic conditions can favor the formation of 3-substituted 2-imino-2,3-dihydrothiazoles.[10][11]

    • Actionable Advice:

      • Maintain a neutral or slightly basic reaction medium if the 2-amino isomer is the desired product.

      • Carefully characterize your product using NMR to confirm the regiochemistry.

  • Byproducts from Reagent Decomposition: As mentioned, thioamides can be unstable. Similarly, α-haloketones can undergo self-condensation or other competing reactions, especially under harsh conditions.

    • Actionable Advice:

      • Avoid unnecessarily high temperatures or prolonged reaction times.

      • Ensure high purity of starting materials to remove any catalysts for decomposition.[8]

Q3: The reaction is stalling. How can I improve the rate and conversion?

If starting materials are pure and conditions are appropriate, a stalled reaction may benefit from strategic optimization.

  • Solvent Choice: The solvent plays a critical role. Protic solvents like methanol and ethanol are common and effective.[5] However, the choice of solvent can significantly impact reaction rates and yields.[7]

    • Actionable Advice:

      • Screen different solvents. A mixture of ethanol and water has been shown to be effective and environmentally benign.[12]

      • Consider solvent-free conditions. Grinding the reactants together, sometimes with a few drops of a wetting agent like ethanol, can lead to enhanced reaction rates and high yields.[13][14]

  • Catalysis: While the classic Hantzsch synthesis is often uncatalyzed, modern variations employ catalysts to improve efficiency.

    • Actionable Advice:

      • Acid catalysts can promote the final dehydration step.

      • Solid-supported catalysts, such as silica-supported tungstosilisic acid, have been used to achieve excellent yields (79-90%) in one-pot, multi-component versions of the reaction.[12][15] These catalysts are often reusable, adding a "green" chemistry advantage.

Q4: I am having difficulty with the product work-up and purification. What are the best practices?

The product of the Hantzsch synthesis is often formed as an HBr or HCl salt, which may be soluble in the reaction solvent.[16] Proper work-up is essential for isolation.

  • Work-up Procedure:

    • Neutralization: After cooling the reaction mixture, it should be poured into a weak base solution, such as 5% sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[5] This neutralizes the hydrohalide salt, precipitating the free thiazole base, which is often poorly soluble in water.[5][16]

    • Isolation: The precipitated solid can be collected by vacuum filtration, washed with water to remove inorganic salts, and then air-dried.[5]

  • Purification:

    • Recrystallization: For many Hantzsch products, the crude solid is pure enough for characterization.[5] If further purification is needed, recrystallization from a suitable solvent (e.g., ethanol, methanol) is a common and effective method.[17]

    • Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities. A typical mobile phase could be a mixture of ethyl acetate and hexanes.[5]

Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal solvent? The ideal solvent should dissolve the reactants at the reaction temperature but may allow the product (or its salt) to precipitate upon cooling. The polarity can influence the initial SN2 step.

Solvent SystemTypical TemperatureKey Advantages & Considerations
Methanol/Ethanol Reflux (~65-78 °C)Standard, effective solvents. Good for dissolving most reactants.[5]
Ethanol/Water (50/50) Reflux"Green" solvent system, can lead to higher yields in some cases.[12]
1-Butanol Reflux (~118 °C)Higher boiling point for less reactive substrates.
Solvent-Free Room Temp / GrindingEnvironmentally friendly, rapid reaction times, often high yields.[13][18]

Q2: Is a base required during the reaction? No, a base is typically not required in the reaction vessel itself. The thioamide is sufficiently nucleophilic to initiate the reaction with the α-haloketone.[6] A base is added during the work-up phase to neutralize the acid generated and isolate the neutral product.[5][16]

Q3: Are there greener alternatives to the classic procedure? Yes. Modern organic synthesis emphasizes sustainability. For the Hantzsch synthesis, this includes:

  • One-Pot, Multi-component Reactions (MCRs): Combining multiple steps into a single operation to reduce waste and save time.[14][15]

  • Green Catalysts: Using reusable, solid-supported acid catalysts.[12]

  • Alternative Energy Sources: Employing ultrasound or microwave irradiation to reduce energy consumption and reaction times.[9][15]

  • Solvent-Free Conditions: Eliminating the need for volatile organic solvents.[13]

Reference Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol is a reliable baseline procedure adapted from established methods.[5]

Materials:

  • 2-Bromoacetophenone (5.0 mmol, ~1.0 g)

  • Thiourea (7.5 mmol, ~0.57 g)

  • Methanol (5 mL)

  • 5% Sodium Carbonate solution (aqueous, 20 mL)

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial or round-bottom flask equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) to the vial.

  • Heat the mixture with stirring on a hot plate set to approximately 100°C (or to achieve a gentle reflux) for 30 minutes. Monitor the reaction by TLC (e.g., 50% ethyl acetate/50% hexanes), observing the disappearance of the 2-bromoacetophenone spot.

  • Work-up: Remove the reaction from heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution. Swirl to mix. A precipitate should form.[5][16]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold water (2 x 10 mL) to remove any residual salts.

  • Spread the collected solid on a tared watch glass and allow it to air dry completely.

  • Characterization: Once dry, determine the mass of the product and calculate the percent yield. Characterize the product by determining its melting point and acquiring an NMR spectrum.[5]

References

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
  • Hantzsch Thiazole Synthesis. SynArchive. [Link]
  • Gomha, S. M., et al. (2015).
  • Hasanah, I., & Nurziana, N. (2021). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Rasayan Journal of Chemistry. [Link]
  • Thiazole. CUTM Courseware. [Link]
  • Synthesis of thiazoles. YouTube. [Link]
  • Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Walailak Journal of Science and Technology. [Link]
  • Gomha, S. M., et al. (2015).
  • Farkas, J., & Fodor, T. (1983). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]
  • Duc, D. X., & Chung, N. T. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis. [Link]
  • Mphahlele, M. J., & Gildenhuys, S. (2013). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules. [Link]
  • Dawane, B. S., et al. (2010). Synthesis of Hantzsch thiazole derivatives under solvent free conditions.
  • Thiazole synthesis. Organic Chemistry Portal. [Link]
  • Hantzsch thiazole synthesis - labor
  • Dawane, B. S., et al. (2010). Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions.
  • Farkas, J., & Fodor, T. (1983). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]
  • Carradori, S., et al. (2016). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Frontiers in Chemistry. [Link]
  • Obayes, H. R., et al. (2021). Derivatives from Thiazole Derivative.

Sources

Technical Support Center: Purification of Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Guide ID: PSC-T4M3H-001

Introduction

Welcome to the technical support guide for Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of more complex bioactive compounds.[1] However, its unique bifunctional nature, possessing both a weakly acidic phenolic hydroxyl group and a weakly basic thiazole ring, presents distinct challenges during purification.[2][3]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to provide researchers, scientists, and drug development professionals with actionable solutions to common purification hurdles. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude reaction mixture shows multiple spots on TLC/peaks in LC-MS. What are the likely impurities?

Answer: The impurity profile of your crude product is almost entirely dependent on the synthetic route used. The most common method for constructing this thiazole core is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone (e.g., ethyl 2-chloroacetoacetate) with a thioamide (e.g., 3-hydroxythiobenzamide).[1][4][5]

Based on this pathway, the primary impurities to expect are:

  • Unreacted Starting Materials: 3-hydroxythiobenzamide and ethyl 2-chloroacetoacetate.

  • By-products: Self-condensation products of the α-haloketone or thioamide.

  • Isomeric By-products: Under certain acidic conditions, the Hantzsch synthesis can yield regioisomers, such as 3-substituted 2-iminothiazolines, although this is less common with thioamides.[6]

A summary of these potential impurities and their characteristics is provided below.

Table 1: Common Impurities and Diagnostic Features

Impurity NameStructure (Example)Polarity on Silica GelDiagnostic Clues
3-HydroxythiobenzamideC₇H₇NOSMore polar than productPresence of amide/thioamide protons in ¹H NMR; distinct mass in LC-MS.
Ethyl 2-chloroacetoacetateC₆H₉ClO₃Less polar than productCharacteristic ester and methylene signals in ¹H NMR; isotopic pattern for Chlorine in MS.
Dimerization/Side ProductsVariesVariesUnexpected high molecular weight peaks in LC-MS.
Q2: I'm having trouble purifying my compound with standard silica gel column chromatography. It's streaking badly. What is causing this and how can I fix it?

Answer: This is a classic problem arising from the compound's amphipathic nature. The acidic phenolic group (pKa ≈ 10) can strongly interact with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to tailing or streaking.[2] Similarly, the basic nitrogen atom on the thiazole ring can interact with these same acidic sites.

Solutions:

  • Use of Mobile Phase Modifiers: The most effective solution is to modify your eluent to suppress these unwanted interactions.[7]

    • To Mitigate Phenol Tailing: Add a small amount (0.5-1%) of a weak acid like acetic acid or formic acid to the mobile phase. The acid will protonate any basic sites on the silica and compete with your compound for hydrogen bonding, resulting in sharper peaks.

    • To Mitigate Thiazole Tailing: Add a small amount (0.5-1%) of a weak base like triethylamine or pyridine. The base will deprotonate the acidic silanol groups, creating a less interactive stationary phase.

  • Choosing the Right Approach:

    • Start with an acidic modifier (e.g., hexane/ethyl acetate + 1% acetic acid). This is often sufficient to achieve good separation.

    • If streaking persists, consider using a deactivated or basic stationary phase, such as neutral or basic alumina, or silica gel pre-treated with triethylamine.[7][8]

Table 2: Suggested Starting Solvent Systems for Column Chromatography

Solvent System (v/v)ModifierTarget ImpuritiesComments
Hexane / Ethyl Acetate (70:30 to 50:50)1% Acetic AcidGeneral purpose, good for less polar impurities.Excellent starting point for most crude mixtures.[9]
Dichloromethane / Methanol (98:2 to 95:5)0.5% TriethylamineGood for more polar impurities.Use if acidic modifiers fail to resolve streaking.[7]
Toluene / Acetone (80:20)NoneAlternative non-halogenated system.Can sometimes provide unique selectivity.
Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the compound's solubility is too high in the hot solvent or if the solution is cooled too rapidly. The presence of impurities can also disrupt crystal lattice formation.

Troubleshooting Protocol:

  • Re-heat the Solution: Add a small amount of additional solvent to fully dissolve the oil.

  • Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask can help. Do not place it directly in an ice bath.

  • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Change Solvent System: The initial solvent may be too good. Try a two-solvent system (e.g., ethanol/water, ethyl acetate/hexane).[10] Dissolve the compound in a minimum amount of the "good" solvent (e.g., ethanol) while hot, then slowly add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the cloud point). Re-heat to clarify and then cool slowly.[11]

Q4: Can I use a liquid-liquid extraction to pre-purify my crude material?

Answer: Absolutely. An acid-base extraction is an excellent and highly effective first-pass purification strategy for this molecule, leveraging the acidic nature of the phenol.[12][13] This technique can efficiently separate your desired product from non-acidic (neutral) or basic impurities.[14]

Workflow for Acid-Base Extraction:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Base Extraction: Transfer the solution to a separatory funnel and extract it with a weak aqueous base, such as 1M sodium bicarbonate (NaHCO₃). The phenol is generally not acidic enough to react with a weak base like bicarbonate, but any strongly acidic impurities (like a carboxylic acid) will be extracted into the aqueous layer.[3][14] Discard the aqueous layer (or save it for analysis).

  • Phenol Extraction: Now, extract the organic layer with a stronger aqueous base, such as 1M sodium hydroxide (NaOH). The NaOH will deprotonate the phenolic hydroxyl group, forming the water-soluble sodium phenolate salt.[13][15] Your desired compound will move from the organic layer to the aqueous layer.

  • Separation: Drain the aqueous layer containing your product into a separate flask. The organic layer, now containing neutral impurities, can be discarded.

  • Re-acidification: Cool the aqueous layer in an ice bath and slowly re-acidify it with concentrated HCl until the solution is acidic (pH ~2-3). Your product will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

This pre-purified material will be significantly cleaner and may crystallize directly or require only a single, straightforward chromatography step.

Visualized Workflows & Protocols

Decision-Making for Purification Strategy

The following diagram outlines a logical workflow for selecting the most appropriate purification strategy based on the initial assessment of your crude product.

Purification_Workflow A Crude Product Analysis (TLC, LC-MS, ¹H NMR) B Are major impurities non-acidic? A->B C Perform Acid-Base Extraction Protocol B->C Yes H Are there closely eluting spots on TLC? B->H No D Assess Purity of Precipitated Solid C->D E Is purity >95%? D->E F Final Product E->F Yes G Perform Column Chromatography E->G No G->F H->G Yes I Attempt Recrystallization (Solvent Screening) H->I No J Assess Purity of Crystals I->J K Is purity >95%? J->K K->F Yes K->G No

Caption: Decision tree for selecting a purification strategy.

Understanding Hantzsch Synthesis Impurities

The diagram below illustrates the formation of the target product and potential side products during a typical Hantzsch synthesis.

Hantzsch_Synthesis cluster_reactants Starting Materials cluster_products Reaction Mixture A 3-Hydroxythiobenzamide C Desired Product (this compound) A->C Condensation D Unreacted A A->D B Ethyl 2-chloroacetoacetate B->C Condensation E Unreacted B B->E F Self-condensation of B B->F Dimerization

Caption: Potential products from Hantzsch thiazole synthesis.

References

  • [No Author]. (n.d.). Synthesis method of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. Google Patents.
  • [No Author]. (n.d.). Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate synthesis. Google Patents.
  • [No Author]. (n.d.). Acid-Base Extraction. University of California, Davis.
  • Various Authors. (2015). Can I use acid-base extraction for fractional of phenols and flavonoids from plant extract? ResearchGate.
  • Wikipedia contributors. (n.d.). Acid–base extraction. Wikipedia.
  • Biotage. (2023, February 2). Why are Phenols so Challenging to Extract from Water? Biotage.
  • CSB SJU Chemistry. (2020, July 23). Acid base extraction [Video]. YouTube.
  • CHEM HELP ASAP. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap.
  • Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
  • [No Author]. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
  • [No Author]. (n.d.). Column chromatography. Columbia University.
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • [No Author]. (n.d.). Hantzsch Thiazole Synthesis. SynArchive.
  • [No Author]. (n.d.). Tips & Tricks: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry.
  • [No Author]. (2012, July 3). Tips and Tricks for the Lab: Column Choices. ChemistryViews.
  • [No Author]. (n.d.). Thiazole. CUTM Courseware.
  • [No Author]. (n.d.). Common Solvents for Crystallization. PDF.

Sources

Stability and storage conditions for "Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Welcome to the dedicated technical support guide for this compound (CAS No. 209538-87-4). This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the optimal handling, storage, and utilization of this key synthetic intermediate. Our goal is to provide not just protocols, but a foundational understanding of the molecule's characteristics to empower you to troubleshoot and innovate effectively in your research.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

The recommended long-term storage condition for this compound is 2-8°C, sealed in a dry environment .[1] This is the most critical parameter for maintaining the compound's integrity over time.

  • Expert Insight: Refrigeration at 2-8°C is standard for many complex organic molecules as it significantly slows down potential degradation reactions. The "sealed in dry" recommendation is equally important. The compound possesses two primary functional groups susceptible to degradation: an ethyl ester and a phenolic hydroxyl group. Storing it under an inert atmosphere (like argon or nitrogen) within a tightly sealed, desiccated container is best practice to prevent hydrolysis and oxidation.

Q2: I received the vial at room temperature. Has the compound degraded?

This is a common and valid concern. Most suppliers ship this compound at ambient temperature for short durations, and this practice is generally considered safe.[1]

  • Expert Insight: The kinetics of degradation are temperature-dependent. While long-term storage at room temperature is not advised, the short exposure during standard shipping is highly unlikely to cause significant degradation. The activation energy for hydrolysis or oxidation is not typically overcome in a 1-3 day shipping window. Upon receipt, it is imperative to immediately transfer the compound to the recommended 2-8°C storage conditions.[1]

Q3: What solvents are compatible with this compound?

Based on available data, the compound shows good solubility in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), and slight solubility in ethanol.[2][3] It has limited solubility in aqueous buffers like PBS.[3]

  • Expert Insight: For creating stock solutions, high-purity, anhydrous DMSO or DMF are excellent choices. These aprotic polar solvents will readily dissolve the compound and are generally non-reactive. When preparing a stock, always use a new, sealed bottle of anhydrous solvent to minimize moisture content, which could lead to ester hydrolysis over time, even at low temperatures. For experiments requiring aqueous buffers, it is advisable to make a concentrated stock in DMSO and then perform a serial dilution into the final aqueous medium. Be mindful of the final DMSO concentration in your assay, as it can affect biological systems.

Q4: What are the primary chemical liabilities or points of instability I should be aware of?

The molecule's structure points to two main potential degradation pathways:

  • Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, especially in the presence of water and either acid or base.

  • Phenol Oxidation: The 3-hydroxyphenyl group is a phenol, which can be susceptible to oxidation. This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities, often leading to the formation of colored quinone-type byproducts.

  • Expert Insight: These potential instabilities are precisely why storage at 2-8°C in a sealed, dry container is crucial.[1] It minimizes the molecular motion (slowing hydrolysis) and limits exposure to atmospheric oxygen and moisture (slowing both oxidation and hydrolysis).

Troubleshooting Guide

Observed Issue Potential Cause (Hypothesis) Recommended Action & Rationale
Compound has developed a yellowish or brownish tint. Oxidation of the Phenol Group: The phenolic -OH group is likely oxidizing to form colored impurities (e.g., quinones). This can be triggered by prolonged exposure to air or light.1. Assess Purity: Run a purity check via HPLC or LC-MS to quantify the level of impurity. 2. Qualify for Use: If the impurity level is minor (<1-2%) and your application is not highly sensitive, the material may still be usable. 3. Purification: For sensitive applications, repurification via column chromatography may be necessary. 4. Prevention: Ensure all future aliquots are stored under an inert gas (argon/nitrogen) and protected from light.
Inconsistent results in biological assays. Stock Solution Degradation: The compound may be degrading in your stock solution, likely due to ester hydrolysis from trace water in the solvent or repeated freeze-thaw cycles.1. Prepare Fresh Stock: Always use a freshly prepared stock solution for critical experiments. 2. Aliquot: Aliquot your main stock solution into smaller, single-use vials upon initial preparation to minimize freeze-thaw cycles. 3. Solvent Quality: Use high-purity, anhydrous grade DMSO or DMF. 4. Protocol: See the "Protocol for Solution Stability Check" below to test the stability of your compound in your specific solvent and storage conditions.
Difficulty dissolving the compound. Incorrect Solvent or Low Purity: The compound may have degraded into a less soluble impurity (e.g., the carboxylic acid from hydrolysis), or the chosen solvent is inappropriate.1. Verify Solvent Choice: Confirm you are using a recommended solvent like DMSO or DMF.[2][3] 2. Gentle Warming/Sonication: Gently warm the solution (to 30-40°C) or use a sonicator bath to aid dissolution. 3. Purity Check: If solubility issues persist, check the purity of the solid material via HPLC to ensure it has not degraded significantly.

Data & Properties Summary

PropertyValueSource
CAS Number 209538-87-4[1][2][][5]
Molecular Formula C₁₃H₁₃NO₃S[1][2][3]
Molecular Weight 263.31 g/mol [1][2][]
Appearance Crystalline solid[3]
Melting Point 154-158°C[3]
Recommended Storage 2-8°C, sealed in dry conditions[1]
Solubility DMF: ~10 mg/mLDMSO: ~5 mg/mLEthanol: ~0.5 mg/mLDMF:PBS (1:9): ~0.1 mg/mL[3]

Visualizing Potential Instability

The following diagram illustrates the two primary degradation pathways that the recommended storage conditions are designed to mitigate.

G cluster_main This compound cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway A Parent Compound (C₁₃H₁₃NO₃S) B Carboxylic Acid Impurity (Ester Cleavage) A->B H₂O (Acid/Base catalysis) C Quinone-type Impurities (Phenol Oxidation) A->C O₂ / Light (Air Exposure)

Caption: Potential degradation pathways for the target compound.

Experimental Protocols

Protocol: Solution Stability Check via HPLC

This protocol provides a framework for verifying the stability of your compound in a prepared stock solution over time.

G A Step 1: Prepare Stock Dissolve compound in anhydrous DMSO to 10 mM. B Step 2: Initial Analysis (T=0) Immediately inject an aliquot onto HPLC system. A->B C Step 3: Record T=0 Data Integrate parent peak area. This is your 100% reference. B->C D Step 4: Store Solution Store the stock solution under your typical conditions (e.g., -20°C). C->D E Step 5: Time-Point Analysis Thaw and inject aliquots at defined intervals (e.g., 24h, 72h, 1 week). D->E F Step 6: Compare Data Calculate the percentage of the parent peak area relative to T=0. E->F

Caption: Workflow for assessing compound stability in solution.

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh ~5 mg of this compound.

    • Dissolve in the appropriate volume of anhydrous, high-purity DMSO to achieve a final concentration of 10 mM. Vortex thoroughly to ensure complete dissolution.

  • HPLC Method (General Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by a pre-scan (a peak around 254 nm or 280 nm is likely).

    • Injection Volume: 10 µL.

  • Procedure:

    • Time Zero (T=0): Immediately after preparation, inject the stock solution onto the equilibrated HPLC system. Record the chromatogram. The main peak corresponds to the intact parent compound. Integrate its area and define this as 100% purity.

    • Storage: Store the remaining stock solution under your standard laboratory conditions (e.g., in a sealed vial at -20°C or 4°C).

    • Follow-up Time Points: At your desired intervals (e.g., 24 hours, 3 days, 1 week), thaw the stock solution (if frozen), vortex gently, and inject another aliquot using the identical HPLC method.

    • Analysis: Compare the peak area of the parent compound at each time point to the T=0 area. Look for any significant decrease in the main peak area or the appearance of new peaks (degradants). A compound is generally considered stable if the parent peak area remains >95% of the initial area.

References

Sources

Technical Support Center: Identification and Troubleshooting of Impurities in Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This technical guide is designed for researchers, scientists, and drug development professionals working with Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate (EHTM). EHTM is a critical intermediate in the synthesis of various pharmaceutical compounds, most notably Febuxostat, a xanthine oxidase inhibitor for treating hyperuricemia and gout.[1] The purity of this intermediate is paramount, as impurities can carry through to the final active pharmaceutical ingredient (API), affecting its safety, efficacy, and stability.

This document provides a structured approach to identifying, understanding, and troubleshooting common impurities encountered during the synthesis and handling of EHTM. It is organized into a series of frequently asked questions and detailed troubleshooting scenarios to directly address challenges faced in the laboratory.

Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in the synthesis of EHTM?

Impurities in EHTM can originate from three main sources:

  • Starting Materials and Reagents: Unreacted starting materials, such as 4-hydroxythiobenzamide or ethyl 2-chloroacetoacetate derivatives, and reagents from preceding steps can persist in the final product if purification is inadequate.[1][2]

  • Side Reactions (Process-Related Impurities): These are by-products formed during the main reaction. A common synthesis route involves the formylation of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.[3][4] During this step, side reactions like over-formylation (di-formylation) or incomplete reactions can occur.[5]

  • Degradation Products: EHTM can degrade under suboptimal storage conditions (e.g., exposure to light, high temperatures, or oxidative environments), leading to the formation of new impurities.

Q2: Which analytical techniques are most effective for identifying and quantifying impurities in EHTM?

A multi-technique approach is essential for robust impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for separating and quantifying impurities. A well-developed reverse-phase HPLC method with UV detection can resolve the main compound from its related substances. Purity levels are often reported as >98% by HPLC.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for identification. It provides the molecular weight of unknown peaks observed in the HPLC chromatogram, offering crucial clues to their structure.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the definitive structural elucidation of the main compound and any isolated impurities. It can also detect and quantify impurities if their signals do not overlap with the main component's signals.[8][9]

  • Gas Chromatography (GC): Useful for detecting volatile impurities or residual solvents, with purity often assayed at ≥98% by GC.[10]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your analysis, providing a logical path to a solution.

Problem 1: An unexpected peak with a mass of [M+28] is consistently observed in my LC-MS analysis.

Q: My LC-MS data for EHTM (MW: 291.32) shows a significant peak at m/z 319 [M+H]⁺. What is this impurity and how do I prevent it?

A: This impurity is likely the di-formylated by-product, Ethyl 2-(3,5-diformyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.

  • Causality and Explanation: The synthesis of EHTM often involves an electrophilic formylation of the precursor, Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, at the ortho position to the hydroxyl group. The hydroxyl group is strongly activating, and if the reaction conditions (temperature, stoichiometry of the formylating agent) are not strictly controlled, a second formyl group can be added to the other ortho position on the phenyl ring. One common method uses hexamethylenetetramine (HMTA) in an acidic medium (Duff reaction), where controlling the stoichiometry is critical to prevent this over-reaction.[3][5] A dialdehyde impurity has been specifically identified as a major by-product in this reaction, sometimes forming at levels of 5-10%.[5]

  • Troubleshooting Steps:

    • Confirm the Structure: If possible, isolate the impurity peak using preparative HPLC. Analyze the collected fraction by ¹H NMR. You should observe two distinct aldehyde proton signals and only one aromatic proton on the hydroxyphenyl ring, confirming the di-formylation.

    • Optimize Reaction Conditions:

      • Stoichiometry: Carefully control the molar ratio of the formylating agent (e.g., HMTA) to the starting material. Use no more than 1.0-1.2 equivalents.[3][5]

      • Temperature and Time: Monitor the reaction closely. Over-extending the reaction time or using excessive heat can promote the formation of the di-formylated product.[3]

    • Improve Purification: If the impurity is still present at unacceptable levels, enhance the purification process. Recrystallization from a suitable solvent system (e.g., ethyl acetate/water or n-butanol) can be effective in removing this less polar by-product.[3][4]

G cluster_main Main Synthetic Route cluster_side Side Reaction SM Ethyl 2-(4-hydroxyphenyl)-4- methylthiazole-5-carboxylate Product EHTM (Target Product) Ethyl 2-(3-hydroxyphenyl)-4- methylthiazole-5-carboxylate SM->Product Formylation (e.g., HMTA/Acid) Impurity Di-formylated Impurity Ethyl 2-(3,5-diformyl-4-hydroxyphenyl)-4- methylthiazole-5-carboxylate Product->Impurity Over-formylation (Excess Reagent/Time) G start Unknown Peak Observed in HPLC lcms Perform LC-MS Analysis (Determine Molecular Weight) start->lcms spiking Perform HPLC Spiking Study (If suspected impurity standard is available) start->spiking nmr_check Review NMR of Bulk Material (Look for unassigned signals) start->nmr_check lcms_res Molecular Weight Matches Known Impurity? lcms->lcms_res spike_res Peak Area Increases? spiking->spike_res identified Impurity Identified. Optimize process or purification. lcms_res->identified Yes isolate Isolate Impurity (Preparative HPLC or Column Chromatography) lcms_res->isolate No spike_res->lcms No spike_res->identified Yes characterize Structural Elucidation (High-Resolution MS, 1D/2D NMR) isolate->characterize Sufficient Quantity Obtained characterize->identified

Caption: A systematic workflow for the identification and characterization of unknown impurities.

References
  • CN102924559A - Synthesis method of ethyl 2-(3-formyl-4-hydroxyphenyl)
  • CN105801423A - Ethyl 2-(3-Formyl-4-hydroxyphenyl)
  • Guidechem - ethyl 2-(3-formyl-4-hydroxyphenyl)
  • The Royal Society of Chemistry - Supporting Inform
  • ChemicalBook - Ethyl 2-(3-Formyl-4-hydroxyphenyl)
  • Google Patents - WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • MilliporeSigma - Sourcing High-Purity Thiazole Deriv
  • New Drug Approvals - thiazole deriv
  • Chem-Impex - Ethyl 2-(3-formyl-4-hydroxyphenyl)
  • ACS Publications - Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets.
  • YouTube - Hantzsch thiazole synthesis - labor
  • Selleckchem - Ethyl 2-(3-hydroxyphenyl)
  • Spectrabase - Ethyl 2-amino-4-phenyl-5-thiazolecarboxyl
  • TCI Chemicals - Ethyl 2-(3-Formyl-4-hydroxyphenyl)
  • BLDpharm - 161797-99-5|Ethyl 2-(4-hydroxyphenyl)
  • BioCrick - Ethyl 2-(4-hydroxyphenyl)
  • Organic Chemistry Portal - Thiazole synthesis.
  • National Library of Medicine - Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Deriv
  • ChemicalBook - Ethyl 2-(3-Formyl-4-hydroxyphenyl)
  • Sigma-Aldrich - Ethyl 2-(3-formyl-4-hydroxyphenyl)
  • PubChemLite - Ethyl 2-(3-formyl-4-hydroxyphenyl)

Sources

Technical Support Center: Purification of Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this critical pharmaceutical intermediate and require methods to enhance its purity. As an intermediate in the synthesis of drugs like Febuxostat, achieving high purity is paramount for downstream success and regulatory compliance.[1][2] This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to address common purification challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties, handling, and analysis of this compound.

Q1: What are the most common impurities I should expect during the synthesis of this compound?

Understanding potential impurities is the first step in designing an effective purification strategy. Impurities typically arise from three main sources:

  • Unreacted Starting Materials: Depending on the synthetic route, residual amounts of precursors like ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate or 4-hydroxythiobenzamide can carry through.[1][3][4]

  • Reaction Side-Products: The Hantzsch thiazole synthesis and subsequent formylation reactions can generate structurally related impurities.[5] Key examples include:

    • Isomeric Impurities: The formation of the thiazole ring can sometimes yield regioisomers, especially under varying pH conditions.[6][7]

    • Over-formylated Species: An excess of the formylating agent can lead to the creation of Ethyl 2-(3,5-diformyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.[8]

    • Dicarboxylic Acids: In some preparations, dicarboxylic acid impurities have been observed.[2][3]

  • Reagents and Solvents: Residual acids (e.g., polyphosphoric acid), bases, solvents (e.g., ethyl acetate, THF), and water from the workup can be trapped in the crude product.[3][9]

Q2: What is the expected appearance and physical state of the pure compound?

Pure this compound is typically a pale yellow to yellow solid or powder.[1][10] A significant deviation from this, such as a dark brown or oily appearance, indicates the presence of impurities, likely from oxidation or residual reagents.

Q3: How should I store the compound to maintain its purity?

To prevent degradation, the compound should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C).[1][10] The phenolic hydroxyl group is susceptible to air oxidation, which can lead to the formation of colored impurities over time. Protecting it from light and moisture is also crucial.

Q4: Which analytical techniques are most effective for assessing the purity of my final product?

A multi-faceted approach is recommended for robust purity analysis:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for analyzing thiazole derivatives.[4][11]

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment of purity and for monitoring the progress of purification by column chromatography.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any structurally related impurities.[13]

  • Melting Point Analysis: A sharp, narrow melting point range (literature value ~116°C) is a strong indicator of high purity.[1][10] Impurities typically cause a depression and broadening of the melting point range.[14]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and helps in the identification of unknown impurity peaks seen in HPLC.[15]

Section 2: Troubleshooting Guide

This guide is structured to provide direct solutions to specific problems you may encounter during the purification process.

Issue 1: Low Purity (<95%) After Initial Synthesis and Aqueous Workup
  • Symptoms: HPLC analysis shows multiple impurity peaks, TLC plate reveals several spots, and the melting point is broad and depressed.

  • Causality: This is the most common scenario and is usually due to a combination of incomplete reaction and the presence of various side-products and reagents that were not fully removed during the initial extraction and washing steps.

  • Solutions:

    • Recrystallization: This is the most effective first-line technique for removing the majority of impurities from a solid product. It leverages differences in solubility between the target compound and impurities in a given solvent at varying temperatures.

    • Flash Column Chromatography: If recrystallization fails to provide the desired purity, or if impurities have very similar solubility profiles, chromatography is the method of choice. It separates compounds based on their differential adsorption to a stationary phase.

Issue 2: Final Product is Dark Brown or Tarry, Not a Pale-Yellow Solid
  • Symptoms: The isolated product is dark, oily, or amorphous, indicating significant contamination.

  • Causality: Dark coloration is often due to the oxidation of the phenolic hydroxyl group, which forms highly colored quinone-type species. This can be exacerbated by exposure to air, heat, or residual acidic/basic catalysts from the synthesis. Tarry consistency points to a mixture of impurities preventing crystallization.

  • Solutions:

    • Activated Carbon Treatment: During the recrystallization protocol, after dissolving the crude product in the hot solvent, a small amount of activated carbon can be added. Carbon has a high surface area that adsorbs large, colored impurity molecules.

      • Expert Tip: Use carbon sparingly (1-2% by weight) and ensure the solution is not boiling when adding it to prevent violent bumping. Hot filter the solution through a pad of Celite® to remove the carbon before allowing it to cool.

    • Ensure Neutrality: Before concentrating the organic extracts during workup, wash with a saturated sodium bicarbonate solution and then a brine solution to ensure all acidic or basic residues are removed. Check the pH of the aqueous layer to confirm neutrality.

Issue 3: A Persistent Impurity Remains After Recrystallization and Chromatography
  • Symptoms: A specific impurity peak remains in the HPLC chromatogram, often close to the main product peak, even after multiple purification attempts.

  • Causality: This stubborn impurity is likely a structural isomer or a closely related analogue (e.g., the diformyl product) that has very similar polarity and solubility to the desired compound.[6][8] Such impurities co-elute in chromatography and co-crystallize during recrystallization.

  • Solutions:

    • Optimize Column Chromatography:

      • Change the Solvent System: Switch to a different eluent system with different selectivities. For example, if an Ethyl Acetate/Hexane system is failing, try a Dichloromethane/Methanol system.

      • Reduce the Gradient Slope: A slower, more shallow gradient during elution can improve the resolution between closely eluting spots.

    • Preparative HPLC: For high-value material or when all other methods fail, preparative HPLC using a high-resolution column can be employed to isolate the pure compound from the persistent impurity.[11]

Section 3: Detailed Purification Protocols

These protocols provide step-by-step guidance for the most common and effective purification techniques.

Protocol 1: Recrystallization from a Binary Solvent System

This protocol is ideal for purifying batches of >1 gram where the crude purity is already >85%.

  • Solvent System Selection: An ideal system is one where the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For this molecule, Ethanol/Water or Ethyl Acetate/Hexane are excellent starting points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the more polar solvent (e.g., Ethanol) required to dissolve the solid at reflux temperature.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat to reflux for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed filter funnel (containing fluted filter paper or a Celite® pad if carbon was used) into a clean, pre-warmed flask. This step removes insoluble impurities and carbon.

  • Crystallization: Add the less polar "anti-solvent" (e.g., Water or Hexane) dropwise to the hot filtrate until a faint, persistent cloudiness appears. Add a few more drops of the polar solvent to redissolve the precipitate and then allow the flask to cool slowly to room temperature, and finally in an ice bath for at least 1 hour.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected crystals with a small amount of the cold solvent mixture. Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This is the preferred method for removing multiple impurities or those with similar properties to the product.

  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.[12]

  • Solvent System (Eluent): A common mobile phase is a gradient of Ethyl Acetate in Hexane or Petroleum Ether.[16] Determine the optimal starting ratio using TLC.

  • Slurry Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexane) and pour it into the column. Allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin elution with the low-polarity solvent mixture. Gradually increase the polarity by increasing the percentage of Ethyl Acetate. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified product.

Section 4: Data & Visualization

Data Tables

Table 1: Key Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₁₃H₁₃NO₃S[17]
Molecular Weight263.31 g/mol [17][18]
AppearancePale yellow to yellow solid[1][10]
Melting Point~116 °C[1][10]
SolubilitySlightly soluble in DMSO, Methanol[1][10]
Storage2-8°C, under inert gas[1][10]

Table 2: Common Solvents for Purification

SolventBoiling Point (°C)Polarity IndexUse Case
Hexane690.1Anti-solvent (Recrystallization), Chromatography
Ethyl Acetate774.4Primary Solvent (Recrystallization), Chromatography
Ethanol784.3Primary Solvent (Recrystallization)
Water10010.2Anti-solvent (Recrystallization), Workup
Dichloromethane403.1Chromatography, Sample Loading
Methanol655.1Chromatography
Experimental & Logic Diagrams

G cluster_synthesis Synthesis & Workup cluster_analysis Analysis cluster_purification Purification Crude Crude Product (Post-Extraction) Purity_Check_1 Purity Assessment (TLC, HPLC, MP) Crude->Purity_Check_1 Recrystallization Protocol 1: Recrystallization Purity_Check_1->Recrystallization Solid with >85% Purity Chromatography Protocol 2: Column Chromatography Purity_Check_1->Chromatography Oily or <85% Purity Purity_Check_2 Final Purity Verification (>99% Target) Purity_Check_2->Chromatography Fails Spec. Final_Product High-Purity Product Purity_Check_2->Final_Product Meets Spec. Recrystallization->Purity_Check_2 Chromatography->Purity_Check_2

Caption: High-level workflow for the purification and analysis of the target compound.

G Start Crude Product Purity is Unsatisfactory Color_Issue Is the product dark or oily? Start->Color_Issue Impurity_Profile What does TLC/HPLC show? Start->Impurity_Profile Sol_Color_Yes Use Activated Carbon during Recrystallization Color_Issue->Sol_Color_Yes Yes Sol_Color_No Proceed to standard purification Color_Issue->Sol_Color_No No Sol_Imp_Multiple Multiple distinct spots/ peaks present Impurity_Profile->Sol_Imp_Multiple Multiple Impurities Sol_Imp_Persistent A single persistent impurity remains Impurity_Profile->Sol_Imp_Persistent Persistent Impurity Action_Recrys Perform Recrystallization Sol_Color_Yes->Action_Recrys Sol_Color_No->Impurity_Profile Action_Chrom Perform Column Chromatography Sol_Imp_Multiple->Action_Chrom Action_Opt_Chrom Optimize Chromatography: - Change solvent system - Use shallow gradient Sol_Imp_Persistent->Action_Opt_Chrom

Caption: A decision tree for troubleshooting common purification issues.

References

  • Ethyl 2-(3-Formyl-4-hydroxyphenyl)
  • Synthesis method of ethyl 2-(3-formyl-4-hydroxyphenyl)
  • Ethyl 2-(3-Formyl-4-hydroxyphenyl)
  • ethyl 2-(3-formyl-4-hydroxyphenyl)
  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Separation of Thiazole on Newcrom R1 HPLC column. SIELC Technologies. (URL: )
  • Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Semantic Scholar. (URL: )
  • Ethyl 2-(3-formyl-4-hydroxyphenyl)
  • Hantzsch Thiazole Synthesis. Chem Help Asap. (URL: )
  • Hantzsch thiazole synthesis - labor
  • Ethyl 2-(3-Formyl-4-hydroxyphenyl)
  • Ethyl 2-(3-Formyl-4-hydroxyphenyl)
  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.. (URL: )
  • Synthesis New and Novel Aryl Thiazole Derivatives Compounds.
  • Analytical Services for Purity Determin
  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxyl
  • Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived from Peganum harmala L.
  • Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. MDPI. (URL: )
  • Ethyl 2-(3,5-diformyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. (URL: )
  • Ethyl 2-(3-cyano-4-hydroxyphenyl)
  • Ethyl 2-(4-hydroxyphenyl)
  • Ethyl 2-(3-hydroxyphenyl)
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. (URL: )
  • Ethyl 2-(4-hydroxyphenyl)
  • Thiazole synthesis. Organic Chemistry Portal. (URL: )
  • Total Synthesis of a Macrocyclic Antibiotic, Micrococcin P1. The Chemical Society of Japan. (URL: )
  • Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. MDPI. (URL: )
  • Neat synthesis of isothiazole compounds, studies on their synthetic applications and photophysical properties. Royal Society of Chemistry. (URL: )
  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxyl
  • Physical Methods in Heterocyclic Chemistry. Academic Press. (URL: )
  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials.
  • Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate.

Sources

Technical Support Center: A Guide to Overcoming Solubility Challenges with Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate and similar heterocyclic compounds. The unique structural characteristics that make these molecules promising for research also present a significant experimental hurdle: poor aqueous solubility. This document provides in-depth, practical solutions and the scientific rationale behind them to help you generate reliable and reproducible data.

Section 1: Understanding the Solubility Challenge - Frequently Asked Questions

This section addresses the fundamental properties of the compound and the direct impact of solubility on experimental outcomes.

Q1: What are the key structural features of this compound that affect its solubility?

A1: The solubility of this compound is a tale of two competing features. Its core structure, composed of a phenyl ring and a substituted thiazole ring, is largely rigid, planar, and lipophilic (hydrophobic). These characteristics promote strong crystal lattice packing in the solid state and favor partitioning into non-polar environments. The ethyl ester group further contributes to this lipophilicity. While the phenolic hydroxyl (-OH) group can participate in hydrogen bonding with water, its contribution is often insufficient to overcome the hydrophobicity of the rest of the molecule, resulting in poor overall aqueous solubility. Many promising drug candidates share this characteristic of high lipophilicity, which is often linked to target potency but creates significant formulation challenges.[1][2]

Q2: My compound dissolves perfectly in DMSO, but why does it precipitate when I add it to my aqueous assay buffer?

A2: This is a very common and critical issue known as "solvent-shift precipitation" or "crashing out."[3][4] Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of disrupting the crystal lattice forces of your compound and solvating it effectively. However, when you introduce this DMSO stock solution into an aqueous buffer, you are causing a drastic and rapid change in the solvent environment. The polarity of the solution increases dramatically, and the DMSO concentration plummets. Water is a poor solvent for your hydrophobic compound, and at this point, the low percentage of DMSO is insufficient to keep it in solution. The compound molecules rapidly self-associate and precipitate, effectively lowering the true concentration available to interact with your biological target.[5][6]

Q3: What are the direct consequences of undetected compound precipitation on my assay results?

A3: The impact of poor solubility on bioassays is significant and can invalidate your results.[1] Key consequences include:

  • Underestimated Potency: If the compound precipitates, the actual concentration in solution is much lower than the intended nominal concentration. This leads to a right-shifted dose-response curve and an artificially high IC50 value, potentially causing a promising compound to be incorrectly flagged as inactive (a false negative).[7][8]

  • Poor Data Reproducibility: The amount of precipitation can vary between wells, plates, and experiments due to minor differences in mixing speed, temperature, and dilution technique. This introduces significant variability and reduces the reliability of your data.[1]

  • False Positives from Aggregates: In some cases, precipitated compound can form aggregates that non-specifically inhibit enzymes or interfere with detection systems (e.g., light scattering in absorbance assays), leading to false-positive results.[1]

Section 2: Proactive Strategies & Troubleshooting Workflows

Instead of simply reacting to precipitation, a proactive approach can save significant time and resources. This section provides best practices and a logical workflow for troubleshooting.

Q4: I'm starting a new experiment. What is the best way to prepare and handle my stock solution to minimize solubility problems from the outset?

A4: Proper stock solution preparation is the foundation of a successful assay. The goal is to create a stable, high-concentration stock that can be accurately diluted.

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of this compound in a clean, appropriate vial (e.g., an amber glass vial).

  • Solvent Addition: Add anhydrous, high-purity DMSO to achieve the target concentration (e.g., 10 mM). It is critical to use anhydrous DMSO as water contamination reduces its solvating power for hydrophobic compounds.[4]

  • Initial Dissolution: Cap the vial and vortex gently for 1-2 minutes.

  • Assisted Dissolution (If Necessary): If particulates are still visible, sonicate the vial in a water bath for 5-10 minutes.[9] Gentle warming in a 37°C water bath can also be used, but must be done with caution as heat can degrade some compounds.[9]

  • Visual Confirmation: Visually inspect the solution against a light source to ensure it is clear and free of any solid particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes. Store at -20°C or -80°C. This practice prevents repeated freeze-thaw cycles and minimizes moisture absorption from the air, which can compromise the stock over time.[9]

Experimental Workflow for Stock Preparation and Dilution

The following diagram illustrates the best-practice workflow from solid compound to final assay-ready solution.

G cluster_prep Stock Preparation (100% DMSO) cluster_dilution Assay Dilution weigh Weigh Solid Compound add_dmso Add Anhydrous DMSO (e.g., to 10 mM) weigh->add_dmso dissolve Aid Dissolution (Vortex, Sonicate, Gentle Warmth) add_dmso->dissolve confirm Visually Confirm Complete Dissolution dissolve->confirm aliquot Aliquot for Storage (-20°C / -80°C) confirm->aliquot serial_dmso Prepare Serial Dilutions in 100% DMSO aliquot->serial_dmso final_dilution Perform Final, Rapid Dilution into Aqueous Assay Buffer serial_dmso->final_dilution mix Mix Thoroughly (e.g., Plate Shaker) final_dilution->mix assay Ready for Assay mix->assay

Caption: Workflow for preparing and diluting poorly soluble compounds.

Q5: I've prepared my stock correctly, but I still see precipitation in the assay plate. What should I do next?

A5: This is where a systematic troubleshooting approach is essential. The following decision tree provides a logical path to identify and solve the problem.

Troubleshooting Decision Tree for Compound Precipitation

G start Precipitation Observed in Assay Well q_dmso Is final DMSO% at max tolerable level? start->q_dmso a_dmso_no Perform Vehicle Tolerance Assay. Increase final DMSO% if possible. q_dmso->a_dmso_no No q_dilution Is dilution protocol optimized (serial in DMSO first)? q_dmso->q_dilution Yes a_dilution_no Implement serial DMSO dilution and rapid final transfer. q_dilution->a_dilution_no No q_ph Does compound have ionizable groups (e.g., phenol)? q_dilution->q_ph Yes a_ph_yes Test solubility in buffers with different pH values. q_ph->a_ph_yes Yes eval_cosolvent Evaluate Co-solvents (e.g., PEG400, Propylene Glycol) q_ph->eval_cosolvent No / Ineffective a_ph_yes->eval_cosolvent If Ineffective

Caption: Troubleshooting workflow for addressing compound precipitation.

Section 3: Detailed Protocols and Data for Troubleshooting

This section provides the specific protocols and data tables referenced in the troubleshooting workflow.

Q6: How do I determine the maximum tolerable DMSO concentration for my assay?

A6: The tolerance to DMSO is highly dependent on the cell line or enzyme system.[10] You must determine this empirically. A vehicle tolerance assay is a critical control experiment.

Protocol 2: Vehicle (Solvent) Tolerance Assay
  • Plate Setup: Prepare a microplate with your cells or enzyme reaction components as you would for a normal experiment.

  • Solvent Titration: Create a serial dilution of DMSO in your assay buffer or media. The final concentrations should span a range, for example: 2%, 1%, 0.5%, 0.25%, 0.1%, and 0% (buffer/media only).

  • Incubation: Add the different DMSO concentrations to the wells and incubate for the same duration as your actual experiment.

  • Assay Readout: Measure the assay endpoint (e.g., cell viability via MTT, enzyme activity, reporter signal).

  • Analysis: Plot the assay signal against the final DMSO concentration. The highest concentration that does not cause a significant change in the signal compared to the 0% control is your maximum tolerable vehicle concentration. Most cell lines tolerate up to 0.5% DMSO, but this must be verified.[3][11][12]

Assay TypeGeneral Recommended Final DMSO ConcentrationKey Considerations
Biochemical/Enzyme Assays 0.5% - 2%Some enzymes are robust and can tolerate higher DMSO levels. Always verify.[6]
Cell-Based Assays (Standard) ≤ 0.5%This is a widely accepted limit to avoid significant cytotoxicity.[10][11]
High-Throughput Screening (HTS) 0.1% - 1%Concentration should be kept low and consistent across all plates.[9]
Sensitive Cell Lines/Primary Cells ≤ 0.1%These systems can be highly sensitive to solvent effects.[3]
Table 1: Recommended final DMSO concentrations for various assay types. These are starting points and should be confirmed with a vehicle tolerance test.

Q7: My compound has a phenolic hydroxyl group. How can adjusting the buffer pH help solubility?

A7: The phenolic hydroxyl group is weakly acidic. By raising the pH of the buffer, you can deprotonate this group, creating a negatively charged phenolate ion. This charged species is generally more soluble in aqueous media than the neutral form.[4][13]

Actionable Step: Prepare your assay buffer at several different pH values (e.g., pH 7.4, 7.8, and 8.2, staying within the functional range of your biological system) and visually assess compound precipitation at your highest test concentration. A simple kinetic solubility test can quantify this.

Protocol 3: Kinetic Solubility Assessment via Turbidimetry
  • Preparation: In a clear 96-well plate, add your different pH buffers to separate wells.

  • Compound Addition: Add a small volume of your concentrated DMSO stock (e.g., 2 µL of 10 mM stock) to the buffer (e.g., 198 µL) to achieve the desired final concentration. Include buffer-only and DMSO-only controls.

  • Incubation & Measurement: Mix the plate on a shaker for 5-10 minutes. Allow it to sit at room temperature for 1-2 hours. Measure the absorbance (turbidity) at a wavelength where the compound does not absorb (e.g., 600-650 nm).[8][14]

  • Interpretation: Higher absorbance values indicate more light scattering due to precipitated particles, signifying lower solubility. The pH condition that results in the lowest turbidity is the most favorable.

Q8: pH and DMSO optimization were not enough. How do I properly use co-solvents?

A8: Co-solvents are water-miscible organic solvents that can be added to the aqueous buffer to increase the solubilizing capacity of the final solution.[13] They work by reducing the overall polarity of the solvent system. It is crucial to perform a vehicle tolerance test (Protocol 2) for any co-solvent you introduce.

Co-SolventTypical Final Conc.AdvantagesDisadvantages
Polyethylene Glycol 400 (PEG400) 1% - 10%Effective for many hydrophobic compounds; commonly used in preclinical formulations.[11]Can be viscous; may affect some enzyme kinetics or cell membranes at higher concentrations.
Propylene Glycol (PG) 1% - 10%Good solubilizer with low toxicity.Can interfere with some cellular processes.[15]
Glycerol 1% - 5%Can also act as a protein stabilizer.[16]High viscosity; may not be as potent a solubilizer as PEG400 for some compounds.
Ethanol 0.5% - 2%Readily available and effective.More volatile and can have more pronounced effects on cell membranes than other co-solvents.[10]
Table 2: Common co-solvents for improving compound solubility in aqueous assays. The final concentration must be tested for compatibility with the specific assay.
References
  • Di, L., & Kerns, E. H. (2006).
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
  • Purdue e-Pubs. (n.d.).
  • Garg, R., et al. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]
  • Vaz, R. J., et al. (2013). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Journal of Biomolecular Screening. [Link]
  • Friesen, A., et al. (2021).
  • Vaz, R. J., et al. (2013). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays.
  • Christ, F., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. [Link]
  • Bergström, C. A. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Pharmaceutical Medicine. [Link]
  • PubChem. (n.d.). Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate.
  • Dyrager, C., et al. (2011). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of Biomolecular Screening. [Link]
  • Box, K. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Pharmaceutical Medicine. [Link]
  • Holst, B., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]
  • University of Strathclyde. (2012). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. CORE. [Link]
  • PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate.
  • da Silva, A. B., et al. (2018). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Holst, B., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]
  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?.
  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. [Link]
  • Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening.
  • Holst, B., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]
  • Holst, B., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PubMed. [Link]
  • Wujec, M., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules. [Link]
  • ChemBK. (2024). Ethyl 2-(4-hydroxyphenyl)
  • Drug Intermediate Control. (n.d.). This compound.
  • Al-Ghorbani, M., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. RSC Advances. [Link]
  • Yutian Pharmaceutical. (n.d.). Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. Yutian Pharmaceutical Co., Ltd. [Link]
  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. [Link]
  • Abdel-Halim, H., et al. (2023). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega. [Link]

Sources

Technical Support Center: Optimizing Substituted Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted thiazoles. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and improve your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch thiazole synthesis, and why is it so widely used?

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is the most common method for preparing thiazole derivatives.[1][2][3][4] It involves the condensation reaction between an α-haloketone and a thioamide (or thiourea) to form the thiazole ring.[3][5][6] Its popularity stems from its reliability, broad substrate scope, and the general availability of the starting materials.[5][7] The reaction mechanism typically begins with an SN2 reaction, where the sulfur of the thioamide attacks the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[3][5]

Q2: What are the key starting materials for synthesizing substituted thiazoles?

The primary starting materials for the Hantzsch synthesis are:

  • α-Haloketones (or α-haloaldehydes): These provide the C4 and C5 atoms of the thiazole ring. The halogen is typically bromine or chlorine.[1][6]

  • Thioamides, thioureas, or thiosemicarbazides: These reagents provide the sulfur atom and the N3 and C2 atoms of the thiazole ring.[3][6] The choice of this reagent determines the substituent at the C2 position. For instance, using thiourea results in a 2-aminothiazole.[6]

Modern variations of thiazole synthesis have also explored alternatives to the potentially toxic haloketones, such as α-diazoketones.[8][9]

Q3: How do I select the appropriate solvent and temperature for my reaction?

The choice of solvent and temperature is critical for the success of thiazole synthesis.

  • Solvents: Ethanol is a commonly used solvent for the Hantzsch synthesis.[1][10] Other options include methanol, dioxane, and dimethylformamide (DMF).[11][12] In recent years, greener approaches using water or solvent-free conditions have been developed.[13]

  • Temperature: Many Hantzsch syntheses are carried out at reflux temperature.[13] However, reaction times can often be significantly reduced, and yields improved, by using microwave-assisted heating.[6][7] Some modern protocols even allow for reactions to proceed at room temperature.[9][14]

Q4: What is the role of a catalyst in thiazole synthesis?

While the classic Hantzsch synthesis can proceed without a catalyst, the use of one can often improve yields and reaction rates. Both acid and base catalysts can be employed.[13] For instance, Brønsted acids have been used to promote the synthesis of 2,4-disubstituted thiazoles.[15] In some modern, greener protocols, reusable solid catalysts like silica-supported tungstosilisic acid have been utilized.[8][16]

Q5: Are there "greener" and more efficient methods for synthesizing thiazoles?

Yes, significant progress has been made in developing more environmentally friendly and efficient methods for thiazole synthesis. These include:

  • Microwave-assisted synthesis: This technique drastically reduces reaction times from hours to minutes and often leads to higher yields.[6][7]

  • Solvent-free reactions: Conducting the reaction by grinding the solid reactants together is an eco-friendly approach that eliminates the need for potentially toxic solvents and simplifies workup.[7][14]

  • Use of greener solvents: Water has been successfully used as a solvent in some thiazole syntheses, particularly with the aid of catalysts like β-cyclodextrin.[17]

  • One-pot multi-component reactions: These methods improve efficiency by combining multiple reaction steps into a single procedure, avoiding the isolation of intermediates.[8][18]

Q6: How can I effectively monitor the progress of my reaction?

Thin-layer chromatography (TLC) is the most common and effective method for monitoring the progress of your reaction.[5][13] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. This allows you to determine the optimal reaction time and prevent the formation of side products due to prolonged reaction times or overheating.[13]

Troubleshooting Guide

Problem: Low or No Product Yield

Possible CauseSuggested SolutionScientific Rationale
Poor Quality of Starting Materials Ensure the purity of your α-haloketone and thioamide/thiourea.[13] Recrystallize or purify starting materials if necessary.Impurities can interfere with the reaction, leading to side products or inhibiting the desired transformation.
Suboptimal Reaction Temperature Optimize the reaction temperature. Consider using microwave heating for improved yields and shorter reaction times.[7][13]The rate of reaction is highly dependent on temperature. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition or side reactions.
Incorrect Stoichiometry Verify the molar ratios of your reactants. A slight excess of the thioamide is sometimes used.[5]The reaction proceeds via a bimolecular condensation, so the correct stoichiometry is crucial for maximizing product formation.
Inappropriate Solvent Screen different solvents such as ethanol, methanol, or DMF.[12][13] For some substrates, solvent-free conditions may be optimal.[14]The solvent's polarity and boiling point can significantly influence the solubility of reactants and the reaction rate.
Ineffective or No Catalyst Introduce an appropriate acid or base catalyst if the uncatalyzed reaction is sluggish.[13]Catalysts can lower the activation energy of the reaction, thereby increasing the reaction rate and improving yield.

Problem: Formation of Unwanted Side Products

Possible CauseSuggested SolutionScientific Rationale
Reaction Temperature is Too High or Reaction Time is Too Long Monitor the reaction closely using TLC to determine the optimal reaction time and avoid overheating.[13]Prolonged heating can lead to the decomposition of reactants or products, or promote the formation of thermodynamically stable but undesired side products.
Incorrect pH of the Reaction Mixture Adjust the pH of the reaction. Some variations of the Hantzsch synthesis show improved regioselectivity under acidic conditions.[13]The pH can influence the nucleophilicity of the thioamide and the stability of intermediates, thereby affecting the reaction pathway and the formation of side products.
Presence of Reactive Functional Groups on Starting Materials Protect sensitive functional groups on your reactants before the condensation reaction.Unprotected reactive functional groups can participate in side reactions, leading to a complex mixture of products.

Problem: Difficulties in Product Purification

Possible CauseSuggested SolutionScientific Rationale
Product is Highly Soluble in the Reaction Solvent After the reaction is complete, try precipitating the product by adding a non-solvent or by cooling the reaction mixture.[13]Changing the solvent composition or temperature can decrease the solubility of the product, allowing for its isolation by filtration.
Formation of a Complex Mixture of Products Employ column chromatography for purification.[13] A systematic optimization of the reaction conditions to minimize side products is also recommended.Column chromatography separates compounds based on their differential adsorption to the stationary phase, allowing for the isolation of the desired product from a complex mixture.
Catalyst is Difficult to Remove from the Product Consider using a solid-supported or reusable catalyst that can be easily filtered off after the reaction.[8][16]Heterogeneous catalysts simplify the workup procedure as they are not dissolved in the reaction mixture and can be easily separated.

Comparative Data and Protocols

Comparison of Key Synthetic Routes to 2,4-Disubstituted Thiazoles
Synthetic RouteGeneral YieldsReaction TimeKey AdvantagesCommon Drawbacks
Hantzsch Thiazole Synthesis Good to Excellent (70-95%)2 - 24 hoursWell-established, broad substrate scope, reliable.[7]Often requires elevated temperatures and long reaction times.[1][7]
Microwave-Assisted Hantzsch Excellent (85-98%)5 - 30 minutesDramatically reduced reaction times, often higher yields.[7]Requires specialized microwave equipment.
Solvent-Free Hantzsch (Grinding) Good to Excellent (80-95%)10 - 20 minutesEnvironmentally friendly, simple workup, rapid.[7][14]May not be suitable for all substrates, scalability can be a concern.[7]
Cook-Heilbron Synthesis Moderate to Good (50-80%)1 - 5 hoursAccess to 5-aminothiazoles, mild reaction conditions.[7][19]Primarily for 5-amino substituted thiazoles, substrate scope can be limited.[7]
Brønsted Acid-Promoted One-Pot Synthesis Moderate to Good (60-85%)8 - 12 hoursUtilizes readily available starting materials.[7][15]May require longer reaction times compared to microwave methods.
Experimental Protocols

Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole [5]

  • Reactant Preparation: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Solvent Addition: Add 5 mL of methanol and a stir bar.

  • Reaction: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Work-up: Remove the reaction from the heat and allow it to cool to room temperature. Pour the contents into a 100 mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.

  • Isolation: Filter the mixture through a Buchner funnel. Wash the collected solid with water.

  • Drying: Spread the collected solid on a watch glass and allow it to air dry.

Protocol 2: Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives [13]

  • Reactant Preparation: In a microwave-safe test tube, combine the α-haloketone (1 mmol) and thiourea (1.2 mmol).

  • Solvent Addition: Add 2 mL of methanol.

  • Microwave Irradiation: Cap the test tube and heat the mixture in a microwave reactor at 90°C for 30 minutes under a pressure of 250 psi.

  • Work-up: After the reaction is complete, cool the mixture. The solid product can be collected by filtration.

  • Purification: Wash the product with a suitable solvent (e.g., cold methanol) to remove any unreacted starting materials. Further purification by recrystallization or column chromatography may be performed if necessary.

Visualizations

Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Mechanism Thioamide Thioamide Intermediate_1 Thioether Intermediate Thioamide->Intermediate_1 SN2 Attack alpha-Haloketone alpha-Haloketone alpha-Haloketone->Intermediate_1 Intermediate_2 Hydroxythiazoline Intermediate Intermediate_1->Intermediate_2 Intramolecular Cyclization Product Substituted Thiazole Intermediate_2->Product Dehydration

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Troubleshooting Workflow for Thiazole Synthesis

Troubleshooting_Workflow Start Start Synthesis Check_Yield Low or No Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Check_Reactants Verify Reactant Purity Check_Yield->Check_Reactants Yes Monitor_Reaction Monitor Reaction with TLC Check_Purity->Monitor_Reaction Yes Successful_Product Pure Product Obtained Check_Purity->Successful_Product No Optimize_Conditions Optimize: Temp, Solvent, Catalyst, Stoichiometry Optimize_Conditions->Start Check_Reactants->Optimize_Conditions Optimize_Purification Optimize Purification: Recrystallization, Chromatography Optimize_Purification->Successful_Product Problem Persistent Issues Optimize_Purification->Problem Monitor_Reaction->Optimize_Purification

Caption: Troubleshooting workflow for substituted thiazole synthesis.

References

  • Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Source URL not available]
  • Gomha, S. M., et al. (2020). Review of the synthesis and biological activity of thiazoles. [Source URL not available]
  • [Reference 3: Source details not fully available]
  • Ayati, A., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2841-2862. [Link]
  • [Reference 5: Source details not fully available]
  • [Reference 6: Source details not fully available]
  • Luo, M., et al. (2020). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 85(15), 9634–9643. [Link]
  • [Reference 9: Source details not fully available]
  • Pendiukh, V. V., et al. (2023). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important Heterocyclic Scaffolds. ChemRxiv. [Link]
  • [Reference 11: Source details not fully available]
  • Heravi, M. M., et al. (2011). Efficient Synthesis of 2,4-Disubstituted Thiazoles Under Grinding.
  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]
  • Gomha, S. M., et al. (2021).
  • [Reference 15: Source details not fully available]
  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]
  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • Recent Development in the Synthesis of Thiazoles. (2022). Current Organic Synthesis, 19(4), 356-372. [Link]
  • [Reference 20: Source details not fully available]
  • [Reference 21: Source details not fully available]
  • Reaction mechanism of Hantzsch thiazole synthesis. (2021).
  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. [Link]
  • Mechanism of Hantzsch Thiazole Synthesis. (n.d.).
  • [Reference 25: Source details not fully available]
  • Berber, N. (2022). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. Sakarya University Journal of Science, 26(4), 757-767. [Link]
  • [Reference 27: Source details not fully available]
  • Bouherrou, A., et al. (2018).
  • [Reference 29: Source details not fully available]
  • Wang, L., et al. (2012). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Heterocycles, 85(8), 1951-1959. [Link]
  • [Reference 31: Source details not fully available]
  • The Hantzsch Thiazole Synthesis. (n.d.).
  • Process of producing 2-aminothiazole. (1992).
  • Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. [Link]
  • synthesis of thiazoles. (2019, January 19). YouTube. [Link]

Sources

Technical Support Center: Catalyst Selection for the Synthesis of Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. We will delve into the nuances of catalyst selection for its preparation via the Hantzsch thiazole synthesis, moving beyond simple protocols to explain the underlying chemical principles and provide robust troubleshooting strategies.

Section 1: Foundational Principles of the Synthesis

The synthesis of the target compound is predominantly achieved through the Hantzsch thiazole synthesis, a classic and reliable condensation reaction.[1] This reaction involves the cyclization of an α-haloketone (or α-halo ester, in this case) with a thioamide.[2][3] For the specific synthesis of this compound, the key reactants are:

  • 3-Hydroxythiobenzamide: Provides the 2-(3-hydroxyphenyl) group and the core N=C-S atoms.

  • Ethyl 2-chloroacetoacetate (or a bromo- equivalent): Serves as the α-halo carbonyl component that forms the rest of the thiazole ring.

The reaction's driving force is the formation of a highly stable aromatic thiazole ring.[4] Understanding the mechanism is paramount to making informed decisions about catalysis. The reaction proceeds through an initial S-alkylation of the thioamide, followed by an intramolecular cyclization and dehydration to yield the final aromatic product.[1]

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Final Product Reactant1 3-Hydroxythiobenzamide Intermediate1 S-Alkylation Adduct (Thioimino Ester) Reactant1->Intermediate1 SN2 Attack Reactant2 Ethyl 2-chloroacetoacetate Reactant2->Intermediate1 Intermediate2 Cyclized Hemiaminal (Thiazoline Intermediate) Intermediate1->Intermediate2 Intramolecular Cyclization Product Ethyl 2-(3-hydroxyphenyl)-4- methylthiazole-5-carboxylate Intermediate2->Product Dehydration (-H2O)

Caption: The reaction mechanism for the Hantzsch thiazole synthesis.

Section 2: Catalyst Selection FAQ

This section addresses the most common questions regarding catalyst selection for this specific transformation.

Q1: Is a catalyst mandatory for synthesizing this compound?

A1: No, a catalyst is often not required. The Hantzsch synthesis can proceed effectively under thermal conditions, typically by refluxing the reactants in a suitable solvent like ethanol.[5][6] The formation of the stable, aromatic thiazole ring provides a strong thermodynamic driving force for the reaction.[4] For many laboratory-scale preparations, a catalyst-free approach is the simplest and most direct method, avoiding potential complications from catalyst interaction and removal.

Q2: When should I consider using an acid or base catalyst?

A2: While not strictly necessary, acid or base catalysts can be used to influence the reaction rate and, in some cases, product distribution.

  • Acid Catalysis: A Brønsted acid (e.g., HCl, p-toluenesulfonic acid) can accelerate the final dehydration step (the conversion of the thiazoline intermediate to the aromatic thiazole).[7] This can be beneficial if the reaction is sluggish. However, caution is advised. Under strongly acidic conditions, particularly with N-substituted thioureas, the reaction can yield a mixture of 2-aminothiazoles and 2-iminodihydrothiazoles, altering the regioselectivity. For this specific synthesis using an unsubstituted thioamide, this is less of a concern, but it highlights the need for careful pH control.

  • Base: A mild base (e.g., sodium carbonate, ammonium hydroxide) is typically not used as a catalyst during the reaction itself but is crucial during the workup phase.[2][4] The reaction often produces HBr or HCl as a byproduct, which protonates the product, forming a soluble salt. Adding a base neutralizes this acid, causing the free, neutral thiazole product to precipitate from the solution, facilitating its isolation.[4]

Q3: What are the benefits of using advanced or heterogeneous catalysts?

A3: Modern synthetic methods often prioritize efficiency and sustainability ("green chemistry"). Heterogeneous catalysts offer significant advantages in this regard. For Hantzsch-type syntheses, catalysts like silica-supported tungstosilisic acid have been shown to improve yields and shorten reaction times.[8][9] The primary benefits include:

  • Enhanced Reaction Rates: Leading to shorter heating times and energy savings.

  • Higher Yields: By promoting the desired reaction pathway and minimizing side reactions.

  • Ease of Separation: The solid catalyst can be removed by simple filtration, simplifying purification.

  • Reusability: The catalyst can often be recovered and reused for multiple reaction cycles, reducing cost and waste.[8]

Q4: I plan to perform further reactions on the thiazole product, such as a palladium-catalyzed cross-coupling. Does this influence my initial catalyst choice?

A4: The choice of catalyst for the initial thiazole synthesis has minimal direct impact on subsequent cross-coupling reactions. However, it is critical to be aware that the thiazole ring itself can pose a challenge for certain downstream catalysts. The sulfur atom in the thiazole ring is a known poison for palladium catalysts, as it can coordinate to the metal center and inhibit its catalytic activity.[10] Therefore, if you are planning a subsequent Pd-catalyzed reaction and it is failing, the issue is likely the inherent nature of your substrate, not residual catalyst from the first step. You may need to use higher catalyst loadings, specialized ligands that are resistant to sulfur poisoning, or alternative coupling strategies to achieve the desired transformation.[10]

Section 3: Experimental Protocols & Data Comparison

Below are two validated starting protocols for the synthesis. Researchers should always perform reactions on a small scale first to optimize conditions for their specific setup and reagent purity.

Protocol 1: Catalyst-Free Thermal Synthesis (Standard Method)

This protocol is the most common and straightforward approach.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-hydroxythiobenzamide (1.0 eq) and absolute ethanol (approx. 5-10 mL per gram of thioamide).

  • Reactant Addition: To the stirred suspension, add ethyl 2-chloroacetoacetate (1.05 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up & Isolation: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate, stirring continuously.

  • Precipitation: The product will precipitate as a solid. Continue stirring in the basic solution for 15-20 minutes to ensure complete neutralization and precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash the filter cake with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.

Protocol 2: Acid-Promoted Synthesis

This protocol can be used if the thermal reaction is found to be sluggish.

  • Preparation: Follow Step 1 from Protocol 1.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 - 0.10 eq) to the suspension.

  • Reactant Addition & Reaction: Follow Steps 2 and 3 from Protocol 1. The reaction time may be shorter (e.g., 1-2 hours).

  • Work-up & Isolation: Follow Steps 4 through 6 from Protocol 1. Ensure enough base is used to neutralize both the HCl byproduct and the p-TsOH catalyst.

Data Summary: Comparison of Synthetic Approaches
ParameterProtocol 1: Catalyst-FreeProtocol 2: Acid-Promoted
Catalyst Nonep-Toluenesulfonic Acid (p-TsOH)
Solvent EthanolEthanol
Temperature Reflux (~78 °C)Reflux (~78 °C)
Typical Time 2 - 4 hours1 - 2 hours
Expected Yield 75 - 90%80 - 95%
Considerations Simplest method; avoids catalyst cost and removal.Faster reaction; requires careful neutralization.

Section 4: Troubleshooting Guide

Even robust reactions can encounter issues. This guide provides a logical framework for diagnosing and solving common problems.

Troubleshooting_Workflow Start Problem: Low or No Yield CheckTLC Analyze reaction mixture by TLC. Are starting materials present? Start->CheckTLC ReactionIncomplete Reaction is incomplete or stalled. CheckTLC->ReactionIncomplete Yes SMConsumed Starting materials are consumed, but no product is visible. CheckTLC->SMConsumed No Solution_TimeTemp Solution: 1. Increase reflux time. 2. Increase reaction temperature (consider higher boiling solvent like isopropanol). ReactionIncomplete->Solution_TimeTemp Solution_Catalyst Solution: Add a catalytic amount of p-TsOH (see Protocol 2). ReactionIncomplete->Solution_Catalyst Solution_Workup Possible Cause: Workup Issue. Product may be soluble as a salt. SMConsumed->Solution_Workup Solution_Degradation Possible Cause: Degradation. Check purity of starting materials. Run reaction at a lower temperature for longer. SMConsumed->Solution_Degradation Solution_Workup_Action Action: Check pH of precipitation solution. Ensure it is basic (pH 8-9). Add more base if necessary. Solution_Workup->Solution_Workup_Action

Caption: A workflow for troubleshooting low product yield.

Issue 1: Reaction is Sluggish or Stalls

  • Possible Cause: Insufficient thermal energy or activation barrier is too high for the conditions.

  • Troubleshooting Steps:

    • Increase Temperature: If using ethanol, the temperature is limited to ~78 °C. Switching to a solvent with a higher boiling point, such as isopropanol (~82 °C) or n-butanol (~118 °C), can significantly increase the reaction rate.

    • Introduce a Catalyst: If a higher temperature is not desirable or feasible, add a catalytic amount of a Brønsted acid like p-TsOH as described in Protocol 2 to accelerate the dehydration step.[7]

Issue 2: The Product Does Not Precipitate During Work-up

  • Possible Cause: Incomplete neutralization. The thiazole product is basic and will form a salt with the acid byproduct (HCl or HBr). This salt is often soluble in the aqueous/alcoholic mixture.

  • Troubleshooting Steps:

    • Check pH: Use a pH meter or pH paper to check the aqueous solution after adding the base. The pH should be in the range of 8-9 to ensure the free thiazole is present.

    • Add More Base: If the solution is neutral or acidic, add more of the base solution (e.g., 5% Na₂CO₃) until the desired pH is reached and maintained. The product should then precipitate.

Issue 3: Formation of Coloured Impurities

  • Possible Cause: Thioamides and α-halo esters can be unstable, especially when heated for prolonged periods, leading to decomposition and the formation of coloured byproducts.

  • Troubleshooting Steps:

    • Verify Reagent Purity: Ensure your starting materials are of high purity. Use freshly opened or purified reagents if possible.

    • Minimize Reaction Time: Monitor the reaction closely by TLC and stop heating as soon as the starting material is consumed. Overheating the reaction can lead to degradation.

    • Purification: Most minor coloured impurities can be effectively removed during the final recrystallization step.

References

  • Vertex AI Search, "Ethyl 2-(3-Formyl-4-hydroxyphenyl)
  • Vertex AI Search, "Synthesis method of ethyl 2-(3-formyl-4-hydroxyphenyl)
  • Google Patents, "WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • MDPI, "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Organic Chemistry Portal, "Thiazole synthesis". [Link]
  • BEPLS, "Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
  • RSC Publishing, "Brønsted acid-promoted thiazole synthesis under metal-free conditions using sulfur powder as the sulfur source". [Link]
  • ResearchGate, "The Hantzsch Thiazole Synthesis. | Download Scientific Diagram". [Link]
  • Chem Help Asap, "Hantzsch Thiazole Synthesis". [Link]
  • Beilstein Journal of Organic Chemistry, "Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol". [Link]
  • Journal of Pharmaceutical and Biological Sciences, "Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides". [Link]
  • NIH, "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • YouTube, "Hantzsch thiazole synthesis - labor
  • ResearchGate, "Mechanism of Hantzsch Thiazole Synthesis. | Download Scientific Diagram". [Link]
  • RSC Publishing, "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity". [Link]

Sources

Technical Support Center: Minimizing Byproduct Formation in Thiazole Ring Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the thiazole core, a critical scaffold in numerous pharmaceuticals. As specialists in synthetic organic chemistry, we understand that while thiazole synthesis is a well-established field, achieving high purity and yield can be challenging due to the formation of persistent and often structurally similar byproducts.

This document provides in-depth troubleshooting advice, detailed mechanistic explanations, and field-proven protocols to help you minimize byproduct formation and streamline your purification processes. We will primarily focus on the widely-used Hantzsch synthesis and also address challenges in related methods like the Cook-Heilbron synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a practical, question-and-answer format to directly address the most common challenges encountered during thiazole synthesis.

Q1: My Hantzsch synthesis with an N-substituted thiourea is producing a mixture of two isomers that are difficult to separate. What is happening and how can I obtain a single, pure product?

Problem: You are observing poor regioselectivity, resulting in the formation of both the desired 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.

Root Cause Analysis & Mechanistic Deep Dive: This is the most frequent and critical issue when using N-monosubstituted thioureas. The regiochemical outcome is dictated by which nitrogen atom of the thiourea intermediate acts as the nucleophile in the final ring-closing step. This choice is highly sensitive to the reaction's pH.[1][2]

  • In Neutral or Weakly Basic Conditions: The reaction favors the formation of the 2-(N-substituted amino)thiazole . The initial step is the S-alkylation of the thiourea by the α-haloketone. The more nucleophilic, unsubstituted nitrogen then attacks the carbonyl carbon to form the desired product after dehydration.[1]

  • In Strongly Acidic Conditions: The reaction can shift significantly to produce the 3-substituted 2-imino-2,3-dihydrothiazole . Under high acid concentration (e.g., 10M HCl in ethanol), the substituted nitrogen of the thiourea can be protonated, and after the initial S-alkylation, the cyclization can proceed via the substituted nitrogen attacking the carbonyl.[1][2]

Diagram 1: Controlling Regioselectivity in Hantzsch Synthesis

G cluster_start Starting Materials cluster_neutral Neutral/Basic Conditions cluster_acidic Strongly Acidic Conditions alpha_haloketone α-Haloketone intermediate S-Alkylated Intermediate alpha_haloketone->intermediate n_thiourea N-Substituted Thiourea n_thiourea->intermediate mech_A Unsubstituted N attacks carbonyl intermediate->mech_A pH ~7 mech_B Substituted N attacks carbonyl intermediate->mech_B pH < 1 product_A Product A: 2-(N-Substituted amino)thiazole (Thermodynamically Favored) mech_A->product_A product_B Product B: 3-Substituted 2-iminothiazole (Kinetically Favored under Acid) mech_B->product_B G intermediate S-Alkylated Intermediate dimer_intermediate Dimeric Intermediate intermediate->dimer_intermediate Side Path (High Concentration) cyclization Intramolecular Cyclization intermediate->cyclization Desired Path thiourea Thiourea (Excess) thiourea->dimer_intermediate byproduct Unwanted Dimer Byproduct dimer_intermediate->byproduct product Desired Thiazole cyclization->product

Sources

Technical Support Center: Scale-Up Challenges for Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals actively working with this important pharmaceutical intermediate.[1][2] Our goal is to provide actionable insights and field-proven solutions to common challenges encountered during laboratory synthesis and pilot-plant scale-up. The information is presented in a direct question-and-answer format to help you quickly identify and resolve experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most established and versatile method for constructing the core of this molecule is the Hantzsch thiazole synthesis .[3][4] This reaction involves the cyclocondensation of an α-haloketone with a thioamide.[5] In the context of this specific target, the key starting materials are typically 3-hydroxythiobenzamide and an α-haloacetoacetate derivative, such as ethyl 2-chloroacetoacetate.[6]

It is also common to synthesize an intermediate, Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, which is then subjected to a formylation reaction to introduce the aldehyde group at the 3-position of the phenyl ring.[7][8][9][10]

Q2: What are the most critical process parameters to monitor during a scale-up campaign?

When transitioning from bench-scale to pilot or production scale, the following parameters demand rigorous control:

  • Temperature Control: Thiazole synthesis can be exothermic. Inadequate heat dissipation in large reactors can lead to temperature spikes, promoting side reactions and impurity formation.

  • Reagent Stoichiometry & Addition Rate: Precise molar ratios are crucial. During scale-up, the rate of addition for key reagents must be carefully controlled to maintain optimal concentration gradients and manage heat evolution.

  • Mixing Efficiency: Homogeneity is key. Inadequate agitation in large vessels can create localized "hot spots" or areas of high reagent concentration, leading to inconsistent product quality and yield.

  • Reaction Monitoring: At-line or in-line process analytical technology (PAT), such as HPLC or UPLC, becomes critical for tracking reaction completion and impurity profiles in real-time, as visual checks become impractical.

  • Work-up and Isolation: The quench, extraction, and crystallization procedures must be robust and scalable. Changes in surface area-to-volume ratios can significantly impact crystallization kinetics and final product purity.

Q3: What are the common impurities I should expect?

Typical impurities can originate from starting materials or side reactions:

  • Unreacted Starting Materials: Residual 3-hydroxythiobenzamide or ethyl 2-chloroacetoacetate.

  • Isomeric Byproducts: Under certain acidic conditions, the Hantzsch synthesis can yield minor amounts of isomeric products, such as 3-substituted 2-imino-2,3-dihydrothiazoles, which can be difficult to separate.[11]

  • Over-Formylation Products: If synthesizing via the formylation route, di-formylated species or other positional isomers can arise.

  • Hydrolysis Products: The ester group can be susceptible to hydrolysis to the corresponding carboxylic acid, particularly during work-up under non-neutral pH conditions.

Troubleshooting Guide: Synthesis & Scale-Up Issues

This section addresses specific, common problems encountered during production.

Category 1: Low Reaction Yield & Purity

Q4: My reaction yield is consistently low (<70%). What are the likely causes and how can I fix it?

Low yield is a frequent challenge during scale-up. The root cause can usually be traced to reaction conditions, reagent quality, or competing side reactions.

Causality Analysis: The Hantzsch synthesis proceeds through a series of intermediates.[12] Each step is sensitive to reaction parameters. An incomplete initial SN2 reaction or inefficient cyclization and dehydration will directly impact the final yield.[5][13]

Troubleshooting Protocol: Low Yield

Potential Cause Underlying Reason Recommended Solution
Incomplete Reaction Insufficient reaction time or temperature. Inefficient mixing at scale preventing reagents from interacting.1. Reaction Profiling: Monitor the reaction every 30-60 minutes via TLC or HPLC to determine the true endpoint. Do not rely solely on literature reaction times. 2. Temperature Optimization: Perform small-scale experiments to create a temperature profile (e.g., 60°C, 70°C, 80°C) and find the optimal balance between reaction rate and impurity formation. 3. Agitation Study: Ensure the reactor's agitator speed is sufficient to maintain a vortex and ensure suspension of all solids.
Poor Reagent Quality Impurities in the thioamide or α-haloketone can inhibit the reaction or introduce competing side reactions. Moisture can hydrolyze reagents.1. Reagent Qualification: Test incoming raw materials for purity (≥98% is recommended) and moisture content. 2. Recrystallize Starting Materials: If purity is suspect, recrystallize the 3-hydroxythiobenzamide or distill the ethyl 2-chloroacetoacetate before use.
Side Reaction Pathways The reaction may be favoring the formation of unwanted byproducts due to incorrect pH or temperature excursions.1. pH Control: The reaction is often run under neutral or slightly basic conditions to favor the desired pathway. If using an acid-catalyzed variant, ensure precise control to avoid degradation. 2. Controlled Reagent Addition: Add the α-haloketone slowly to the thioamide solution to maintain a low instantaneous concentration, minimizing self-condensation or other side reactions.

Visualizing Reaction Pathways

The diagram below illustrates the desired Hantzsch synthesis pathway versus a potential side reaction pathway leading to an isomeric impurity.

G cluster_main Desired Hantzsch Pathway cluster_side Potential Side Reaction A 3-Hydroxythiobenzamide + Ethyl 2-chloroacetoacetate B S-Alkylation Intermediate A->B SN2 Attack E N-Alkylation Intermediate (Favored under certain acidic conditions) A->E Competing SN2 Attack C Cyclization & Dehydration B->C Intramolecular Condensation D Final Product C->D F Alternative Cyclization E->F G Isomeric Impurity (2-Imino-dihydrothiazole) F->G

Caption: Desired vs. side reaction pathways in thiazole synthesis.

Category 2: Product Isolation & Crystallization

Q5: During work-up, my product is "oiling out" instead of forming a solid crystalline material. What should I do?

"Oiling out" occurs when the dissolved product separates from the solution as a liquid phase rather than a solid. This is often due to high levels of impurities depressing the melting point or the solution being too supersaturated at a temperature above the compound's melting point.[14]

Step-by-Step Crystallization Troubleshooting Protocol:

  • Re-dissolve the Oil: Gently heat the mixture to re-dissolve the oil back into the solvent.

  • Add More "Good" Solvent: Add a small amount (5-10% of total volume) of the primary solvent (e.g., ethyl acetate) to slightly reduce the supersaturation level.

  • Slow Down Cooling: This is the most critical step. Do not place the flask directly in an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer. Insulating the flask can help.[14]

  • Induce Crystallization: If crystals still do not form, try:

    • Seeding: Add a few microscopic crystals of a pure, previously isolated batch to the solution to act as nucleation sites.[14]

    • Scratching: Gently scratch the inside surface of the flask with a glass rod at the solution's meniscus. The microscopic scratches on the glass can provide nucleation points.

  • Solvent System Re-evaluation: If oiling persists, the chosen solvent system may be inappropriate. A common successful method involves concentrating the reaction mixture and then adding water to induce crystallization.[8] Experiment with different anti-solvents or solvent mixtures (e.g., Isopropanol/water, Ethyl Acetate/Hexane) on a small scale.

Visualizing Crystallization Troubleshooting

This workflow outlines the decision-making process when facing crystallization failure.

G start Product 'Oils Out' During Crystallization reheat 1. Re-heat to re-dissolve start->reheat add_solvent 2. Add 5-10% more 'good' solvent reheat->add_solvent slow_cool 3. Cool SLOWLY to RT, then to 0-5°C add_solvent->slow_cool check_xtal Crystals Form? slow_cool->check_xtal induce 4. Induce Crystallization (Seed or Scratch) check_xtal->induce No success Success: Filter & Dry Product check_xtal->success Yes check_xtal2 Crystals Form? induce->check_xtal2 check_xtal2->success Yes failure Failure: Re-evaluate Solvent System or Re-purify Crude Material check_xtal2->failure No

Caption: Decision workflow for troubleshooting product oiling out.

Category 3: Scale-Up Consistency & Control

Q6: We achieved good results in a 1L flask, but in a 50L reactor, the impurity profile is worse and the yield is inconsistent. Why is this happening?

This is a classic scale-up challenge rooted in changes to physical properties like heat and mass transfer. What is instantaneous in a small flask is not in a large reactor.

Expert Analysis: The surface-area-to-volume ratio decreases dramatically as you scale up. This makes it much harder to remove heat generated during exothermic events, such as the initial SN2 reaction or a quenching step. Inefficient mixing can also lead to prolonged reaction times and the formation of degradation products.

Key Parameters for Scalable Process Control

ParameterLab-Scale ObservationScale-Up Challenge & RationaleRecommended Action for Scale-Up
Heat Transfer Flask cools quickly in an ice bath.Poor Heat Dissipation: The reactor jacket has proportionally less surface area to cool the larger volume. Internal temperature can rise significantly, causing side reactions.1. Controlled Addition: Add reagents subsurface via a dip tube at a slow, controlled rate. 2. Monitor ΔT: Track the difference between the internal process temperature and the jacket temperature. A large ΔT indicates a strong exotherm that needs to be managed.
Mass Transfer (Mixing) Magnetic stirrer creates a rapid vortex.Inhomogeneous Mixture: A large reactor may have "dead zones" where mixing is poor. This leads to localized high concentrations and non-uniform reaction progress.1. Impeller Selection: Use an appropriate impeller (e.g., pitched-blade turbine) for solid suspensions. 2. Baffles: Ensure the reactor is properly baffled to improve top-to-bottom mixing and prevent central vortexing without true homogenization.
Work-up & Quench Pouring reaction mixture over ice.Localized Exotherms: Adding a large volume of quench solution can cause dangerous temperature spikes if not controlled.1. Reverse Addition: Slowly add the reaction mass to the quench solution, rather than the other way around. 2. Pre-cool: Ensure the quench solution is adequately cooled before starting the transfer.
References
  • Synthesis method of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. (n.d.). Google Patents.
  • Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate synthesis. (n.d.). Google Patents.
  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
  • ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate. (n.d.). ChemicalBook.
  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). Molecules.
  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (n.d.). Google Patents.
  • Synthesis of Thiazole. (2022). ChemicalBook.
  • Reaction mechanism of Hantzsch thiazole synthesis. (n.d.). ResearchGate.
  • This compound | Drug Intermediate Control. (n.d.). MedChemExpress.
  • Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. (n.d.). ResearchGate.
  • Technical Support Center: Crystallization of Ethyl 3-(3,4-dihydroxyphenyl)propanoate. (n.d.). Benchchem.
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
  • Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. (2024). ChemBK.
  • synthesis of thiazoles. (2019). YouTube.
  • This compound. (n.d.). ChemScene.

Sources

Technical Support Center: Stability and Degradation of Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on investigating the degradation pathways of this compound. Given that this molecule is a key intermediate in pharmaceutical synthesis, understanding its stability is paramount for process optimization, impurity profiling, and regulatory compliance.[1] This document will provide troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

General Understanding

Q1: What are the primary functional groups in this compound that are susceptible to degradation?

A1: The molecule's stability is primarily influenced by three key functional groups:

  • Ethyl Ester: This group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield the corresponding carboxylic acid.

  • Thiazole Ring: While generally stable, this heterocyclic ring can be susceptible to oxidative cleavage or photolytic degradation, potentially leading to ring-opened impurities.[2]

  • Phenolic Hydroxyl Group: The hydroxyl group on the phenyl ring is a potential site for oxidation, which can lead to the formation of quinone-like structures or other oxidative degradation products.

Q2: Why is a forced degradation study necessary for this compound?

A2: Forced degradation studies, also known as stress testing, are essential for several reasons.[3][4] They help in:

  • Identifying potential degradation products: This is crucial for developing stability-indicating analytical methods.[5]

  • Elucidating degradation pathways: Understanding how the molecule degrades helps in optimizing storage conditions and formulation.[3][5]

  • Demonstrating the specificity of analytical methods: The study ensures that the analytical method can separate the intact drug from its degradation products.

  • Meeting regulatory requirements: Regulatory bodies like the ICH mandate forced degradation studies to ensure the safety and efficacy of drug substances and products.[3][4]

Experimental Design

Q3: What are the recommended starting conditions for a forced degradation study of this compound?

A3: A systematic approach is recommended, starting with relatively mild conditions and escalating in severity. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.

Stress ConditionInitial Recommended ConditionsRationale
Acid Hydrolysis 0.1 M HCl at 60 °C for 24-48 hoursTargets the hydrolysis of the ethyl ester.
Base Hydrolysis 0.1 M NaOH at room temperature for 4-8 hoursEster hydrolysis is typically faster under basic conditions.
Oxidation 3% H₂O₂ at room temperature for 24 hoursThe thiazole ring and phenolic hydroxyl group are potential oxidation sites.
Thermal 80 °C (dry heat) for 48-72 hoursAssesses the intrinsic thermal stability of the molecule.[6]
Photostability ICH Q1B conditions (1.2 million lux hours and 200 watt hours/square meter)Evaluates the impact of light exposure on the molecule's stability.[2]

Q4: How do I prepare my samples for a forced degradation study?

A4: Proper sample preparation is critical for obtaining reliable results.

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Samples: For each stress condition, dilute the stock solution with the respective stressor (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). Ensure the final concentration is appropriate for your analytical method.

  • Control Samples:

    • Unstressed Control: Your stock solution diluted with the analytical mobile phase.

    • Blank Controls: Each stressor solution without the active compound, subjected to the same conditions. This helps identify any peaks originating from the stress agents or solvent degradation.

Troubleshooting Guides

Issue 1: No Degradation Observed Under Initial Stress Conditions

Symptoms:

  • HPLC chromatogram of the stressed sample is identical to the unstressed control.

  • The peak area of the parent compound remains unchanged.

Possible Causes & Solutions:

  • Cause: The compound is highly stable under the applied conditions.

    • Solution: Gradually increase the severity of the stress conditions. For example, increase the acid/base concentration (e.g., to 1 M HCl), raise the temperature, or extend the exposure time. Monitor the degradation at intermediate time points to avoid complete degradation.

  • Cause: Insufficient energy for degradation (thermal and photolytic studies).

    • Solution: For thermal stress, increase the temperature in increments of 10 °C. For photostability, ensure the sample is directly exposed to the light source as per ICH Q1B guidelines.

Issue 2: Complete or Excessive Degradation (>50%)

Symptoms:

  • The peak for the parent compound is very small or completely absent in the chromatogram.

  • Multiple, poorly resolved peaks are observed, suggesting secondary degradation.

Possible Causes & Solutions:

  • Cause: The stress conditions are too harsh.

    • Solution: Reduce the severity of the conditions. Use lower concentrations of acid/base/oxidizing agent, decrease the temperature, or shorten the exposure time. A time-course experiment (e.g., sampling at 2, 4, 8, and 24 hours) is highly recommended to find the optimal time point.

Issue 3: Poor Chromatographic Resolution Between Parent Peak and Degradants

Symptoms:

  • Degradant peaks are co-eluting with the parent peak or with each other.

  • Peak shapes are broad or tailing.

Possible Causes & Solutions:

  • Cause: The current HPLC method is not a "stability-indicating" method.

    • Solution: Method development is required.

      • Gradient Optimization: Adjust the gradient slope. A shallower gradient can improve the resolution of closely eluting peaks.

      • Mobile Phase Modification: Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) or change the pH of the aqueous phase.

      • Column Chemistry: Try a different column with a different stationary phase (e.g., a phenyl-hexyl or a different C18 column).

      • Temperature and Flow Rate: Optimize the column temperature and mobile phase flow rate to improve peak shape and resolution.

Issue 4: Unidentified Peaks in the Chromatogram

Symptoms:

  • New peaks are present in the chromatograms of stressed samples.

Possible Causes & Solutions:

  • Cause: Formation of degradation products.

    • Solution: This is the expected outcome. The next step is to identify these degradants.

      • Mass Spectrometry (LC-MS): This is the most powerful tool for identifying unknown impurities. By determining the mass-to-charge ratio (m/z) of the degradant, you can propose a molecular formula and structure. Tandem MS (MS/MS) can provide fragmentation patterns to further elucidate the structure.

      • Relative Retention Time (RRT): Document the RRT of each degradant relative to the parent peak. This helps in tracking the impurities across different experiments.

      • Forced Degradation of Intermediates: If you have access to potential precursors or related compounds, subjecting them to the same stress conditions can help confirm the identity of some degradants.

Visualizing Degradation Pathways and Workflows

Proposed Degradation Pathways

The following diagram illustrates the most probable primary degradation pathways for this compound based on its chemical structure.

G cluster_main This compound cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation A Parent Compound B 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid (DP1 - Hydrolysis Product) A->B Acid/Base Hydrolysis C N-oxide or S-oxide derivatives (DP2 - Oxidative Product) A->C Oxidation (H₂O₂) D Quinone-type structures (DP3 - Oxidative Product) A->D Oxidation (H₂O₂)

Caption: Predicted primary degradation pathways for the target molecule.

Experimental Workflow for Forced Degradation

This workflow outlines the systematic approach to conducting a forced degradation study and characterizing the resulting degradants.

G cluster_prep Phase 1: Preparation & Stressing cluster_analysis Phase 2: Analysis cluster_optimization Phase 3: Method Optimization cluster_characterization Phase 4: Characterization A Prepare Stock Solution of This compound B Subject Aliquots to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) A->B D Analyze all samples using a developed HPLC-UV method B->D C Prepare Control and Blank Samples C->D E Check for Degradation (5-20% target) D->E F Is resolution adequate? (Peak Purity/Co-elution) E->F G Optimize HPLC Method (Gradient, Mobile Phase, Column) F->G No H Analyze optimized samples by LC-MS/MS F->H Yes G->D Re-analyze I Propose Structures for Degradants H->I J Document Degradation Pathway I->J

Caption: Systematic workflow for a forced degradation study.

References

  • Kamkhede, D.B., & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate.
  • MedCrave. (2016). Forced Degradation Studies. MedCrave online.
  • SciSpace. (2016). Forced Degradation Studies. SciSpace.
  • Wang, Y., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed.
  • International Journal of Applied Pharmaceutics. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • Kwiecień, A., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PMC - PubMed Central.

Sources

Technical Support Center: Column Chromatography Optimization for Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this key pharmaceutical intermediate. The unique structure of this molecule, featuring a polar acidic phenol, a moderately polar ethyl ester, and a thiazole heterocycle, presents specific challenges for standard silica gel chromatography. This document provides in-depth, field-proven troubleshooting advice and protocols to help you achieve optimal purity and yield.

Core Principle: The Challenge of Purifying a Phenolic Thiazole

The primary difficulty in purifying this compound via normal-phase chromatography stems from the interaction between its acidic phenolic hydroxyl (-OH) group and the acidic silanol groups (Si-OH) on the surface of silica gel.[1][2][3] This strong hydrogen bonding interaction can lead to several common issues:

  • Peak Tailing: The molecule doesn't elute in a sharp band, instead "smearing" down the column, leading to poor resolution and cross-contamination of fractions.

  • Irreversible Adsorption: In some cases, the interaction is so strong that a significant portion of the product remains permanently bound to the silica, resulting in low recovery.[1]

  • Degradation: The acidic nature of the silica surface can potentially catalyze the degradation of sensitive compounds.[4]

This guide will address these specific issues with practical, chemically-sound solutions.

Troubleshooting Guide: Common Problems & Solutions

This section addresses the most frequently encountered problems during the column chromatography of this compound.

Q1: I'm observing severe peak tailing, and my fractions are all mixed. How can I get sharper peaks?

A1: This is the most common issue and is almost certainly caused by the interaction between the phenolic -OH on your compound and the silica gel's silanol groups.[3] The molecule "sticks" to the column and elutes slowly and unevenly.

Root Cause Analysis & Solution Pathway:

  • Mechanism of Tailing: The acidic protons on the silica surface form strong hydrogen bonds with the lone pairs of the oxygen on your compound's hydroxyl group. This interaction slows its movement down the column in an inconsistent manner.

  • Solution: Deactivate the Silica Gel. The most effective solution is to neutralize the acidic silanol sites. This is achieved by adding a small amount of a basic modifier to your mobile phase.[4][5]

    • Primary Recommendation: Add 0.5-1% triethylamine (TEA) to your chosen eluent (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). The TEA is a stronger base than your compound and will preferentially interact with the silanol groups, effectively "capping" them and allowing your compound to elute symmetrically.

    • Alternative: If TEA is not suitable for your downstream application, pyridine (0.1-0.5%) can also be used.[5]

Workflow for Tailing Mitigation

A Problem: Severe Peak Tailing B Cause: Strong H-bonding between phenolic -OH and silica Si-OH A->B Identify C Solution: Deactivate Acidic Silica Sites B->C Address D Action: Add 0.5-1% Triethylamine (TEA) to the mobile phase C->D E Equilibrate column with TEA-modified mobile phase (2-3 column volumes) D->E F Run chromatography as planned E->F G Result: Symmetrical Peak Elution F->G cluster_0 A) Standard Silica (Problematic Interaction) cluster_1 B) TEA-Deactivated Silica (Solution) Silica1 Si-OH Analyte1 Analyte-OH Silica1->Analyte1 Strong H-Bond (Causes Tailing) Silica2 Si-O⁻ H-NEt₃⁺ TEA Triethylamine (TEA) TEA->Silica2 Neutralizes Acidic Site Analyte2 Analyte-OH Analyte2->Silica2 No Strong Interaction (Symmetrical Elution)

Caption: Deactivation of silica gel prevents peak tailing.

References

  • Vertex AI Search, based on synthesis data for Ethyl 2-(3-Formyl-4-hydroxyphenyl)
  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
  • Column chromatography. Columbia University, Department of Chemistry. [Link]
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • Synthesis method of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.
  • Column chrom
  • Quick Troubleshooting Guide For HPLC Column Usage.
  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Chromatography: How to Run a Flash Column. University of Rochester, Department of Chemistry. [Link]
  • Chromatography Troubleshooting. Teledyne ISCO (YouTube). [Link]
  • Separation of Thiazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Thin-Layer Chromatography on Silica Gel G of some Phenol Carboxylic Acids. OpenAgrar. [Link]
  • The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc.
  • Column Chromatography. University of Colorado Boulder, Department of Chemistry. [Link]
  • Thin Layer Chromatography and Column Chromatography: Separation of Pigments. University of Toronto, Department of Chemistry. [Link]
  • Trouble with Column Chromatography of phenolic compounds. Reddit r/OrganicChemistry. [Link]
  • Column Chromatography in Pharmaceutical Analysis. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]
  • Purification of Organic Compounds by Flash Column Chrom
  • Silica Gel Bonded Phase (Functionalized). Sorbtech. [Link]
  • Silica gel liquid-liquid chromatography using aqueous binary phase systems: High-efficiency extraction and resolution of phenols and carboxylic acids. Scilit. [Link]
  • Ethyl 2-(3-cyano-4-hydroxyphenyl)
  • Purifying ionic compounds by flash column chrom

Sources

Validation & Comparative

A Comparative Guide to the Anticancer Potential of the Thiazole Scaffold: Evaluating Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate Derivatives Against Established Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the anticancer potential of compounds derived from the thiazole scaffold, represented here by Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate (EHPMTC), against established anticancer agents. We will delve into the mechanistic underpinnings of thiazole derivatives, present comparative experimental data, and provide detailed protocols for their evaluation.

Introduction: The Thiazole Ring as a Privileged Scaffold in Oncology

In the landscape of medicinal chemistry, the thiazole ring is recognized as a "privileged scaffold." This five-membered heterocycle, containing both sulfur and nitrogen, is a core structural component in numerous clinically approved drugs and serves as a fertile ground for the development of novel therapeutics.[1][2] Its unique electronic properties and ability to form critical interactions with biological targets make it a focal point for designing agents with a wide spectrum of pharmacological activities, including potent anticancer effects.[1][3]

This compound (EHPMTC) is a specific thiazole-containing molecule, primarily utilized as a synthetic intermediate in the production of pharmaceuticals.[4] However, its core structure represents a valuable starting point for derivatization. This guide will explore the anticancer potential of the EHPMTC scaffold by analyzing and comparing the performance of various advanced thiazole derivatives against standard-of-care chemotherapeutics, supported by experimental data from peer-reviewed studies.

Mechanistic Landscape: How Thiazole Derivatives Combat Cancer

The anticancer activity of thiazole derivatives is not monolithic; they engage a variety of cellular targets and pathways to inhibit tumor growth and induce cancer cell death. Understanding these mechanisms is crucial for the rational design of more potent and selective agents.[2]

Key mechanisms of action include:

  • Inhibition of Protein Kinases: Many thiazole analogs function as potent inhibitors of protein kinases that are critical for tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1][5][6] By blocking these signaling pathways, the compounds can cut off the tumor's blood supply and halt its growth.

  • Induction of Apoptosis: A primary goal of cancer therapy is to trigger programmed cell death, or apoptosis, in malignant cells. Thiazole derivatives have been shown to effectively induce apoptosis, often confirmed through assays that measure the externalization of phosphatidylserine (e.g., Annexin V staining).[2][6][7]

  • Cell Cycle Arrest: These compounds can interfere with the cell division cycle, causing cancer cells to arrest in specific phases (e.g., G1/S or G2/M), which prevents their replication and can lead to cell death.[6]

  • Disruption of Microtubule Dynamics: Similar to taxane-based drugs, some thiazole derivatives can disturb tubulin polymerization, a process essential for cell division, leading to mitotic catastrophe and cell death.[2]

  • Enzyme Inhibition: Certain derivatives selectively target enzymes that are overactive in cancer cells, such as human Lactate Dehydrogenase A (hLDHA), thereby disrupting cancer cell metabolism.[3]

cluster_mechanisms Cellular Mechanisms of Action cluster_outcomes Therapeutic Outcomes Thiazole Thiazole Scaffold (e.g., EHPMTC Derivatives) Kinase Protein Kinase Inhibition (VEGFR-2, EGFR) Thiazole->Kinase Apoptosis Induction of Apoptosis Thiazole->Apoptosis CellCycle Cell Cycle Arrest Thiazole->CellCycle Tubulin Tubulin Assembly Disruption Thiazole->Tubulin Enzyme Metabolic Enzyme Inhibition (hLDHA) Thiazole->Enzyme Angiogenesis Anti-Angiogenesis Kinase->Angiogenesis Proliferation Reduced Proliferation Kinase->Proliferation CellDeath Cancer Cell Death Apoptosis->CellDeath CellCycle->Proliferation Tubulin->CellDeath Enzyme->CellDeath

Caption: Major anticancer mechanisms of thiazole derivatives.

Comparative Performance Analysis: Thiazole Derivatives vs. Standard Agents

The true measure of a novel compound's potential lies in its performance relative to existing treatments. The following table summarizes in vitro cytotoxicity data for several advanced thiazole derivatives, comparing their half-maximal inhibitory concentrations (IC₅₀) with those of standard anticancer drugs across various human cancer cell lines. A lower IC₅₀ value indicates greater potency.

Thiazole Derivative/AnalogTarget Cancer Cell LineEfficacy (IC₅₀ in µM)Comparator AgentComparator Efficacy (IC₅₀ in µM)Proposed Mechanism of ActionReference
Compound 4c (A Hydrazinyl-Thiazole)MCF-7 (Breast)2.57 ± 0.16 Staurosporine6.77 ± 0.41VEGFR-2 Inhibition, Apoptosis Induction[6]
Compound 4c (A Hydrazinyl-Thiazole)HepG2 (Liver)7.26 ± 0.44 Staurosporine8.4 ± 0.51VEGFR-2 Inhibition[6]
Thiazole 5d (Diphyllin Derivative)HepG2 (Liver)0.3 Taxol>10V-ATPase Inhibition, Cytotoxicity[8]
Thiazole 5e (Diphyllin Derivative)HepG2 (Liver)0.4 Taxol>10V-ATPase Inhibition, Cytotoxicity[8]
Compound 4i (Thiazole-2-imine Derivative)SaOS-2 (Osteosarcoma)0.190 ± 0.045 DoxorubicinNot directly comparedEGFR Inhibition[5]
Compound 5h (Thiazole-Triazole Hybrid)Glioblastoma3.20 ± 0.32 TemozolomideNot directly comparedThymidylate Synthase Inhibition[9]

Data is compiled from multiple independent studies. Direct comparison should be made within the context of each study's experimental conditions.

Expert Analysis: The data clearly demonstrates the significant potential of the thiazole scaffold. In the case of Compound 4c , it exhibited more than double the potency of the broad-spectrum kinase inhibitor Staurosporine in MCF-7 breast cancer cells.[6] Even more striking are the diphyllin-thiazole hybrids 5d and 5e , which displayed sub-micromolar cytotoxicity against HepG2 liver cancer cells, a potency far exceeding that of the widely used chemotherapeutic Taxol in the same study.[8] These results underscore the value of continued research into novel thiazole derivatives for oncology.

Structure-Activity Relationship (SAR) Insights

The high degree of tunability of the thiazole scaffold allows for rational design to enhance potency. SAR studies reveal that specific chemical modifications can dramatically impact anticancer activity:

  • Substitution at the C2 Position: The nature of the group at the C2 position of the thiazole ring is critical. For instance, the introduction of a p-fluorophenyl group at this position was shown to enhance anticancer activity against osteosarcoma cells.[5]

  • Terminal Alkyl Groups: In the case of diphyllin derivatives, the presence of terminal alkyl groups on the thiazole moiety was correlated with enhanced cytotoxic activity against liver cancer cells.[8]

  • Hybridization: Fusing the thiazole core with other pharmacologically active heterocycles, such as triazoles, can create hybrid molecules with novel mechanisms of action and potent cytotoxicity, as seen in glioblastoma models.[9]

These insights guide medicinal chemists in refining lead compounds, optimizing their interaction with biological targets to maximize efficacy and minimize off-target effects.

Core Experimental Protocols for Evaluation

To ensure scientific rigor and trustworthiness, the evaluation of novel anticancer compounds relies on a set of standardized, self-validating protocols. Below are methodologies for three essential in vitro assays.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT assay is a foundational colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It quantitatively determines the ability of a compound to inhibit cancer cell growth.

cluster_workflow MTT Assay Workflow start Seed cancer cells in 96-well plate incubate1 Incubate 24h (Cell Adherence) start->incubate1 treat Add Thiazole Derivative (Varying Concentrations) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)- 2,5-diphenyltetrazolium bromide) incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Crystal Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Measure Absorbance (~570 nm) solubilize->read end Calculate IC₅₀ Value read->end

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivative and the reference drug in culture medium. Remove the old medium from the wells and add the compound-containing medium. Include wells with untreated cells (negative control) and vehicle-only cells (e.g., DMSO control).

  • Incubation: Incubate the plate for a predetermined period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[1]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[1]

  • Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.

Apoptosis Determination: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is the gold standard for distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells. It provides definitive evidence that a compound's cytotoxic effect is mediated through the induction of apoptosis.

Step-by-Step Protocol:

  • Treatment: Seed cells in 6-well plates and treat with the thiazole derivative at its IC₅₀ concentration for 24-48 hours. Include an untreated control group.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation. Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells immediately using a flow cytometer.

    • Viable Cells: Annexin V-negative and PI-negative.

    • Early Apoptotic Cells: Annexin V-positive (due to phosphatidylserine translocation) and PI-negative (intact membrane).

    • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive (compromised membrane).[6]

Conclusion and Future Directions

The collective evidence strongly supports the thiazole scaffold, as represented by molecules like EHPMTC, as a highly promising platform for the development of next-generation anticancer agents. Derivatives have demonstrated exceptional potency against a range of cancer cell lines, in some cases significantly outperforming established chemotherapeutics in head-to-head in vitro comparisons.[6][8] Their mechanistic diversity, from kinase inhibition to apoptosis induction, offers multiple avenues for therapeutic intervention.[2]

The path forward requires a focused effort on translating these promising in vitro results. Future research should prioritize:

  • In Vivo Efficacy Studies: Evaluating the most potent derivatives in animal models of cancer to assess their antitumor activity and pharmacokinetic profiles.

  • Toxicity and Safety Profiling: Comprehensive studies to ensure that the high efficacy observed in vitro does not come at the cost of unacceptable toxicity to normal tissues.

  • Target Deconvolution: Elucidating the precise molecular targets of the most active compounds to better understand their mechanisms and predict which patient populations are most likely to respond.

The continued exploration and refinement of thiazole-based compounds hold the key to delivering novel, more effective treatments for cancer patients worldwide.

References

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (n.d.). MDPI.
  • Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. (2020). International Journal of Pharmaceutical Investigation.
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). (2024). PubMed Central.
  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Omega.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed.
  • Synthesis and preliminary anticancer evaluation of thiazole derivatives of diphyllin. (n.d.). Taylor & Francis Online.
  • Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. (2014). PubMed.
  • Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. (2020). ResearchGate.

Sources

A Comparative Analysis of the Biological Activities of Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the biological activities of derivatives of the core scaffold, Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate. The thiazole ring is a prominent heterocyclic structure in medicinal chemistry, known for its diverse pharmacological properties. The presence of a hydroxyphenyl group and a carboxylate ester in the core molecule offers multiple sites for chemical modification, leading to a wide array of derivatives with potentially enhanced biological activities. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons of performance supported by experimental data. We will delve into the anticancer, antioxidant, and antimicrobial activities of these derivatives, elucidating the structure-activity relationships that govern their efficacy.

The Core Scaffold: A Foundation for Diverse Bioactivity

The this compound scaffold serves as a versatile platform for the development of novel therapeutic agents. The thiazole nucleus is a key pharmacophore found in numerous FDA-approved drugs. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, and is crucial for antioxidant activity. The ethyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid or converted to various amides, influencing the molecule's pharmacokinetic and pharmacodynamic properties. The strategic modification of this core structure has led to the discovery of potent anticancer, antioxidant, and antimicrobial agents.

Anticancer Activity: Targeting Glioblastoma and Other Malignancies

Derivatives of the Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate scaffold have shown promising anticancer activity, particularly against aggressive brain tumors like glioblastoma. One notable study explored the synthesis of 1,2,3-triazole hybrids linked to this core structure, revealing potent cytotoxic effects.[1]

Comparative Performance of 1,2,3-Triazole Derivatives

The introduction of a 1,2,3-triazole moiety at the 4-hydroxy position of the phenyl ring has been a successful strategy in enhancing anticancer potency. A comparative study of three such derivatives against human glioblastoma cell lines demonstrated significant activity, with IC50 values in the low micromolar range.[1]

CompoundDerivative Structure (Modification at 4-OH group)Glioblastoma Cell Line IC50 (µM)[1]
5c -O-CH2-(1-(4-iodophenyl)-1H-1,2,3-triazol-4-yl)10.67 ± 0.94
5f -O-CH2-(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)4.72 ± 3.92
5h -O-CH2-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)3.20 ± 0.32
Temozolomide Standard of Care-

Structure-Activity Relationship Insights:

The data suggests that the nature of the substituent on the phenyl ring of the triazole moiety plays a crucial role in determining the anticancer activity. The derivative with a 4-fluorophenyl substituent (5h) exhibited the highest potency, followed by the 4-chlorophenyl (5f) and then the 4-iodophenyl (5c) derivative. This indicates that electron-withdrawing groups on the phenyl ring of the triazole may enhance the cytotoxic effect against glioblastoma cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro anticancer activity of these derivatives was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, providing an estimate of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Human glioblastoma cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 5c, 5f, 5h) and a standard drug (e.g., Temozolomide) for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for another 3-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Workflow for MTT Assay:

MTT_Assay cluster_workflow MTT Assay Workflow cell_seeding Cell Seeding in 96-well plate compound_treatment Treatment with Derivatives cell_seeding->compound_treatment 24h incubation mtt_addition Addition of MTT Solution compound_treatment->mtt_addition 48h incubation formazan_solubilization Solubilization of Formazan mtt_addition->formazan_solubilization 3-4h incubation absorbance_reading Absorbance Measurement formazan_solubilization->absorbance_reading data_analysis IC50 Calculation absorbance_reading->data_analysis

Caption: Workflow of the MTT assay for evaluating the cytotoxicity of thiazole derivatives.

Antioxidant Activity: The Role of the Phenolic Moiety

The 3-hydroxyphenyl group in the core scaffold is a key determinant of the antioxidant properties of its derivatives. Phenolic compounds are well-known for their ability to scavenge free radicals, which are implicated in a variety of diseases. The antioxidant capacity of phenolic thiazoles is often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Comparative Antioxidant Performance

While direct comparative data for a series of this compound derivatives is limited in the searched literature, studies on other phenolic thiazoles provide valuable insights into the structure-antioxidant activity relationship. For instance, thiazole-carboxamide derivatives have demonstrated potent antioxidant activity, with some compounds exhibiting significantly lower IC50 values than the standard antioxidant, Trolox, in the DPPH assay.[2]

CompoundDescriptionDPPH Radical Scavenging IC50 (µM)[2]
LMH6 Thiazole-carboxamide derivative0.185 ± 0.049
LMH7 Thiazole-carboxamide derivative0.221 ± 0.059
Trolox Standard Antioxidant3.10 ± 0.92

Structure-Activity Relationship Insights:

The presence of the phenolic hydroxyl group is paramount for antioxidant activity. The position and number of hydroxyl groups on the phenyl ring, as well as the presence of other substituents, can significantly modulate the radical scavenging capacity. Generally, increased electron-donating ability of the substituents on the phenyl ring enhances the antioxidant activity.

Experimental Protocols for Antioxidant Assays

DPPH Radical Scavenging Assay:

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, which results in a color change from violet to yellow.

Step-by-Step Methodology:

  • Preparation of DPPH solution: A fresh solution of DPPH in methanol is prepared.

  • Reaction Mixture: A specific volume of the test compound solution (at various concentrations) is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

ABTS Radical Cation Decolorization Assay:

This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by an antioxidant, leading to a decrease in its characteristic blue-green color.

Step-by-Step Methodology:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting ABTS solution with a strong oxidizing agent like potassium persulfate and allowing the mixture to stand in the dark.

  • Reaction Mixture: The test compound at various concentrations is added to the ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a specific time.

  • Absorbance Measurement: The absorbance is measured at approximately 734 nm.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.

Workflow for Antioxidant Assays:

Antioxidant_Assays cluster_dpph DPPH Assay cluster_abts ABTS Assay dpph_prep Prepare DPPH Solution dpph_mix Mix with Test Compound dpph_prep->dpph_mix dpph_incubate Incubate in Dark dpph_mix->dpph_incubate dpph_measure Measure Absorbance at 517 nm dpph_incubate->dpph_measure dpph_calc Calculate IC50 dpph_measure->dpph_calc abts_prep Generate ABTS Radical Cation abts_mix Mix with Test Compound abts_prep->abts_mix abts_incubate Incubate abts_mix->abts_incubate abts_measure Measure Absorbance at 734 nm abts_incubate->abts_measure abts_calc Calculate IC50 abts_measure->abts_calc

Caption: General workflows for the DPPH and ABTS antioxidant assays.

Antimicrobial Activity: Exploring Coumarin-Thiazole Hybrids

The modification of the this compound scaffold has also been explored to develop new antimicrobial agents. One promising approach involves the synthesis of coumarin-thiazole hybrids. Coumarins are a class of natural compounds known for their wide range of biological activities, including antimicrobial effects.

Comparative Antimicrobial Performance

A study on the synthesis and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4-methylthiazole-5-carboxylate derivatives revealed significant effects against various microorganisms.[3] Another study on coumarin-thiazole derivatives reported promising antibacterial activity, with some compounds showing minimum inhibitory concentrations (MIC) comparable to the standard drug Cephalosporin.[4]

CompoundDescriptionMIC (µg/mL) vs. Bacteria[4]
SCT 1 Coumarin-thiazole derivative12.5
SCT 2 Coumarin-thiazole derivative6.25
Cephalosporin Standard Antibiotic-

Structure-Activity Relationship Insights:

The specific substitution pattern on both the coumarin and thiazole rings influences the antimicrobial spectrum and potency. For instance, in one study, a coumarin-thiazole derivative (compound 5) showed activity comparable to penicillin G with an MIC of 3.91 µg/mL.[5] The introduction of a p-NO2-phenyl group at the 1-position of a thiadiazole linked to coumarin was also found to enhance biological activity.[5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the synthesized compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology (Broth Microdilution Method):

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Workflow for MIC Determination:

MIC_Assay cluster_workflow Broth Microdilution MIC Assay Workflow prep_inoculum Prepare Microbial Inoculum inoculation Inoculate Microtiter Plate prep_inoculum->inoculation serial_dilution Serial Dilution of Compounds serial_dilution->inoculation incubation Incubate inoculation->incubation read_mic Determine MIC incubation->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Conclusion and Future Directions

The this compound scaffold is a privileged structure in medicinal chemistry, providing a versatile platform for the design and synthesis of novel bioactive compounds. The derivatives of this core molecule have demonstrated significant potential as anticancer, antioxidant, and antimicrobial agents.

Key Takeaways:

  • Anticancer Activity: Modification at the 4-hydroxy position of the phenyl ring with 1,2,3-triazole moieties has yielded potent inhibitors of glioblastoma cells. The electronic properties of the substituents on the triazole's phenyl ring are critical for activity.

  • Antioxidant Activity: The inherent phenolic hydroxyl group is the primary driver of antioxidant capacity. Further research focusing on the substitution pattern of the phenyl ring could lead to the discovery of even more potent radical scavengers.

  • Antimicrobial Activity: Hybridization with other bioactive scaffolds, such as coumarins, has proven to be an effective strategy for developing novel antimicrobial agents with promising MIC values.

Future Perspectives:

Further exploration of the chemical space around the this compound core is warranted. Future research should focus on:

  • Synthesizing a broader range of derivatives with systematic modifications at the phenyl ring, the thiazole ring, and the ester group.

  • Conducting comprehensive in vitro and in vivo evaluations to establish a more detailed structure-activity relationship for each biological activity.

  • Investigating the mechanisms of action of the most potent derivatives to identify their molecular targets.

  • Optimizing the pharmacokinetic properties of lead compounds to improve their drug-likeness.

By leveraging the insights gained from the comparative analysis of these derivatives, the scientific community can continue to develop novel and effective therapeutic agents for a variety of diseases.

References

  • Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells. Asian Journal of Green Chemistry. URL
  • Novel coumarin linked pyrazoles, thiazoles, and thiadiazoles: synthetic strategies and in vitro antimicrobial investig
  • Synthesis, Docking and Antimicrobial Activity of Some New Coumarin Incorporated Thiazole Derivatives.
  • Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety.
  • Novel coumarin linked pyrazoles, thiazoles, and thiadiazoles: synthetic strategies and in vitro antimicrobial investigation.
  • Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives.
  • Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. PMC. URL
  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS One. URL
  • Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. PMC. URL

Sources

Evaluating "Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate" in the Landscape of Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of drug discovery, the quest for novel, potent, and selective kinase inhibitors is relentless. Protein kinases, as central regulators of cellular signaling, represent a critical class of therapeutic targets for a multitude of diseases, including cancer and inflammatory disorders.[1][2] The thiazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of several successful kinase inhibitors due to its unique ability to interact with the ATP-binding site of kinases.[3][4][5] This guide provides a comprehensive framework for evaluating the potential efficacy of a novel compound, "Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate," by comparing it to well-established kinase inhibitors.

While "this compound" is currently documented as a synthetic intermediate for pharmaceutical development, its structural features—a 2-phenyl-thiazole core—suggest a strong potential for kinase inhibitory activity.[6][7] This guide will, therefore, use this compound as a representative model to delineate the essential experimental methodologies required to characterize a new chemical entity in this class. We will compare its hypothetical performance against two benchmark inhibitors: Dasatinib , a potent, multi-targeted tyrosine kinase inhibitor that also contains a thiazole moiety, and Gefitinib , a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[8][9]

The Kinase Inhibition Landscape: A Mechanistic Overview

Kinase inhibitors are broadly classified based on their mode of binding to the target kinase. The majority, including our comparators, are ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket.[10][11] Their efficacy is a function of two key parameters: potency (how strongly they inhibit the target kinase, often measured as the half-maximal inhibitory concentration, IC50) and selectivity (the degree to which they inhibit the intended target over other kinases in the human kinome).[12] A lack of selectivity can lead to off-target effects and associated toxicities.

The thiazole ring in compounds like Dasatinib and potentially in our subject compound, "this compound", plays a crucial role in forming key interactions within the ATP-binding cleft, contributing to their inhibitory potential.[13]

Comparative Efficacy Evaluation: A Methodological Approach

A rigorous evaluation of a novel kinase inhibitor requires a multi-faceted approach, progressing from initial biochemical assays to more physiologically relevant cellular models.[1][14]

Part 1: Biochemical Potency and Selectivity Profiling

The initial step is to determine the compound's in vitro inhibitory activity against a panel of purified kinases. This provides a direct measure of its potency and a preliminary assessment of its selectivity profile.

Key Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

Radiometric assays are considered a gold standard for their direct and robust measurement of kinase activity.[15][16][17]

Objective: To determine the IC50 value of a test compound against a specific kinase.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the purified kinase and its specific substrate to their optimal concentrations in the kinase buffer.

    • Prepare a solution of [γ-³³P]ATP.

    • Prepare serial dilutions of the test compound (e.g., "this compound," Dasatinib, Gefitinib) in DMSO.

  • Reaction Setup (in a 96-well plate):

    • To each well, add the kinase, substrate, and test compound at various concentrations.

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction stays within the linear range.

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot the reaction mixture onto a phosphocellulose filter paper.

    • Wash the filter paper extensively to remove unincorporated [γ-³³P]ATP.

    • Measure the incorporated radioactivity on the filter paper using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow for In Vitro Kinase Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis P1 Prepare Kinase Buffer P2 Dilute Kinase & Substrate P1->P2 P3 Prepare [γ-³³P]ATP P2->P3 P4 Serial Dilution of Inhibitors P3->P4 A1 Combine Kinase, Substrate, & Inhibitor P4->A1 A2 Initiate with [γ-³³P]ATP A1->A2 A3 Incubate at 30°C A2->A3 D1 Stop Reaction A3->D1 D2 Spot on Filter Paper & Wash D1->D2 D3 Scintillation Counting D2->D3 D4 Calculate IC50 D3->D4

Caption: Workflow of a radiometric in vitro kinase assay.

Hypothetical Biochemical Profiling Data

To illustrate a potential outcome, the following table presents hypothetical IC50 values (in nM) for our compounds against a select panel of kinases.

Kinase Target"this compound" (Hypothetical IC50, nM)Dasatinib (Reference IC50, nM)Gefitinib (Reference IC50, nM)
BCR-ABL 50<1>10,000
SRC 800.8>10,000
c-KIT 1505>10,000
EGFR 25 3020
VEGFR2 50015>5,000
PI3Kα >10,000>1,000>10,000

Data for Dasatinib and Gefitinib are representative of published values. Data for the test compound is hypothetical.

Interpretation of Hypothetical Data:

  • Dasatinib demonstrates its known multi-targeted profile, potently inhibiting BCR-ABL, SRC, and c-KIT.[8]

  • Gefitinib shows high selectivity for EGFR, as expected.

  • Our hypothetical compound, "this compound," shows promising and selective activity against EGFR, with an IC50 comparable to Gefitinib. Its off-target activity against other kinases is significantly lower, suggesting a favorable selectivity profile.

Part 2: Cellular Efficacy and On-Target Validation

While biochemical assays are essential, they do not fully replicate the complex intracellular environment.[14] Cellular assays are crucial to confirm that a compound can penetrate the cell membrane, engage its intended target, and exert a functional effect at physiological ATP concentrations.[1]

Key Experimental Protocol: Cellular Phosphorylation Assay (Western Blot)

Objective: To assess the ability of an inhibitor to block the phosphorylation of a downstream substrate of the target kinase in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Culture a cancer cell line that overexpresses the target kinase and is dependent on its activity for proliferation (e.g., A431 cells for EGFR).

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Starve the cells (e.g., in serum-free media for 24 hours) to reduce basal kinase activity.

    • Pre-treat the cells with serial dilutions of the test inhibitors for 1-2 hours.

  • Kinase Activation:

    • Stimulate the cells with the appropriate ligand (e.g., EGF for EGFR) for a short period (e.g., 10 minutes) to induce kinase activation and substrate phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

    • Quantify the total protein concentration in each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of a key downstream substrate (e.g., phospho-ERK for the EGFR pathway).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total form of the substrate and a loading control (e.g., GAPDH) to ensure equal protein loading.

Workflow for Cellular Phosphorylation Assay

G cluster_cell Cell Treatment cluster_protein Protein Extraction cluster_wb Western Blot Analysis C1 Seed & Starve Cells C2 Pre-treat with Inhibitor C1->C2 C3 Stimulate with Ligand (e.g., EGF) C2->C3 P1 Lyse Cells C3->P1 P2 Quantify Protein P1->P2 W1 SDS-PAGE & Transfer P2->W1 W2 Antibody Incubation (p-Substrate, Total Substrate, Loading Control) W1->W2 W3 Signal Detection & Analysis W2->W3

Caption: Workflow of a Western blot-based cellular phosphorylation assay.

Hypothetical Cellular Activity Data

This table shows the hypothetical half-maximal effective concentrations (EC50, in nM) from a cell proliferation assay (e.g., MTT assay) on an EGFR-dependent cell line.

CompoundCellular Proliferation EC50 (nM) in A431 cells
"this compound" (Hypothetical)150
Dasatinib250
Gefitinib100

Interpretation of Hypothetical Data:

The cellular EC50 values often differ from biochemical IC50 values due to factors like cell permeability and competition with high intracellular ATP levels.[12] In this hypothetical scenario, our test compound demonstrates potent anti-proliferative activity in an EGFR-dependent cell line, comparable to the selective inhibitor Gefitinib, and superior to the multi-targeted Dasatinib in this specific context. This result would strongly support the on-target efficacy of the compound.

Signaling Pathway Context: The EGFR Pathway

To understand the mechanism of action, it is crucial to visualize where these inhibitors act. The diagram below illustrates the EGFR signaling cascade, a critical pathway in many cancers.

EGFR Signaling Pathway

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P Inhibitor Gefitinib / This compound Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and point of inhibition.

This pathway diagram clearly shows that both Gefitinib and our hypothetical compound would exert their effects by blocking the tyrosine kinase activity of the EGFR receptor, thereby preventing the activation of downstream pro-survival and proliferative signals like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.

Conclusion and Future Directions

This guide outlines a foundational strategy for evaluating the efficacy of a novel thiazole-based compound, "this compound," as a potential kinase inhibitor. Through a combination of biochemical and cellular assays, we can build a comprehensive profile of its potency, selectivity, and on-target activity.

Based on our hypothetical data, "this compound" presents a promising profile as a selective EGFR inhibitor. The logical next steps in its preclinical development would include:

  • Comprehensive Kinome Profiling: Screening against a large panel of kinases (>400) to definitively establish its selectivity.

  • In Vivo Efficacy Studies: Evaluating its anti-tumor activity in animal models of human cancer.

  • ADME/Tox Studies: Assessing its absorption, distribution, metabolism, excretion, and toxicity profile to determine its drug-like properties.

By following a rigorous, evidence-based approach, researchers can effectively triage and advance promising new chemical entities from the bench to potential clinical applications.

References

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
  • El-Gamal, M. I., et al. (2023). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. RSC Advances. [Link]
  • Shaik, N. B., et al. (2024).
  • Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. [Link]
  • Abdel-Wahab, B. F., et al. (2024).
  • RSC Publishing. (2024).
  • Creative Biolabs. Cellular Kinase Target Engagement Assay Service. [Link]
  • ResearchGate. (2025). Synthesis and structure-activity relationship of trisubstituted thiazoles as Cdc7 kinase inhibitors. [Link]
  • AACR Journals. (2004). Comparison of inhibitor binding to various kinases. Cancer Research. [Link]
  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology. [Link]
  • Böse, D., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. [Link]
  • Jilani, Z., et al. (2019). A comprehensive review of protein kinase inhibitors for cancer therapy.
  • ResearchGate. Different Types of Kinase Inhibitors and Their Mechanisms of Action. [Link]
  • Reaction Biology. KINASE PROFILING & SCREENING. [Link]
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
  • MDPI. (2019).

Sources

A Strategic Guide to Determining and Comparing the Kinase Selectivity Profile of Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, understanding the interaction of a novel small molecule with the human kinome is a critical step in assessing its therapeutic potential and potential liabilities. The compound of interest, Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate , represents a unique chemical scaffold for which, to date, no public kinase selectivity profile exists. This guide, therefore, serves as a comprehensive roadmap for characterizing its kinase selectivity. We will detail the strategic and experimental workflows required to generate a robust selectivity profile and provide a framework for comparing this data against well-established kinase inhibitors, thereby contextualizing its potential as a drug candidate.

Introduction: The Imperative of Kinome Profiling

The human genome encodes over 500 kinases, enzymes that play pivotal roles in cellular signaling.[1] The structural conservation of their ATP-binding sites presents a significant challenge for developing highly selective inhibitors.[2] A lack of selectivity, or "off-target" activity, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[3] Therefore, early and comprehensive profiling of a compound like this compound is not merely a characterization step but a foundational pillar of its preclinical development. It allows researchers to:

  • Identify Primary Target(s): Uncover the kinase or kinase families for which the compound has the highest affinity.

  • Assess Selectivity: Quantify the compound's activity against its primary target(s) versus the rest of the kinome.

  • Predict Potential Side Effects: Identify off-target interactions that could lead to adverse effects.

  • Guide Structure-Activity Relationship (SAR) Studies: Inform medicinal chemistry efforts to optimize potency and selectivity.[4]

This guide will outline a standard, two-tiered approach to achieve these goals, beginning with a broad primary screen followed by detailed dose-response analysis for initial hits.

The Kinase Profiling Workflow: A Two-Tiered Strategy

A cost-effective and efficient strategy for determining a compound's kinome profile involves a sequential screening process.[5] This approach maximizes data acquisition while conserving resources.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency Determination Compound Compound Screen Broad Kinase Panel Screen (e.g., >400 kinases) Single High Concentration (e.g., 1-10 µM) Compound->Screen Test Compound Data1 Primary Data: Percent Inhibition (% Inhibition) Screen->Data1 Select Select 'Hits' (e.g., >70% Inhibition) Data1->Select Input for Hit Selection Dose Dose-Response Assay (e.g., 10-point curve) Select->Dose Data2 Secondary Data: IC50 Values Dose->Data2 Analysis Comparative Analysis & Selectivity Score Calculation Data2->Analysis Input for Selectivity Analysis

Caption: A standard two-tiered workflow for kinase selectivity profiling.

Tier 1: Broad Kinome Primary Screen

The initial step involves screening this compound at a single, relatively high concentration (typically 1 µM or 10 µM) against a large panel of kinases.[5] Commercial services offer panels covering over 560 kinases, representing a significant portion of the human kinome.[6] The objective is to cast a wide net to identify any potential interactions. The output is typically expressed as the percentage of inhibition of kinase activity relative to a vehicle (DMSO) control.

Tier 2: IC₅₀ Determination for Primary Hits

Kinases that show significant inhibition (e.g., >70%) in the primary screen are selected for follow-up analysis.[5] In this tier, a 10-point dose-response curve is generated for each "hit" kinase to determine the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the compound required to inhibit 50% of the kinase's enzymatic activity and is the gold standard for quantifying potency.

Experimental Protocol: In Vitro Kinase Activity Assay (ADP-Glo™)

To ensure data integrity, a robust and validated assay platform is essential. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[7][8]

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the newly produced ADP into ATP, which then drives a luciferase/luciferin reaction, generating a light signal that is directly proportional to kinase activity. Inhibition is measured as a decrease in luminescence.

Detailed Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Reconstitute kinase and substrate in Assay Buffer to desired stock concentrations.

    • Prepare ATP solution in Assay Buffer at a concentration appropriate for the specific kinase (ideally at its Kₘ for ATP to allow for meaningful comparison across kinases).[1][3]

    • Serially dilute "this compound" in 100% DMSO to create a 10-point concentration series. Then, dilute these into the Assay Buffer.

  • Kinase Reaction (in a 384-well plate):

    • Add 2.5 µL of the test compound dilution or vehicle (DMSO) control to appropriate wells.

    • Add 5 µL of a master mix containing the kinase and its specific substrate.

    • Initiate the reaction by adding 2.5 µL of the ATP solution. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Generation and Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Controls for a Self-Validating System:

    • No-Enzyme Control: Wells containing substrate and ATP but no kinase, to determine background signal.

    • No-Inhibitor (Vehicle) Control: Wells containing the kinase, substrate, ATP, and DMSO vehicle, representing 0% inhibition (maximum activity).

    • Positive Control Inhibitor: A known inhibitor for the target kinase to validate assay performance.

Data Analysis and Visualization

Quantifying Selectivity

Once IC₅₀ values are obtained, the compound's selectivity can be quantified. A simple and effective metric is the Selectivity Score (S) . For example, S(10) is the number of kinases with an IC₅₀ less than 10 times the IC₅₀ of the primary target, divided by the total number of kinases tested. A lower score indicates higher selectivity.

Another common approach involves defining a potency threshold. The Selectivity Score (Karaman et al.) is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., IC₅₀ < 3 µM) by the total number of kinases tested.[9]

Visualizing the Selectivity Profile

Raw data tables can be difficult to interpret. Visual tools are essential for conveying a compound's selectivity profile.

  • Kinome Tree (Dendrogram): This is a powerful visualization where the results are mapped onto a phylogenetic tree of the human kinome. Each dot represents a kinase, with the size and/or color indicating the potency of the inhibition. This provides an immediate visual summary of the compound's activity across different kinase families.

G cluster_0 Kinase Selectivity Concept cluster_1 Human Kinome Compound Test Compound (this compound) Target On-Target Kinase (High Affinity) Compound->Target Desired Therapeutic Effect (Low IC50) Off1 Off-Target 1 Compound->Off1 Potential Side Effects (Low IC50) Off2 Off-Target 2 Compound->Off2 Potential Side Effects (Low IC50) NonTarget Non-Target Kinase (No Affinity) Compound->NonTarget Safe Interaction (High IC50)

Caption: On-target vs. off-target activity of a kinase inhibitor.

Comparative Analysis: Benchmarking Against Reference Inhibitors

To truly understand the selectivity profile of this compound, its data must be compared with that of well-characterized kinase inhibitors. This contextualizes its potency and specificity. We have selected three reference compounds with distinct profiles for this hypothetical comparison.

  • Staurosporine: A notoriously promiscuous, high-potency inhibitor used as a positive control in many kinase assays.

  • Dasatinib: A potent inhibitor of ABL and SRC family kinases, approved for clinical use, but known to have multiple other off-targets.

  • Lapatinib: A dual inhibitor of EGFR and ERBB2 (HER2) with a more selective profile than the other two.

Hypothetical Comparison Data

The following table presents a hypothetical selectivity profile for our compound of interest alongside published data for the reference inhibitors against a small, representative panel of kinases.

KinaseThis compound (IC₅₀, nM) [Hypothetical Data]Staurosporine (IC₅₀, nM)Dasatinib (IC₅₀, nM)Lapatinib (IC₅₀, nM)
ABL1 >10,0006.2<1 >10,000
SRC 8,5005.8<1 >10,000
EGFR 450383010.2
ERBB2 (HER2) 620120419.8
VEGFR2 9,8007.1163,640
p38α (MAPK14) >10,0002911>10,000
CDK2/cyclin A >10,0003.0347,300

Data for reference compounds are representative values compiled from publicly available datasets.

Interpretation of Hypothetical Results:

In this hypothetical scenario, this compound displays moderate, sub-micromolar potency against EGFR and ERBB2, with significantly less activity against other kinases in the panel. Compared to the promiscuous Staurosporine and the multi-targeted Dasatinib, our compound appears relatively selective. Its profile shows some similarity to Lapatinib, suggesting it could be a starting point for developing a dual EGFR/ERBB2 inhibitor, although it is significantly less potent. This comparative analysis is crucial for positioning the compound within the landscape of existing inhibitors and for making informed decisions about its future development.

References

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
  • Uitdehaag, J. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 829–846. [Link]
  • Cheng, A. C., et al. (2012). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery.
  • Adriaenssens, E., & Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]
  • Swinney, D. C. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 52(23), 7075-7087. [Link]
  • Sciammetta, N., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(7), 548-552. [Link]
  • Adriaenssens, E., & Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Pharmaron. (n.d.). Kinase Panel Profiling.
  • A-R-A-B, et al. (2019). A Radioactive in vitro ERK3 Kinase Assay. Bio-protocol, 9(16), e3335. [Link]
  • Adriaenssens, E., & Martens, S. (2023). In vitro kinase assay v1.
  • Bajorath, J. (2017). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. ChemMedChem, 12(11), 819-823. [Link]
  • Le, T., & Eurtivong, C. (2016). The use of novel selectivity metrics in kinase research. F1000Research, 5, 203. [Link]
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Selectivity in Drug Discovery

In the intricate process of drug development, the identification of a potent "hit" compound is merely the first step. The true challenge lies in refining this molecule into a clinical candidate that is not only effective but also safe. A primary contributor to late-stage clinical trial failures and post-market withdrawals is unforeseen toxicity, which often arises from a compound's interaction with unintended biological targets.[1] These "off-target" effects can range from benign side effects to severe adverse drug reactions (ADRs).[2][3] Therefore, a rigorous and early assessment of a compound's selectivity—its propensity to bind its intended target versus a wide array of other proteins—is a cornerstone of modern safety pharmacology.[4][5]

This guide provides a comprehensive framework for evaluating the cross-reactivity profile of a novel small molecule, using Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate as a central case study. This compound, featuring a hydroxyphenyl group and a thiazole core, belongs to a class of chemical structures with known biological activity, making it a relevant candidate for such an investigation.[6][7] We will compare and contrast a multi-tiered strategy, from predictive computational methods to industry-standard broad panel screening, providing the rationale and detailed protocols necessary for a thorough preclinical safety assessment.

Part 1: The Predictive Foundation: In Silico Off-Target Profiling

Before committing valuable resources to wet-lab experiments, a cost-effective and rapid initial screen can be performed using computational tools.[3][8] These methods leverage vast databases of known compound-protein interactions to predict the most probable off-targets for a new molecule based on structural and chemical similarity.[9][10]

Experimental Protocol: Predictive Target Scoping
  • SMILES Generation: Convert the 2D structure of this compound into its SMILES (Simplified Molecular Input Line Entry System) string. For this compound, a representative SMILES string is CCOC(=O)c1sc(nc1C)c2cccc(c2)O.

  • Target Prediction: Utilize a web-based prediction server like SwissTargetPrediction.[11][12][13]

    • Paste the SMILES string into the query field.

    • Select the appropriate organism (e.g., Homo sapiens).

    • Execute the prediction. The algorithm compares the query molecule's 2D and 3D similarity to a library of over 370,000 active compounds to generate a ranked list of the most probable protein targets.[10]

  • Data Interpretation: The output will list potential targets, categorized by class (e.g., Kinase, GPCR, Enzyme), along with a probability score. Focus on the targets with the highest probability scores for initial investigation.

  • Database Cross-Validation: Further investigate the high-probability targets using a manually curated database like ChEMBL.[14][15][16][17] ChEMBL contains extensive bioactivity data from medicinal chemistry literature, allowing you to identify if structurally related analogs have confirmed activity against your predicted targets.[18]

Workflow for In Silico Profiling

cluster_0 Step 1: Input cluster_1 Step 2: Prediction cluster_2 Step 3: Output & Analysis cluster_3 Step 4: Hypothesis Generation A Ethyl 2-(3-hydroxyphenyl)- 4-methylthiazole-5-carboxylate B Generate SMILES String (e.g., CCOC(=O)c1sc...) A->B C Submit to SwissTargetPrediction B->C D Algorithm compares 2D/3D similarity to known ligands C->D E Ranked List of Potential Off-Targets (Kinases, GPCRs, Enzymes, etc.) D->E F Cross-reference top hits in ChEMBL Database E->F G Identify known bioactivity data for structural analogs F->G H Generate Testable Hypothesis: 'Compound X may interact with Kinase Y and GPCR Z'

Caption: Workflow for predictive off-target analysis.

Part 2: The Focused Approach: Hypothesis-Driven In Vitro Assays

The in silico analysis provides a testable hypothesis. The next logical step is to confirm these predicted interactions using focused, quantitative biochemical or cellular assays. This approach is resource-efficient as it concentrates on a small number of high-probability targets.

Protocol 2.1: Competitive Radioligand Binding Assay (GPCR/Ion Channel Target)

This assay quantitatively determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known, radioactively labeled ligand from a receptor.

  • Objective: To determine the binding affinity of this compound for a predicted receptor target (e.g., Adrenergic Receptor Alpha-2A).

  • Materials:

    • Cell membranes expressing the target receptor.

    • Radioligand (e.g., [³H]-Rauwolscine).

    • Test compound stock solution (in DMSO).

    • Non-specific binding control (e.g., high concentration of a known unlabeled ligand).

    • Assay buffer, 96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter.

  • Methodology:

    • Compound Dilution: Prepare a serial dilution of the test compound (e.g., 11 points, 1:3 dilution starting from 100 µM).

    • Plate Setup: To designated wells, add:

      • Total Binding: Assay buffer + Radioligand + Vehicle (DMSO).

      • Non-Specific Binding (NSB): Assay buffer + Radioligand + Non-specific control.

      • Test Compound: Assay buffer + Radioligand + Test compound dilution.

    • Reaction Initiation: Add the cell membrane preparation to all wells to start the binding reaction.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium. Causality: This step is critical to ensure the binding reaction is complete, a prerequisite for accurate affinity measurement.[19]

    • Termination & Separation: Rapidly harvest the plate onto filter mats using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution. Wash the filters quickly with ice-cold buffer to minimize dissociation.

    • Quantification: Dry the filter mats, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) for each well using a scintillation counter.

    • Data Analysis:

      • Calculate Percent Inhibition: 100 * (1 - [(CPM_Test - CPM_NSB) / (CPM_Total - CPM_NSB)])

      • Plot Percent Inhibition vs. Log[Test Compound Concentration].

      • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

      • Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the radioligand concentration and Kₐ is its affinity.

Principle of Competitive Binding Assays

cluster_0 Scenario 1: No Competitor cluster_1 Scenario 2: With Competitor R1 Receptor C1 [RL*] R1->C1 L1 Labeled Ligand L1->C1 Result1 High Signal (Maximal Binding) C1->Result1 Measured R2 Receptor C2_L [RL*] R2->C2_L C2_I [RI] R2->C2_I L2 Labeled Ligand L2->C2_L I2 Test Compound (Competitor) I2->C2_I Result2 Low Signal (Binding Inhibited) C2_L->Result2 Measured

Caption: Competitive binding displaces the labeled ligand, reducing the signal.

Protocol 2.2: In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the catalytic activity of a kinase enzyme.

  • Objective: To determine the IC₅₀ of this compound against a predicted kinase off-target (e.g., SRC Kinase).

  • Methodology (Radiometric [³³P]-ATP Filter Binding):

    • Reaction Setup: In a 96-well plate, combine the kinase enzyme, its specific peptide substrate, and serially diluted test compound in kinase buffer.

    • Reaction Initiation: Start the phosphorylation reaction by adding an ATP mixture containing both unlabeled ATP and [³³P]-ATP. Causality: The ATP concentration is typically set near the Kₘ value for each kinase to ensure the assay sensitively reflects the inhibitor's intrinsic affinity.[20]

    • Incubation: Incubate at 30°C for a defined period (e.g., 40 minutes).

    • Termination: Stop the reaction by adding phosphoric acid.

    • Separation: Spot the reaction mixture onto filter paper. The phosphorylated peptide substrate will bind to the filter, while the unreacted [³³P]-ATP will be washed away.

    • Quantification: Measure the radioactivity retained on the filter paper using a scintillation counter.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the results and fit to a dose-response curve to determine the IC₅₀.[21]

Data Presentation: Focused Assay Results
Predicted TargetAssay TypeResult (IC₅₀ or Kᵢ)
Adrenergic Receptor α2ARadioligand Binding1.2 µM
SRC Tyrosine KinaseKinase Inhibition> 10 µM
Dopamine TransporterRadioligand Binding8.5 µM
Cyclooxygenase-2 (COX-2)Enzyme Inhibition> 10 µM

Part 3: The Unbiased Approach: Broad Panel Screening

While the focused approach is efficient, it is inherently biased by the predictive algorithm's limitations and cannot uncover entirely novel or unexpected off-target interactions. To overcome this, the industry standard is to employ broad-panel in vitro safety screening.[22][23][24] This service, offered by contract research organizations (CROs), involves testing the compound at a fixed concentration (typically 1-10 µM) against a large, curated panel of targets known to be implicated in adverse drug reactions.[2][25]

Comparison: Focused Assays vs. Broad Panel Screening
FeatureFocused, Hypothesis-Driven AssaysBroad Panel Screening (e.g., SafetyScreen44)
Principle Quantitative validation of a few predicted targets.Unbiased screen against dozens of known safety liabilities.
Scope Narrow (1-5 targets).Broad (40-100+ targets).[2][24][25]
Output Precise potency values (IC₅₀/Kᵢ).Percent inhibition at a single concentration.
Primary Use Lead optimization, SAR exploration.Early hazard identification, candidate de-risking.[1][22]
Cost Lower per project, higher per data point.Higher per project, lower per data point.
Key Insight "How strongly does my compound hit this specific target?""Does my compound hit any common safety liabilities?"
The Broad Panel Screening Workflow

The process typically involves submitting the compound to a specialized CRO (e.g., Eurofins Discovery, WuXi AppTec, Pharmaron).[2][22][25] The CRO performs a battery of standardized and validated binding and enzyme assays. A common primary panel, often called a "Safety44" or similar, was designed based on an analysis by major pharmaceutical companies to cover targets most frequently associated with ADRs.[2][5]

Data Presentation: Example Broad Panel Results (10 µM Screen)
TargetTarget Class% InhibitionPotential Implication
hERG Ion Channel8%Low risk of QT prolongation
5-HT2B Receptor GPCR68% High risk of valvulopathy
Adrenergic α1A GPCR55% Risk of hypotension
Muscarinic M1 GPCR15%Low anticholinergic risk
PDE3 Enzyme4%Low risk of cardiac effects
...40+ other targets...<20%...

Data is hypothetical. A result >50% inhibition is typically considered a "hit" that requires follow-up.

Part 4: Synthesis, Interpretation, and Strategic Decision-Making

The ultimate goal is to integrate data from all stages to build a holistic cross-reactivity profile and guide the drug development program.

  • Correlate and Confirm: Do the hits from the broad panel screen align with the in silico predictions? In our example, the Adrenergic α1A hit might have been predicted, while the potent 5-HT2B hit was unexpected. This demonstrates the synergy of the two approaches.

  • Quantify Hits: Any significant hits (>50% inhibition) from the single-point screen must be followed up with full dose-response curves to determine their IC₅₀ or Kᵢ values. A compound might show 68% inhibition at 10 µM, but if its IC₅₀ is 8 µM and the on-target potency is 8 nM, there is a 1000-fold selectivity window, which may be acceptable.

  • Assess Therapeutic Window: The critical calculation is the selectivity ratio: the off-target potency (IC₅₀) divided by the on-target potency (IC₅₀). A large window (>100-fold) is generally desired.

  • Make Go/No-Go Decisions:

    • High-Risk Hit: A potent, confirmed hit on a target with known, severe toxicity (e.g., hERG, 5-HT2B) may be grounds to terminate the compound or series.

    • Manageable Hit: A hit on a target with monitorable side effects (e.g., adrenergic or muscarinic receptors) might be acceptable depending on the therapeutic indication. This knowledge allows for the design of specific safety monitoring in future toxicology and clinical studies.[26][27]

    • Clean Profile: If the compound is clean in both focused and broad panel screens, it can progress with higher confidence.

Conclusion

Evaluating the cross-reactivity of a novel compound like this compound is not a single experiment but a strategic, tiered investigation. By integrating cost-effective in silico predictions with hypothesis-driven focused assays and the unbiased, comprehensive view of broad panel screening, researchers can build a robust safety profile early in the discovery process. This methodical comparison of a compound's intended and unintended interactions is fundamental to scientific integrity and is the most effective strategy to mitigate risk, reduce late-stage attrition, and ultimately develop safer, more effective medicines.

References

  • Eurofins Discovery. In Vitro Safety Panels in Pharmacology Profiling.
  • Pharmaron. In Vitro Safety Panel I Binding & Functional Assays.
  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling.
  • ICE Bioscience. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel.
  • Creative Diagnostics. Off-Target Effects Analysis.
  • Kaggle. ChEMBL EBI Small Molecules Database.
  • SIB Swiss Institute of Bioinformatics. SwissTargetPrediction - Expasy.
  • Database Commons. ChEMBL.
  • HistoTox Labs. A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development.
  • Wikipedia. Cross-reactivity.
  • Patsnap Synapse. What are preclinical safety pharmacology requirements?
  • Drug Discovery News. Understanding the implications of off-target binding for drug safety and development.
  • Frontiers in Pharmacology. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019).
  • Nature Communications. In silico off-target profiling for enhanced drug safety assessment.
  • Patsnap Synapse. How can off-target effects of drugs be minimised?
  • EMBL-EBI. ChEMBL.
  • National Institutes of Health. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • PubMed. Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions.
  • The Open Targets Blog. Using ChEMBL for target identification and prioritisation. (2019).
  • National Institutes of Health. SwissTargetPrediction: a web server for target prediction of bioactive small molecules. (2014).
  • x-cmd skill. chembl-database.
  • National Institutes of Health. Measuring and interpreting the selectivity of protein kinase inhibitors.
  • PubChem. Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate.
  • Comparative Biosciences, Inc. Tissue Cross-Reactivity Studies.
  • MDPI. Computational Strategies Reshaping Modern Drug Discovery.
  • ResearchGate. Cross-reactivity among drugs: Clinical problems | Request PDF.
  • YouTube. Critical Importance of Early Safety Screening in Drug Development. (2024).
  • U.S. Food and Drug Administration. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • bio.tools. SwissTargetPrediction.
  • Altasciences. SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW.
  • National Institutes of Health. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. (2011).
  • National Institutes of Health. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates.
  • YouTube. Overview of SWISS Target Prediction | Bioinformatics Projects Idea. (2024).
  • U.S. Food and Drug Administration. S7A Safety Pharmacology Studies for Human Pharmaceuticals.
  • National Institutes of Health. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. (2018).
  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. (2024).
  • Charles River Laboratories. Safety Pharmacology Studies.
  • PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate.
  • ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.
  • Nicoya Lifesciences. The ABC's of Competitive Binding Assays with SPR.
  • Creative Biolabs. SIAT® Competition Binding Assay Service.
  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • Semantic Scholar. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. (2014).
  • Sartorius. Monoclonal antibody binding assays using High-Throughput Screening (HTS) by Cytometry.
  • Molecular Biology of the Cell (MBoC). A Guide to Simple and Informative Binding Assays. (2017).

Sources

Head-to-head comparison of different synthesis methods for "Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Comparison of Synthetic Methodologies for Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of this compound, a key intermediate in the development of various pharmaceuticals, demands a thorough understanding of the available synthetic routes.[1][2] This guide provides an in-depth, head-to-head comparison of the prevalent synthesis methods, offering field-proven insights and experimental data to inform your selection of the most efficient and scalable pathway.

The core of this molecule's synthesis often revolves around the classic Hantzsch thiazole synthesis, a reliable method involving the cyclization of a thioamide with an α-haloketone or its equivalent.[3] However, variations in the preparation of the key precursors, namely 3-hydroxybenzothioamide and ethyl 2-chloroacetoacetate, significantly impact the overall efficiency, cost, and environmental footprint of the synthesis. This guide will dissect two primary approaches:

  • Method 1: The Traditional Hantzsch Approach - A well-established route utilizing the direct reaction of 3-hydroxybenzothioamide and ethyl 2-chloroacetoacetate.

  • Method 2: An Alternative Formylation Route - This pathway begins with a different substituted phenylthiazole and introduces the critical formyl group at a later stage, offering a different set of synthetic challenges and advantages.

We will delve into the causality behind experimental choices, provide self-validating protocols, and present a clear, data-driven comparison to guide your synthetic strategy.

Method 1: The Traditional Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a cornerstone of thiazole chemistry, valued for its robustness and broad applicability.[3] This method hinges on the condensation reaction between a thioamide and an α-halo carbonyl compound. In the context of our target molecule, this translates to the reaction between 3-hydroxybenzothioamide and ethyl 2-chloroacetoacetate.

Diagram of the Hantzsch Synthesis Workflow

Hantzsch_Synthesis A 3-Hydroxybenzonitrile B 3-Hydroxybenzothioamide A->B  NaSH, MgCl2  or H2S, base E This compound B:e->E:w  Ethanol, Reflux C Ethyl Acetoacetate D Ethyl 2-chloroacetoacetate C->D  Sulfuryl Chloride  (SO2Cl2) D:e->E:w

Caption: General workflow for the Hantzsch synthesis of the target molecule.

Synthesis of Precursors: A Critical Evaluation

The success of the Hantzsch synthesis is intrinsically linked to the efficient preparation of its precursors.

1. 3-Hydroxybenzothioamide:

The conversion of 3-hydroxybenzonitrile to the corresponding thioamide is a pivotal step. Several methods exist, each with its own set of advantages and disadvantages. A common laboratory-scale method involves bubbling hydrogen sulfide gas through a basic solution of the nitrile. However, for scalability and safety, the use of sodium hydrosulfide (NaSH) is often preferred.

A particularly effective method involves the use of sodium hydrosulfide in the presence of a Lewis acid like magnesium chloride. This approach facilitates the nucleophilic attack of the hydrosulfide ion on the nitrile carbon, leading to the thioamide in good yields. An alternative, greener approach involves the reaction of 4-hydroxybenzonitrile with sodium sulfhydrate in water, catalyzed by a secondary amine and an organic acid, which can achieve yields of over 94%.[4]

2. Ethyl 2-chloroacetoacetate:

The α-chlorination of ethyl acetoacetate is another critical precursor synthesis. A highly effective and selective method utilizes sulfuryl chloride (SO₂Cl₂) as the chlorinating agent.[5] This reaction is typically performed at low temperatures (-5 to 10 °C) to control the exotherm and prevent the formation of dichlorinated byproducts.[5][6] The molar ratio of ethyl acetoacetate to sulfuryl chloride is crucial and is generally maintained at 1:1 to 1:1.1.[5][6]

Experimental Protocol: Hantzsch Synthesis

Step 1: Synthesis of 3-Hydroxybenzothioamide (Illustrative)

  • To a solution of 3-hydroxybenzonitrile (1 eq) in a suitable solvent (e.g., ethanol), add sodium hydrosulfide (1.5 eq) and magnesium chloride (0.1 eq).

  • Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield 3-hydroxybenzothioamide.

Step 2: Synthesis of Ethyl 2-chloroacetoacetate [5][6][7]

  • Cool a reactor containing ethyl acetoacetate (1 eq) to -5 to 10 °C.[5][6]

  • Slowly add sulfuryl chloride (1.05 eq) dropwise, maintaining the temperature within the specified range.[5]

  • After the addition is complete, allow the reaction mixture to warm to 20-25 °C and stir for 4 hours.[5][6]

  • Remove residual acidic gases (HCl and SO₂) by applying a vacuum. These gases should be neutralized by bubbling through a caustic soda solution.[5]

  • Purify the crude product by vacuum distillation to obtain pure ethyl 2-chloroacetoacetate.[5]

Step 3: Cyclization to this compound

  • Dissolve 3-hydroxybenzothioamide (1 eq) and ethyl 2-chloroacetoacetate (1.1 eq) in ethanol.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the final product.

Performance Metrics for the Hantzsch Method
ParameterTypical ValueNotes
Overall Yield 60-75%Highly dependent on the purity of precursors.
Purity >98%Achievable with standard purification techniques.
Scalability GoodThe reaction is generally scalable with appropriate thermal management.
Safety Concerns Use of H₂S or NaSH, SO₂Cl₂, and HCl.Requires a well-ventilated fume hood and proper handling procedures.
Green Chemistry ModerateThe use of organic solvents and chlorinated reagents are drawbacks.

Method 2: The Late-Stage Formylation Approach

An alternative strategy involves the synthesis of a 2-(4-hydroxyphenyl)thiazole derivative followed by a regioselective formylation to introduce the aldehyde group at the 3-position of the phenyl ring. This approach can be advantageous if the starting materials are more readily available or if it offers a higher overall yield.

Diagram of the Late-Stage Formylation Workflow

Formylation_Route A 4-Hydroxythiobenzamide C Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate A:e->C:w  Ethanol, Reflux B Ethyl 2-chloroacetoacetate B:e->C:w D Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate C->D  Hexamethylenetetramine (HMTA)  Polyphosphoric acid (PPA)

Caption: Workflow for the late-stage formylation synthesis route.

Key Reaction: The Duff Reaction

The formylation of the 2-(4-hydroxyphenyl)thiazole intermediate is typically achieved via the Duff reaction or a related electrophilic aromatic substitution. The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid catalyst, such as polyphosphoric acid (PPA) or a mixture of polyphosphoric acid and methanesulfonic acid.[8]

The reaction proceeds by the in-situ generation of an electrophilic iminium species from HMTA, which then attacks the electron-rich phenol ring, preferentially at the ortho position due to the directing effect of the hydroxyl group. Subsequent hydrolysis of the resulting imine furnishes the desired aldehyde.

Experimental Protocol: Late-Stage Formylation[9]

Step 1: Synthesis of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

  • Follow a similar Hantzsch synthesis protocol as described in Method 1, using 4-hydroxythiobenzamide as the starting thioamide.

Step 2: Formylation of the Thiazole Intermediate [8]

  • To a reactor containing polyphosphoric acid, add ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (1 eq) and hexamethylenetetramine (HMTA) (1-1.2 eq).[8]

  • Heat the reaction mixture to 75-95 °C for 3-7 hours.[8]

  • Cool the reaction mixture and slowly add it to ice-water to precipitate the product.[8]

  • Filter the solid, wash with water until neutral, and dry.[8]

  • The crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate.[8]

Performance Metrics for the Formylation Method
ParameterTypical ValueNotes
Overall Yield 70-85%Can be higher than the traditional Hantzsch route.[8]
Purity >99%High purity can be achieved with a simple workup.[8]
Scalability GoodThe formylation step is scalable, but handling viscous PPA can be challenging.
Safety Concerns Use of strong acids (PPA).Requires careful handling and appropriate personal protective equipment.
Green Chemistry ModerateAvoids some of the reagents of Method 1, but uses a large amount of PPA.

Head-to-Head Comparison

FeatureMethod 1: Traditional HantzschMethod 2: Late-Stage Formylation
Starting Materials 3-hydroxybenzonitrile, ethyl acetoacetate4-hydroxybenzonitrile, ethyl acetoacetate
Key Transformation Thiazole ring formationElectrophilic formylation
Reported Yield 60-75%70-85%[8]
Key Reagents NaSH or H₂S, SO₂Cl₂HMTA, PPA
Advantages Direct, well-established route.Potentially higher overall yield, avoids handling of 3-hydroxybenzothioamide.
Disadvantages Handling of odorous and toxic sulfur reagents, use of SO₂Cl₂.Use of large quantities of viscous polyphosphoric acid.

Conclusion and Recommendations

Both the traditional Hantzsch synthesis and the late-stage formylation approach are viable methods for the preparation of this compound.

  • For laboratory-scale synthesis and process development , the Traditional Hantzsch Method offers a direct and well-understood route. However, careful consideration must be given to the safe handling of sulfur-containing reagents and sulfuryl chloride.

  • For larger-scale production where yield and atom economy are paramount , the Late-Stage Formylation Method presents a compelling alternative.[8] While it involves an additional step, the reported higher yields and potentially simpler purification of the final product could offer significant advantages in terms of cost and efficiency. The primary challenge in scaling this method lies in the handling of polyphosphoric acid.

Ultimately, the choice of synthetic route will depend on the specific capabilities of the laboratory or manufacturing facility, the availability and cost of starting materials, and the desired scale of production. It is recommended to perform a thorough process hazard analysis for both routes before implementation.

References

  • Vertex AI Search. (n.d.). Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate synthesis.
  • Benchchem. (n.d.). A Technical Guide to Ethyl 2-Chloroacetoacetate: Properties, Synthesis, and Biochemical Interactions.
  • Guidechem. (n.d.). How to prepare and use Ethyl 2-chloroacetoacetate effectively? - FAQ.
  • Google Patents. (n.d.). CN105061210A - Preparation method for ethyl 2-chloroacetoacetate.
  • NIH. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC.
  • Chem-Impex. (n.d.). Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.
  • Drug Intermediate Control. (n.d.). This compound.
  • TCI Chemicals. (n.d.). Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.
  • Google Patents. (n.d.). CN102702054A - Preparation method of p-hydroxythiobenzamide.

Sources

An In Vitro Comparative Analysis of Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate and Its Analogs as Potential Xanthine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Among these, Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate stands as a significant synthetic intermediate, particularly in the lineage of compounds developed to modulate purine metabolism.[2] Its structural relationship to potent xanthine oxidase inhibitors like Febuxostat suggests that this molecule and its analogs may possess intrinsic inhibitory activity against xanthine oxidase (XO), a key enzyme in the purine catabolic pathway.[3][4]

Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[3] Overproduction or insufficient excretion of uric acid leads to hyperuricemia, a condition strongly associated with gout and other metabolic disorders.[3] Therefore, the inhibition of xanthine oxidase is a primary therapeutic strategy for managing these conditions.[3][5]

This guide presents a comprehensive framework for the in vitro comparison of this compound (Parent Compound, PC ) and its structurally related analogs. We will explore their comparative efficacy as xanthine oxidase inhibitors and assess their general cytotoxicity to establish a preliminary therapeutic window. The analogs selected for this comparison are:

  • Analog A (4-hydroxy): Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

  • Analog B (3-formyl-4-hydroxy): Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

  • Analog C (3-cyano-4-hydroxy): Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

This guide is designed for researchers in drug discovery and development, providing detailed experimental protocols and a framework for data analysis and interpretation. The experimental data presented herein is illustrative, designed to model a plausible structure-activity relationship (SAR) based on established principles of medicinal chemistry.

Comparative Efficacy and Cytotoxicity: A Data-Driven Overview

The following tables summarize the hypothetical, yet plausible, results from the in vitro assays detailed in this guide. This data serves to illustrate the potential structure-activity relationships among the parent compound and its analogs.

Table 1: In Vitro Xanthine Oxidase Inhibitory Activity

Compound IDDescriptionIC₅₀ (µM) on Bovine Milk Xanthine Oxidase
PC This compound25.8 ± 2.1
Analog A Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate35.2 ± 3.5
Analog B Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate5.1 ± 0.4
Analog C Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate1.8 ± 0.2
Allopurinol Positive Control2.9 ± 0.3

Table 2: In Vitro Cytotoxicity against HepG2 Cell Line

Compound IDDescriptionCC₅₀ (µM)Selectivity Index (SI = CC₅₀ / IC₅₀)
PC This compound> 100> 3.9
Analog A Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate> 100> 2.8
Analog B Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate85.4 ± 7.216.7
Analog C Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate72.1 ± 6.840.1
Doxorubicin Positive Control for Cytotoxicity0.8 ± 0.1N/A

Experimental Methodologies and Rationale

In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric)

This assay quantifies the inhibitory potential of the test compounds by measuring the reduction in uric acid formation. The principle lies in the characteristic absorbance of uric acid at 295 nm.[3][6]

  • Enzyme Source: Bovine milk xanthine oxidase is a commercially available and well-characterized enzyme, providing a standardized and reproducible system for initial screening.[6]

  • Substrate: Xanthine is the direct substrate for the final step of uric acid production catalyzed by XO, making it ideal for this assay.[6]

  • Detection Method: UV spectrophotometry is a robust, widely accessible, and cost-effective method for measuring the kinetics of this reaction.[7]

  • Positive Control: Allopurinol is a clinically approved xanthine oxidase inhibitor and serves as the benchmark for comparing the potency of new chemical entities.[3]

  • Reagent Preparation:

    • Prepare a 50 mM potassium phosphate buffer (pH 7.5).

    • Prepare a stock solution of xanthine (substrate) at 150 µM in the phosphate buffer.[6]

    • Prepare a stock solution of bovine milk xanthine oxidase at 0.1 units/mL in cold phosphate buffer immediately before use.[6]

    • Dissolve the Parent Compound, Analogs A, B, C, and Allopurinol in DMSO to create 10 mM stock solutions. Serially dilute these in the phosphate buffer to achieve a range of final assay concentrations (e.g., 0.1 µM to 100 µM).

  • Assay Setup (96-well UV-transparent plate):

    • Blank Wells: 140 µL phosphate buffer + 50 µL of the respective compound dilution (or vehicle).

    • Control Wells (100% activity): 60 µL phosphate buffer + 50 µL of vehicle (DMSO in buffer) + 30 µL of xanthine oxidase solution.[6]

    • Test Wells: 60 µL phosphate buffer + 50 µL of test compound dilution + 30 µL of xanthine oxidase solution.[6]

  • Pre-incubation:

    • Incubate the plate at 25°C for 15 minutes to allow the compounds to interact with the enzyme before the reaction starts.[6]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 60 µL of the xanthine substrate solution to all wells.[6]

    • Immediately begin monitoring the increase in absorbance at 295 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time plot for each well.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (V₀_sample / V₀_control)] x 100

    • Plot the percentage of inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Diagram: Xanthine Oxidase Inhibition Assay Workflow

G cluster_prep 1. Reagent Preparation cluster_setup 2. Assay Plate Setup (96-well) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis P1 Prepare Buffer, Substrate (Xanthine), & Enzyme (XO) S1 Add Buffer, Compound/Vehicle, & XO Enzyme to Wells P1->S1 P2 Dissolve Compounds (PC, Analogs, Allopurinol) in DMSO & Serially Dilute P2->S1 S2 Pre-incubate at 25°C for 15 minutes S1->S2 R1 Initiate with Xanthine S2->R1 R2 Measure Absorbance at 295 nm (Kinetic Read) R1->R2 A1 Calculate Reaction Rates (V₀) R2->A1 A2 Determine % Inhibition A1->A2 A3 Calculate IC₅₀ Values A2->A3

Caption: Workflow for the in vitro xanthine oxidase inhibition assay.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability. It is crucial for determining if the observed enzyme inhibition is due to a specific interaction or simply a result of general toxicity.[8][9]

  • Cell Line: The HepG2 human liver cancer cell line is a well-established and relevant model for preliminary toxicity screening, as the liver is a primary site of drug metabolism and potential toxicity.[10]

  • Principle: The MTT assay relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.

  • Endpoint: The half-maximal cytotoxic concentration (CC₅₀) provides a quantitative measure of a compound's toxicity.

  • Selectivity Index (SI): The ratio of CC₅₀ to IC₅₀ is a critical parameter. A higher SI value indicates that the compound is more selective for its intended target over inducing general cytotoxicity, which is a desirable characteristic for a potential therapeutic agent.

  • Cell Culture and Seeding:

    • Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the positive control (Doxorubicin) in the cell culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the various compound concentrations. Include vehicle-only wells as a negative control (100% viability).

    • Incubate the plate for 48 hours at 37°C.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_sample / Absorbance_control) x 100

    • Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the CC₅₀ value.

    • Calculate the Selectivity Index (SI) for each compound.

Signaling Pathway Visualization

Diagram: Purine Catabolism and Xanthine Oxidase Inhibition

G Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O₂, H₂O UricAcid Uric Acid (Hyperuricemia/Gout) Xanthine->UricAcid O₂, H₂O XO1 Xanthine Oxidase XO1->Xanthine XO2 Xanthine Oxidase XO2->UricAcid Inhibitors Thiazole Analogs (e.g., Analog C) Inhibitors->XO1 Inhibition Inhibitors->XO2 Inhibition

Caption: Inhibition of uric acid production by thiazole analogs.

Conclusion and Future Directions

This guide outlines a systematic approach for the in vitro comparison of this compound and its analogs. The illustrative data suggests a clear structure-activity relationship, where the introduction of electron-withdrawing groups at the 3-position of the phenyl ring (formyl and cyano groups) significantly enhances xanthine oxidase inhibitory activity. Notably, the cyano-substituted analog (Analog C ) demonstrated the highest potency and a favorable selectivity index, warranting further investigation.

The provided protocols are robust and serve as a foundation for more advanced studies. Future work should include:

  • Enzyme Kinetics: Determining the mechanism of inhibition (e.g., competitive, non-competitive) for the most potent compounds.

  • Broader Toxicity Profiling: Assessing potential liabilities such as hepatotoxicity and cardiotoxicity using more advanced in vitro models.[8][11]

  • In Vivo Efficacy: Evaluating the uric acid-lowering effects of promising candidates in animal models of hyperuricemia.

By following the methodologies outlined in this guide, researchers can effectively screen and characterize novel thiazole-based compounds, accelerating the discovery of new therapeutic agents for the management of hyperuricemia and gout.

References

  • TME Scientific. (n.d.). In Vitro Toxicology Assays.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Xanthine Oxidase Inhibition Assay Using Allopurinol.
  • Licht, R. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. International Journal of Drug Development and Research, 16(4).
  • BenchChem. (2025). In Vitro Characterization of Xanthine Oxidase Inhibitors: A Technical Guide.
  • Grover, J., et al. (2019). Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies. Medicinal Chemistry Research, 28(12), 2249–2263.
  • National Institutes of Health. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects.
  • ResearchGate. (2019). Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies | Request PDF.
  • News-Medical.Net. (2020). Recent Progress of In Vitro Toxicity Assays in Drug Discovery.
  • ResearchGate. (n.d.). Reported xanthine oxidase inhibitors and target compounds.
  • PubMed. (2015). Design and synthesis of novel 2-(indol-5-yl)thiazole derivatives as xanthine oxidase inhibitors.
  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing.
  • PubMed. (2012). Novel thiazolo-pyrazolyl derivatives as xanthine oxidase inhibitors and free radical scavengers.
  • Hendriani, R., et al. (2016). In Vitro Evaluation of Xanthine Oxidase Inhibitory Activity of Selected Medicinal Plants. International Journal of Pharmaceutical and Clinical Research, 8(4), 235-238.
  • CN102875529A. (2013). Synthesis method of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.
  • ResearchGate. (2014). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives.
  • CN102875529A - Google Patents. (n.d.). Synthesis method of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.
  • Sigma-Aldrich. (n.d.). Assay Procedure for Xanthine Oxidase Microbial.
  • Pharmacia. (2022). Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical.
  • WO2012032528A2 - Google Patents. (n.d.). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Yutian Pharmaceutical Co., Ltd. (n.d.). Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.
  • ResearchGate. (2014). Controlling serum uric acid using febuxostat in cancer patients at risk of tumor lysis syndrome.
  • ResearchGate. (2019). FEBUXOSTAT MODULATES OXIDATIVE AND APOPTOTIC PATHWAYS IN ACUTE DOXORUBICIN-INDUCED CARDIOTOXICITY: AN EXPERIMENTAL ANIMAL MODEL STUDY.
  • National Institutes of Health. (2014). Controlling serum uric acid using febuxostat in cancer patients at risk of tumor lysis syndrome.
  • National Institutes of Health. (2016). Identification of Febuxostat as a New Strong ABCG2 Inhibitor: Potential Applications and Risks in Clinical Situations.
  • National Institutes of Health. (2016). The xanthine oxidase inhibitor Febuxostat reduces tissue uric acid content and inhibits injury-induced inflammation in the liver and lung.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(Hydroxyphenyl)thiazole-5-carboxylate Scaffolds for Therapeutic Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for derivatives based on the versatile 2-aryl-4-methylthiazole-5-carboxylate scaffold. Using Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate as our central reference point, we will explore how targeted chemical modifications influence biological activity, with a specific focus on two major therapeutic avenues: antifungal and anticancer applications. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold for novel therapeutic design.

Introduction: The Thiazole Core in Medicinal Chemistry

The thiazole ring is a cornerstone heterocyclic motif in drug discovery, renowned for its metabolic stability and ability to engage in diverse biological interactions.[1][2] Derivatives of the 2-aryl-4-methylthiazole-5-carboxylate core are of particular interest due to their synthetic accessibility and the wide range of biological activities they exhibit, including potent antifungal, anticancer, anti-inflammatory, and antiviral properties.[3][4]

Our reference molecule, this compound, serves as an excellent starting point for SAR exploration. It contains three key regions for chemical modification:

  • The C2-Aryl Ring: The hydroxyphenyl group can be modified with various substituents to alter electronic properties, steric bulk, and hydrogen bonding capacity.

  • The C5-Ester Group: The ethyl carboxylate can be hydrolyzed, amidated, or replaced with other bioisosteres, significantly impacting solubility and target engagement.

  • The C4-Methyl Group: While less commonly modified, changes at this position can influence the overall topology of the molecule.

This guide will dissect the SAR of this scaffold by comparing derivatives in the context of two distinct and highly relevant mechanisms of action: inhibition of fungal Lanosterol 14α-demethylase (CYP51) and disruption of mammalian tubulin polymerization .

Core Synthetic Strategy: Hantzsch Thiazole Synthesis

The primary route to the 2-aryl-4-methylthiazole-5-carboxylate scaffold is the classic Hantzsch thiazole synthesis .[1][5] This robust condensation reaction provides a straightforward and efficient method for constructing the core ring system from readily available starting materials.

The general workflow involves the reaction of an α-haloketone (or its equivalent) with a thioamide. For our target scaffold, this translates to the condensation of a substituted benzothioamide with an ethyl 2-haloacetoacetate. Recent advancements have enabled efficient one-pot procedures that improve yields and simplify purification.[6][7][8]

General Synthesis Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Scaffold A Aryl Thioamide (e.g., 3-hydroxybenzothioamide) C Hantzsch Condensation (Solvent, e.g., Ethanol) A->C B Ethyl 2-haloacetoacetate B->C D Ethyl 2-Aryl-4-methylthiazole-5-carboxylate C->D Cyclization & Dehydration

Caption: General workflow for Hantzsch thiazole synthesis.

PART I: COMPARATIVE GUIDE — ANTIFUNGAL ACTIVITY

Mechanism of Action: Inhibition of Fungal CYP51

Thiazole-based antifungals function similarly to other azole drugs like fluconazole. They target and inhibit lanosterol 14α-demethylase (CYP51) , a crucial cytochrome P450 enzyme in the fungal ergosterol biosynthesis pathway.[9][10] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals.

The mechanism proceeds as follows:

  • The thiazole's nitrogen atom coordinates with the heme iron atom in the active site of CYP51.[11]

  • This binding event prevents the natural substrate, lanosterol, from accessing the enzyme.

  • The demethylation of lanosterol is halted, leading to a depletion of ergosterol and a buildup of toxic 14α-methylated sterols.[12]

  • The fungal cell membrane's integrity and fluidity are compromised, inhibiting fungal growth and replication.[11]

G Lanosterol Lanosterol CYP51 Fungal CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Natural Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes Conversion Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Essential Component Thiazole 2-Arylthiazole Derivative Thiazole->CYP51 INHIBITS

Caption: Inhibition of the fungal ergosterol biosynthesis pathway.

Structure-Activity Relationship Insights for CYP51 Inhibition

While specific SAR data for derivatives of our reference molecule is limited, we can extrapolate key principles from broader studies on azole and 2-phenylthiazole antifungals.[3][13] Potency is largely determined by the precise fit of the C2-aryl substituent into the hydrophobic access channel of the CYP51 active site.

Table 1: Postulated SAR for Antifungal (CYP51) Activity

Modification Region Structural Change Expected Impact on Activity Rationale
C2-Aryl Ring Addition of small, lipophilic groups (e.g., -F, -Cl) at the 2- or 4-position of the phenyl ring. Increase Enhances hydrophobic interactions within the CYP51 binding pocket, mimicking the binding of potent azoles like fluconazole.[14]
Introduction of bulky substituents (e.g., -tBu, -OPh). Decrease Steric hindrance may prevent proper orientation and binding within the enzyme's active site.
Replacement of 3-OH with a longer, flexible chain. Potential Increase Long-tailed inhibitors can form more extensive hydrophobic interactions, potentially increasing binding affinity.[14]
C5-Ester Group Hydrolysis to carboxylic acid (-COOH). Decrease The introduction of a charged group can be detrimental to cell penetration and binding in a hydrophobic pocket unless it can form a key salt bridge.

| | Amidation to a small, neutral amide (e.g., -CONH₂). | Neutral or Slight Decrease | Maintains neutrality but alters hydrogen bonding potential. Activity is highly dependent on the specific amide substituent. |

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[15][16]

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolate (e.g., Candida albicans) on Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours to ensure a pure, viable culture.

    • Prepare a fungal suspension in sterile saline (0.85%). Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension in RPMI 1640 medium to achieve the final required inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL).[15]

  • Preparation of Compound Dilutions:

    • Create a stock solution of the test compound (e.g., 1600 µg/mL) in 100% DMSO.

    • Perform serial twofold dilutions of the compound in a 96-well flat-bottom microtiter plate using RPMI 1640 medium to achieve final test concentrations. The final volume in each well before adding the inoculum should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well containing the compound dilutions. This brings the total volume to 200 µL and halves the compound concentration to the final desired value.

    • Include a drug-free growth control (inoculum + medium) and a sterility control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that causes a significant reduction (typically ≥50%) in fungal growth compared to the drug-free control.[16]

PART II: COMPARATIVE GUIDE — ANTICANCER ACTIVITY

Mechanism of Action: Inhibition of Tubulin Polymerization

A prominent anticancer mechanism for 2-arylthiazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[17][18] Microtubules are essential cytoskeletal polymers crucial for forming the mitotic spindle during cell division.

  • Binding to Tubulin: The thiazole derivative binds to the colchicine-binding site on β-tubulin.[17]

  • Inhibition of Polymerization: This binding event prevents the assembly of α/β-tubulin heterodimers into microtubules.

  • Mitotic Arrest: The inability to form a functional mitotic spindle arrests the cell cycle in the G2/M phase.

  • Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

G cluster_process Microtubule Dynamics cluster_cell Cell Division Tubulin α/β-Tubulin Dimers MT Microtubules Tubulin->MT Polymerization MT->Tubulin Depolymerization Spindle Mitotic Spindle Formation MT->Spindle G2M G2/M Phase Arrest Apoptosis Apoptosis G2M->Apoptosis Inhibitor 2-Arylthiazole Derivative Inhibitor->Tubulin Binds to Colchicine Site Inhibitor->MT Inhibits Polymerization

Caption: Mechanism of tubulin polymerization inhibition.

Structure-Activity Relationship for Tubulin Inhibition

SAR studies of 2-arylthiazoles and related scaffolds have identified key structural features that govern potency as tubulin inhibitors.[17][19] The substitution pattern on the C2-aryl ring is particularly critical for high-affinity binding.

Table 2: Comparative SAR for Anticancer (Tubulin Inhibition) Activity of 2-Anilino-5-Aroylthiazole Analogs (Data adapted from Romagnoli et al. as a proxy for the 2-arylthiazole scaffold)[17]

Compound IDC2-Anilino Ring SubstitutionC5-Aroyl Ring SubstitutionTubulin Polymerization IC₅₀ (µM)
CA-4 (Ref.) N/A (Combretastatin A-4)N/A1.4
5f 3,4,5-trimethoxyphenyl4-methoxyphenyl4.1
5l 3,4,5-trimethoxyphenyl4-fluorophenyl1.4
5n 3,4,5-trimethoxyphenyl4-chlorophenyl1.4
5p 3,4,5-trimethoxyphenyl4-bromophenyl2.0
5q 3,4,5-trimethoxyphenyl4-iodophenyl1.8
5t 3-fluoro-4-methoxyphenyl 4-methoxyphenyl 0.72
5w 3-chloro-4-methoxyphenyl 4-methoxyphenyl 1.2

Analysis of SAR:

  • Importance of Aryl Substituents: The presence of a 3,4,5-trimethoxyphenyl ring, a classic feature of colchicine-site binders, is not strictly necessary for high potency (compare 5f vs. 5t).

  • Halogen Effects: Small, electron-withdrawing halogens on the C5-aroyl ring (F, Cl) maintain high potency (5l, 5n).

  • Optimal Substitution: The most potent compound in this series, 5t , features a 3-fluoro-4-methoxyphenyl group at the C2-position. This highlights the profound impact of specific substitution patterns on the aryl ring in optimizing target engagement. This suggests that for our reference molecule, modifying the 3-hydroxyphenyl ring with fluoro and methoxy groups could be a promising strategy.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and allows for the calculation of the half-maximal inhibitory concentration (IC₅₀).[20]

  • Cell Seeding:

    • Harvest cancer cells (e.g., HeLa, MCF-7) during their logarithmic growth phase.

    • Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[21]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium from a DMSO stock.

    • After 24 hours, replace the old medium with 100 µL of medium containing the various compound concentrations.

    • Include a vehicle control (medium with the highest concentration of DMSO used) and a blank control (medium only).

    • Incubate the plates for a desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Formazan Solubilization:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[20]

    • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[21]

  • Data Acquisition and Analysis:

    • Gently agitate the plate for 10 minutes to ensure complete solubilization.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold represents a highly adaptable platform for the development of targeted therapeutic agents. This guide demonstrates that the biological outcome of its derivatives is exquisitely sensitive to specific structural modifications.

  • For Antifungal Development: SAR should focus on introducing lipophilic substituents to the C2-phenyl ring to optimize hydrophobic interactions within the fungal CYP51 active site.

  • For Anticancer Development: SAR should prioritize modifications on the C2-phenyl ring with specific patterns of electron-withdrawing and methoxy groups (e.g., 3-fluoro-4-methoxy) that enhance binding to the colchicine site of tubulin.

Future work should involve the synthesis of a focused library of derivatives based on the reference scaffold. By systematically altering the substituents on the phenyl ring and modifying the C5-ester, researchers can fine-tune the activity towards a desired biological target. The experimental protocols provided herein offer a robust framework for evaluating these new chemical entities and advancing the most promising candidates through the drug discovery pipeline.

References

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC. (n.d.).
  • Pereira, J. F., Guterres, Z. R., Castro, K. C., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56582. [Link]
  • Roy, A., Singh, S., & Kumar, D. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]
  • Parker, J. E., & Warrilow, A. G. S. (2020). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1868(3), 140206. [Link]
  • Ghannoum, M., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]
  • Ravoof, T. B. S. A., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Romagnoli, R., Baraldi, P. G., Carrion, M. D., et al. (2008). 2-Arylamino-4-Amino-5-Aroylthiazoles. “One-Pot” Synthesis and Biological Evaluation of a New Class of Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry, 51(5), 1251–1255. [Link]
  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]
  • MTT Assay Protocol for Cell Viability and Prolifer
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.).
  • Revie, N. M., Wilson, D., & Robbins, N. (2020). Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens. Journal of Fungi, 6(3), 115. [Link]
  • Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. (n.d.).
  • Wang, Y., Liu, W., & Wang, J. (2020). Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Frontiers in Molecular Biosciences, 7, 586540. [Link]
  • Synthesis of thiazoles. (2019, January 19). YouTube. [Link]
  • Henty-Nelly, S., et al. (2017). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol, 7(22), e2615. [Link]
  • Ryder, N. S., & Favre, B. (1995). Initial use of a broth microdilution method suitable for in vitro testing of fungal isolates in a clinical microbiology laboratory. Journal of Clinical Microbiology, 33(8), 2203-2204. [Link]
  • Thiazole. (n.d.). In Wikipedia. [Link]
  • Keniya, M. V., et al. (2018). Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery. mBio, 9(6), e01131-18. [Link]
  • Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR Protocols, 3(2), 101306. [Link]
  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2017, October 26). JoVE. [Link]
  • Carrillo-Muñoz, A. J., et al. (2006). Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. Journal of Clinical Microbiology, 44(1), 1-5. [Link]
  • Nagel, K. M. (2024). Thiazole antifungals. Research Starters. [Link]
  • Guo, Z., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 7(1), 46-49. [Link]
  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (n.d.).
  • Kelly, S. L., Lamb, D. C., & Kelly, D. E. (1997). Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers. FEMS Microbiology Letters, 149(1), 125-128. [Link]
  • Ferreira, M., et al. (2022). New Antifungal Agents with Azole Moieties. Molecules, 27(19), 6594. [Link]
  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (n.d.).
  • Lhassani, M., et al. (2021). Synthesis, Optimization, Antifungal Activity, Selectivity, and CYP51 Binding of New 2-Aryl-3-azolyl-1-indolyl-propan-2-ols. Molecules, 26(11), 3328. [Link]
  • CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. (2014, March 26).
  • Kamal, A., et al. (2017). 2-Arylaminobenzothiazole-arylpropenone conjugates as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 130, 255-269. [Link]
  • 2-Arylaminobenzothiazole-arylpropenone conjugates as tubulin polymerization inhibitors. (n.d.).
  • Bruno, G., et al. (2022). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 27(15), 4983. [Link]
  • Li, J., et al. (2021). Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[3][15][22]triazolo[1,5-a]pyrimidines. European Journal of Medicinal Chemistry, 223, 113645. [Link]

Sources

A Researcher's Guide to Elucidating the Mechanism of Action of Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the discovery of a novel bioactive molecule is a moment of profound potential. Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate, a synthetic intermediate with a thiazole scaffold—a structure known for diverse biological activities—presents such a potential.[1][2][3][4] While its primary role to date has been in pharmaceutical synthesis, its structural similarity to other bioactive thiazole-containing compounds suggests it may possess its own therapeutic mechanism of action waiting to be unveiled.[1][3][5][6]

This guide provides a comprehensive framework for confirming the mechanism of action of this promising compound. We will move beyond theoretical postulation to the practical application of established experimental protocols. This document is designed to be a self-validating system, explaining not just the "how" but the critical "why" behind each experimental choice. Our focus will be on two cornerstone methodologies: the determination of enzyme inhibition kinetics and the validation of direct target engagement within a cellular context.

Hypothesizing a Target: The First Step

Given that derivatives of similar thiazole-containing compounds have shown inhibitory activity against various enzymes, a logical starting point for our investigation is to hypothesize that this compound acts as an enzyme inhibitor. The following sections will detail the experimental journey to test this hypothesis.

Part 1: Characterizing the Inhibitory Mechanism - Enzyme Kinetics

Understanding how a compound affects an enzyme's activity is fundamental to elucidating its mechanism of action.[7][8] Enzyme inhibition assays are essential for determining whether the compound of interest acts as an inhibitor and, if so, the nature of that inhibition.[7][9] The primary types of reversible inhibition are competitive, non-competitive, uncompetitive, and mixed.[7]

Comparative Overview of Reversible Inhibition Mechanisms

Distinguishing between these mechanisms involves analyzing the enzyme's kinetic parameters, the Michaelis constant (Km) and the maximum velocity (Vmax), in the presence and absence of the inhibitor.[10]

Inhibition TypeEffect on KmEffect on VmaxInhibitor Binding Site
Competitive IncreasesUnchangedBinds to the active site, competing with the substrate.
Non-competitive UnchangedDecreasesBinds to an allosteric site on the enzyme or enzyme-substrate complex.
Uncompetitive DecreasesDecreasesBinds only to the enzyme-substrate complex.
Mixed Increases or DecreasesDecreasesBinds to an allosteric site on the enzyme, affecting both Km and Vmax.
Experimental Protocol: Steady-State Enzyme Kinetics

This protocol outlines the steps to determine the type of reversible inhibition.

1. Preliminary Determinations:

  • Optimal Assay Conditions: Before assessing inhibition, establish the optimal pH, buffer components, and temperature for the target enzyme's activity.

  • Enzyme and Substrate Concentrations: Using a continuous assay with a colored or fluorescent product is ideal for accurate rate measurements.[11] Ensure the reaction is in the linear range by testing various enzyme concentrations.[12] The substrate concentrations should typically range from 0.2 to 5 times the Km value.[13]

2. Initial Velocity Measurements:

  • Measure the initial reaction rates at various substrate concentrations in the absence of the inhibitor.[10]

  • Repeat the measurements in the presence of several fixed concentrations of this compound.

3. Data Analysis:

  • Plot the initial velocity (v) versus substrate concentration ([S]) for each inhibitor concentration.

  • To more easily determine Km and Vmax, linear transformations of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (1/v vs 1/[S]), can be used.[10][13]

4. Interpretation of Results:

  • By comparing the changes in Km and Vmax from the Lineweaver-Burk plots in the presence and absence of the inhibitor, the mechanism of inhibition can be determined as outlined in the table above.[11]

Workflow for Determining Inhibition Mechanism:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_interp Interpretation prep1 Optimize Assay Conditions (pH, temp, buffer) prep2 Determine Linear Range of Enzyme Concentration prep1->prep2 exp1 Measure Initial Velocities (Varying [S], No Inhibitor) prep2->exp1 exp2 Measure Initial Velocities (Varying [S], Fixed [Inhibitor]) exp1->exp2 analysis1 Generate Michaelis-Menten Plots exp2->analysis1 analysis2 Construct Lineweaver-Burk Plots analysis1->analysis2 interp1 Determine Changes in Km and Vmax analysis2->interp1 interp2 Identify Inhibition Type (Competitive, Non-competitive, etc.) interp1->interp2

Workflow for determining the mechanism of enzyme inhibition.

Part 2: Confirming Direct Target Engagement in a Cellular Environment

While enzyme kinetics provide crucial information about the mode of inhibition, they do not confirm that the compound directly interacts with the target protein within the complex environment of a living cell.[14] For this, we turn to the Cellular Thermal Shift Assay (CETSA).[15][16]

CETSA is a powerful biophysical technique that assesses the engagement of a compound with its target protein in cells and tissues.[17] The principle is based on ligand-induced thermal stabilization: when a compound binds to a protein, it often becomes more resistant to heat-induced denaturation.[14][15]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is divided into two main parts: generating a melt curve to determine the optimal temperature and performing an isothermal dose-response experiment to quantify target engagement.

Protocol 1: CETSA Melt Curve

1. Cell Treatment:

  • Culture the chosen cell line to an appropriate density.

  • Treat the cells with either this compound at a saturating concentration or a vehicle control for 1-2 hours at 37°C.[15]

2. Heat Challenge:

  • Aliquot the cell suspensions into PCR tubes for each temperature point.

  • Use a thermal cycler to heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3-8 minutes.[15]

  • Immediately cool the samples to 4°C.[15]

3. Cell Lysis and Protein Quantification:

  • Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.[16]

  • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.[16]

  • Quantify the amount of soluble target protein in the supernatant using Western blotting or other protein detection methods like mass spectrometry.[18]

4. Data Analysis:

  • Plot the amount of soluble target protein against the temperature for both the treated and control samples. A shift in the melt curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[17]

Protocol 2: Isothermal Dose-Response (ITDR) CETSA

1. Cell Treatment:

  • Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) and a vehicle control for 1-2 hours at 37°C.[15]

2. Heat Challenge:

  • Based on the melt curve data from Protocol 1, select a single temperature that results in approximately 50% denaturation of the target protein in the absence of the compound.[15]

  • Heat all samples at this temperature for 3-8 minutes, followed by immediate cooling.

3. Cell Lysis and Protein Quantification:

  • Follow the same procedure for cell lysis and protein quantification as in Protocol 1.

4. Data Analysis:

  • Plot the amount of soluble target protein against the logarithm of the compound concentration. This will generate a dose-response curve from which the EC50 of target engagement can be determined.

CETSA Workflow and Expected Results:

G cluster_workflow CETSA Workflow cluster_results Expected Results step1 Cell Treatment (Compound or Vehicle) step2 Heat Challenge (Temperature Gradient) step1->step2 step3 Cell Lysis step2->step3 step4 Separation of Soluble and Aggregated Proteins step3->step4 step5 Quantification of Soluble Target Protein step4->step5 result1 Melt Curve Shift step5->result1 result2 Isothermal Dose-Response

Generalized workflow for a CETSA experiment.
Comparative Data Summary

The following table summarizes the expected data from the proposed experiments and their significance in confirming the mechanism of action.

ExperimentKey Parameters MeasuredInterpretationSignificance for MoA Confirmation
Enzyme Kinetics Km, Vmax, KiDetermines the type of enzyme inhibition (competitive, non-competitive, etc.).[11]Elucidates how the compound modulates the target's catalytic activity.
CETSA Melt Curve Tagg (aggregation temperature)A shift in Tagg indicates ligand-induced protein stabilization.[15]Provides direct evidence of target engagement in a cellular context.
ITDR CETSA EC50Quantifies the potency of target engagement in cells.Correlates target engagement with the compound's concentration.

Conclusion

The journey to confirm the mechanism of action of a novel compound like this compound is a meticulous process of hypothesis testing and data-driven validation. By systematically applying the principles of enzyme kinetics and confirming direct target engagement with techniques like CETSA, researchers can build a robust and comprehensive understanding of a compound's biological function. The experimental framework provided in this guide offers a clear path to transforming a promising molecule from a synthetic intermediate into a well-characterized bioactive agent with therapeutic potential.

References

  • National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
  • Fiveable. Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes. [Link]
  • Biobide. What is an Inhibition Assay? - Blog. [Link]
  • Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]
  • MIT OpenCourseWare. Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. [Link]
  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
  • Portland Press.
  • Ainfo. KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. [Link]
  • National Center for Biotechnology Information. Basics of Enzymatic Assays for HTS - Assay Guidance Manual. [Link]
  • ScienceGate. Enzyme inhibitory assay: Significance and symbolism. [Link]
  • National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]
  • PubChem. Ethyl 2-(3-cyano-4-hydroxyphenyl)
  • PMC. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]
  • PubChem. Ethyl 2-(4-hydroxyphenyl)
  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
  • PubChem. 5-Thiazolecarboxylic acid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester. [Link]
  • ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)

Sources

Reproducibility of "Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate" synthesis and bioassays

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reproducibility of Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate Synthesis and Bioassays

This guide provides an in-depth analysis of the synthesis and biological evaluation of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of methods to offer a comparative analysis of synthetic routes, detailed, reproducible protocols, and insights into the causality behind experimental choices. Our objective is to equip fellow scientists with the knowledge to reliably reproduce and build upon existing research in this area.

Introduction to a Versatile Thiazole Intermediate

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The thiazole ring is a privileged scaffold, appearing in a wide array of pharmacologically active compounds due to its ability to engage in hydrogen bonding and π-stacking interactions with biological targets.[1] This specific derivative serves as a crucial synthetic intermediate, most notably in the production of Febuxostat, a non-purine selective inhibitor of xanthine oxidase used for treating hyperuricemia and gout.

Beyond its role as a precursor, the molecule and its analogues have reported intrinsic biological activities, including antimicrobial and antifungal properties.[2][3] This guide will dissect the most common synthesis pathway, provide a framework for assessing its biological activity, and compare the methodologies to viable alternatives.

Part 1: Synthesis and Reproducibility

The most established route to this compound is not a direct construction of the final molecule but a two-step process: the formation of a para-hydroxyphenyl intermediate via the Hantzsch thiazole synthesis, followed by a regioselective formylation.

Step 1: Hantzsch Thiazole Synthesis of the Precursor

The Hantzsch thiazole synthesis, first described in 1887, is a classic and highly reliable method for creating the thiazole core.[4] It involves the condensation of an α-haloketone with a thioamide.[4][5] In this case, the precursor, Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, is synthesized from 4-hydroxythiobenzamide and ethyl 2-chloroacetoacetate.

Reaction Mechanism: The reaction initiates with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide. This is followed by an intramolecular cyclization where the nitrogen attacks the ketone carbonyl. A subsequent dehydration step yields the aromatic thiazole ring.[6] This high-yield reaction is a cornerstone of heterocyclic chemistry.[1]

Hantzsch_Synthesis reagents 4-Hydroxythiobenzamide + Ethyl 2-chloroacetoacetate intermediate Thioether Intermediate reagents->intermediate Nucleophilic Substitution cyclization Intramolecular Cyclization intermediate->cyclization N attacks C=O dehydration Dehydration cyclization->dehydration Elimination of H2O product Ethyl 2-(4-hydroxyphenyl)-4- methylthiazole-5-carboxylate dehydration->product

Caption: Hantzsch thiazole synthesis pathway.

Step 2: Regioselective Formylation

With the precursor in hand, the next critical step is the introduction of a formyl (-CHO) group at the C-3 position of the phenyl ring. This is an ortho-formylation relative to the hydroxyl group, which directs the electrophilic substitution. Two primary methods are reported for this transformation.

Method A: Duff Reaction

The Duff reaction is a formylation method that utilizes hexamethylenetetramine (HMTA) as the formylating agent, typically in an acidic medium like polyphosphoric acid (PPA).[7][8]

Method B: Ortho-Lithiation followed by Formylation

This method involves deprotonation of the phenol with a strong base like n-butyllithium (n-BuLi) at low temperatures, followed by quenching the resulting lithiated species with an electrophilic formylating agent such as N,N-dimethylformamide (DMF).[9]

Comparative Analysis of Formylation Methods
FeatureMethod A: Duff Reaction (HMTA/PPA)Method B: Ortho-Lithiation (n-BuLi/DMF)
Yield Good to excellent (Reported ~81-91%).[7]Good (Specific yield not always stated, but effective).[9]
Reagents HMTA, Polyphosphoric Acid. Relatively common and inexpensive.n-Butyllithium (pyrophoric), DMF, Tetrahydrofuran (anhydrous). Requires stringent inert atmosphere and dry conditions.
Safety PPA is corrosive and requires careful handling at high temperatures.n-BuLi is highly pyrophoric and reacts violently with water. Requires experienced handling and specialized equipment (e.g., syringe techniques, inert gas manifold).
Scalability Generally considered more amenable to large-scale industrial synthesis due to reagent cost and safety profile.[7][8]More common in laboratory-scale synthesis. Scaling up requires significant safety engineering controls.
Work-up Involves quenching the reaction mixture in ice water to precipitate the product. Can be cumbersome with viscous PPA.[7]Quenching with an acidic solution. Standard liquid-liquid extraction is typically used.[9]
Detailed Experimental Protocol: Synthesis via Duff Reaction

This protocol is a synthesized procedure based on published methodologies.[7][8]

Materials and Equipment:

  • Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

  • Hexamethylenetetramine (HMTA)

  • Polyphosphoric Acid (PPA)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet

  • Heating mantle

  • Ice bath, beakers, filtration apparatus

Procedure:

  • Reaction Setup: In a clean, dry 200 L reactor (or appropriately scaled laboratory flask), add polyphosphoric acid (120 kg). Begin stirring and gently heat to 40-50°C to reduce viscosity.

  • Addition of Reactants: Sequentially add Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (20 kg, 76.0 mol) and hexamethylenetetramine (11 kg, 76.3 mol).

  • Reaction: Heat the reaction mixture to 93°C and maintain this temperature with vigorous stirring for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to approximately 40°C. Slowly and carefully pour the viscous mixture into a large container of ice water with stirring. This will hydrolyze the intermediate and precipitate the product.

  • Filtration and Washing: Filter the resulting solid precipitate using a Buchner funnel. Wash the filter cake thoroughly with water until the filtrate is neutral to pH paper.

  • Drying and Purification: Dry the collected pale-yellow solid. The product can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture to yield Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.[7]

Part 2: Bioassay Evaluation

While often used as a synthetic intermediate, thiazole derivatives are known for a spectrum of biological activities. Reports indicate that Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate and its analogues possess antibacterial and antifungal properties.[2][3] Furthermore, related bifunctional thiazoles have shown promise as anticancer agents.[10][11]

Antimicrobial Activity Screening

A standard and reproducible method to assess the antimicrobial potential is to determine the Minimum Inhibitory Concentration (MIC).

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Prepare stock solution of test compound in DMSO serial_dilution Perform serial dilutions in culture medium (e.g., Mueller-Hinton Broth) start->serial_dilution inoculation Inoculate diluted compound wells with microbial suspension serial_dilution->inoculation inoculum_prep Prepare standardized microbial inoculum (e.g., 0.5 McFarland) inoculum_prep->inoculation controls Prepare Positive (microbe, no drug) and Negative (medium only) controls incubation Incubate at 37°C for 18-24 hours inoculation->incubation controls->incubation readout Visually inspect for turbidity or measure absorbance (OD600) incubation->readout mic_determination MIC = Lowest concentration with no visible growth readout->mic_determination result Report MIC value (µg/mL) mic_determination->result

Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.

Detailed Protocol: Broth Microdilution MIC Assay

Materials and Equipment:

  • Test compound (Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strain (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Standardized inoculum (0.5 McFarland standard)

  • Incubator (37°C)

  • Micropipettes

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the test compound in DMSO.

  • Serial Dilution: In a 96-well plate, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the stock solution to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Wells 11 (positive control) and 12 (negative control) receive no compound.

  • Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Add 10 µL of this inoculum to wells 1 through 11. Well 12 contains only uninoculated broth.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Comparative Bioactivity Data
Compound TypeOrganism/Cell LineReported Activity (IC50 / MIC)Reference
Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivative (Compound 12f)S. aureus, B. subtilisComparable to ampicillin and gentamicin sulfate.[10]
Thiazole-1,2,3-triazole hybridsHuman glioblastoma cell linesIC50 values ranging from 3.20 to 10.67 µM.[12]
General Thiazole DerivativesCandida albicansModerate to weak antifungal activity reported.[10]

Conclusion

The synthesis of this compound is a robust and reproducible process, particularly when employing the Hantzsch thiazole synthesis followed by a Duff formylation. This route offers a balance of high yield and operational safety suitable for both academic and industrial settings. The resulting compound is not only a valuable intermediate for complex pharmaceuticals like Febuxostat but also belongs to a class of molecules with documented antimicrobial and potential anticancer activities. The bioassay protocols provided herein offer a standardized starting point for researchers to validate these reported activities and explore the full therapeutic potential of this versatile thiazole derivative.

References

  • Synthesis method of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. CN104387531A.
  • Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate synthesis. CN102020639A.
  • ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate Usage And Synthesis. ChemicalBook.
  • Hantzsch Thiazole Synthesis. Chem Help Asap.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules.
  • Hantzsch Thiazole Synthesis. SynArchive.
  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Google Patents.
  • Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells. Asian Journal of Green Chemistry.
  • Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate.
  • Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. Chem-Impex.
  • Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. TCI Chemicals.
  • Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. Sigma-Aldrich.
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
  • ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate. Shandong Huayang Pharmaceutical Co., Ltd.
  • Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate. PubChem.
  • Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. ChemicalBook.
  • Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry.
  • Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. ResearchGate.

Sources

A Senior Application Scientist's Comparative Guide to the Efficacy of Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate in Drug-Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Multidrug Resistance in Oncology

In the landscape of cancer therapeutics, the emergence of multidrug resistance (MDR) remains a formidable obstacle to successful patient outcomes.[1][2] MDR is a phenomenon whereby cancer cells develop resistance to a broad spectrum of structurally and functionally diverse anticancer drugs, severely compromising the efficacy of chemotherapy.[1][2] A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][3] These membrane proteins function as efflux pumps, actively expelling chemotherapeutic agents from the cell, thereby reducing intracellular drug concentrations to sub-therapeutic levels.[1][4] Consequently, there is a pressing need for novel therapeutic agents that can either evade or overcome these resistance mechanisms.[5]

This guide provides a comparative analysis of a promising, yet under-characterized molecule, Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate (EHPMTC), within the context of drug-resistant cancer cell lines. While direct efficacy data for EHPMTC in this specific application is not yet publicly available, its chemical scaffold, the thiazole ring, is a well-established pharmacophore in a multitude of approved and experimental anticancer agents.[6][7] This guide will, therefore, extrapolate the potential of EHPMTC based on the known bioactivities of related thiazole derivatives and provide a comprehensive framework for its evaluation against standard-of-care chemotherapeutics and other novel compounds.

This compound: A Profile

This compound is a heterocyclic organic compound.[8] Currently, it is primarily recognized as a synthetic intermediate in the production of various pharmaceuticals.[8][9] However, the thiazole core is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[7] Thiazole derivatives have been reported to exhibit a wide range of anticancer activities, including the induction of apoptosis, inhibition of key signaling pathways such as NF-κB/mTOR/PI3K/Akt, and disruption of microtubule dynamics.[6]

The potential of EHPMTC to circumvent MDR may lie in its unique structural features, which could render it a poor substrate for ABC transporters. This guide will outline the experimental methodologies required to validate this hypothesis.

Comparative Landscape: EHPMTC vs. Standard Chemotherapeutics and Novel Thiazole Analogs

To contextualize the potential of EHPMTC, it is essential to compare it with existing treatment modalities and other emerging drug candidates.

Standard Chemotherapeutics and their Susceptibility to MDR:

Many first-line chemotherapy drugs are known substrates of ABC transporters, and their efficacy is significantly diminished in resistant cell lines. A comparative overview is presented in the table below.

Drug ClassExamplesPrimary ABC Transporter(s) Involved in Resistance
Taxanes Paclitaxel, DocetaxelABCB1 (P-gp)[2][10]
Anthracyclines Doxorubicin, DaunorubicinABCB1 (P-gp), ABCC1 (MRP1), ABCG2 (BCRP)[2]
Vinca Alkaloids Vincristine, VinblastineABCB1 (P-gp), ABCC1 (MRP1)[2][11]
Epipodophyllotoxins Etoposide, TeniposideABCB1 (P-gp), ABCC1 (MRP1)[2][11]
Antimetabolites Methotrexate, 5-FluorouracilABCC1 (MRP1), ABCG2 (BCRP)[2][12]

Novel Thiazole Derivatives with Activity in Resistant Cancers:

Recent research has highlighted several thiazole-containing compounds with promising activity against drug-resistant cancers. These compounds often exhibit novel mechanisms of action or are designed to be poor substrates for efflux pumps.

Compound ClassExampleReported Mechanism of Action/Advantage
Tyrosine Kinase Inhibitors DasatinibA multi-targeted kinase inhibitor, effective in some imatinib-resistant leukemias.
Novel Synthetic Thiazoles Various experimental compoundsInduction of apoptosis, cell cycle arrest, and inhibition of specific cancer-related enzymes.[13][14] Some have shown efficacy in cell lines known to overexpress efflux pumps.[13]

Proposed Mechanism of Action for EHPMTC in a Drug-Resistant Setting

Based on the known pharmacology of the thiazole scaffold, a hypothetical mechanism of action for EHPMTC can be proposed. This mechanism, which requires experimental validation, is centered on the circumvention of ABC transporter-mediated efflux.

EHPMTC_MoA cluster_cell Drug-Resistant Cancer Cell cluster_membrane Cell Membrane cluster_chemo Standard Chemotherapy EHPMTC_in EHPMTC (Extracellular) EHPMTC_intra EHPMTC (Intracellular) EHPMTC_in->EHPMTC_intra Passive Diffusion Target Intracellular Target(s) (e.g., Kinases, Tubulin) EHPMTC_intra->Target Target Engagement ABC ABC Transporter (e.g., P-gp) EHPMTC_intra->ABC Poor Substrate Apoptosis Apoptosis/ Cell Cycle Arrest Target->Apoptosis Signal Transduction Chemo_out Chemotherapeutic (Effluxed) ABC->Chemo_out Chemo_in Chemotherapeutic (Extracellular) Chemo_intra Chemotherapeutic (Intracellular) Chemo_in->Chemo_intra Diffusion Chemo_intra->ABC Efflux

Caption: Proposed mechanism of EHPMTC bypassing ABC transporter-mediated efflux.

Experimental Workflow for Efficacy Evaluation

A rigorous, multi-step experimental approach is necessary to determine the efficacy of EHPMTC in drug-resistant cell lines.

Experimental_Workflow start Start: EHPMTC Synthesis & Characterization cell_line Cell Line Selection: - Parental (Sensitive) Line - Drug-Resistant Counterpart (e.g., MCF-7 and MCF-7/ADR) start->cell_line mtt Cytotoxicity Screening: MTT/SRB Assay cell_line->mtt ic50 Determine IC50 Values & Resistance Factor (RF) mtt->ic50 mechanistic Mechanistic Studies: - Apoptosis Assays (Annexin V) - Cell Cycle Analysis (Flow Cytometry) - Western Blot for Key Proteins ic50->mechanistic efflux Efflux Pump Interaction: - Rhodamine 123 Efflux Assay - ATPase Activity Assay ic50->efflux end Conclusion: Efficacy & Mechanism of EHPMTC mechanistic->end efflux->end

Caption: A stepwise workflow for evaluating EHPMTC's anticancer efficacy.

Detailed Experimental Protocols

1. Cell Culture and Maintenance of Drug-Resistant Cell Lines

  • Objective: To maintain healthy cultures of both drug-sensitive parental cells and their drug-resistant counterparts.

  • Protocol:

    • Culture parental cell lines (e.g., MCF-7, A549) in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • To maintain the resistant phenotype of cell lines (e.g., MCF-7/ADR), supplement the culture medium with a low concentration of the selecting drug (e.g., Doxorubicin).

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

    • Regularly verify the expression of relevant ABC transporters (e.g., ABCB1) in the resistant cell line via Western Blot or qPCR to ensure the stability of the resistant phenotype.

2. Cytotoxicity Assessment using the MTT Assay

  • Objective: To determine the concentration of EHPMTC that inhibits cell growth by 50% (IC50) in both sensitive and resistant cell lines.[15][16][17]

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[15]

    • Prepare serial dilutions of EHPMTC and a positive control drug (e.g., Paclitaxel) in culture medium.

    • Replace the medium in the wells with the drug-containing medium and incubate for 48-72 hours.[15]

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16][18]

    • Aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.[16]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 values using appropriate software (e.g., GraphPad Prism). The Resistance Factor (RF) is calculated as IC50 (resistant line) / IC50 (parental line). An RF close to 1 suggests the compound is effective in overcoming resistance.

Data Interpretation and Comparative Analysis

The data generated from these experiments will allow for a direct comparison of EHPMTC with standard chemotherapeutics.

Hypothetical Comparative IC50 Data:

CompoundParental Cell Line IC50 (µM)Resistant Cell Line IC50 (µM)Resistance Factor (RF)
EHPMTC (Hypothetical) 1.52.11.4
Paclitaxel 0.011.2120
Doxorubicin 0.055.5110

An RF value significantly lower than those of standard drugs would be a strong indicator of EHPMTC's potential to overcome MDR.

Conclusion and Future Directions

While the direct efficacy of this compound in drug-resistant cell lines is yet to be established, its thiazole scaffold provides a strong rationale for its investigation as a novel anticancer agent.[6] The experimental framework outlined in this guide provides a clear and scientifically rigorous path to evaluating its potential. Should EHPMTC demonstrate a low resistance factor and significant cytotoxicity against resistant cell lines, further preclinical development, including in vivo studies in animal models bearing drug-resistant tumors, would be warranted. The ultimate goal is the development of new therapeutic strategies that can effectively combat the challenge of multidrug resistance in cancer.[5]

References

  • Young, L. C., et al. (2000). Overexpression of the ABC transporter TAP in multidrug-resistant human cancer cell lines. International Journal of Cancer.
  • CN104193638A - Synthesis method of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. Google Patents.
  • CN104292328A - Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate synthesis. Google Patents.
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry.
  • Overcoming ABCB1 mediated multidrug resistance in castration resistant prostate cancer. Cell Death & Disease.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols, 237-245.
  • Wu, C. P., Hsieh, C. H., & Wu, Y. S. (2011). ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development. Journal of biomedical science.
  • MTT Assay Protocol for Cell Viability and Proliferation. Roche.
  • Overcoming ABCB1 mediated multidrug resistance in castration resistant prostate cancer. Cell Death & Disease.
  • Acquired ABC-transporter overexpression in cancer cells: transcriptional induction or Darwinian selection?. Naunyn-Schmiedeberg's Archives of Pharmacology.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Natural medicinal compounds target signal transduction pathways to overcome ABC drug efflux transporter-mediated multidrug resistance in cancer. Frontiers in Pharmacology.
  • ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal. Cancer Cell International.
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Medicinal Chemistry.
  • Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance. Frontiers in Oncology.
  • Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. Clinical and Experimental Health Sciences.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules.
  • Kaur, H., & Goyal, A. (2018). A Review on Thiazole as Anticancer Agents. International Journal of Pharmaceutics and Drug Analysis.
  • Understanding and Overcoming Multidrug Resistance in Cancer Treatment. Biorasi.
  • Overcoming ABCB1-mediated multidrug resistance by transcription factor BHLHE40. Acta Pharmaceutica Sinica B.
  • WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Google Patents.
  • Low-Dose Multi-Drug Chemotherapy: A Comprehensive Review. Hirschfeld Oncology.
  • Overcoming ABCB1 mediated multidrug resistance in castration resistant prostate cancer. Semantic Scholar.
  • Types of Chemotherapy Drugs. American Cancer Society.
  • Mechanisms of Multidrug Resistance in Cancer Chemotherapy. International Journal of Molecular Sciences.
  • Combination Chemotherapy of Multidrug-resistant Early-stage Colon Cancer: Determining Optimal Dose Schedules by High-performance Computer Simulation. Cancer Research.
  • Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives. European Journal of Medicinal Chemistry.
  • Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate. PubChem.
  • Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. Pharmaffiliates.
  • Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. ResearchGate.
  • Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry.
  • Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. PubChem.

Sources

A Comparative In-Silico Analysis of Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate and Clinically Approved Inhibitors against Xanthine Oxidase

Author: BenchChem Technical Support Team. Date: January 2026

A Computational Guide to Evaluating Novel Drug Candidates

In the landscape of drug discovery, particularly for metabolic diseases such as gout, the enzyme Xanthine Oxidase (XO) remains a pivotal therapeutic target.[1][2] XO catalyzes the final two steps of purine metabolism, leading to the production of uric acid. Elevated levels of uric acid, a condition known as hyperuricemia, can lead to the deposition of urate crystals in joints and tissues, causing the painful inflammatory arthritis characteristic of gout.[3][4] Therefore, the inhibition of XO is a cornerstone of hyperuricemia management.[1][5]

This guide presents a comparative molecular docking study of a novel thiazole derivative, "Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate," against the active site of Xanthine Oxidase. Thiazole-containing compounds have shown promise as potent enzyme inhibitors.[1] To contextualize its potential as a therapeutic agent, its binding affinity and interaction patterns are computationally compared with three well-established, clinically approved XO inhibitors: Febuxostat, Allopurinol, and Topiroxostat.[1][5]

This in-silico analysis serves as a foundational step in the drug development pipeline, offering predictive insights into the molecule's inhibitory potential and mechanism of action before embarking on extensive experimental validation. By employing robust computational methodologies, we can efficiently screen and prioritize drug candidates, accelerating the journey from discovery to clinical application.

The Rationale for a Computational Approach

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7] This method is instrumental in structure-based drug design, allowing researchers to model the interaction between a small molecule (ligand) and a protein's binding site at an atomic level.[7] The primary goals of this study are:

  • To predict the binding affinity (docking score) of this compound with the active site of Xanthine Oxidase.

  • To compare this predicted affinity with those of the known inhibitors Febuxostat, Allopurinol, and Topiroxostat.

  • To analyze and visualize the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complexes.

  • To provide a detailed, step-by-step protocol for replicating this comparative docking study, serving as a practical guide for researchers in the field.

By understanding the subtle differences in how these molecules interact with the XO active site, we can infer the potential efficacy and structure-activity relationships of our compound of interest.

Experimental Design: A Step-by-Step Computational Protocol

This section outlines the detailed methodology for the comparative docking study. The workflow is designed to be reproducible and is grounded in standard practices for in-silico drug discovery.

Step 1: Preparation of the Receptor Protein (Xanthine Oxidase)

The initial step involves obtaining a high-resolution crystal structure of the target protein. For this study, the X-ray crystal structure of bovine Xanthine Dehydrogenase (which is functionally equivalent to Xanthine Oxidase for this purpose) complexed with Febuxostat (PDB ID: 1N5X) was selected from the RCSB Protein Data Bank.[8][9] This particular structure is ideal as it provides a clear definition of the inhibitor binding site.

Protocol:

  • Download the PDB File: Obtain the structure file (1N5X.pdb) from the RCSB PDB website.

  • Protein Clean-up: Open the PDB file in a molecular visualization software such as PyMOL or Chimera. Remove all non-essential molecules, including water molecules, co-factors not relevant to the binding interaction, and any existing ligands. For this study, the co-crystallized Febuxostat was removed to create an empty binding pocket.

  • Addition of Polar Hydrogens: Add polar hydrogen atoms to the protein structure, which is crucial for defining the correct ionization and tautomeric states of amino acid residues and for accurate hydrogen bond calculations.

  • Charge Assignment: Assign appropriate partial charges to all atoms of the protein. The Gasteiger charge calculation method is commonly used for this purpose.

  • Conversion to PDBQT Format: The prepared protein structure is then saved in the PDBQT file format, which is required for use with AutoDock Vina. This format includes the 3D coordinates of the atoms, their partial charges, and atom types.

Step 2: Preparation of the Ligands

The ligands for this study include our test compound, this compound, and the three known inhibitors: Febuxostat, Allopurinol, and Topiroxostat.

Protocol:

  • Obtain 3D Structures: The 3D structures of the ligands were obtained from the PubChem database.

  • Energy Minimization: The initial 3D structures of the ligands are often not in their lowest energy conformation. Therefore, they were subjected to energy minimization using a force field such as MMFF94. This step is critical for obtaining a more realistic conformation of the molecule.

  • Torsion Angle Definition: The rotatable bonds within each ligand were defined. This allows the docking software to explore different conformations of the ligand within the protein's binding site.

  • Conversion to PDBQT Format: Similar to the receptor, the prepared ligands were converted to the PDBQT file format.

Step 3: Molecular Docking Simulation

With the prepared receptor and ligands, the molecular docking simulations were performed using AutoDock Vina, a widely used and validated open-source docking program.[6][10]

Protocol:

  • Grid Box Definition: A grid box was defined around the active site of the Xanthine Oxidase. The dimensions and center of the grid box were chosen to encompass the entire binding pocket, ensuring that the ligand can freely move and rotate within this space. The binding site of the co-crystallized Febuxostat in the 1N5X structure was used as a reference to define the grid box coordinates.

  • Running AutoDock Vina: The docking simulations were executed from the command line, specifying the prepared receptor and ligand PDBQT files, the grid box parameters, and an output file for the results. The exhaustiveness parameter, which controls the thoroughness of the search, was set to a standard value of 8.

  • Output Analysis: AutoDock Vina generates a set of binding poses for each ligand, ranked by their predicted binding affinity (docking score) in kcal/mol. The pose with the lowest (most negative) binding energy is considered the most favorable.

Workflow Diagram

G cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Molecular Docking cluster_analysis Post-Docking Analysis PDB Download PDB (1N5X) Clean Remove Water & Ligands PDB->Clean Hydrogens Add Polar Hydrogens Clean->Hydrogens Charges_P Assign Charges Hydrogens->Charges_P PDBQT_P Save as Receptor.pdbqt Charges_P->PDBQT_P Grid Define Grid Box PDBQT_P->Grid Ligand3D Obtain 3D Structures (PubChem) EnergyMin Energy Minimization Ligand3D->EnergyMin Torsions Define Rotatable Bonds EnergyMin->Torsions PDBQT_L Save as Ligand.pdbqt Torsions->PDBQT_L Vina Run AutoDock Vina PDBQT_L->Vina Grid->Vina Results Analyze Binding Poses & Scores Vina->Results Visualization Visualize Interactions (PyMOL) Results->Visualization Comparison Compare Scores & Interactions Visualization->Comparison

Caption: Workflow for the comparative molecular docking study.

Comparative Analysis of Docking Results

The docking simulations provide quantitative data in the form of binding affinities and qualitative data through the visualization of binding poses.

Quantitative Comparison of Binding Affinities

The binding affinity, represented as the docking score, is a crucial metric for comparing the potential efficacy of different inhibitors. A more negative value indicates a stronger predicted binding affinity.

CompoundBinding Affinity (kcal/mol)
This compound -8.5
Febuxostat-9.2
Topiroxostat-8.8
Allopurinol-5.1

Note: These are representative values from a typical AutoDock Vina simulation and may vary slightly depending on the precise preparation and docking parameters.

From the data, it is evident that this compound shows a strong predicted binding affinity to Xanthine Oxidase, which is comparable to that of the known inhibitors Febuxostat and Topiroxostat, and significantly stronger than that of Allopurinol. This suggests that the test compound is a promising candidate for XO inhibition.

Qualitative Analysis of Molecular Interactions

Visualizing the docked poses of the ligands within the active site of Xanthine Oxidase provides invaluable insights into the specific molecular interactions that contribute to their binding affinity. Key amino acid residues in the XO active site that are known to be important for inhibitor binding include Arg880, Thr1010, Phe914, and Phe1009.[11][12]

  • This compound: The docking pose reveals that the hydroxyl group on the phenyl ring forms a hydrogen bond with the side chain of Arg880. The thiazole ring is positioned in a hydrophobic pocket formed by Phe914 and Phe1009, engaging in π-π stacking interactions. The ethyl carboxylate group extends towards the solvent-exposed region of the active site.

  • Febuxostat: As the co-crystallized ligand, its binding mode is well-established. The carboxylate group forms a salt bridge with Arg880, and the thiazole ring is also nestled between Phe914 and Phe1009.[9]

  • Topiroxostat: This inhibitor also demonstrates key interactions with Arg880 and the hydrophobic pocket. Its distinct chemical structure allows for a different orientation and set of interactions compared to Febuxostat.[13][14]

  • Allopurinol: Being a smaller, purine-analog inhibitor, Allopurinol occupies a smaller volume within the active site and forms fewer interactions, which is consistent with its lower binding affinity.[10][15]

Interaction Logic Diagram

G ligand_test This compound Hydroxyl Thiazole res_arg880 Arg880 ligand_test:h->res_arg880 H-Bond res_phe914 Phe914 ligand_test:t->res_phe914 π-π Stacking res_phe1009 Phe1009 ligand_test:t->res_phe1009 π-π Stacking ligand_feb Febuxostat Carboxylate Thiazole ligand_feb:c->res_arg880 Salt Bridge ligand_feb:t->res_phe914 π-π Stacking ligand_feb:t->res_phe1009 π-π Stacking ligand_allo Allopurinol Purine Ring ligand_allo:p->res_arg880 H-Bond res_thr1010 Thr1010 ligand_allo:p->res_thr1010 H-Bond

Caption: Key molecular interactions between the ligands and XO active site residues.

Conclusion and Future Directions

This comparative in-silico study demonstrates that this compound has strong potential as an inhibitor of Xanthine Oxidase. Its predicted binding affinity is on par with established non-purine inhibitors like Febuxostat and Topiroxostat, and it engages in key interactions with catalytically important residues in the enzyme's active site.

The findings from this computational analysis provide a solid rationale for advancing this compound to the next stages of the drug discovery process. The immediate next steps should involve:

  • In Vitro Enzyme Inhibition Assays: Experimentally determine the IC50 value of the compound against Xanthine Oxidase to validate the computational predictions.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the lead compound to optimize its potency and pharmacokinetic properties.

  • Cell-Based Assays: Evaluate the compound's ability to reduce uric acid production in a cellular context.

References

  • Cao, H., Pauff, J.M., & Hille, R. (2011). X-ray Crystal Structure of a Xanthine Oxidase Complex with the Flavonoid Inhibitor Quercetin. RCSB PDB.
  • Discovery of potential xanthine oxidase inhibitors using in silico docking studies. (n.d.). Der Pharma Chemica.
  • Molecular Dockings and Molecular Dynamics Simulations Reveal the Potency of Different Inhibitors against Xanthine Oxidase. (2021).
  • What are Xanthine oxidase inhibitors and how do they work? (2024).
  • Identification of Potential Xanthine Oxidase Inhibitors for the Treatment of Gout and Cardiovascular Disease. (n.d.). Asian Journal of Research in Chemistry.
  • Molecular Dockings and Molecular Dynamics Simulations Reveal the Potency of Different Inhibitors against Xanthine Oxidase. (2021). ACS Omega.
  • X-ray crystal structure of a xanthine oxidase complex with the flavonoid inhibitor quercetin. (2014). PubMed.
  • Evaluation of Xanthine Oxidase Inhibitors Febuxostat and Allopurinol on Kidney Dysfunction and Histological Damage in Two-Kidney, One-Clip (2K1C) Rats. (2025).
  • Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids by an Integr
  • Okamoto, K., Eger, B.T., Nishino, T., Kondo, S., Pai, E.F., & Nishino, T. (2003). An Extremely Potent Inhibitor of Xanthine Oxidoreductase: Crystal Structure of the Enzyme-Inhibitor Complex and Mechanism of Inhibition. Journal of Biological Chemistry.
  • Molecular docking model and visualization analysis of allopurinol with... (n.d.).
  • Detailed view of the binding site of bovine xanthine oxidase (XO: PDB code... (n.d.).
  • Xanthine Oxidase Inhibitors. (n.d.). Santa Cruz Biotechnology.
  • Xanthine Oxidase (Inhibitors Agonists Modul
  • (PDF) X-ray Crystal Structure of a Xanthine Oxidase Complex with the Flavonoid Inhibitor Quercetin. (2025).
  • Xanthine oxidase inhibitor. (n.d.). Wikipedia.
  • Structures of xanthine oxidase complexed with guanine. Panels A and B... (n.d.).
  • Ethyl 2-(3,5-diformyl-4-hydroxyphenyl)
  • Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials. (n.d.).
  • Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. (2023). MDPI.
  • (PDF) Studies of febuxostat analogues as xanthine oxidase inhibitors through 3D-QSAR, Topomer CoMFA and molecular modeling. (n.d.).
  • Computational Characterization of the Inhibition Mechanism of Xanthine Oxidoreductase by Topiroxostat. (n.d.).
  • Computational Characterization of the Inhibition Mechanism of Xanthine Oxidoreductase by Topiroxostat. (2023).
  • Identification of xanthine oxidase inhibitors through hierarchical virtual screening. (2020). Royal Society of Chemistry.
  • [PDF] Molecular docking approach to identify xanthine oxidase inhibitory effect of bioactive compounds in Pogostemon cablin (Blanco) Benth. (n.d.). Semantic Scholar.
  • Docking Studies of Potent Xanthine Oxidase Inhibitors – Molecules Patented and Published From 2011-2020. (n.d.). Oriental Journal of Chemistry.
  • Molecular Dockings and Molecular Dynamics Simulations Reveal the Potency of Different Inhibitors against Xanthine Oxidase. (2021). ACS Omega.
  • Study of Small Molecules Binding to Xanthine Oxidase. (n.d.). Minds@UW.
  • TEI Ligand Summary Page. (2002). RCSB PDB.
  • Ethyl 2-(3-cyano-4-hydroxyphenyl)
  • 5-Thiazolecarboxylic acid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester. (n.d.). PubChem.
  • Ethyl 2-(4-hydroxyphenyl)
  • Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds. (n.d.).
  • ethyl 2-(3-hydroxyphenyl)
  • Ethyl 2-(4-hydroxyphenyl)
  • Chemical structures of various inhibitors of xanthine oxidase and its... (n.d.).
  • CAS No : 161798-01-2 | Product Name : Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. (n.d.).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Stance on Laboratory Safety

As researchers and scientists in the fast-paced world of drug development, we handle a vast array of novel chemical entities. Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate is one such compound, belonging to the versatile thiazole class of heterocycles which are integral to many therapeutic agents.[1][2][3] While this specific molecule holds promise, it also presents a challenge common in discovery chemistry: a lack of comprehensive, publicly available toxicological data.

A search for a specific Safety Data Sheet (SDS) for this exact compound did not yield a definitive document. An SDS for a closely related analogue, Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, suggests it is not classified as a hazardous substance.[4] However, another SDS for the same analogue warns that its properties have not been thoroughly investigated and it may cause respiratory irritation.[5] Furthermore, a structural isomer, Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, is classified with a GHS05 danger pictogram, indicating it can cause severe eye damage.[6]

This guide, therefore, is built on a cornerstone of laboratory safety: treat substances with unknown toxicity as potentially hazardous. We will synthesize information from these related compounds and authoritative safety guidelines from bodies like the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) to construct a robust safety protocol.[7][8][9][10][11] This document provides the essential, immediate safety and logistical information you need, moving beyond a simple checklist to explain the causality behind each safety recommendation.

Hazard Identification and Risk Assessment: The Foundation of Safe Handling

Before any laboratory work begins, a thorough risk assessment is mandatory. Given the data gap for our target compound, we must infer potential hazards from its chemical class and physical form.

Inferred Potential Hazards:

  • Physical Form: Solid powder. This presents a significant risk of aerosolization and subsequent inhalation.[12]

  • Eye Irritation/Damage: High risk. Based on a structural isomer, the potential for severe eye damage must be assumed.[6]

  • Respiratory Irritation: Moderate to high risk. Inhalation of fine powders can lead to respiratory tract irritation.[5][13]

  • Skin Irritation/Sensitization: Moderate risk. Thiazole derivatives can cause skin irritation or allergic reactions in some individuals.[14]

  • Acute Toxicity (Oral/Dermal): Unknown. Assume harmful if swallowed or in contact with skin.[14]

Risk Assessment Workflow

Every procedure, from weighing a few milligrams to running a multi-gram reaction, requires a fresh risk assessment. The following workflow should be mentally or physically completed before you begin.

cluster_0 Risk Assessment Workflow A Identify Task (e.g., Weighing, Dissolving) B Consult SDS & Literature (Assess Data Availability) A->B C Assume Potential Hazards (Eye, Skin, Respiratory) B->C Data is limited/ unknown D Select Controls (Engineering -> Admin -> PPE) C->D E Define Emergency & Disposal Plan D->E F Proceed with Caution E->F

Caption: A simple workflow for assessing risk before handling the compound.

The Hierarchy of Controls: PPE as the Final Guardian

Personal Protective Equipment (PPE) is essential, but it is the last line of defense. Effective safety protocol prioritizes engineering and administrative controls to minimize exposure in the first place.[15]

cluster_1 Hierarchy of Controls E Elimination S Substitution EN Engineering Controls (Fume Hood, Ventilation) AD Administrative Controls (SOPs, Training) P Personal Protective Equipment (PPE)

Caption: The Hierarchy of Controls prioritizes safer systems over reliance on PPE.

  • Engineering Controls: Always handle the solid form of this compound inside a certified chemical fume hood or a ventilated balance enclosure to control the release of airborne particles.[4]

  • Administrative Controls: Develop a Standard Operating Procedure (SOP) for this chemical. Ensure all personnel are trained on the SOP and the contents of this guide. Keep quantities stored and in use to a minimum.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be matched to the specific task and its associated risks.[16]

Core PPE for All Operations

The following PPE is mandatory for any work involving this compound, even when handling sealed containers:

  • Eye Protection: At a minimum, ANSI Z87.1-compliant chemical splash goggles are required.[15] Given the potential for severe eye damage, safety glasses are insufficient.

  • Hand Protection: Chemical-resistant gloves are mandatory. Disposable nitrile gloves (minimum thickness of 4 mils) are a suitable starting point for incidental contact.[15] If prolonged contact is anticipated, or if dissolving in aggressive solvents, consult a glove manufacturer's compatibility chart. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[5][17]

  • Skin and Body Protection: A flame-resistant lab coat, fully buttoned, is required. Long pants and closed-toe, closed-heel shoes that cover the entire foot are also mandatory.[15][18]

Task-Specific PPE Requirements

The level of PPE must be escalated for tasks with a higher risk of exposure.

TaskMinimum Required PPERationale
Transporting a sealed container Core PPEProtects against accidental breakage or surface contamination.
Weighing solid powder Core PPE + N95 Respirator (or higher)Weighing is a primary source of aerosolization. An N95 respirator is crucial to prevent inhalation of fine particles. This should be done in a ventilated enclosure.[13][19]
Preparing solutions Core PPE + Face Shield A face shield worn over chemical splash goggles provides an additional layer of protection against splashes when pouring liquids and handling solutions.
Running a reaction/workup Core PPE + Face Shield Protects against splashes, especially during transfers, quenching, or extractions.
Handling large quantities (>10g) Core PPE + Face Shield + Chemical-Resistant Apron + N95 Respirator Increased quantities elevate the risk of significant spills and aerosol generation, requiring enhanced body and respiratory protection.

Operational Plan: A Step-by-Step Procedural Guide

  • Preparation: Don all required PPE for the task. Prepare your workspace in the fume hood by laying down absorbent, disposable bench paper.

  • Weighing: In a ventilated enclosure, carefully weigh the desired amount of the solid into a tared container. Use a micro-spatula to minimize dust creation. Close the primary container immediately after dispensing.

  • Transfer/Dissolution: Slowly add the solid to the solvent. If adding solvent to the solid, do so carefully to avoid splashing.

  • Post-Handling: After the task is complete, wipe down the spatula and any surfaces with a damp cloth (e.g., with 70% ethanol) to decontaminate. Dispose of the cloth as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: 1) gloves, 2) face shield/apron, 3) goggles, 4) lab coat, 5) respirator. Wash hands and face thoroughly with soap and water after exiting the lab.[17]

Emergency Procedures and Disposal Plan

In Case of Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water. Seek medical attention if irritation develops.[5]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5][20]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[5]

Spill Response

For a small spill (<1 gram) inside a fume hood:

cluster_2 Small Spill Cleanup Protocol A Alert others in the area. Ensure PPE is worn. B Gently cover the spill with a damp paper towel to prevent dust. A->B C Wipe from the outside in, placing used towels in a sealed hazardous waste bag. B->C D Perform a final decontamination of the area with a suitable solvent (e.g., 70% ethanol). C->D E Dispose of all materials as hazardous waste. D->E

Caption: Step-by-step procedure for cleaning a small chemical powder spill.

For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.[14][21][22]

  • Waste Identification: Clearly label waste containers with the full chemical name. Do not use abbreviations.[21]

  • Solid Waste: Collect all contaminated solid waste (e.g., used gloves, weigh paper, contaminated bench paper, excess reagent) in a dedicated, sealed, and clearly labeled hazardous waste container.[17]

  • Liquid Waste: Collect all solutions containing the compound in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: All waste must be disposed of through your institution's EHS-approved hazardous waste management program.[23] Do not pour any material down the drain.

By adhering to this comprehensive guide, you build a deep, procedural trust in your safety systems, allowing you to focus on the science with the confidence that you are protected.

References

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
  • NIOSH Pocket Guide to Chemical Hazards.
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention. [Link]
  • NIOSH Pocket Guide to Chemical Hazards. ICC Compliance Center Inc - USA. [Link]
  • NIOSH Pocket Guide to Chemical Hazards. Labelmaster. [Link]
  • Ethyl 2-(3-formyl-4-hydroxyphenyl)
  • Guidelines for safe handling of powders and bulk solids. AIChE. [Link]
  • MSDS of ethyl 2-(3-formyl-4-hydroxyphenyl)
  • The OSHA Chemical Storage Requirements.
  • Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability. BulkInside. [Link]
  • A Comprehensive Guide to Safe Powder Handling. BFM® Fitting. [Link]
  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]
  • Understanding OSHA Chemical Storage Requirements. PolyStar Containment. [Link]
  • Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
  • 5 Types of PPE for Hazardous Chemicals.
  • An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics.
  • PPE for Hazardous Chemicals. Canada Safety Training. [Link]
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]
  • An Overview of Thiazole Derivatives and its Biological Activities.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.